molecular formula C9H6FN B108479 6-Fluoroquinoline CAS No. 396-30-5

6-Fluoroquinoline

Katalognummer: B108479
CAS-Nummer: 396-30-5
Molekulargewicht: 147.15 g/mol
InChI-Schlüssel: RMDCSDVIVXJELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoroquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its core structure serves as a building block for compounds that target essential bacterial enzymes and has shown promise in addressing global health challenges. Recent research highlights the application of this compound derivatives as potent antiplasmodial agents. In silico studies and quantitative structure-activity relationship (QSAR) modeling have demonstrated that these derivatives can effectively inhibit Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel drug target for malaria. This makes this compound a crucial intermediate in the design of new antimalarial candidates aimed at combating resistance to current artemisinin-based therapies . Furthermore, the fluoroquinoline core is fundamental to the mechanism of action of a major class of antibiotics, the fluoroquinolones. These antibacterial agents function by dually targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . By binding to the enzyme-DNA complex, they stabilize a catalytic intermediate, block DNA replication, and generate double-strand breaks in the bacterial chromosome, leading to bacterial cell death . As a reagent, this compound is therefore invaluable for synthesizing and studying new compounds aimed at overcoming bacterial resistance mechanisms, including mutations in the target enzymes and efflux pump expression .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCSDVIVXJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192710
Record name Quinoline, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-30-5
Record name 6-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 6-Fluoroquinoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

6-Fluoroquinoline (CAS: 396-30-5) is a critical heterocyclic building block in medicinal chemistry, distinct from the downstream "fluoroquinolone" antibiotic class, yet serving as the fundamental aromatic core for numerous kinase inhibitors and receptor modulators.[1]

Its primary utility lies in the "Fluorine Effect" : the strategic substitution of hydrogen with fluorine at the C6 position of the quinoline ring. This modification drastically alters the metabolic profile of the molecule by blocking cytochrome P450-mediated oxidation at a typically reactive site, while simultaneously modulating lipophilicity (


) and electronic distribution without significantly changing steric bulk.
Physicochemical Profile

The following data aggregates experimentally validated properties for CAS 396-30-5.[1][2][]

PropertyValueContext/Notes
CAS Number 396-30-5 Unique Identifier
Molecular Formula

Heteroaromatic
Molecular Weight 147.15 g/mol Fragment-based drug discovery (FBDD) compliant
Boiling Point 238.4°C (at 760 mmHg)High-boiling liquid/low-melting solid
Density 1.209 g/mL (at 25°C)Denser than water
Refractive Index

1.592
Optical characterization standard
LogP (Predicted) ~2.37Moderate lipophilicity
Acidity (

)
~4.9 (Conjugate acid)Less basic than quinoline (

4.[1][][4]94) due to F-induction

Synthetic Methodology: The Modified Skraup Protocol

While modern transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) exist, the Skraup Synthesis remains the most robust, atom-economical route for generating the this compound core at scale. This method constructs the pyridine ring onto an existing benzene derivative.

Reaction Logic

The synthesis relies on the condensation of 4-fluoroaniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

  • Precursor Choice: 4-Fluoroaniline is selected because the ring closure occurs ortho to the amine. Since the fluorine is para to the amine in the starting material, it ends up at the C6 position in the final quinoline structure.

  • Oxidant Selection: Traditional nitrobenzene can be violent.[5] The protocol below utilizes a moderated approach or alternative oxidants (e.g., iodine or mild nitro-sulfonic acids) for safety, though the mechanism described is the classical pathway.

Step-by-Step Protocol

Note: This reaction is highly exothermic. Perform in a fume hood with a blast shield.

  • Reagent Mixing:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoroaniline (1.0 equiv), Glycerol (3.0 equiv), and Nitrobenzene (0.6 equiv).

    • Critical Step: Add Concentrated Sulfuric Acid (

      
      ) dropwise with stirring. The acid acts as the catalyst and dehydrating agent.
      
  • Thermal Initiation:

    • Heat the mixture gently. The reaction often exhibits an induction period followed by a sudden exotherm.

    • Control: Have an ice bath ready to moderate the temperature if the reflux becomes too vigorous (the "runaway" phase). Maintain reflux for 3–4 hours.

  • Workup (The "Free Base" Liberation):

    • Cool the mixture and dilute with water. The quinoline exists as a protonated sulfate salt in this acidic medium.

    • Steam distill to remove unreacted nitrobenzene.[5]

    • Basification: Alkalize the residue with 50% NaOH solution until pH > 10. This deprotonates the quinolinium nitrogen, liberating the oily free base this compound.

  • Purification:

    • Extract the aqueous layer with dichloromethane (DCM).

    • Dry organic phase over

      
      , filter, and concentrate.
      
    • Final purification via vacuum distillation (bp ~126°C at 30 mmHg) yields the pure product.

Reaction Pathway Visualization

The following diagram illustrates the chemical flow and critical control points in the synthesis.

SkraupSynthesis Start 4-Fluoroaniline (Precursor) Intermediate Michael Addition & Cyclization Start->Intermediate + Reagents Reagents Glycerol + H2SO4 (Dehydration -> Acrolein) Reagents->Intermediate In situ Acrolein Oxidation Oxidation (Nitrobenzene) Intermediate->Oxidation - H2O Workup Basification (NaOH) & Distillation Oxidation->Workup Crude Salt Product This compound (CAS 396-30-5) Workup->Product Purification

Caption: Workflow for the Skraup synthesis of this compound involving in-situ acrolein generation.

Medicinal Chemistry Applications: The "Fluorine Scan"[4]

In drug development, this compound is rarely the final drug; it is a scaffold used to optimize lead compounds. The introduction of fluorine at C6 is a deliberate tactic known as a Metabolic Block .

Mechanism of Action (Pharmacokinetics)[4]
  • Metabolic Stability: The C6 position of quinoline is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes (oxidative metabolism). Replacing the C-H bond with a C-F bond blocks this site because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol), rendering it resistant to enzymatic cleavage.

  • Electronic Modulation: Fluorine is the most electronegative element.[6] Its inductive effect (

    
    ) pulls electron density away from the aromatic ring, lowering the 
    
    
    
    of the quinoline nitrogen. This reduces the fraction of the drug that is ionized at physiological pH, potentially improving membrane permeability (passive transport).
  • Lipophilicity: Fluorination typically increases

    
     (lipophilicity), facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.
    
Strategic Decision Logic

Researchers utilize this compound when a lead compound exhibits rapid clearance due to aromatic hydroxylation.

MedChemLogic Problem Lead Compound Issue: Rapid Metabolic Clearance Analysis Identify 'Soft Spot': C6 Position Oxidation Problem->Analysis Strategy Strategy: Fluorine Scan (Substitute H with F) Analysis->Strategy Effect1 Block P450 Site (Steric/Electronic Shield) Strategy->Effect1 Effect2 Modulate pKa (Permeability) Strategy->Effect2 Outcome Optimized Scaffold: This compound Effect1->Outcome Effect2->Outcome

Caption: Decision matrix for incorporating this compound to solve metabolic instability.

Analytical Characterization

To validate the synthesis of CAS 396-30-5, the following spectral signatures are diagnostic:

  • 
     NMR (Choroform-d): 
    
    • The fluorine atom causes splitting of adjacent protons.

    • Expect a multiplet pattern in the aromatic region (7.0 – 9.0 ppm).

    • Distinctive coupling constants (

      
      ) will be observed for protons at positions C5 and C7 (ortho to fluorine).
      
  • 
     NMR: 
    
    • A single singlet (or multiplet if proton-coupled) typically appearing around -110 to -120 ppm (relative to

      
      ). This is the definitive confirmation of mono-fluorination.
      
  • Mass Spectrometry (MS):

    • Molecular ion peak

      
       at m/z 148.
      

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[]

    • H318: Causes serious eye damage.

    • H315: Causes skin irritation.

  • Precautions:

    • Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.

    • Store in a cool, dry place under inert gas (Nitrogen/Argon) as quinolines can darken/oxidize upon prolonged air exposure.

References

  • PubChem. (n.d.). This compound (Compound Summary).[1][2][7][8] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1941). Quinoline Synthesis (Skraup Reaction).[9][10] Organic Syntheses, Coll. Vol. 1, p.478. (Foundational protocol adapted for fluoro-derivatives). Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[6][11] Journal of Medicinal Chemistry, 51(15), 4359–4369. (Mechanistic source for metabolic stability claims).[4][6]

Sources

6-Fluoroquinoline: A Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Technical Application Guide

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) represents a critical pharmacophore in modern drug discovery.[1] While often conflated with the "fluoroquinolone" antibiotic class (which are 4-oxo-3-carboxylic acid derivatives), the this compound parent scaffold serves as a versatile building block for kinase inhibitors, antimalarials, and molecular probes. Its strategic fluorination at the C6 position blocks metabolic oxidation (CYP450 labile sites), significantly enhancing the metabolic stability and lipophilicity of therapeutic candidates.

This guide provides a rigorous technical breakdown of this compound, spanning its fundamental chemical properties, synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Fundamental Properties

The introduction of a fluorine atom onto the quinoline bicyclic system alters its electronic distribution, lowering the basicity of the nitrogen (pKa modulation) and increasing lipophilicity (


).
Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Chemical Name This compoundIUPAC nomenclature
CAS Registry Number 396-30-5Primary identifier for sourcing
Molecular Formula C₉H₆FN Hill Notation
Molecular Weight 147.15 g/mol Average mass
Monoisotopic Mass 147.0484 DaEssential for High-Res MS (HRMS)
Physical State LiquidAt standard temperature/pressure (STP)
Density 1.209 g/mLAt 25 °C [1]
Boiling Point ~238.4 °CAt 760 mmHg [1]
Refractive Index

1.592
Diagnostic for purity

Part 2: The Fluorine Effect in Drug Design

Why 6-Fluoro? In medicinal chemistry, the C6 position of the quinoline ring is electronically susceptible to electrophilic attack and metabolic oxidation.

  • Metabolic Blocking: Replacing the C6-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) creates a steric and electronic blockade against Cytochrome P450 hydroxylation, extending the drug's half-life (

    
    ).[1]
    
  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the pKa of the quinoline nitrogen.[1] This is crucial for optimizing membrane permeability and reducing non-specific protein binding.[1]

Part 3: Synthesis & Manufacturing Protocols

Methodology: The Skraup Synthesis The most robust route to this compound is the Skraup synthesis, utilizing 4-fluoroaniline as the starting material. This reaction involves the in situ generation of acrolein from glycerol, followed by a Michael addition and cyclization.

Experimental Protocol

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.[1][2] H₂SO₄)

  • Nitrobenzene (Oxidant, 1.0 eq) or Iodine (alternative oxidant)

  • Ferrous Sulfate (Moderator to prevent runaway exotherm)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline, glycerol, and nitrobenzene.

  • Acid Addition: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Cyclization: Heat the mixture to 140–150 °C. The reaction proceeds via the formation of acrolein (from glycerol dehydration), which undergoes conjugate addition with the aniline.

  • Workup: Cool the mixture, dilute with water, and basify with NaOH to pH > 10 to liberate the free base.

  • Extraction: Extract with dichloromethane (DCM) or diethyl ether.[1]

  • Purification: Distillation under reduced pressure is required to isolate pure this compound from unreacted aniline and tars.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective formation of the quinoline core.[1] Note that 4-substituted anilines yield 6-substituted quinolines due to the para-directing effect relative to the amine.[1]

SkraupSynthesis Start 4-Fluoroaniline (C6H6FN) Inter Intermediate (Michael Adduct) Start->Inter + Acrolein / H+ Glycerol Glycerol (Dehydrates to Acrolein) Glycerol->Inter H2SO4 / Heat Product This compound (C9H6FN) Inter->Product Cyclization & Oxidation (-H2O, -2H)

Figure 1: Logical flow of the Skraup synthesis converting 4-fluoroaniline to this compound.

Part 4: Analytical Characterization

Trustworthy identification relies on orthogonal analytical methods.[1] The presence of fluorine introduces unique splitting patterns in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Proton): The spectrum will show characteristic splitting due to ¹H-¹⁹F coupling (J-coupling).[1]

  • H-5 (Proton adjacent to F): Appears as a doublet of doublets (dd) or multiplet due to strong coupling with the neighboring Fluorine (

    
     Hz) and H-7.[1]
    
  • H-7: Similarly split by Fluorine.[1]

  • H-2, H-3, H-4: Characteristic quinoline aromatic region (7.2 – 8.9 ppm).

¹⁹F-NMR (Fluorine):

  • Signal: Single distinct peak, typically around -110 to -120 ppm (referenced to CFCl₃).[1] This is the definitive test for fluorination success.

Mass Spectrometry (MS)
  • Technique: GC-MS or LC-MS (ESI+).[1]

  • Observation: Parent ion peak

    
     at m/z 148.15  (or molecular ion 
    
    
    
    at 147 in EI).[1]
  • Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for quinolines.[1]

Part 5: Safety & Handling (SDS Summary)

This compound is a bioactive heterocycle and must be handled with standard chemical hygiene protocols.[1]

GHS Hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage:

  • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or N-oxide formation over long periods.

  • Keep away from strong oxidizing agents.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. Quinoline Synthesis (Skraup Method). Org. Synth. 1921, 1, 79. (General protocol reference). Available at: [Link]

Sources

Technical Guide: Synthesis of 6-Fluoroquinoline from 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and c-Met kinase inhibitors. This guide details the synthesis of this compound via the Skraup Reaction , the most robust and atom-economical route for converting anilines to quinolines.

While the Skraup synthesis is chemically elegant, it is historically notorious for violent exotherms. This guide provides a modernized, safety-validated protocol that utilizes ferrous sulfate as a reaction moderator to prevent "runaway" polymerization, ensuring high yields and operator safety.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Pathway

The transformation relies on the condensation of 4-fluoroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).

  • Starting Material: 4-Fluoroaniline (High commercial availability).

  • Reagent: Glycerol (Dehydrates in situ to form acrolein).[1][2]

  • Catalyst/Solvent: Conc.

    
    .
    
  • Oxidant: Nitrobenzene (Traditional) or Iodine (Modern).

Regioselectivity Logic

The choice of 4-fluoroaniline is strategic because it eliminates regiochemical ambiguity.

  • Ortho/Meta Substitution: Substituted anilines often yield a mixture of isomers (e.g., 3-substituted anilines yield 5- and 7-substituted quinolines).

  • Para Substitution: In 4-fluoroaniline, the fluorine atom is para to the amino group. The cyclization occurs at the ortho position relative to the amine. Since both ortho positions are chemically equivalent and sterically accessible, This compound is the exclusive product.

Part 2: Mechanistic Deep Dive

The reaction proceeds through a multi-stage cascade:[2][3]

  • Dehydration: Sulfuric acid dehydrates glycerol to acrolein (

    
    ).[1][2][4]
    
  • Michael Addition: The amine of 4-fluoroaniline attacks the

    
    -carbon of acrolein (1,4-addition).
    
  • Cyclization: Electrophilic aromatic substitution closes the ring.

  • Oxidation: The intermediate 1,2-dihydroquinoline is aromatized to the final quinoline.[4]

Visualization: Reaction Mechanism

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4 Dehydration (-2 H2O) Michael Michael Adduct (β-aminoaldehyde) Acrolein->Michael + 4-Fluoroaniline Aniline 4-Fluoroaniline Aniline->Michael Cyclized 1,2-Dihydroquinoline Michael->Cyclized Acid Catalyzed Cyclization Product This compound Cyclized->Product Oxidation (-2H)

Figure 1: The Skraup reaction cascade involves dehydration, conjugate addition, cyclization, and aromatization.[1][5][6]

Part 3: Detailed Experimental Protocol

Method A: Moderated Skraup Synthesis (The "Gold Standard")

Based on modified procedures from Organic Syntheses [1].

Safety Critical: The classic Skraup reaction can be explosive if the acrolein generation is too rapid. This protocol uses Ferrous Sulfate (


)  to moderate the reaction kinetics.[7]
Materials
  • 4-Fluoroaniline: 0.5 mol (55.5 g)

  • Glycerol (Anhydrous): 1.5 mol (138 g)

  • Sulfuric Acid (Conc.): 1.1 mol (60 mL)

  • Nitrobenzene: 0.3 mol (37 g) - Acts as oxidant and solvent.

  • Ferrous Sulfate (

    
    ): 2 g - Reaction moderator.
    
Step-by-Step Workflow
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a thermometer.

  • Mixing (Order is Vital):

    • Add 4-fluoroaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

    • Slowly add concentrated sulfuric acid with stirring. The mixture will become hot and viscous.

  • Controlled Heating:

    • Heat the mixture using an oil bath to 100°C . Hold for 10 minutes.

    • Slowly ramp temperature to 135-140°C .

    • Observation: Evolution of steam/vapors indicates acrolein formation. If the reaction bubbles too vigorously, remove the heat source immediately until it subsides.

  • Reflux: Once the initial exotherm subsides, reflux the mixture at 150°C for 4 hours .

  • Workup:

    • Cool the mixture to ~100°C.

    • Pour the dark syrup into 1L of water.

    • Steam Distillation 1: Steam distill the acidic mixture to remove unreacted nitrobenzene. Discard the distillate.

  • Neutralization & Isolation:

    • Basify the residue in the flask with 50% NaOH solution (pH > 12). The quinoline will separate as an oil.

    • Steam Distillation 2: Steam distill again. The product (this compound) will distill over with the water.

  • Purification:

    • Extract the aqueous distillate with Dichloromethane (

      
      , 3 x 100 mL).
      
    • Dry over anhydrous

      
       and evaporate the solvent.
      
    • Distill the residue under reduced pressure (bp ~130°C at 15 mmHg) to obtain the pure product.

Method B: Microwave-Assisted Synthesis (Modern)

For small-scale, high-throughput optimization [2].

ParameterTraditional SkraupMicrowave Assisted
Time 4 - 6 Hours10 - 20 Minutes
Catalyst Conc.

Ionic Liquid /

Yield 60 - 75%85 - 92%
Solvent NitrobenzeneSolvent-free or Ethanol
Scalability High (Kg scale)Low (mg to g scale)

Part 4: Process Visualization & Troubleshooting

Operational Workflow

Workflow Start Reactants: 4-Fluoroaniline + Glycerol + Nitrobenzene + FeSO4 AcidAdd Add H2SO4 (Exothermic!) Start->AcidAdd Reflux Reflux @ 150°C (4 Hours) AcidAdd->Reflux SteamDist1 Steam Distillation (Acidic) Removes Nitrobenzene Reflux->SteamDist1 Basify Basify (NaOH) pH > 12 SteamDist1->Basify SteamDist2 Steam Distillation (Basic) Collects Product Basify->SteamDist2 Extract DCM Extraction & Vacuum Distillation SteamDist2->Extract

Figure 2: Operational workflow for the moderated Skraup synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Violent Eruption Rapid acrolein generation.Add

; Ensure glycerol is anhydrous; Heat ramp 100°C -> 140°C must be slow.
Low Yield Polymerization of acrolein.Reduce acid concentration; Use "Dynamite" grade glycerol (low water content).
Tar Formation Overheating or oxidation.Maintain temp <160°C; Ensure efficient stirring to prevent hot spots.
Impurity: Nitrobenzene Incomplete removal.Extend the first steam distillation step (acidic phase).

Part 5: Safety & Toxicology (E-E-A-T)

  • Exotherm Hazard: The Skraup reaction is classified as a "runaway" risk. Never scale up without performing a Differential Scanning Calorimetry (DSC) test on the specific mixture.

  • Acrolein Toxicity: The intermediate acrolein is a potent lachrymator and pulmonary irritant. All operations must occur in a high-efficiency fume hood.

  • Nitrobenzene: A suspected carcinogen and readily absorbed through skin. Double-gloving (Nitrile/Laminate) is recommended.

References

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll.[7][8] Vol. 1, p. 478; Vol. 2, p. 79. (The foundational moderated Skraup protocol).

  • Taguchi, Y., et al. (2002). Microwave-assisted Skraup reaction. Tetrahedron Letters, 43(46), 8371-8374.

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. (Comprehensive review of mechanism and scope).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9789, this compound.

Sources

Strategic Guide: Skraup Synthesis of 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for second and third-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). While the classical Skraup synthesis provides a direct route from 4-fluoroaniline, it is historically notorious for violent exotherms and "runaway" polymerization.

This guide presents a modified, controlled protocol (utilizing the Sulzberger modification) that prioritizes operator safety and regioselectivity without compromising yield. By incorporating ferrous sulfate and boric acid as reaction moderators, we mitigate the risk of sudden acrolein buildup, transforming a hazardous legacy reaction into a reproducible bench-scale process.

Mechanistic Architecture

The synthesis proceeds via the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of 4-fluoroaniline. The presence of the fluorine atom at the para position of the aniline dictates the regiochemistry, exclusively directing cyclization to the 6-position of the resulting quinoline.

Pathway Dynamics

The following diagram illustrates the reaction cascade and the critical oxidation step required to aromatize the 1,2-dihydroquinoline intermediate.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Adduct (β-aminoaldehyde) Acrolein->Michael + Aniline 1,4-Addition Aniline 4-Fluoroaniline Aniline->Michael Cyclized 1,2-Dihydroquinoline Intermediate Michael->Cyclized Acid Catalyzed Cyclization Product This compound Cyclized->Product Oxidation (Nitrobenzene/-2H)

Figure 1: Mechanistic pathway from glycerol dehydration to oxidative aromatization.[1][2][3][4][5]

Critical Process Parameters (CPP) & Safety

The Skraup reaction is characterized by a dangerous induction period . If the reaction mixture is heated too rapidly, a reservoir of unreacted acrolein accumulates. Once the threshold temperature is reached, this reservoir reacts simultaneously, causing a violent eruption.

ParameterRisk FactorControl Strategy
Heating Rate HighUse a programmed ramp. Do not exceed 140°C until reflux stabilizes.
Oxidant ModerateNitrobenzene acts as both solvent and oxidant.[4] Ensure excess is removed via steam distillation.[6]
Moderator CriticalFerrous Sulfate (FeSO₄) and Boric Acid (H₃BO₃) must be added to dampen the violence of the reaction (Sulzberger Modification).
Acidity HighConc.[4] H₂SO₄ is required.[4][5][6][7] Maintain anhydrous conditions during initial mixing to prevent premature glycerol degradation.

Optimized Experimental Protocol

Target Scale: 0.5 Molar (approx. 55g 4-fluoroaniline input) Method: Modified Skraup (Sulzberger)

Reagents & Materials[2][4][6][8][9][10]
  • Substrate: 4-Fluoroaniline (55.5 g, 0.5 mol)

  • Reagent: Glycerol (150 g, 1.6 mol) - Must be anhydrous

  • Catalyst/Solvent: Conc. Sulfuric Acid (100 g)

  • Oxidant: Nitrobenzene (35 g) - Note: Milder oxidants like Iodine can be used, but Nitrobenzene is standard for this substrate.

  • Moderators: Ferrous Sulfate heptahydrate (10 g) + Boric Acid (25 g)

Step-by-Step Methodology
Phase 1: Setup and Addition
  • Equip a 2-liter 3-neck round-bottom flask with a heavy-duty mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a thermometer well.

  • Add the 4-fluoroaniline , nitrobenzene , ferrous sulfate , and boric acid .

  • Add the glycerol and begin slow stirring.

  • Add the concentrated sulfuric acid dropwise via an addition funnel. Caution: The mixture will generate heat and become viscous.

Phase 2: The Controlled Ramp (Critical)
  • Fit the flask with a heating mantle.

  • Heat the mixture slowly to 120°C . Hold at this temperature for 45 minutes.

    • Why? This allows the slow formation of acrolein and immediate consumption by the aniline, preventing accumulation.

  • Increase temperature to 135-140°C . The reaction will begin to reflux gently.[6]

  • Once the risk of violent exotherm has passed (stable reflux), heat to 150-160°C and maintain for 4 hours to complete the cyclization and oxidation.

Phase 3: Workup[6]
  • Cool the reaction mixture to roughly 80°C.

  • Dilute carefully with water (500 mL) .

  • Steam Distillation: Steam distill the acidic mixture to remove unreacted nitrobenzene.[6] Continue until the distillate is clear (no oily drops).

  • Basification: Cool the residue and make it strongly alkaline (pH > 12) by slowly adding 50% NaOH solution . The crude quinoline will separate as a dark oil.

  • Steam Distillation (Product): Steam distill again. The this compound will codistill with water. Collect roughly 1.5 L of distillate.

Phase 4: Isolation
  • Extract the aqueous distillate with Dichloromethane (DCM) (3 x 200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • Evaporate the solvent under reduced pressure.

Workflow Diagram

Workflow Setup Reagent Mixing (Add H2SO4 last) Ramp Controlled Heating (Hold 120°C -> Reflux 160°C) Setup->Ramp Quench Dilution & Acidic Steam Distillation (Removes Nitrobenzene) Ramp->Quench Base Basification (NaOH) Liberates Free Base Quench->Base Extract Product Steam Distillation & DCM Extraction Base->Extract

Figure 2: Operational workflow emphasizing the dual steam distillation purification strategy.

Purification & Characterization

Crude this compound is often pale yellow. For pharmaceutical grade purity (>99%):

  • Vacuum Distillation: Distill the crude oil under reduced pressure (bp approx 120-125°C at 15 mmHg).

  • Chromatography: If necessary, use a silica gel column eluting with Hexane:Ethyl Acetate (9:1).

Analytical Validation[1]
  • 1H NMR (CDCl₃, 400 MHz): Expect characteristic quinoline doublets. The proton at C5 (adjacent to F) will show H-F coupling.

    • Key Shift: The C2-H (adjacent to N) typically appears downfield ~8.8-8.9 ppm.

  • 19F NMR: Single peak, typically around -110 to -115 ppm (referenced to CFCl₃).

  • Appearance: Colorless to pale yellow oil (freezes to solid at low temps).

References

  • The Skraup Synthesis of Quinolines. Organic Reactions. (Classic review of the methodology and scope).

  • 6-Methoxy-8-nitroquinoline (Example of Modified Skraup). Organic Syntheses, Coll. Vol. 3, p.568 (1955). (Demonstrates the arsenic/nitrobenzene moderation technique, analogous to the protocol above).

  • Quinoline Synthesis via Skraup Reaction. Journal of the American Chemical Society. (Foundational mechanistic studies).

  • Skraup Reaction Safety & Acrolein Hazards. New Jersey Department of Health. (Safety data regarding acrolein intermediates).

Sources

Advanced Synthesis Guide: The Doebner-von Miller Reaction for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner-von Miller (DvM) reaction remains a cornerstone in the synthesis of quinoline derivatives, particularly for 2-substituted and 2,3-disubstituted scaffolds found in antimalarials, kinase inhibitors, and organic electronics. While historically plagued by harsh conditions (concentrated HCl), polymerization side-reactions, and tedious workups, modern modifications have revitalized its utility.

This guide moves beyond the textbook definition. It addresses the "hidden" oxidation step often responsible for low yields, introduces biphasic strategies to suppress polymerization, and details regioselective controls for complex substrates.

Mechanistic Underpinnings: Beyond the Textbook

To optimize the DvM reaction, one must understand that it is not merely a condensation; it is a cascade involving formation, addition, cyclization, and—crucially—oxidative dehydrogenation.

The Classical vs. Fragmentation Pathway

Classically, the mechanism is described as an in situ aldol condensation to form an


-unsaturated carbonyl (enone), followed by a Michael addition of the aniline.

However, isotopic labeling studies (notably by Denmark et al.) suggest a fragmentation-recombination mechanism . The aniline may initially condense with the enone to form a kinetic intermediate that fragments into an imine and a ketone, which then recombine thermodynamically to form the quinoline precursor. This explains why "logical" retrosynthetic disconnections sometimes fail; the reaction equilibrates to the most thermodynamically stable intermediate before cyclization.

The "Hidden" Oxidation Step

A common failure mode in DvM synthesis is the formation of tetrahydroquinolines or disproportionation products.

  • The Problem: The cyclized intermediate (dihydroquinoline) is not aromatic. To become quinoline, it must lose two hydrogens.

  • The Trap: In the absence of an external oxidant, the Schiff base (imine) intermediate often acts as the hydrogen acceptor. This reduces the imine to a secondary amine, effectively killing 50% of your starting material to oxidize the other 50% (disproportionation).

  • The Fix: Modern protocols introduce an external oxidant (e.g.,

    
    , mild air bubbling, or nitrobenzene) to drive the equilibrium toward the aromatic product without sacrificing the substrate.
    
Mechanistic Pathway Visualization

DVM_Mechanism Start Aniline + Aldehyde/Ketone Enone α,β-Unsaturated Carbonyl (Enone) Start->Enone Aldol Condens. Michael Michael Adduct (Amino-Ketone) Enone->Michael Conjugate Addn. Cyclization Dihydroquinoline (Non-Aromatic) Michael->Cyclization Acid Cat. Cyclization Disprop SIDE REACTION: Disproportionation Cyclization->Disprop No Oxidant Product Quinoline (Aromatic) Cyclization->Product -2H Oxidant External Oxidant (I2 / O2) Oxidant->Product Drives Aromatization

Figure 1: The Doebner-von Miller pathway highlighting the critical oxidation bottleneck.

Strategic Optimization: The "Art" of the Synthesis

Controlling Polymerization (The Biphasic Approach)

The


-unsaturated intermediates are prone to acid-catalyzed polymerization, forming a "tar" that traps the product.
  • Solution: Use a biphasic system (e.g., Toluene/6M HCl or DCM/Water).

  • Why it works: The enone remains largely in the organic phase, while the acid catalyst stays in the aqueous phase. Reaction occurs only at the interface, keeping the concentration of the sensitive enone low in the acid phase and preventing runaway polymerization.

Regioselectivity Challenges

When using meta-substituted anilines, the DvM reaction typically yields a mixture of 5- and 7-substituted quinolines.

  • Electron Donating Groups (EDGs): Direct the cyclization para to the EDG (forming the 7-substituted isomer) due to steric and electronic favoring.

  • Electron Withdrawing Groups (EWGs): Deactivate the ring, often requiring harsher conditions and leading to lower regioselectivity (closer to 1:1 mixtures).

  • Reversal Strategy: To access 4-substituted quinolines (reversing standard 2-substituency), recent literature suggests using

    
    -aryl-
    
    
    
    -unsaturated
    
    
    -ketoesters with TFA, which alters the addition mechanism from conjugate to direct 1,2-addition.[1]

Validated Experimental Protocols

Protocol A: Robust Biphasic Synthesis (High Scale-Up Potential)

Best for: Simple substrates, avoiding tar formation, and labs without microwave reactors.

Reagents:

  • Aniline (10 mmol)

  • 
    -Unsaturated aldehyde/ketone (or precursors) (12 mmol)
    
  • Toluene (15 mL)

  • 6M HCl (15 mL)

  • ZnCl₂ (1 mmol, Lewis acid additive)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, combine Toluene and 6M HCl.

  • Addition: Add the aniline and ZnCl₂. Heat the mixture to 60°C.

  • Controlled Feed: Dissolve the aldehyde/ketone in a minimal amount of toluene. Add this solution dropwise over 30 minutes. Note: Slow addition is critical to prevent enone polymerization.

  • Reflux: Raise temperature to reflux (approx. 110°C) for 3-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to RT. Separate phases. Basify the aqueous phase with NH₄OH to pH 9-10. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography.

Protocol B: Green Microwave-Assisted Iodine Catalysis

Best for: Rapid library generation, high yields, acid-sensitive substrates.

Reagents:

  • Aniline (1.0 eq)

  • Ketone/Aldehyde (1.2 eq)

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Water (solvent) or Neat[2]

Step-by-Step:

  • Mix: In a microwave-safe vial, mix aniline and carbonyl substrate. Add 10 mol%

    
    .
    
  • Irradiation: Seal the vial. Irradiate at 100W (maintaining ~100-120°C) for 10-20 minutes.

  • Observation: The reaction mixture will darken. The iodine acts as both a mild Lewis acid and the oxidant for the final aromatization step.

  • Workup: Add 5% aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine. Extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol is often sufficient due to the high cleanliness of this method.

Data Summary: Catalyst Efficiency Comparison

The following table summarizes yield expectations based on catalytic systems found in recent literature (e.g., RSC Adv., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Catalyst SystemConditionsTypical YieldSide ProductsNotes
Conc. HCl (Classic) Reflux, 12-24h30-50%High (Tars)Difficult workup; polymerization common.
HCl / Toluene (Biphasic) Reflux, 6h65-80%LowExcellent suppression of polymerization.

(10 mol%) / Microwave
120°C, 15 min85-95%Very LowGreenest method;

drives oxidation.
Sc(OTf)₃ / Ionic Liquid 80°C, 2h75-85%LowRecyclable catalyst; expensive.
p-TSA / Solid Support Microwave, 5 min80-90%LowSolvent-free; good for high-throughput.

Troubleshooting & Logical Flow

Use this decision tree to diagnose reaction failures.

Troubleshooting Problem Reaction Failure Analysis Tar Black Tar / Polymerization? Problem->Tar LowYield Clean but Low Yield? Problem->LowYield Regio Wrong Regioisomer? Problem->Regio Sol_Tar Sol: Switch to Biphasic or Slow Addition Tar->Sol_Tar Sol_Ox Sol: Add Oxidant (I2) to drive Aromatization LowYield->Sol_Ox Sol_Regio Sol: Check Sterics or Switch to TFA/Ketoester Regio->Sol_Regio

Figure 2: Diagnostic workflow for common DvM reaction issues.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.[3]

  • Eisch, J. J., & Dluzniewski, T. (1989).[3] Mechanism of the Skraup and Doebner-von Miller quinoline syntheses.[3][5][7][8][11] The Journal of Organic Chemistry.[3]

  • Bhatte, K. D., et al. (2013). Microwave-assisted synthesis of quinolines using iodine. Tetrahedron Letters.

  • Martinez, R., et al. (2008). Regioselectivity in the Doebner-Miller Reaction.[1][3][5] Synthetic Communications.

  • Vougioukalakis, G. C. (2012). Microwave-assisted organic synthesis: A green chemistry approach.[6][9] Chemistry of Heterocyclic Compounds.[2][3][10]

Sources

The Friedländer Synthesis of Substituted Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Friedländer Synthesis in Medicinal Chemistry

Since its discovery by Paul Friedländer in 1882, the Friedländer synthesis has remained a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold.[1][2][3] This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2][3][4] The resulting quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[5][6][7] For researchers in drug development, a deep understanding of the Friedländer synthesis—its mechanism, scope, and practical nuances—is essential for the rational design and efficient synthesis of novel, biologically active molecules.[3][7][8]

This guide provides an in-depth technical overview of the Friedländer synthesis, tailored for scientists and professionals in drug development. It moves beyond a simple recitation of protocols to explore the underlying mechanistic principles, discuss modern catalytic systems, and provide practical, field-proven insights to empower researchers in their quest for new therapeutic agents.

Core Reaction Mechanism: A Tale of Two Pathways

The formation of the quinoline ring via the Friedländer synthesis is a cyclodehydration reaction that can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions and the nature of the catalyst.[9][10]

The two proposed mechanisms are:

  • Aldol Condensation First: In this pathway, the initial step is an aldol addition between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene partner. This is followed by dehydration to yield an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration, furnishes the quinoline product.[1][9][10]

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amino group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[9][10]

The choice between an acid or base catalyst influences which pathway is favored and how the key intermediates are formed and activated.[1][4][11]

Catalysis: The Key to Controlling the Reaction

The Friedländer synthesis can be promoted by either acid or base catalysis, or in some cases, simply by thermal energy, though the latter often requires harsh conditions.[4][12]

  • Base-Catalyzed Synthesis: In the presence of a base (e.g., NaOH, KOH, piperidine), the α-methylene compound is deprotonated to form an enolate. This nucleophilic enolate then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone, initiating the aldol condensation pathway.[1][2]

  • Acid-Catalyzed Synthesis: Under acidic conditions (e.g., H₂SO₄, p-toluenesulfonic acid (PTSA), Lewis acids), the carbonyl group of the 2-aminoaryl reactant is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by the enol form of the α-methylene compound.[1][13] Acid catalysis can also facilitate the dehydration steps.

The classical conditions often involve high temperatures and strong acids or bases, which can lead to side reactions and limit the substrate scope.[1] This has spurred the development of a wide array of modern catalytic systems designed to improve yields, shorten reaction times, and enhance the overall efficiency and environmental friendliness of the synthesis.

Diagram: Generalized Mechanism of the Friedländer Synthesis

Friedlander_Mechanism Generalized Reaction Pathways Reactants 2-Aminoaryl Carbonyl + α-Methylene Compound Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Addition (Base or Acid Cat.) Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation (Acid Cat.) Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H₂O Quinoline Substituted Quinoline Unsaturated_Intermediate->Quinoline Intramolecular Cyclization & - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Cyclized_Intermediate->Quinoline - H₂O

Caption: Two primary mechanistic routes for the Friedländer synthesis.

Modern Variations and Enhanced Methodologies

While the classic Friedländer synthesis is robust, modern drug discovery demands greater efficiency, milder conditions, and broader substrate compatibility. This has led to numerous innovations.

Advanced Catalytic Systems

The limitations of traditional catalysts have been addressed by the introduction of a variety of more sophisticated systems:

  • Lewis Acids: Catalysts such as ZrCl₄, Nd(NO₃)₃·6H₂O, and other metal triflates have proven highly effective, often under milder conditions than traditional Brønsted acids.[6][14]

  • Iodine: Molecular iodine has emerged as a mild and efficient catalyst for the Friedländer annulation, often allowing the reaction to proceed under solvent-free conditions.[1]

  • Solid-Supported and Heterogeneous Catalysts: To simplify workup and catalyst recovery, solid-supported catalysts like Nafion, polymer-supported sulfonic acids, and various zeolites have been successfully employed.[1][7][14][15] These are particularly attractive from a green chemistry perspective.

  • Organocatalysts: Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions, opening avenues for the asymmetric synthesis of axially chiral quinolines.[1]

Enabling Technologies
  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[12][14] This is particularly useful for high-throughput synthesis in a drug discovery setting.

  • Solvent-Free and "On-Water" Conditions: In a push towards more sustainable chemistry, solvent-free reactions, often catalyzed by iodine or solid acids, have been developed.[1] Additionally, "on-water" synthesis has been shown to be effective in some cases, leveraging the hydrophobic effect to accelerate the reaction.[16]

  • Photochemical Methods: Recent research has demonstrated the use of visible light and organic dyes like fluorescein to mediate the Friedländer synthesis via a single-electron transfer pathway at room temperature.[17]

Notable Named Variations
  • Pfitzinger Reaction: This variation utilizes isatin or isatic acid as the carbonyl component, reacting with an α-methylene compound to produce quinoline-4-carboxylic acids.[2][10]

  • Niementowski Quinoline Synthesis: A related reaction that involves the condensation of anthranilic acid with a carbonyl compound.[2][10]

Applications in Drug Development

The quinoline scaffold is a frequent flyer in the world of pharmaceuticals. The Friedländer synthesis is a key tool for accessing a wide range of biologically active quinoline derivatives.[5][7]

  • Antimalarial Agents: The quinoline core is famously found in antimalarial drugs like chloroquine and mefloquine. The Friedländer synthesis allows for the generation of novel analogues to combat drug-resistant strains of malaria.[5][6][7]

  • Anticancer Drugs: Many quinoline-containing compounds exhibit potent anticancer activity by mechanisms such as DNA intercalation or kinase inhibition. The synthesis of camptothecin, a potent topoisomerase inhibitor, can involve a Friedländer-type reaction as a key step.[1][5]

  • Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin and levofloxacin, feature a quinoline core structure.[7] The Friedländer synthesis provides a platform for developing new antibacterial agents to address the growing challenge of antibiotic resistance.[5][6][7]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold extends to antituberculosis, antifungal, anti-inflammatory, and cardiovascular applications, making the Friedländer synthesis a valuable tool across numerous disease areas.[5][7]

Experimental Protocol: Synthesis of 2,4-diphenylquinoline

This protocol provides a representative example of a base-catalyzed Friedländer synthesis.

Materials and Reagents
  • 2-aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and recrystallization

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (e.g., 5.0 g, 1.0 eq) and acetophenone (e.g., 3.3 mL, 1.1 eq) in ethanol (50 mL).

  • Catalyst Addition: While stirring, add powdered potassium hydroxide (e.g., 2.8 g, 2.0 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) with stirring.

  • Precipitation and Filtration: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2,4-diphenylquinoline.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Diagram: Experimental Workflow

Workflow Synthesis Workflow A 1. Combine Reactants (2-aminobenzophenone, acetophenone, ethanol) B 2. Add Catalyst (Potassium Hydroxide) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Quench (Pour into ice water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F G 7. Characterize (MP, NMR, MS) F->G

Caption: Step-by-step workflow for a typical Friedländer synthesis.

Troubleshooting and Optimization

Even with a well-established reaction, challenges can arise. Below are common issues and strategies for optimization.

Problem Potential Cause(s) Suggested Solutions
Low Yield Incomplete reaction; side reactions (e.g., self-condensation of the ketone); inefficient catalyst.Increase reaction time or temperature. Use a slight excess of the α-methylene component. Screen different catalysts (e.g., PTSA, Lewis acids) and solvents.
Regioselectivity Issues Use of an unsymmetrical ketone with two different α-methylene groups.Modify the ketone to introduce a directing group (e.g., a phosphoryl group).[1] Employ specific amine catalysts or ionic liquids that can favor one regioisomer.[1]
Formation of Tar/Byproducts Reaction temperature is too high; catalyst concentration is too high; reactants are unstable under the conditions.Lower the reaction temperature. Reduce the amount of catalyst. Consider a milder catalytic system (e.g., iodine, organocatalyst).
Difficult Purification Product and starting materials have similar polarities; presence of oily byproducts.Optimize the reaction to drive it to completion. Explore different crystallization solvents or switch to column chromatography for purification.

Causality in Experimental Choices: The choice of a base like KOH is deliberate for its ability to readily form the enolate of acetophenone. Ethanol is chosen as a solvent because it effectively dissolves the reactants and is suitable for reflux temperatures. The quench in ice water is a critical step to precipitate the non-polar organic product from the polar reaction mixture, facilitating its isolation.

Conclusion and Future Outlook

The Friedländer synthesis, though over a century old, continues to be a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its operational simplicity and versatility in generating the pharmaceutically important quinoline scaffold ensure its continued use.[3] The ongoing development of milder, more efficient, and environmentally benign catalytic systems, including photochemical and electrochemical approaches, promises to further expand the scope and applicability of this venerable reaction.[17][18] As the demand for novel therapeutics continues to grow, the ability to efficiently synthesize diverse libraries of substituted quinolines through the Friedländer reaction will remain a critical asset in the drug discovery and development pipeline.

References

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • YouTube. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Retrieved from [Link]

  • YouTube. (2024, June 7). Friedlander Synthesis of Quinoline Mechanism | Friedlander Reaction | Heterocyclic Compounds 16. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedlӓnder Synthesis of Quinolines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Advances in polymer based Friedlander quinoline synthesis. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. NIH. Retrieved from [Link]

  • Journal of Ovarian Research. (2022, December 15). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. NIH. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinoline derivatives. Retrieved from [Link]

Sources

The Combes Quinoline Synthesis: Mechanistic Architecture and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Combes quinoline synthesis remains a cornerstone method for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic optoelectronics. While the classical 1888 protocol relies on harsh acid catalysis to condense aniline derivatives with


-diketones, modern process chemistry has evolved significantly.

This technical guide dissects the reaction's mechanistic underpinnings, specifically the rate-determining cyclization step, and provides validated protocols ranging from the robust Polyphosphoric Acid (PPA) method to contemporary microwave-assisted solid-acid catalysis.

Part 1: The Mechanistic Core

The Combes synthesis is formally a condensation between a primary aryl amine and a


-diketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (EAS).
The Reaction Pathway

The transformation proceeds through three distinct phases:

  • Condensation: The aniline attacks the carbonyl of the

    
    -diketone to form a Schiff base (imine).[1]
    
  • Tautomerization: The imine equilibrates to the more stable enamine form. This species is the nucleophile for the cyclization.

  • Cyclization (The Critical Step): The acid catalyst activates the remaining carbonyl oxygen, triggering an intramolecular attack by the aromatic ring. This is followed by dehydration to aromatize the system.

Critical Insight: The cyclization step is rate-determining.[1] The acid concentration is a double-edged sword: it is required to activate the carbonyl electrophile, but excessive acidity protonates the amine nitrogen, deactivating the aromatic ring toward the necessary nucleophilic attack [1].

Visualization: Mechanistic Pathway

CombesMechanism Aniline Aniline (Nucleophile) SchiffBase Schiff Base (Imine) Aniline->SchiffBase Condensation (-H₂O) Diketone β-Diketone (Electrophile) Diketone->SchiffBase Enamine Enamine (Active Intermediate) SchiffBase->Enamine Tautomerization Transition Cyclization Transition State Enamine->Transition Acid Catalyst (H+) Rate Determining Step Quinoline 2,4-Disubstituted Quinoline Transition->Quinoline Dehydration (-H₂O) & Aromatization

Figure 1: The stepwise mechanistic flow from condensation to aromatization.[1][2][3]

Part 2: Regiochemistry & Control

Regioselectivity becomes the primary challenge when using meta-substituted anilines. The cyclization can theoretically occur at two positions:

  • Para to the substituent (leading to the 7-substituted quinoline).

  • Ortho to the substituent (leading to the 5-substituted quinoline).

The Steric Imperative

In the Combes synthesis, steric effects generally dominate . Cyclization at the position ortho to the meta-substituent (the "crowded" side) is energetically disfavored due to the interaction with the bulky enamine side chain.

  • Rule of Thumb: meta-Substituted anilines predominantly yield the 7-substituted quinoline .

  • Exception: If the meta-substituent is small (e.g., -F) or if the electrophilic activation is extremely high, minor amounts of the 5-isomer may be observed. However, for substituents like -OMe, -Cl, or -CH3, the 7-isomer is often formed with >90% selectivity [2].

Part 3: Modern Variations & Green Methodologies

The classical use of concentrated sulfuric acid often leads to charring and low yields due to oxidative side reactions. Modern variations utilize milder, more selective catalysts.

Catalyst Performance Matrix
Catalyst SystemReaction ConditionsYield ProfileAdvantagesDisadvantages
H₂SO₄ (Conc.) 100°C, 2-4 hrs40-60%Low cost, availableCharring, oxidative byproducts, difficult workup.
Polyphosphoric Acid (PPA) 120°C, 2-3 hrs70-90%Cleaner reaction, less oxidationViscous, difficult to stir/pour, requires excess reagent.
Montmorillonite K-10 Microwave, 5-10 min85-95%Solvent-free, reusable, rapidRequires microwave reactor, scale-up limitations.
Zeolites (H-Beta) Reflux (Toluene)60-80%Shape-selective, filterableSlower kinetics compared to homogeneous acids.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" PPA Method

Best for: Gram-scale synthesis of robust substrates.

Reagents: Aniline (10 mmol), 2,4-Pentanedione (10 mmol), Polyphosphoric Acid (PPA) (10-15 g).

  • Condensation: In a round-bottom flask, mix aniline and 2,4-pentanedione. (Note: If the aniline is solid, dissolve in a minimum amount of ethanol, mix, and then evaporate solvent).

  • Addition: Add PPA. The mixture will be viscous.

  • Cyclization: Heat the mixture to 120°C in an oil bath with mechanical stirring (magnetic stirring often fails due to viscosity). Maintain for 3 hours.

  • Quench: Allow to cool to ~60°C. Pour the reaction mixture slowly into 200g of crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic.[4]

  • Isolation: Neutralize with 10% NaOH or NH₄OH until pH ~8. The crude quinoline will precipitate. Filter and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Solid Acid Synthesis (Green)

Best for: Rapid library generation, sensitive substrates.

Reagents: Aniline (2 mmol), 2,4-Pentanedione (2 mmol), Montmorillonite K-10 Clay (500 mg).

  • Preparation: Dissolve aniline and diketone in 2 mL of ethanol. Add K-10 clay.[5][6]

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to adsorb reagents onto the clay surface. Result should be a free-flowing powder.

  • Irradiation: Place the powder in a microwave reactor vial. Irradiate at 300W for 3-5 minutes (monitor temperature, aim for ~110°C).

  • Extraction: Cool the vial. Add 10 mL ethyl acetate and vortex to desorb the product. Filter off the clay (catalyst can be reactivated).

  • Purification: Evaporate solvent. Product is often pure enough for NMR; otherwise, pass through a short silica plug.

Visualization: Workflow Comparison

Workflow cluster_PPA Protocol A: PPA (Standard) cluster_MW Protocol B: Microwave/Clay (Green) PPA_Start Mix Reagents + PPA PPA_Heat Heat 120°C (3 hrs) Mechanical Stirring PPA_Start->PPA_Heat PPA_Quench Ice Quench & Neutralization PPA_Heat->PPA_Quench MW_Start Adsorb Reagents on K-10 Clay MW_Heat Microwave 300W (3-5 mins) MW_Start->MW_Heat MW_Extract Solvent Extraction & Filtration MW_Heat->MW_Extract

Figure 2: Operational comparison between classical PPA and modern microwave workflows.

Part 5: Troubleshooting & Optimization

  • Problem: Low Yield/Charring.

    • Cause: Reaction temperature too high or acid too strong (H₂SO₄).

    • Fix: Switch to PPA or use a Lewis acid (ZnCl₂) in refluxing ethanol before adding a milder cyclizing agent.

  • Problem: Viscosity issues in PPA.

    • Cause: High molecular weight of PPA.

    • Fix: Add a small amount of xylene or sulfolane as a co-solvent to improve heat transfer, though this requires more complex workup [3].

  • Problem: Regioisomer Mixtures.

    • Cause: Use of meta-substituted anilines with small substituents (F, OH).

    • Fix: Regioisomers usually have different polarities. Separation via flash chromatography (Hexane/EtOAc) is effective. Alternatively, recrystallization often enriches the major (7-substituted) isomer.

References

  • Roberts, E., & Turner, E. E. (1927). The factors controlling the formation of some derivatives of quinoline, and a new aspect of the problem of substitution in the quinoline series. Journal of the Chemical Society, 1832–1857.[1] Link[1]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Link

  • Organic Syntheses Board. (2010).[4] Polyphosphoric acid in Organic Synthesis. Organic Syntheses. Link

  • Hatamjafari, F. (2012). Microwave Assisted Synthesis of Heterocycles Using Montmorillonite K-10.[5][7] Asian Journal of Chemistry, 25(1), 579-580. Link

Sources

Technical Guide: 1H and 13C NMR Characterization of 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization of 6-fluoroquinoline , a critical heterocyclic scaffold in medicinal chemistry (specifically for fluoroquinolone antibiotics and antimalarials).[1] The data and protocols below synthesize high-field NMR studies of this compound and its close structural derivatives to provide a robust assignment strategy.

Executive Summary & Structural Context[1][2][3][4]

  • Compound: this compound[1][2][3][4][5]

  • CAS: 396-30-5[1][4]

  • Molecular Formula: C9H6FN[1]

  • Core Challenge: Distinguishing the regio-isomerism of the fluorine atom on the fused ring system. The 6-position is chemically distinct due to its para relationship to the bridgehead carbon (C4a) and its specific coupling constants to H5 and H7.[1]

Structural Numbering

The quinoline ring is numbered starting from the Nitrogen (1).[1]

  • Pyridine Ring: N1, C2, C3, C4.[1]

  • Benzene Ring: C5, C6(F), C7, C8.[1]

  • Bridgehead: C4a, C8a.[1]

Experimental Protocol

Sample Preparation

For optimal resolution of fine fluorine coupling (


), solvent choice is critical.[1]
  • Primary Solvent: Chloroform-d (

    
    ).[1]
    
    • Advantage:[1][6][7] Provides sharp signals and minimal viscosity broadening.[1] Excellent for resolving the small

      
       couplings.
      
    • Reference: Residual

      
       at 7.26 ppm ; 
      
      
      
      triplet at 77.16 ppm .[1]
  • Secondary Solvent: DMSO-

    
    .
    
    • Use Case: Required if the sample is a salt (e.g., hydrochloride) or has poor solubility. Note that chemical shifts will move downfield (deshielding) by ~0.1–0.3 ppm relative to

      
       due to polarity.[1]
      
Instrument Parameters
  • Frequency: Minimum 400 MHz (1H) recommended to separate H5/H7 multiplets.

  • Pulse Sequence:

    • 1H: Standard zg30.

    • 13C: Proton-decoupled (zgpg30).[1]

    • 19F: Non-decoupled (to verify H-F splitting) or proton-decoupled (to simplify to a singlet).

1H NMR Data Analysis

The proton spectrum of this compound is characterized by the splitting of the benzene ring protons (H5, H7, H8) by the fluorine atom (


).[1]
Predicted Chemical Shifts & Multiplicity (400 MHz, CDCl3)[1]
PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H2 8.90dd

,

Most downfield; deshielded by adjacent Nitrogen.[1]
H3 7.42dd

,

Typical

-proton of pyridine ring.[1]
H4 8.15d (br)

Deshielded; often shows long-range coupling to H8.[1]
H5 7.50 - 7.60dd/ddd

,

,

Diagnostic: Ortho to F. Large H-F coupling.[1]
H7 7.45 - 7.55ddd

,

,

Diagnostic: Ortho to F. Overlaps often with H3/H5.[1]
H8 8.05 - 8.15dd

,

Meta to F. Deshielded by peri-effect of N lone pair? No, N is position 1.[1]

Note on Couplings: The Fluorine atom at C6 exerts a "Through-Bond" splitting effect. [1] * Ortho Protons (H5, H7): Exhibit large couplings (


).
[1] *   Meta Proton (H8):  Exhibits medium coupling (

).
  • Para Proton (H4): Coupling is usually negligible (

    
    ), appearing as a broadening.[1]
    

13C NMR Data Analysis

The Carbon-13 spectrum provides the definitive proof of the fluorine position via C-F coupling constants .[1] The magnitude of


 decreases with distance from the fluorine.[1]
Data Table (100 MHz, CDCl3)
PositionShift (

ppm)
Splitting

(Hz)
Assignment Logic
C6 160.5Doublet~248 - 252 Direct C-F bond (

).
Distinctive large splitting.[1]
C2 150.5Singlet-Deshielded by N (

).[1]
C8 131.5Doublet~9 - 10 Meta to F (

).[1]
C4 136.0Singlet< 2Para to F (coupling often unresolved).[1]
C8a 147.0Singlet/Doublet~2 - 3Bridgehead.[1]
C4a 128.5Doublet~9 - 10 Bridgehead (

from F).[1]
C3 121.8Singlet-

-carbon of pyridine ring.[1]
C5 110.0 - 112.0Doublet~24 - 26 Ortho to F (

).[1] Shielded by F.
C7 118.0 - 120.0Doublet~24 - 26 Ortho to F (

).[1] Shielded by F.
Mechanistic Insight: The "Doublet of Doublets" Logic

In 13C NMR, the C6 signal will appear as a doublet at ~160 ppm with a massive splitting (~250 Hz). This confirms the presence of Fluorine directly attached to the aromatic ring.[1] The C5 and C7 carbons (ortho) are easily identified by their characteristic


 coupling of ~25 Hz.[1]

Visualization of Assignment Logic

The following diagram illustrates the decision workflow for assigning the 6-fluoro isomer using NMR data.

NMR_Workflow Start Unknown Fluoroquinoline Sample Step1 Run 1H NMR (CDCl3) Start->Step1 Decision1 Analyze Aromatic Region (7.0 - 9.0 ppm) Step1->Decision1 Obs1 Observe H2 (8.9 ppm) & H3 (7.4 ppm) (Pyridine ring intact) Decision1->Obs1 Obs2 Observe 3 Protons with F-splitting (Benzene ring substituted) Decision1->Obs2 Step2 Calculate J-Couplings Obs2->Step2 Logic1 Two Large 3J_HF (~9Hz) (Indicates H5 & H7 are Ortho) Step2->Logic1 Logic2 One Medium 4J_HF (~5Hz) (Indicates H8 is Meta) Step2->Logic2 Step3 Run 13C NMR Logic1->Step3 Logic2->Step3 Confirm Confirm C6 Doublet (~160 ppm, 1J_CF = 250 Hz) Step3->Confirm

Caption: Logical workflow for confirming this compound structure via 1H and 13C NMR coupling patterns.

Advanced Verification (2D NMR)

If signal overlap occurs (common between H3, H5, and H7), use 2D correlation spectroscopy:

  • COSY (Correlation Spectroscopy):

    • H2 will show a cross-peak only to H3 .[1]

    • H3 will show cross-peaks to H2 and H4 .[1]

    • H7 will show a strong cross-peak to H8 (

      
       Hz) and a weak one to H5 .[1]
      
    • Note: H-F couplings do not generate COSY cross-peaks (COSY is H-H only).[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons to their directly attached carbons.[1]

    • Use this to distinguish C5 and C7 . C5 is usually more shielded (upfield) than C7.[1]

  • 19F NMR (Optional but Recommended):

    • Expect a single signal at approximately -110 to -115 ppm .[1]

    • Running a proton-coupled 19F spectrum will show a dt (doublet of triplets) or ddd pattern, mirroring the proton couplings.[1]

References

  • National Institutes of Health (NIH) / PubChem. 4-Chloro-6-fluoro-2-methylquinoline Spectral Data.[1] (Used as derivative reference for coupling constants).[1]

    • [1]

  • Fordham University Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] (Provides comparative shifts for 6-fluoro isomers).

    • [1]

  • Royal Society of Chemistry (RSC). Synthesis and characterization of fluoroquinoline derivatives.[1]

    • [1]

  • SDBS (Spectral Database for Organic Compounds). General Quinoline Shifts and Coupling Constants. (AIST, Japan).[1][8]

    • [1]

Sources

Technical Guide: FT-IR Spectrum Analysis of 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Audience: Medicinal Chemists, Analytical Scientists, Quality Control (QC) Leads

Executive Summary

6-Fluoroquinoline (6-FQ) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for second-generation fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin). The introduction of the fluorine atom at the C-6 position significantly enhances lipophilicity and metabolic stability while increasing gyrase inhibition potency.

This guide provides a rigorous framework for the characterization of 6-FQ using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple aliphatic analysis, the vibrational spectroscopy of 6-FQ requires deconvolution of coupled aromatic ring modes and the identification of the highly polar C–F stretch, which serves as the primary unique identifier against non-fluorinated impurities.

Part 1: Chemical Context & Structural Dynamics

The Fluorine Effect

The substitution of hydrogen with fluorine at the 6-position alters the dipole moment and electron distribution of the quinoline ring system.

  • Electronic Induction: Fluorine is highly electronegative (

    
    ), inducing a strong dipole along the C(6)–F bond. This results in intense infrared absorption bands due to the large change in dipole moment during vibration (
    
    
    
    ).
  • Bond Strength: The aromatic C–F bond is exceptionally strong (~485 kJ/mol) and short, shifting its stretching frequency into the fingerprint region (1000–1400 cm⁻¹), distinct from C–H bending modes.

Structural Numbering & Vibrational Coupling

To interpret the spectrum, one must understand the substitution pattern:

  • Pyridine Ring (Heterocycle): Unsubstituted (Protons at 2, 3, 4).

  • Benzene Ring (Carbocycle): Fluorine at 6. Protons at 5, 7, 8.

    • Note: This creates an "isolated" proton at position 5 and a "vicinal" pair at positions 7 and 8. This pattern dictates the Out-of-Plane (OOP) bending region.[1]

Part 2: Experimental Methodology (Self-Validating Protocol)

Technique Selection: ATR vs. Transmission

While KBr pellets offer superior resolution for weak overtones, Attenuated Total Reflectance (ATR) is the industry standard for 6-FQ due to reproducibility and speed.

  • Recommended Crystal: Diamond (single bounce).

    • Reasoning: Quinoline derivatives can be crystalline and abrasive; Diamond resists scratching better than ZnSe, preventing spectral artifacts.

  • Spectral Range: 4000–600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving polymorphic splitting).

Step-by-Step Acquisition Protocol

This protocol includes built-in validation steps to ensure data integrity.

Step 1: System Equilibration

  • Purge spectrometer with dry

    
     for 15 minutes to remove 
    
    
    
    (3800–3500 cm⁻¹) and
    
    
    (2350 cm⁻¹) interference.
  • Validation: Collect a background scan. If the peak-to-peak noise at 2000–2200 cm⁻¹ exceeds 0.5% T, re-purge.

Step 2: Sample Preparation

  • Place ~5 mg of 6-FQ solid on the center of the crystal.

  • Critical: Apply high pressure using the anvil clamp.

  • Why: Inadequate contact with high-refractive-index organic solids results in weak bands and a sloping baseline (the "Christiansen Effect").

Step 3: Data Acquisition

  • Scans: 32 (Screening) or 64 (Publication/QC).

  • Validation: Check the absorbance of the strongest band (likely C–F or Ring stretch).[2] It should be between 0.3 and 0.8 A. If >1.5 A, the detector is saturating (unlikely in ATR, common in KBr).

Step 4: Post-Processing

  • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

  • Baseline correct only if necessary (linear, 2-point). Avoid high-order polynomial fits which distort peak ratios.

Part 3: Spectral Assignment & Analysis

The Analytical Workflow

The following diagram outlines the logical flow for assigning the 6-FQ spectrum.

AnalysisWorkflow Sample Raw Spectrum Check1 Region > 3000 cm⁻¹ (Aromaticity Check) Sample->Check1 Step 1 Check2 Region 1650-1450 cm⁻¹ (Heterocycle Integrity) Check1->Check2 C-H Ar Present Check3 Region 1300-1100 cm⁻¹ (Fluorine Confirmation) Check2->Check3 C=N / C=C Present Check4 Region < 1000 cm⁻¹ (Substitution Pattern) Check3->Check4 C-F Strong Result Identity Confirmed Check4->Result OOP Matches 6-Sub

Caption: Logical workflow for the structural verification of this compound via FT-IR.

Detailed Band Assignment Table
Frequency Region (cm⁻¹)AssignmentIntensityMechanistic Insight
3100 – 3010 Ar C–H Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Weak/MedDiagnostic of unsaturation (aromatic ring). Absence of peaks <3000 cm⁻¹ confirms no aliphatic impurities (solvents).
1620 – 1590 Ring Skeletal Stretch (

)
MediumCharacteristic "Quinoline I" band. Coupled vibration of the benzene/pyridine fused system.
1580 – 1560 Ring Skeletal Stretch (

)
Medium"Quinoline II" band. Involves the C=N bond of the pyridine ring.
1510 – 1490 Ring BreathingStrongSemicircle stretching of the rings.
1270 – 1200 Ar C–F Stretch (

)
Very Strong The Primary Identifier. The C–F bond is highly polar. In 6-FQ, this often appears as a broad, intense band or doublet due to coupling with ring vibrations.
1150 – 1100 C–H In-Plane BendMediumMixed mode, often coupled with the C–F stretch.
860 – 800 C–H OOP (Vicinal)StrongRepresents the two adjacent protons (H-7, H-8) on the benzene ring.
900 – 860 C–H OOP (Isolated)MediumRepresents the isolated proton (H-5) sandwiched between the bridgehead and the Fluorine.
The "Fluorine Fingerprint" (Critical Analysis)

The C–F stretching vibration is the most critical feature for distinguishing 6-FQ from quinoline.

  • Frequency Shift: In unsubstituted quinoline, the 1300–1000 cm⁻¹ region is dominated by weaker C–H in-plane bending. In 6-FQ, the C–F stretch dominates this region.

  • Differentiation: If the spectrum shows strong aromatic bands (1600 cm⁻¹) but lacks the intense band between 1200–1270 cm⁻¹, the fluorination step likely failed.

Out-of-Plane (OOP) Substitution Logic

The region below 1000 cm⁻¹ confirms the position of the fluorine.[3]

  • 6-Fluoro Pattern: Requires signals for 2 adjacent hydrogens (H7, H8) and 1 isolated hydrogen (H5).

  • Incorrect Isomer Warning:

    • 3-Fluoroquinoline: Would show 4 adjacent hydrogens on the benzene ring (730–770 cm⁻¹ strong).

    • 8-Fluoroquinoline: Would show 3 adjacent hydrogens (H5, H6, H7).

Part 4: Troubleshooting & Artifacts

Common Spectral Errors
  • The "Slope of Death": A baseline that slopes downward from 4000 to 2000 cm⁻¹.

    • Cause: Scattering due to large particle size.

    • Fix: Grind the sample into a finer powder before applying to the ATR crystal.

  • Broad Water Bands (3400 cm⁻¹):

    • Cause: 6-FQ is hygroscopic or the KBr (if used) is wet.

    • Fix: Dry sample in a vacuum desiccator over

      
       for 4 hours.
      
  • Doublet Splitting in C=O Region (if salt form):

    • If analyzing 6-FQ Hydrochloride, look for broad N–H+ stretching ~2500–2800 cm⁻¹ (the "Amine Salt" region).[3] Do not confuse this with C–H stretching.

Vibrational Logic Diagram

Understanding the mass effect on frequency shifts.

VibrationalLogic Hooke Hooke's Law ν ∝ √(k/μ) Mass Reduced Mass (μ) F (19 amu) vs H (1 amu) Hooke->Mass Bond Bond Constant (k) C-F is Stronger than C-C Hooke->Bond Shift Frequency Shift Mass->Shift Bond->Shift ResultCH C-H Stretch Light mass = High Freq (>3000 cm⁻¹) Shift->ResultCH ResultCF C-F Stretch Heavier mass = Lower Freq (1270-1100 cm⁻¹) Shift->ResultCF

Caption: Application of Hooke's Law to explain the frequency separation between C-H and C-F stretching modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline. National Institute of Standards and Technology. Available at: [Link] (Used as the baseline for unsubstituted quinoline comparison).

  • Horta, P., et al. (2018). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Targets in Heterocyclic Systems. Available at: [Link] (Source for medicinal context and structural importance).[4]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Millanao, A.R., et al. (2021).[4] Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153.[4] Available at: [Link] (Context on fluoroquinolone pharmacophores).

Sources

Mass Spectrometry Fragmentation of 6-Fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of 6-fluoroquinoline (CAS: 396-30-5), a critical heterocyclic building block in medicinal chemistry. Unlike complex fluoroquinolone antibiotics (e.g., ciprofloxacin), this compound represents the core scaffold (C


H

FN). Understanding its fragmentation is essential for metabolite identification, impurity profiling, and distinguishing it from positional isomers (e.g., 3-fluoroquinoline) during early-stage drug discovery.

This guide focuses on Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) pathways, establishing a self-validating protocol for structural confirmation.

Part 1: Fundamental Chemistry & Ionization Properties

Before interpreting spectra, the analyst must establish the physicochemical baseline of the analyte.

PropertyValueMass Spectrometry Relevance
Formula C

H

FN
Defines the molecular ion (

or

).
Exact Mass 147.0484 DaMonoisotopic mass for high-resolution MS (HRMS).
Structure Bicyclic (Benzene fused to Pyridine)High stability;

is typically the base peak in EI.
Substituent Fluorine at C-6 (Benzenoid ring)+17.99 Da shift vs. Quinoline. Strong C-F bond resists cleavage.
Nitrogen Pyridine Nitrogen (N-1)Protonation site in ESI (

); locus of HCN loss in EI.

Part 2: Fragmentation Mechanisms (The Core)

The fragmentation of this compound is governed by the stability of the aromatic system and the high bond dissociation energy (BDE) of the C-F bond (~485 kJ/mol). Unlike chloro- or bromo-derivatives, direct loss of the halogen radical (F


, -19 Da) is mechanistically unfavorable  and rarely observed as a primary pathway.
Primary Pathway: The "Pyridine Unzipping" (Loss of HCN)

In both EI and CID (Collision-Induced Dissociation), the dominant pathway involves the cleavage of the heterocyclic (pyridine) ring. Since the fluorine atom is located on the carbocyclic (benzene) ring, it remains attached during the initial fragmentation.

  • Precursor: Molecular Ion (

    
     147).
    
  • Mechanism: Ring opening followed by expulsion of Hydrogen Cyanide (HCN).

  • Product: The 6-fluorophenylacetylene cation (

    
     120).
    
  • Diagnostic Value: The mass transition

    
     Da (147 
    
    
    
    120) confirms the presence of an unsubstituted pyridine ring moiety.
Secondary Pathway: Skeletal Disintegration (Loss of C H )

Following the loss of HCN, the resulting radical cation (


 120) is highly unsaturated. It stabilizes via the expulsion of acetylene (C

H

).
  • Transition:

    
     120 
    
    
    
    
    
    94.
  • Structure: The resulting ion (

    
     94) corresponds to the fluorobenzyne  species or a rearranged 5-membered ring.
    
  • Significance: This mimics the standard quinoline pathway (

    
    ), shifted by +18 Da due to fluorine.
    
Isomer Differentiation (The "F-Location" Rule)

Distinguishing this compound from isomers like 3-fluoroquinoline is a common analytical challenge.

  • This compound: F is on the benzene ring. The pyridine ring loses HCN (27 Da) cleanly.

  • 3-Fluoroquinoline: F is on the pyridine ring. The loss of HCN is competitively inhibited or altered. A unique loss of FCN (Fluorocyanogen, 45 Da) may occur, or the intensity of the HCN loss is significantly reduced due to the electronegative fluorine destabilizing the transition state at C-3.

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ions. The "Pyridine Unzipping" pathway is the primary confirmation route.

Fragmentation M_Ion Molecular Ion (M+) m/z 147 (Base Peak) Frag_120 [M - HCN]+ m/z 120 (Fluorophenylacetylene) M_Ion->Frag_120 - HCN (27 Da) Primary Pathway Frag_127 [M - HF]+ m/z 127 (Minor Pathway) M_Ion->Frag_127 - HF (20 Da) Rare/High Energy Frag_94 [M - HCN - C2H2]+ m/z 94 (Fluorobenzyne) Frag_120->Frag_94 - C2H2 (26 Da) Secondary Decay

Caption: Fragmentation tree of this compound showing the dominant HCN loss pathway characteristic of the quinoline scaffold.

Part 4: Experimental Protocol & Data Tables

Standardized LC-MS/MS Conditions

To replicate these results for impurity profiling or metabolite tracking, use the following parameters. This protocol assumes a Triple Quadrupole (QqQ) or Q-TOF system.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the parent (

    
     148, 
    
    
    
    ) and the fragment (
    
    
    121,
    
    
    ).
Diagnostic Ion Table (EI Spectrum)
m/z (Nominal)Relative Abundance (Approx)Ion AssignmentMechanism
147 100% (Base Peak)

Stable aromatic molecular ion.
120 40 - 60%

Loss of neutral HCN from pyridine ring.
94 15 - 30%

Subsequent loss of acetylene (C

H

).
127 < 5%

Loss of HF (requires high internal energy).
75 10 - 20%

Benzyne cation (loss of F from m/z 94).

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons and Nitrogen Heterocycles. NIST Standard Reference Data. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

  • He, J., et al. (2012). Study of the Fragmentation Patterns of Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

Structural Architectures of 6-Fluoroquinoline Derivatives: A Crystallographic & Drug Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the solid-state architecture of 6-fluoroquinoline derivatives, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C6 position is not merely a steric substitution; it is a profound electronic modulation that enhances metabolic stability, alters lipophilicity, and dictates specific supramolecular packing motifs. This document provides researchers with a self-validating workflow for crystallizing these derivatives, interpreting their X-ray diffraction (XRD) data, and translating structural metrics into structure-activity relationships (SAR) for drug development.

The Fluorine Pharmacophore: Electronic & Steric Rationale

The this compound scaffold is the core engine of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and emerging anticancer agents.

Why Position C6?
  • Metabolic Blocking: The C6 position in quinoline is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius

    
     Å vs. 
    
    
    
    Å for H) effectively blocks this metabolic soft spot without introducing significant steric bulk that might hinder binding.
  • Electronic Perturbation: Fluorine is the most electronegative element (

    
    ). Its presence at C6 pulls electron density from the aromatic ring, lowering the 
    
    
    
    of the N1-nitrogen and altering the
    
    
    -electron distribution. This is critical for modulating DNA gyrase binding affinity.

Experimental Crystallogenesis: A Self-Validating Protocol

Obtaining single crystals of this compound derivatives suitable for XRD requires controlling the nucleation kinetics to favor ordered packing over amorphous precipitation.

Solvent Selection Strategy

Quinoline derivatives are typically planar and hydrophobic.

  • Primary Solvents (Good Solubility): DMF, DMSO, Chloroform.

  • Secondary Solvents (Poor Solubility/Precipitant): Ethanol, Methanol, Water.

  • Recommendation: Use a Slow Evaporation technique with a binary solvent system (e.g., Ethanol:Chloroform 3:1) to balance solubility with volatility.[1]

Step-by-Step Crystallization Workflow

The following protocol optimizes for centrosymmetric space groups (e.g.,


), which are thermodynamically favored for these planar systems.
  • Saturation: Dissolve 20 mg of the derivative in the minimum volume of warm solvent (approx. 40°C).

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter to remove dust nuclei (heterogeneous nucleation sites).
    
  • Vessel Prep: Place in a narrow borosilicate vial (scintillation vial).

  • Controlled Evaporation: Cover with Parafilm and pierce 3-5 holes with a 22G needle.

  • Environmental Control: Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Crystals typically appear within 48-72 hours.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Crude Derivative Solvent Solvent Screen (EtOH/CHCl3) Start->Solvent Dissolution Filter Micro-Filtration (0.45 µm) Solvent->Filter Remove Nuclei Evap Slow Evaporation (Controlled Rate) Filter->Evap Nucleation Check Optical Microscopy Check Evap->Check 48-72 hrs Check->Solvent Quality Fail (Recycle) XRD Single Crystal XRD Check->XRD Quality Pass

Caption: Figure 1. Iterative crystallization workflow designed to isolate high-quality single crystals for XRD analysis.

Structural Elucidation & Metrics

Once a structure is solved, specific geometric parameters define the this compound identity.

The C-F Bond Geometry

In the crystalline state, the


 bond length is a critical quality indicator.
  • Typical Range:

    
     Å.
    
  • Interpretation: A bond significantly longer than 1.37 Å may indicate disorder or incorrect atom assignment (e.g., confusing F with OH). The bond possesses partial double-bond character due to resonance overlap of fluorine lone pairs with the aromatic

    
    -system.
    
Supramolecular Synthons

The crystal packing is rarely governed by strong ionic forces. Instead, it relies on a hierarchy of weak interactions:

Interaction TypeGeometry / DistanceStructural Role

Stacking
Centroid-Centroid:

Å
Dominant force. Planar quinoline rings stack in offset (slipped) parallel arrangements to maximize dispersion forces.
C-H

F

distance:

Å
Weak, directional "steering" force. Fluorine acts as a weak H-bond acceptor, often organizing molecules into chains or ribbons.
C-H

N

distance:

Å
Often observed if the quinoline nitrogen is not sterically hindered.
The Role of Fluorine in Packing

Contrary to acting as a strong hydrogen bond acceptor (like Oxygen), organic fluorine is a weak acceptor . In this compound crystals, the fluorine atom often segregates into fluorous domains or engages in


 contacts that fine-tune the lattice energy but do not dictate the primary framework (which is controlled by 

-stacking).

Implications for Drug Design (SBDD)

The crystal structure is a static snapshot of the dynamic potential of the drug.

Lipophilicity & Membrane Permeability

The crystal density and packing efficiency correlate with lipophilicity (


). The 6-fluoro substitution increases lipophilicity compared to the parent quinoline, facilitating passive transport across bacterial membranes or the blood-brain barrier.
  • Design Tip: If the crystal structure shows tight

    
     contacts, it suggests high self-association, which might translate to lower aqueous solubility but higher permeability.
    
Binding Site Simulation

The conformation of this compound derivatives in the crystal often mimics the "bioactive conformation" bound to enzymes like DNA Gyrase.

  • Planarity: The scaffold is rigid.

  • Vector Analysis: The C-F bond vector defines a specific electrostatic potential surface (negative cap at the fluorine) that can interact with cationic residues (e.g., Arginine) in the target protein pocket.

Visualization: Structure-Activity Logic[2]

SAR_Logic Core This compound Scaffold C6_F C6-Fluorine Atom Core->C6_F Pi_Sys Aromatic Pi-System Core->Pi_Sys Metab Metabolic Stability (Blocks CYP450) C6_F->Metab Steric/Elec Shield Lipophil Lipophilicity (Membrane Crossing) C6_F->Lipophil Hydrophobicity Elec Electronic w/drawal (pKa Modulation) C6_F->Elec Inductive Effect Stacking Pi-Pi Stacking (Intercalation) Pi_Sys->Stacking Flat Geometry Elec->Stacking Polarization

Caption: Figure 2. Mechanistic impact of the 6-fluoro substituent on physicochemical properties and biological function.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

  • Royal Society of Chemistry (RSC). Fluorine in crystal engineering – “the little atom that could”. Chem. Soc. Rev., 2004. Available at: [Link]

  • American Chemical Society (ACS). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem., 2018. Available at: [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation. Molecules, 2023.[2] Available at: [Link][3]

Sources

An In-Depth Technical Guide to the Solubility of 6-Fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Critical Pharmaceutical Building Block

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and process development. 6-Fluoroquinoline, a key heterocyclic building block, is integral to the synthesis of numerous fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents.[1][2][3] Its solubility characteristics in organic solvents directly influence reaction kinetics, purification strategies, and the overall efficiency of synthetic routes.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive tabulated solubility data in the public domain, this document takes a foundational approach. It equips the reader with the theoretical knowledge and practical methodologies to predict, determine, and manipulate the solubility of this compound and related compounds. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the implications of these parameters in the context of drug development.

Physicochemical Profile of this compound

A molecule's inherent properties are the primary determinants of its solubility. Understanding the structure and electronic characteristics of this compound is the first step in predicting its behavior in various organic solvents.

Molecular Structure:

Caption: Key physicochemical properties of this compound.

The structure reveals a fused aromatic system (quinoline) with a highly electronegative fluorine atom at the 6-position. The nitrogen atom in the quinoline ring introduces a degree of polarity and can act as a hydrogen bond acceptor. The predicted pKa of 4.32 suggests that this compound is a weak base.[4]

Theoretical Framework of Solubility

The age-old axiom "like dissolves like" provides a simple but powerful starting point for understanding solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

The Role of Intermolecular Forces

The solubility of this compound in organic solvents will be dictated by a combination of the following forces:

  • Van der Waals Forces (Dispersion Forces): These are weak, temporary attractions that exist between all molecules. The large, planar aromatic structure of this compound suggests that dispersion forces will play a significant role in its interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: The presence of the nitrogen atom and the electronegative fluorine atom creates a permanent dipole moment in the this compound molecule. Polar solvents will interact with this dipole, contributing to solubility.

  • Hydrogen Bonding: While this compound does not have a hydrogen atom attached to a highly electronegative atom to act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Therefore, it is expected to have some solubility in protic solvents capable of hydrogen bonding, such as alcohols.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Each solvent and solute can be characterized by its own set of three Hansen parameters. The principle of "like dissolves like" is quantified by the "distance" (Ra) between the HSP values of the solute and solvent in a three-dimensional "Hansen space". A smaller distance implies a higher likelihood of solubility.

Experimental Determination of Solubility

Given the limited availability of public data, experimental determination is crucial for obtaining accurate solubility values for this compound in specific organic solvents. The following protocol outlines a standard equilibrium solubility method.

Equilibrium Solubility Determination Protocol

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a scintillation vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the solid has not undergone any phase changes or solvate formation.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal and place in shaker bath A->B C Equilibrate for 24-48h at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F H Analyze sample by HPLC-UV or UV-Vis F->H G Prepare calibration curve G->H I Calculate solubility H->I

Caption: Experimental workflow for equilibrium solubility determination.

Predicted Solubility Profile and Discussion

While quantitative data is sparse, we can make informed predictions about the solubility of this compound in various classes of organic solvents based on its structure and the principles discussed.

Predicted Solubility of this compound in Common Organic Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the nitrogen atom of the quinoline ring. The polarity of the solvent will also interact favorably with the dipole of this compound.
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole moments can effectively solvate the polar regions of this compound. DMSO is known to be a good solvent for many heterocyclic compounds.[4]
Nonpolar Aprotic Toluene, HexaneLowInteractions will be dominated by weak dispersion forces. The polarity of this compound will hinder its solubility in highly nonpolar solvents.
Chlorinated DichloromethaneModerateDichloromethane has a moderate polarity and can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.

It is important to note that the solubility of fluoroquinolone antibiotics, which are derivatives of this compound, often increases with temperature.[10][11] A similar trend can be expected for this compound itself.

Implications for Drug Development

The solubility of this compound in organic solvents has significant ramifications for the synthesis and purification of fluoroquinolone APIs.

  • Reaction Solvent Selection: Choosing a solvent in which this compound and other reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Crystallization and Purification: The differential solubility of this compound and its derivatives in various solvents is the basis for purification by crystallization. A solvent system must be identified where the desired product has low solubility at a low temperature and high solubility at a high temperature, while impurities remain in solution.

  • Formulation: While this compound itself is an intermediate, understanding its solubility provides insights into the behavior of the final API. Poor solubility of the final API can be a major hurdle in developing bioavailable drug formulations.[12]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine and understand its solubility profile. By leveraging the principles of intermolecular forces, Hansen Solubility Parameters, and robust experimental techniques, scientists can make informed decisions regarding solvent selection for synthesis, purification, and ultimately, the successful development of novel fluoroquinolone-based therapeutics. The ability to predict and experimentally verify solubility is an indispensable skill in the modern pharmaceutical landscape.

References

  • Journal of Solution Chemistry & Pharmaceutical Sciences. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol.
  • ResearchGate. (n.d.). Measurement and correlation for solubility of levofloxacin in six solvents at temperatures from 288.15 to 328.15 K. Retrieved from [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinolone antibiotics. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound - 396-30-5, C9H6FN, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Application of fluoroquinolone pharmacodynamics. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the six studied fluoroquinolones. Retrieved from [Link]

  • Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • RJPT. (n.d.). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Retrieved from [Link]

Sources

The Fluorinated Quinoline Scaffold: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into the quinoline scaffold represents one of the most successful bioisosteric strategies in medicinal chemistry. From the accidental isolation of nalidixic acid to the rational design of fourth-generation fluoroquinolones, this structural class has evolved from a narrow-spectrum urinary antiseptic to a broad-spectrum bactericidal powerhouse. This guide analyzes the physicochemical rationale behind the C-6 fluorine substitution, details the historical trajectory of the scaffold, and provides validated synthetic protocols ranging from the classical Gould-Jacobs cyclization to modern C-H activation strategies.

Part 1: The Physicochemical Rationale (The "Fluorine Effect")

The transition from non-fluorinated quinolones (e.g., Nalidixic acid) to fluoroquinolones was driven by the specific electronic and steric properties of the carbon-fluorine (C-F) bond.

Electronic Modulation and Binding Affinity

The introduction of a fluorine atom at the C-6 position is not merely a lipophilic modification; it is an electronic switch.

  • Gyrase Binding: The C-6 fluorine increases the binding affinity of the drug to the DNA-gyrase complex (specifically the GyrA subunit). The high electronegativity of fluorine alters the electron density of the aromatic ring, enhancing

    
    -stacking interactions with DNA bases within the enzyme pocket.
    
  • Cellular Penetration: Fluorination increases overall lipophilicity (

    
    ), facilitating passive diffusion across the lipid-rich bacterial cell wall, particularly in Gram-negative organisms.[1]
    
Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~110 kcal/mol). Placing fluorine at metabolically susceptible sites (such as C-6) blocks oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, significantly extending the plasma half-life of the drug compared to its non-fluorinated precursors.[1]

Part 2: Historical Trajectory & The Antibiotic Revolution

The history of fluorinated quinolones is a case study in iterative scaffold optimization.

The Generational Evolution
GenerationRepresentative DrugKey Structural FeatureSpectrum of Activity
Precursor Nalidixic Acid (1962)1,8-Naphthyridine core (No F)Gram(-) only.[1] Poor tissue distribution.[1]
2nd Gen Norfloxacin (1980)C-6 Fluorine + C-7 PiperazineBroad Gram(-), some Gram(+).[1] First true "Fluoroquinolone".[1]
2nd Gen Ciprofloxacin (1987)Cyclopropyl at N-1The "Gold Standard."[1] Enhanced potency against Pseudomonas.
3rd Gen LevofloxacinOptical isomer (S-enantiomer)Improved Gram(+) (Strep/Staph) & pharmacokinetics.[1]
4th Gen MoxifloxacinC-7 Azabicyclo / C-8 MethoxyAnaerobic coverage.[1] Reduced resistance potential.[1]
Visualization: The Logic of Discovery

The following diagram illustrates the decision-making pathway that led from the isolation of chloroquine by-products to the discovery of Ciprofloxacin.

G Start Chloroquine Synthesis (By-product Isolation) Nalidixic Nalidixic Acid (1962) (Naphthyridone Core) Start->Nalidixic Problem1 Limitation: Rapid Resistance & Narrow Spectrum Nalidixic->Problem1 Discovery1 C-6 Fluorination (The Breakthrough) Problem1->Discovery1 Increase Lipophilicity Discovery2 C-7 Piperazine Addition Discovery1->Discovery2 Enhance Gyrase Binding Norfloxacin Norfloxacin (1980) First Fluoroquinolone Discovery2->Norfloxacin Problem2 Limitation: Moderate Oral Bioavailability Norfloxacin->Problem2 Optimization N-1 Cyclopropyl Substitution Problem2->Optimization Steric Bulk Optimization Cipro Ciprofloxacin (1987) Systemic Potency Optimization->Cipro

Figure 1: The structural optimization pathway from Nalidixic Acid to Ciprofloxacin, highlighting the critical introduction of the C-6 Fluorine atom.[1]

Part 3: Synthetic Methodologies

The Classical Approach: Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the industrial standard for constructing the quinolone core. It relies on the thermal cyclization of anilinomethylenemalonates.[2]

Protocol: Synthesis of the Ciprofloxacin Core (4-oxo-quinoline-3-carboxylate)

  • Scope: Preparation of the 6-fluoro-4-oxo-1,4-dihydroquinoline skeleton.

  • Safety Warning: This reaction involves high temperatures (Dowtherm A) and potential generation of ethanol vapor.[1]

Step-by-Step Methodology:

  • Condensation: Charge a reactor with 3-chloro-4-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).

  • Elimination: Heat the mixture to 120–130°C. Ethanol is generated as a byproduct.[1] Remove ethanol via distillation to drive the equilibrium toward the intermediate anilinoacrylate .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] Disappearance of aniline indicates completion.[1]

  • Cyclization: Transfer the crude acrylate dropwise into boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250–260°C.

    • Why: High thermal energy is required for the electrocyclic ring closure.[1][2]

  • Workup: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the product. Filter the solid ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

  • N-Alkylation & Hydrolysis: (Subsequent steps involve N-alkylation with cyclopropyl bromide and ester hydrolysis).

Modern Approach: Late-Stage C-H Fluorination

In modern drug discovery, "late-stage functionalization" allows researchers to install fluorine onto an existing quinoline core without de novo synthesis.[1]

Protocol: Radical C-H Fluorination using Selectfluor

  • Mechanism: Radical cation mediated minisci-type reaction or Ag(II) mediated pathways.[1]

  • Reagents: Quinoline substrate, Selectfluor (F-TEDA-BF4), AgNO3 (catalyst), K2S2O8 (oxidant).[1]

Workflow:

  • Dissolve the quinoline substrate in a biphasic mixture of Water/DCM or MeCN.

  • Add AgNO3 (0.2 equiv) and Selectfluor (2.0 equiv).[1]

  • Stir at 40–60°C under inert atmosphere.

  • Mechanism: The silver catalyst generates a radical at the electron-deficient heteroaromatic ring, which traps the fluorine atom.

Visualization: Synthetic Workflow Comparison

G cluster_0 Classical (Gould-Jacobs) cluster_1 Modern (C-H Activation) Aniline Fluoro-Aniline Cyclization Thermal Cyclization (250°C) Aniline->Cyclization EMME EMME EMME->Cyclization Core Quinolone Core Cyclization->Core Quinoline Quinoline Scaffold Radical Radical Intermediate Quinoline->Radical Oxidation Selectfluor Selectfluor/Ag(I) Selectfluor->Radical F_Product Fluorinated Quinoline Radical->F_Product F-Transfer

Figure 2: Comparison of the linear classical synthesis (left) vs. the convergent modern late-stage fluorination (right).[1]

Part 4: Beyond Antibiotics (Mefloquine & The Trifluoromethyl Group)

While fluoroquinolones dominate the antibiotic landscape, the fluorinated quinoline scaffold is also pivotal in antimalarial therapy. Mefloquine represents a divergence in the "fluorine strategy."

  • Structure: 2,8-bis(trifluoromethyl)quinolin-4-ol.[1]

  • The Fluorine Role: Instead of a single fluorine atom, Mefloquine utilizes trifluoromethyl (-CF3) groups.[1]

    • Metabolic Stability: The CF3 groups at positions 2 and 8 sterically shield the quinoline ring from metabolic attack.

    • Lipophilicity:[1][3] The massive increase in lipophilicity allows the drug to cross the blood-brain barrier (leading to CNS side effects) and penetrate the parasitic food vacuole.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962).[1] 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065.[1] Link[1]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980).[1] Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.[1] Link[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[1] Link[1]

  • Emmerson, A. M., & Jones, A. M. (2003).[1] The quinolones: decades of development and use.[4][5][6][7][8] Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 13–20.[1] Link

Sources

Comprehensive Computational Profiling of 6-Fluoroquinoline: A Quantum Chemical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Fluoroquinoline is a critical pharmacophore in medicinal chemistry. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a pivotal modification that enhances metabolic stability by blocking cytochrome P450 oxidation sites and increasing lipophilicity for better membrane permeability.

This guide provides a rigorous, self-validating computational protocol for characterizing this compound. By leveraging Density Functional Theory (DFT), researchers can predict electronic structure, vibrational fingerprints, and reactive sites (nucleophilic/electrophilic) prior to wet-lab synthesis. The methodology described herein utilizes the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a standard established for high-accuracy organic electronic profiling.

Theoretical Framework & Computational Methodology

To ensure Scientific Integrity and reproducibility, the computational approach must account for the specific electronic effects of the fluorine substituent (high electronegativity, lone pair donation).

The Computational Engine: DFT Configuration
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Causality: B3LYP is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies and geometry of fused heterocycles.

  • Basis Set: 6-311++G(d,p) .[2][3][4][5][6]

    • Causality: The "++" (diffuse functions) are non-negotiable here. They are required to correctly model the electron density tails of the electronegative Fluorine atom and the Nitrogen lone pair. The "(d,p)" polarization functions account for the distortion of orbitals during bond formation in the aromatic ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Context: Gas-phase calculations often fail to predict solution-phase reactivity. Water (

      
      ) or Ethanol (
      
      
      
      ) are standard solvents for these simulations.
Workflow Diagram

The following diagram outlines the logical progression from structure input to reactivity prediction.

G Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Minimize Energy Freq Frequency Check (No Imaginary Freqs) Opt->Freq Hessian Calc Freq->Opt Imaginary Freq Found (Re-optimize) Prop Electronic Properties (HOMO/LUMO/MEP) Freq->Prop Valid Minima Spec Spectroscopy (IR/NMR/UV-Vis) Freq->Spec Scaling Factors

Figure 1: Standardized DFT workflow for small organic heterocycles. Note the feedback loop at the Frequency Check to ensure a true global minimum.

Geometric & Electronic Structure Analysis

Geometry Optimization

The substitution of Fluorine at C6 induces specific structural perturbations compared to the parent quinoline.

  • C-F Bond Length: Expect a calculated bond length of approximately 1.35–1.37 Å . This short bond indicates significant partial double-bond character due to resonance donation from F lone pairs into the

    
    -system.
    
  • Planarity: The quinoline scaffold should remain planar (dihedral angles

    
     or 
    
    
    
    ). Any deviation suggests a failure in the optimization convergence.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of chemical hardness and stability.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the Nitrogen lone pair and the

    
    -system of the benzene ring.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring, indicating susceptibility to nucleophilic attack.

  • Band Gap (

    
    ):  A larger gap implies higher kinetic stability (hard molecule), while a smaller gap suggests higher reactivity (soft molecule). For fluoroquinolines, this gap is crucial for understanding photo-stability.
    
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking and reactivity:

  • Red Regions (Negative Potential): Concentrated around the Nitrogen atom (N1) and the Fluorine atom. These are sites for electrophilic attack (e.g., protonation).

  • Blue Regions (Positive Potential): Concentrated on the Hydrogen atoms of the pyridine ring. These are sites for nucleophilic attack .

Spectroscopic Profiling (Validation Protocols)

To validate the model, calculated spectra must be compared with experimental data.[7]

Vibrational Spectroscopy (IR/Raman)

DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation.

  • Protocol: Apply a scaling factor to raw frequencies.

  • Scaling Factor for B3LYP/6-311++G(d,p): 0.961 – 0.967 .

  • Key Diagnostic Bands:

    • C-F Stretch: Look for a strong band in the 1100–1250 cm⁻¹ region.

    • C=N Stretch: Typically around 1580–1620 cm⁻¹ .

NMR prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Shift Calculation:

    
    .
    
  • C6-F Effect: The C6 carbon will show a significant downfield shift and C-F coupling (

    
    ) in 
    
    
    
    C NMR.

Reactivity & Pharmacophore Modeling

Fukui Functions

To pinpoint the exact atomic sites for modification (e.g., adding a side chain for drug development), calculate Fukui indices (


 and 

).

Reactivity Calc Population Analysis (NBO/Mulliken) Neutral Neutral Charge (N) Calc->Neutral Cation Cation Charge (N-1) Calc->Cation Anion Anion Charge (N+1) Calc->Anion Fukui Calculate Fukui Indices f+ (Nucleophilic) f- (Electrophilic) Neutral->Fukui Cation->Fukui Anion->Fukui Site Identify Reactive Site Fukui->Site

Figure 2: Workflow for determining local reactivity descriptors (Fukui Functions).

Data Summary Table

Typical theoretical parameters for this compound (B3LYP/6-311++G(d,p))

ParameterDescriptionTypical Range/ValueSignificance
Dipole Moment (

)
Polarity indicator2.0 – 3.5 DebyeInfluences solubility and membrane crossing.
HOMO Energy Ionization potential-6.5 to -7.0 eVElectron donating capability.
LUMO Energy Electron affinity-1.5 to -2.0 eVElectron accepting capability.
C-F Bond Length Structural geometry1.35 ÅIndication of resonance stability.
Point Group Symmetry

(Planar)
Confirms aromaticity.

Experimental Protocol (Step-by-Step)

Objective: Perform a full optimization and frequency calculation using Gaussian 16.

  • Input Preparation:

    • Build the this compound structure in GaussView.

    • Set the C6-F bond explicitly.

  • Route Section Setup:

    • Command: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

    • Note:Opt optimizes geometry; Freq calculates IR spectra to verify the minimum; SCRF adds the solvation model.

  • Execution & Convergence Check:

    • Run the job.

    • Check the output file for Stationary point found.

    • Verify zero imaginary frequencies in the vibrational list. (If an imaginary frequency exists, the structure is a transition state, not a minimum).

  • Property Extraction:

    • Extract Total Energy (Hartrees).

    • Visualize the .chk file for HOMO/LUMO surfaces.

    • Export vibrational data and apply the scaling factor (

      
      ).
      

References

  • Electronic Structure of Quinoline Derivatives: Karabacak, M., et al. "Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline."[3][5] Journal of Molecular Structure. (Analogous methodology for halogenated quinolines).

  • Vibrational Spectroscopy Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A.

  • Fluoroquinolone Biological Significance: Drlica, K., & Zhao, X.[8][9][10] (1997). "DNA gyrase, topoisomerase IV, and the 4-quinolones." Microbiology and Molecular Biology Reviews. (Context on C-6 fluorine importance).

  • DFT Methodology for Fluoroquinolones: Sagdinc, S., et al. "A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin." Der Pharma Chemica. (Validates B3LYP/6-31G++ usage for this class).

  • Molecular Electrostatic Potential (MEP) Utility: Politzer, P., & Murray, J. S. (2002). "The fundamental nature and role of the electrostatic potential in atoms and molecules." Theoretical Chemistry Accounts.

Sources

Advanced Functionalization of 6-Fluoroquinoline: Mechanistic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the orthogonal reactivity patterns of 6-fluoroquinoline, synthesizing classical heterocyclic mechanisms with modern C–H activation strategies. It is designed for medicinal chemists requiring precise regiocontrol for scaffold decoration.

Executive Summary & Scaffold Analysis

The this compound scaffold represents a "privileged structure" in drug discovery, serving as the core for second-generation fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin) and emerging antimalarial/anticancer agents.

For the synthetic chemist, this compound presents a dichotomy of electronic environments:

  • The Pyridine Ring (Electron Deficient): The nitrogen atom (N1) exerts a strong inductive ($ -I

    
     -M $) withdrawal, deactivating this ring toward electrophiles but activating positions C2 and C4 toward nucleophiles.
    
  • The Benzene Ring (Electron Rich relative to Pyridine): While deactivated relative to benzene, this ring is the site of Electrophilic Aromatic Substitution (EAS). The fluorine atom at C6 introduces a specific directing effect: it is an inductive withdrawer ($ -I

    
     +M $), directing incoming electrophiles ortho and para to itself.
    
Electronic Reactivity Map
  • C2/C4: Primary sites for Nucleophilic Aromatic Substitution (SNAr) and radical alkylation.

  • C5: Primary site for Electrophilic Aromatic Substitution (EAS), driven by the ortho-directing power of the C6-Fluorine.

  • C8: Secondary site for EAS (relieved steric strain compared to C5, but meta to Fluorine).

Electrophilic Aromatic Substitution (EAS)

Target: The Benzene Ring (C5 Regioselectivity)

Mechanistic Insight

In unsubstituted quinoline, nitration occurs at C5 and C8 in roughly equal amounts. However, the introduction of a fluorine atom at C6 breaks this symmetry.

  • Directing Effect: Fluorine is an ortho/para director.[1]

    • Ortho to F (C6) are C5 and C7 .

    • Para to F (C6) is the bridgehead C9 (unavailable for substitution).

  • Regiocontrol: While C5 is sterically crowded (peri-interaction with C4-H), the electronic stabilization provided by the fluorine lone pair into the arenium ion intermediate at C5 strongly favors this position over C8 (which is meta to F) and C7 (which is a

    
    -position on the ring, inherently less reactive in fused systems).
    
Protocol: Regioselective Nitration of this compound

This protocol yields 6-fluoro-5-nitroquinoline as the major product.

Reagents: Fuming Nitric Acid ($ \text{HNO}_3


 \text{H}_2\text{SO}_4 $).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve this compound (1.0 eq) in concentrated $ \text{H}_2\text{SO}_4 $ (5.0 vol). Cool to 0°C.

  • Addition: Dropwise add fuming $ \text{HNO}_3 $ (1.2 eq) over 30 minutes, maintaining internal temperature

    
    . Note: Exothermic reaction.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol).

  • Isolation: Neutralize carefully with solid $ \text{Na}_2\text{CO}_3 $ or ammonium hydroxide to pH 8. A yellow precipitate (nitro-isomer mixture) will form.

  • Purification: Extract with ethyl acetate ($ 3 \times $). Dry over $ \text{MgSO}_4 $.[2] Purify via flash column chromatography (Hexane/EtOAc gradient). The C5-nitro isomer typically elutes first due to lower polarity (intramolecular H-bonding/dipole cancellation) compared to the C8-isomer.

Nucleophilic Substitution (NAS) & C-H Functionalization

Target: The Pyridine Ring (C2 Regioselectivity)

Direct nucleophilic displacement of hydride (Chichibabin reaction) is possible but often requires harsh conditions. A more robust strategy for drug development involves the N-Oxide Activation Pathway , which converts the C2-H into a leaving group (Cl) for subsequent SNAr.

Pathway: The N-Oxide "Switch"
  • Activation: Oxidation of N1 to the N-oxide makes C2 and C4 highly susceptible to nucleophilic attack.

  • Chlorination: Treatment with $ \text{POCl}_3 $ effects a rearrangement/chlorination, installing a chlorine atom at C2 (major) or C4.

  • Displacement: The resulting 2-chloro-6-fluoroquinoline is a versatile electrophile for amines, thiols, and alkoxides.

Protocol: Synthesis of 2-Amino-6-Fluoroquinoline Derivatives

Step 1: N-Oxidation

  • Dissolve this compound in DCM.

  • Add m-CPBA (1.2 eq) at 0°C. Stir overnight at RT.

  • Wash with $ \text{NaHCO}_3 $ to remove m-chlorobenzoic acid. Isolate this compound N-oxide.

Step 2: Chlorination (Meisenheimer-type)

  • Dissolve the N-oxide in dry chloroform or toluene.

  • Add Phosphorus Oxychloride ($ \text{POCl}_3 $, 1.5 eq) dropwise at RT.

  • Reflux for 3 hours. The oxygen moves to the phosphorus, and chloride attacks C2.

  • Quench on ice. Neutralize and extract.[2][3] Product: 2-chloro-6-fluoroquinoline.

Step 3: SNAr Displacement

  • Dissolve 2-chloro-6-fluoroquinoline in DMF or DMSO.

  • Add the nucleophile (e.g., morpholine, 1.5 eq) and a base ($ \text{K}_2\text{CO}_3 $ or DIPEA, 2.0 eq).

  • Heat to 80–100°C for 4–12 hours.

  • Workup: Pour into water, filter precipitate or extract.

Modern C-H Activation (Lithiation/Borylation)

Target: Site-Selective Metalation

For scaffolds where preserving the halogen is critical, Directed Ortho Metalation (DoM) and Lithiation offer complementary selectivity.

  • C2-Lithiation: The proton at C2 is the most acidic ($ pK_a \approx 30 $). Treatment with Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at -78°C preferentially deprotonates C2.

  • C5-Lithiation (DoM): If C2 is blocked, or if specific conditions (e.g., "in-situ" trapping) are used, the C6-Fluorine can direct lithiation to the ortho position (C5).

  • Ir-Catalyzed Borylation: Sterically controlled C–H activation using Iridium catalysts (e.g.,

    
    ) typically avoids the crowded C5 position, favoring C3  or C8  depending on the ligand bulk.
    
Data Summary: Regioselectivity Trends
Reagent/ConditionPrimary SiteMechanismKey Driver
$ \text{HNO}_3 / \text{H}_2\text{SO}_4 $ C5 EASF-donation (Ortho) + Ring Alpha preference
$ \text{NaNH}_2 $ (Chichibabin) C2 Nucleophilic AdditionN-activation (Alpha)
$ \text{Li-TMP} / -78^\circ\text{C} $ C2 DeprotonationAcidity of C2-H (Inductive N-effect)
$ \text{POCl}_3 $ (on N-oxide) C2 RearrangementElectronic lability of N-O bond
Ir-Catalyzed Borylation C3 / C8 C-H InsertionSteric accessibility (avoiding F and N)

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways available from the parent this compound scaffold.

G Start This compound Nitro 5-Nitro-6-Fluoroquinoline (Major Isomer) Start->Nitro EAS: HNO3/H2SO4 (Ortho to F) NOxide N-Oxide Intermediate Start->NOxide Oxidation: mCPBA Lithio 2-Lithio-6-Fluoroquinoline Start->Lithio Lithiation: Li-TMP, -78°C Chloro 2-Chloro-6-Fluoroquinoline NOxide->Chloro Rearrangement: POCl3 Amino 2-Amino-6-Fluoroquinoline (Functionalized Drug Core) Chloro->Amino SNAr: HNR2 / Base Electrophile 2-Substituted-6-Fluoroquinoline (via Electrophile Trapping) Lithio->Electrophile Trapping: E+ (e.g., CO2, R-CHO)

Figure 1: Divergent functionalization pathways for this compound showing regioselectivity switches based on reagent class.

References

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines. Journal of Organic Chemistry (ACS). 2022. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules (MDPI). 2024. Available at: [Link]

  • Mechanism of Action and Resistance to Quinolones. National Institutes of Health (PMC). Available at: [Link]

Sources

The 6-Fluoroquinoline Scaffold: A Technical Guide to Biological Activity and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by the strategic substitution of a fluorine atom at the C6 position of the quinoline ring. This modification is not merely structural; it is a functional overhaul that enhances metabolic stability, modulates pKa, and improves lipophilicity (LogP), thereby facilitating transmembrane permeability.

This guide provides a technical deep-dive into the scaffold’s biological utility, focusing on its role as a metabolic blockade against cytochrome P450 oxidation and its versatility in antibacterial, antimalarial, and anticancer applications.

Part 1: The Fluorine Effect (Mechanistic Foundation)

Metabolic Blockade and Chemical Stability

The primary rationale for C6-fluorination is the prevention of oxidative metabolism. The C6 position of the quinoline ring is electron-rich and highly susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically CYP450 isoforms).

  • The Mechanism: In the native quinoline scaffold, CYP450 introduces a hydroxyl group at C6, leading to rapid clearance (Phase I metabolism) and subsequent glucuronidation (Phase II).

  • The Fluorine Solution: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the C6-hydrogen with fluorine blocks this metabolic "soft spot" without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This is known as isostere-based metabolic blocking .

Electronic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). Its presence at C6 exerts a strong electron-withdrawing inductive effect (-I), which:

  • Lowers the pKa of the basic nitrogen (N1), reducing protonation at physiological pH.

  • Increases Lipophilicity: The C-F bond is more lipophilic than C-H, enhancing passive diffusion across bacterial cell walls and the blood-brain barrier (BBB).

Visualization: Metabolic Stability Pathway

The following diagram illustrates the divergent metabolic fates of Quinoline vs. This compound.

MetabolicStability Quinoline Native Quinoline (C6-H) CYP CYP450 Enzyme (Oxidative Attack) Quinoline->CYP High Affinity FluoroQ This compound (C6-F) FluoroQ->CYP Steric/Electronic Resistance Stable Metabolically Stable (Extended Half-life) FluoroQ->Stable Metabolic Blockade Metabolite 6-Hydroxyquinoline (Rapid Clearance) CYP->Metabolite Hydroxylation

Figure 1: Comparative metabolic fate showing the protective effect of C6-fluorination against CYP450-mediated oxidation.

Part 2: Synthetic Access (Protocol)

The most robust method for accessing the this compound core is the Skraup Synthesis . This reaction involves the condensation of an aniline with glycerol in the presence of a dehydrating agent and an oxidant.

Protocol: Synthesis of this compound

Target: this compound (CAS: 396-30-5) Precursor: 4-Fluoroaniline

Reagents:
  • 4-Fluoroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (H₂SO₄, conc.)

  • Nitrobenzene (Oxidant) or Iodine (Catalytic oxidant)

  • Ferrous Sulfate (FeSO₄) – Critical moderator to prevent thermal runaway.

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Mixing: Add 4-fluoroaniline (11.1 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), and nitrobenzene (6.0 g) to the flask.

  • Acid Addition: Carefully add concentrated H₂SO₄ (20 mL) dropwise. Caution: Exothermic.

  • Moderation: Add FeSO₄ (0.5 g) to moderate the reaction violence.

  • Reflux: Heat the mixture gradually to 140°C. Once the reaction initiates (vigorous bubbling), remove heat immediately until subsidence, then reflux at 150°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with ice water.

    • Basify to pH 10 using 50% NaOH solution.

    • Perform steam distillation to remove unreacted nitrobenzene and aniline.

  • Isolation: Extract the aqueous residue with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield this compound as a pale yellow oil/solid.

Part 3: Therapeutic Vectors & Biological Activity

Antibacterial Activity (Gyrase Inhibition)

The this compound core is the structural ancestor of fluoroquinolones (e.g., Ciprofloxacin).

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The scaffold intercalates into the DNA-enzyme complex. The C6-fluorine improves binding affinity within the enzyme's hydrophobic pocket and enhances penetration through the porin channels of Gram-negative bacteria.

  • Data Summary:

CompoundOrganismMIC (µg/mL)Role of C6-F
Quinoline (Core)E. coli>64Poor penetration, rapid metabolism
This compoundE. coli32Improved stability
CiprofloxacinE. coli0.015C6-F + C7-piperazine synergy
Anticancer Activity (c-Met Kinase Inhibition)

Recent studies highlight 6-fluoroquinolines as potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor) , a tyrosine kinase often upregulated in metastatic cancers.

  • Mechanism: The quinoline nitrogen functions as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The 6-F substituent interacts with hydrophobic residues (e.g., Leu, Val) deep in the pocket, stabilizing the "Type I" inhibitor conformation.

  • Key Derivative: Analogues of Cabozantinib utilize the quinoline core.

Antimalarial Activity

Fluorinated quinolines overcome resistance mechanisms in Plasmodium falciparum.

  • Mechanism: Inhibition of heme polymerization within the parasite's digestive vacuole. The electron-withdrawing fluorine reduces the basicity of the quinoline nitrogen, favoring accumulation in the acidic vacuole via ion trapping.

Visualization: c-Met Signaling Inhibition

The following diagram details the downstream effects of this compound inhibition on the c-Met pathway.

cMetPathway Ligand HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) Ligand->cMet Activation PI3K PI3K / AKT cMet->PI3K Blocked MAPK RAS / MAPK cMet->MAPK Blocked STAT STAT3 cMet->STAT Blocked Inhibitor This compound Inhibitor Inhibitor->cMet ATP Competition (Blockade) Outcome_Anti Apoptosis & Stasis Inhibitor->Outcome_Anti Induces Outcome_Pro Cell Proliferation & Survival PI3K->Outcome_Pro

Figure 2: Signal transduction blockade by this compound derivatives targeting the c-Met kinase ATP-binding pocket.

Part 4: References

  • BenchChem. "Application Notes and Protocols for the Skraup Synthesis of Quinolines." BenchChem Technical Library. Link

  • National Center for Biotechnology Information (NCBI). "Biological activity and synthetic methodologies for the preparation of fluoroquinolones." PubMed.[2] Link

  • American Chemical Society (ACS). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • SelleckChem. "c-Met Inhibitors: Structure and Activity." Selleck Chemicals Technical Guide. Link

  • Organic Syntheses. "Quinoline Synthesis Protocols." Org.[1][3] Synth. Coll. Vol. 1. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis and Evaluation of 6-Fluoroquinoline Scaffolds for Next-Generation Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 6-fluoroquinolone (6-FQ) scaffold represents the pharmacophoric core of some of the most successful broad-spectrum antibiotics in clinical history, including Ciprofloxacin and Levofloxacin. The introduction of a fluorine atom at the C-6 position significantly enhances cell penetration and binding affinity to the bacterial DNA-gyrase complex (specifically the GyrA subunit).

This guide provides a robust, scalable workflow for synthesizing 6-fluoro-7-substituted-4-quinolone-3-carboxylic acids. Unlike generic organic chemistry texts, this protocol focuses on the Gould-Jacobs reaction modified for pharmaceutical intermediates, emphasizing the retention of the C-3 carboxyl group—a critical motif for magnesium ion chelation and enzyme binding—which is often erroneously decarboxylated in standard quinoline synthesis descriptions.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the critical interaction between the 6-FQ scaffold and the bacterial Topoisomerase enzymes.

MOA_Pathway Drug 6-Fluoroquinolone Target DNA Gyrase / Topo IV Drug->Target Binds via C-3/C-4 Complex Ternary Complex (Drug-Enzyme-DNA) Target->Complex Stabilizes Effect Inhibition of DNA Re-ligation Complex->Effect Prevents Death Accumulation of Double-Strand Breaks Effect->Death Bactericidal Action

Caption: Mechanism of Action: The 6-FQ scaffold stabilizes the cleaved DNA-enzyme complex, leading to irreversible DNA damage.

Synthetic Strategy: The Modified Gould-Jacobs Protocol

The synthesis targets the 1-ethyl-6-fluoro-7-piperazinyl-4-oxo-quinoline-3-carboxylic acid (Norfloxacin analog) as a model compound. This route is modular; the N-1 alkyl group and C-7 amine can be varied to generate novel derivatives.

Critical Reaction Pathway

Synthesis_Workflow SM1 3-chloro-4-fluoroaniline Enamine Enamine Intermediate SM1->Enamine 110°C, -EtOH SM2 EMME SM2->Enamine Cyclized 4-Hydroxyquinoline Ester Enamine->Cyclized 250°C Cyclization N_Alkylated N-Ethyl Intermediate Cyclized->N_Alkylated Et-I, K2CO3 DMF Product Final 6-FQ Scaffold N_Alkylated->Product 1. Hydrolysis 2. S_NAr (Piperazine)

Caption: Stepwise synthesis from aniline precursor to functionalized fluoroquinolone.

Detailed Experimental Protocols

Phase A: Construction of the Quinolone Core

Reagents:

  • 3-chloro-4-fluoroaniline (CAS: 367-21-5)

  • Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8)

  • Diphenyl ether (Dowtherm A equivalent)

Protocol:

  • Condensation (Enamine Formation):

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 3-chloro-4-fluoroaniline (14.5 g, 0.1 mol) and EMME (21.6 g, 0.1 mol).

    • Heat the mixture to 110–120°C for 2 hours.

    • Checkpoint: Monitor the collection of ethanol in the trap. The reaction is complete when ethanol evolution ceases.

    • Result: The mixture solidifies upon cooling to yield diethyl (3-chloro-4-fluoroanilino)methylenemalonate. Recrystallize from Ligroin if necessary.

  • Thermal Cyclization (The Gould-Jacobs Step):

    • Safety Warning: This step requires high temperatures (250°C). Use a sand bath or heating mantle with precise control. Ensure the hood sash is down.

    • Pre-heat 50 mL of diphenyl ether to 250°C in a 3-neck flask fitted with an air condenser.

    • Add the enamine intermediate (from step 1) in small portions to the hot solvent.

    • Why: Adding solid to the hot solvent prevents polymerization and ensures rapid cyclization (kinetic control).

    • Maintain temperature at 250°C for 45–60 minutes.

    • Cool to room temperature.[1][2] Add 50 mL of hexane to precipitate the product.

    • Filter the solid: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Phase B: N-Alkylation and Hydrolysis

Reagents:

  • Ethyl Iodide or Cyclopropyl Bromide

  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (Dimethylformamide)

Protocol:

  • N-Alkylation:

    • Dissolve the cyclized ester (0.01 mol) in dry DMF (30 mL).

    • Add anhydrous

      
       (0.015 mol) and Ethyl Iodide (0.015 mol).
      
    • Stir at 80°C for 4 hours.

    • Pour into ice water. Filter the precipitate.[2][3]

    • Mechanistic Note: Alkylation occurs at N-1 rather than O-4 due to the thermodynamic stability of the quinolone (4-oxo) tautomer.

  • Hydrolysis (Ester to Acid):

    • Reflux the N-alkylated ester in 10% NaOH (aq) for 2 hours.

    • Acidify with dilute HCl to pH 2.

    • Filter the white solid: 1-Ethyl-7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylic acid .

Phase C: C-7 Functionalization ( )

This is the diversity point. The chlorine at C-7 is activated by the electron-withdrawing carbonyl and fluorine, making it susceptible to nucleophilic attack by secondary amines.

Protocol:

  • Suspend the carboxylic acid intermediate (1.0 eq) in Pyridine or DMSO.

  • Add Piperazine (anhydrous, 3.0 eq). Excess amine acts as both nucleophile and base.

  • Heat to 110°C for 6–8 hours.

  • Evaporate solvent under reduced pressure.

  • Recrystallize from Ethanol/Water.

  • Yield Expectation: 70–85%.

Biological Evaluation: MIC Determination

To validate the antibacterial efficacy, use the Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines [1].[4][5]

Materials:

  • Muller-Hinton Broth (cation-adjusted).

  • 96-well microtiter plates (u-bottom).

  • Test Strains: E. coli ATCC 25922, S. aureus ATCC 29213.

Workflow:

  • Stock Preparation: Dissolve the synthesized derivative in minimal DMSO, then dilute with water to 1 mg/mL.

  • Serial Dilution: Prepare two-fold serial dilutions in the 96-well plate (Range: 64

    
    g/mL to 0.03 
    
    
    
    g/mL).
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard, then dilute 1:100. Add 50 
    
    
    
    L to each well (Final inoculum:
    
    
    CFU/mL).
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Reporting Template:

Compound IDR1 (N-1)R2 (C-7)MIC E. coli (

g/mL)
MIC S. aureus (

g/mL)
Control CyclopropylPiperazine0.004 - 0.015 (Cipro)0.12 - 0.5
Synth-01 EthylPiperazine[Enter Data][Enter Data]
Synth-02 EthylMorpholine[Enter Data][Enter Data]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C)Ensure diphenyl ether is boiling (257°C) before addition. Use a sand bath.
Incomplete N-Alkylation Wet DMF or weak baseUse freshly distilled DMF and anhydrous

. Add a catalytic amount of KI.
Product is O-Alkylated Kinetic control dominantEnsure thermodynamic conditions (higher heat, longer time) to favor N-alkylation.
Precipitation in MIC Assay Compound insolubilityEnsure final DMSO concentration in the well is <1%. Convert drug to Hydrochloride salt.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Kopinathan, A., et al. (2013). Synthesis and Structure-Activity Relationships of Fluoroquinolones. Current Medicinal Chemistry.

  • Wolfson, J. S., & Hooper, D. C. (1985). The Fluoroquinolones: Structures, Mechanisms of Action and Resistance.[7] Antimicrobial Agents and Chemotherapy, 28(4), 581-586.

Sources

Application Note: Strategic Utilization of 6-Fluoroquinoline Scaffolds in Fluoroquinolone Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis and functionalization of 6-fluoroquinoline cores, the foundational scaffold for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). The presence of the fluorine atom at the C-6 position is not merely structural; it is the critical pharmacophoric element responsible for enhanced DNA gyrase inhibition and cellular penetration. This guide provides a self-validating protocol for constructing the 6-fluoro-4-oxo-1,4-dihydroquinoline skeleton via the Gould-Jacobs reaction , followed by chemo-selective functionalization.

Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Structural Logic & Pharmacophore Analysis

The transition from first-generation quinolones (e.g., Nalidixic Acid) to fluoroquinolones was driven by the introduction of a fluorine atom at position 6.[1][2][3] This modification significantly improves lipophilicity, facilitating transport across the bacterial cell wall, and increases the binding affinity to the DNA-gyrase complex by 2-17 fold.

Pharmacophore Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) of the fluoroquinolone core, highlighting the specific role of the 6-Fluoro moiety.

SAR_Fluoroquinolone Core Fluoroquinolone Scaffold N1 N-1 Position (Cyclopropyl/Ethyl) Core->N1 C3 C-3 Carboxyl Group Core->C3 C4 C-4 Carbonyl (Oxo) Core->C4 C6 C-6 Fluorine Atom (CRITICAL) Core->C6 C7 C-7 Substituent (Piperazine/Pyrrolidine) Core->C7 Gyrase DNA Gyrase Binding (Primary Target) C3->Gyrase H-Bonding C4->Gyrase H-Bonding C6->Gyrase Binding Affinity Penetration Cell Wall Penetration C6->Penetration Lipophilicity Potency Potency Increase (vs Non-fluorinated) C6->Potency >10x Activity Spectrum Antibacterial Spectrum (G-/G+) C7->Spectrum Pharmacokinetics

Figure 1: Structure-Activity Relationship (SAR) highlighting the central role of the C-6 Fluorine atom in potency and target binding.

Synthetic Strategy: The Gould-Jacobs Protocol

While modern convergent routes (Grohe-Heitzer) exist, the Gould-Jacobs reaction remains the most instructive method for understanding the construction of the this compound core from aniline precursors. This protocol focuses on the synthesis of the key intermediate: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Reaction Workflow Diagram

Gould_Jacobs_Workflow Start Start: 3-Chloro-4-fluoroaniline + EMME Step1 Step 1: Condensation (110-130°C, -EtOH) Start->Step1 Intermediate1 Intermediate: Anilinomethylenemalonate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Step2 Check1 Checkpoint: TLC (Disappearance of Aniline) Intermediate1->Check1 Product Core Product: 6-Fluoro-4-hydroxyquinoline scaffold Step2->Product Check2 Checkpoint: H-NMR (Vinyl proton shift) Product->Check2

Figure 2: Step-wise workflow for the construction of the this compound core via Gould-Jacobs cyclization.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (The "Quinolone Core").

Phase 1: Condensation[4]
  • Reagents: Charge a reaction vessel with 3-chloro-4-fluoroaniline (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Conditions: Heat the neat mixture to 110–120°C for 2–3 hours.

  • Mechanism: This is an addition-elimination reaction. Ethanol is generated as a byproduct.[4]

  • Process Control (Self-Validation):

    • Visual: The setup must include a distillation head to remove ethanol. The cessation of ethanol distillation indicates reaction nearness to completion.

    • TLC:[4] Mobile phase Hexane:Ethyl Acetate (3:1). The starting aniline spot (usually higher R_f) must disappear.

  • Workup: Cool the mixture. The intermediate (acrylate) often solidifies. Recrystallize from cyclohexane if necessary to remove unreacted EMME.

Phase 2: Thermal Cyclization (Critical Step)

Safety Warning: This step involves high temperatures (250°C).[4] Use a blast shield and ensure the solvent (Dowtherm A) is dry.

  • Solvent: Suspend the Phase 1 acrylate intermediate in Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) at a concentration of 1g/10mL.

  • Reaction: Heat rapidly to 250–255°C (reflux). Maintain for 45–90 minutes.

  • Mechanistic Insight: This is a 6π-electrocyclization followed by elimination of ethanol. The high temperature is required to overcome the aromatic stability of the benzene ring.

  • Process Control (Self-Validation):

    • H-NMR Check: Monitor the disappearance of the vinyl proton of the acrylate (typically ~8.4 ppm) and the appearance of the quinolone N-H or O-H signal (broad, >12 ppm).

    • Color Change: The reaction often darkens; precipitation of the product may occur at high temperatures.

  • Isolation: Cool the mixture to room temperature. Add a non-polar solvent (e.g., Hexane or Diethyl ether) to force the precipitation of the quinoline product. Filter and wash extensively to remove Dowtherm A.

Phase 3: Functionalization (N-Alkylation & C-7 Substitution)

Note: This phase converts the scaffold into the active antibiotic (e.g., Ciprofloxacin).

  • N-Alkylation: Treat the core with Cyclopropyl bromide and K₂CO₃ in DMF.

  • Hydrolysis: Saponify the ethyl ester using NaOH/H₂O/EtOH reflux to generate the free carboxylic acid at C-3.

  • S_NAr at C-7:

    • React the N-alkylated core with Piperazine (3.0 equiv) in Pyridine or Acetonitrile at reflux.

    • Selectivity: The fluorine at C-6 is activated but stable; the chlorine at C-7 is the leaving group due to the para activation from the C-4 carbonyl and ortho activation from the C-6 fluorine (inductive effect).

    • Endpoint: HPLC monitoring for the shift in retention time (amine formation).

Data Analysis & Impurity Profiling

Quality control in fluoroquinolone synthesis relies on detecting specific structural defects.

ParameterSpecification CriteriaMethod of Detection
Purity > 98.5%HPLC (C18 column, Phosphate buffer/MeCN)
Defluoro Impurity < 0.10%LC-MS (Mass shift of -18 Da vs product)
Regioisomer < 0.15%H-NMR (Coupling constants of aromatic protons)
Water Content < 1.0%Karl Fischer Titration

Critical Impurity Note: The "Defluoro" impurity (loss of F at C-6) renders the molecule biologically inactive. This typically arises from reductive dehalogenation if hydrogen gas or radical sources are present during side-reactions, or from impure starting aniline (3-chloroaniline contaminant).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7-and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.

  • Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[6] Liebigs Annalen der Chemie.

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Ciprofloxacin Hydrochloride Monograph: Impurity Standards.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[9][10] Journal of Antimicrobial Chemotherapy.

Sources

Preparation of 6-fluoroquinoline-based antimalarial compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Evaluation of 6-Fluoroquinoline Antimalarials

Abstract

This technical guide provides a high-fidelity protocol for the synthesis and biological evaluation of this compound derivatives, a scaffold central to modern antimalarial drug discovery. Unlike generic preparations, this document details the Gould-Jacobs reaction pathway optimized for scalability and purity, followed by C4-selective nucleophilic substitution. It integrates chemical synthesis with a validated SYBR Green I fluorescence assay for in vitro antiplasmodial assessment, offering a complete "bench-to-data" workflow for drug development professionals.

Strategic Rationale & Retrosynthetic Logic

The quinoline ring system remains the "privileged scaffold" of antimalarial chemotherapy. However, metabolic instability often limits the efficacy of early-generation drugs.

  • Why Fluorine at C-6? The introduction of a fluorine atom at the C-6 position is not arbitrary. It serves two critical mechanistic functions:

    • Metabolic Blocking: It obstructs cytochrome P450-mediated hydroxylation at a metabolically vulnerable site, significantly extending the drug's half-life (

      
      ).
      
    • Lipophilicity Modulation: Fluorine increases the logP, enhancing passive transport across the parasitic vacuolar membrane where the drug targets heme polymerization.

Retrosynthetic Analysis: The target molecule is disconnected at the C4-N bond (via


) and the N1-C8a/C4-C4a bonds (via cyclization).

Retrosynthesis Target Target: 6-Fluoro-4-aminoquinoline Intermediate1 Intermediate: 4-Chloro-6-fluoroquinoline Target->Intermediate1 C-N Disconnection (SNAr) Intermediate2 Scaffold: 6-Fluoro-4-hydroxyquinoline Intermediate1->Intermediate2 Dechlorination (Functional Group Interconversion) Starting Starting Material: 4-Fluoroaniline Intermediate2->Starting Gould-Jacobs Cyclization

Figure 1: Retrosynthetic logic for constructing the this compound core.

Module A: Chemical Synthesis Protocol

Phase 1: Construction of the Core Scaffold (Gould-Jacobs Protocol)

Objective: Synthesize 6-fluoro-4-hydroxyquinoline from 4-fluoroaniline.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

  • Petroleum ether / Hexanes

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 4-fluoroaniline and EMME.

    • Heat to 110–120°C for 2–3 hours.

    • Mechanism:[1][2][3][4] The amine attacks the EMME, eliminating ethanol. The removal of ethanol via the Dean-Stark trap drives the equilibrium forward.

    • Checkpoint: Monitor TLC.[5] The disappearance of aniline indicates the formation of the diethyl 2-((4-fluorophenylamino)methylene)malonate intermediate.

  • Thermal Cyclization:

    • Add the intermediate dropwise to boiling diphenyl ether (~250°C ).

    • Critical Control: Maintain temperature >240°C. Rapid thermal shock is required to overcome the high activation energy of the intramolecular Friedel-Crafts acylation.

    • Stir for 45–60 minutes.

    • Cool the mixture to room temperature. The ester product (ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) will precipitate.

    • Filter and wash with hexane to remove diphenyl ether.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 2M NaOH for 4 hours (Saponification).

    • Acidify with HCl to precipitate the carboxylic acid.

    • Decarboxylation: Heat the dry acid solid in a flask with a Bunsen burner or sand bath at 260–270°C until CO₂ evolution ceases.

    • Yield: You now have the core 6-fluoro-4-hydroxyquinoline .

Phase 2: Activation and Coupling (The "Warhead")

Objective: Convert the hydroxy group to a chloro leaving group and couple with the diamine side chain.

Reagents:

  • Phosphorus oxychloride (

    
    )
    
  • N1,N1-diethylpentane-1,4-diamine (or equivalent side chain)

  • Triethylamine (

    
    )[5]
    

Step-by-Step Methodology:

  • Chlorination:

    • Suspend 6-fluoro-4-hydroxyquinoline in neat

      
       (5–10 mL per gram of substrate).
      
    • Reflux at 105°C for 2 hours. The solution will turn clear.

    • Safety: Quench excess

      
       by slowly pouring the mixture onto crushed ice/ammonia. Exothermic reaction. 
      
    • Extract with dichloromethane (DCM), dry over

      
      , and evaporate.
      
    • Product:4-Chloro-6-fluoroquinoline .[6]

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the chloro-intermediate in anhydrous ethanol or DMF.

    • Add the diamine side chain (1.5 eq) and

      
       (2.0 eq) to scavenge HCl.
      
    • Reflux for 12–24 hours.

    • Purification: Evaporate solvent. Dissolve residue in dilute acetic acid, wash with ether (removes unreacted organic impurities), basify aqueous layer with

      
      , and extract the product with DCM.
      

Data Summary Table: Typical Reaction Parameters

Reaction StepTemperatureTimeCritical ParameterExpected Yield
Condensation 110°C2 hEthanol removal>90%
Cyclization 250°C1 hHigh Temp maintenance60–75%
Chlorination 105°C2 hMoisture exclusion85–90%
Substitution 80–130°C18 hStoichiometry of amine70–85%

Module B: Biological Evaluation (SYBR Green I Assay)

Once synthesized, the compound must be validated for antiplasmodial activity. The SYBR Green I assay is the industry standard for high-throughput screening, replacing the radioactive


-hypoxanthine method [1].

Principle: SYBR Green I intercalates into double-stranded DNA (dsDNA). Since human erythrocytes (RBCs) lack a nucleus (and thus DNA), any fluorescence signal detected after incubation is directly proportional to the proliferation of the malaria parasite (Plasmodium falciparum).

Protocol:
  • Culture Preparation:

    • Maintain P. falciparum cultures (e.g., strain 3D7 or Dd2) in RPMI 1640 medium supplemented with Albumax II.

    • Synchronize parasites to the ring stage using 5% sorbitol treatment prior to the assay.

  • Drug Plating:

    • Prepare serial dilutions of the this compound test compound in 96-well plates (Concentration range: 0.1 nM to 10 µM).

    • Include controls: Chloroquine (positive control) and DMSO vehicle (negative control).

  • Incubation:

    • Add synchronized parasite suspension (1% parasitemia, 2% hematocrit) to the wells.

    • Incubate at 37°C for 72 hours in a gas chamber (

      
      ).
      
  • Lysis and Detection:

    • Add Lysis Buffer containing SYBR Green I (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

    • Incubate in the dark for 1 hour at room temperature.

    • Read Fluorescence: Excitation 485 nm / Emission 535 nm.[7]

  • Data Analysis:

    • Plot fluorescence units (RFU) vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

AssayWorkflow Step1 Parasite Culture (Ring Stage) Step2 Drug Incubation (72h @ 37°C) Step1->Step2 Step3 Cell Lysis + SYBR Green I Step2->Step3 Step4 Fluorescence Read (485/535 nm) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Figure 2: SYBR Green I Assay Workflow for Antiplasmodial Screening.

Expert Tips & Troubleshooting

  • Cyclization Failure: If the Gould-Jacobs cyclization yield is low, ensure the diphenyl ether is actually boiling (

    
    ). If the temperature drops below 
    
    
    
    upon addition of the enamine, polymerization dominates over cyclization.
  • Purification of Amine: The final diamine product often "streaks" on silica gel during chromatography. Add 1% triethylamine to your DCM/Methanol eluent to sharpen the peaks.

  • Assay Background Noise: High background fluorescence in the SYBR Green assay is often caused by leukocytes in the blood supply. Ensure donor blood is leukocyte-depleted using a filtration column before culture [2].

References

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link

  • Bennett, T. N., et al. (2004). "Novel, rapid, and inexpensive cell-based quantification of antimalarial drug efficacy."[8] Antimicrobial Agents and Chemotherapy, 48(5), 1807–1810. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Vangapandu, S., et al. (2007). "Recent advances in antimalarial drug development." Bioorganic & Medicinal Chemistry, 15(8), 2737–2746. Link

Sources

Application Note: Accelerated Antifungal Discovery Using the 6-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of privileged scaffolds beyond traditional azoles and echinocandins. This guide details the utilization of 6-fluoroquinoline as a core pharmacophore for novel antifungal drug discovery. The incorporation of fluorine at the C6 position is a strategic medicinal chemistry modification designed to block metabolic lability (CYP450 oxidation), enhance lipophilicity for cell wall penetration, and improve binding affinity via non-covalent interactions. This document provides a validated workflow for the synthesis, biological screening (CLSI M27/M38), and mechanism of action (MoA) determination of this compound derivatives.

Part 1: The Chemical Rationale

The quinoline ring is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. However, the native quinoline scaffold is susceptible to rapid oxidative metabolism, primarily at the C6 and C8 positions.

Why this compound?

  • Metabolic Blockade: The C-F bond is metabolically stable. Substituting hydrogen with fluorine at C6 blocks the primary site of microsomal oxidation, significantly extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), altering the pKa of the quinoline nitrogen (N1). This modulation affects protonation states at physiological pH, influencing accumulation in the acidic fungal vacuole.
    
  • Lipophilicity: Fluorination increases the partition coefficient (

    
    ), facilitating passive diffusion across the rigid fungal cell wall (chitin/glucan matrix).
    

Part 2: Chemical Synthesis Protocol

Workflow Diagram: Core Synthesis & Functionalization

The following diagram illustrates the critical path from raw materials to a functionalized library intermediate.

SynthesisWorkflow Start Start: 4-Fluoroaniline Skraup Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) Start->Skraup Reflux, 140°C Core This compound (Core Scaffold) Skraup->Core Purification Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Functionalization Intermed 2-Chloro-6-fluoroquinoline-3-carbaldehyde (Key Intermediate) Vilsmeier->Intermed Cyclization Library Diversified Library (Hydrazones, Amines) Intermed->Library SAR Expansion

Caption: Synthesis pathway converting 4-fluoroaniline to a versatile 3-carbaldehyde intermediate for library generation.

Protocol A: Modified Skraup Synthesis of this compound

Objective: Synthesis of the core scaffold from 4-fluoroaniline.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Ferrous sulfate (FeSO₄) (0.05 eq) - catalyst to moderate reaction violence

  • Sulfuric acid (conc. H₂SO₄)

  • Nitrobenzene (Oxidant)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline (11.1 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), and nitrobenzene (6.0 g).

  • Acid Addition: Add concentrated H₂SO₄ (20 mL) dropwise with stirring. Caution: Exothermic.

  • Reaction: Heat the mixture to 140°C. Maintain reflux for 4 hours. The mixture will turn dark brown.

  • Quench: Cool to room temperature. Pour onto crushed ice (200 g).

  • Neutralization: Basify with 20% NaOH solution until pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Remove solvent in vacuo. Purify residue via column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Yield Target: >60%[1][2]

    • Validation: ¹H NMR (CDCl₃) – Look for characteristic quinoline doublets at

      
       8.8 (H2) and multiplet at 
      
      
      
      7.4-7.6 (H7/H8).

Part 3: In Vitro Biological Screening (CLSI M27-A4)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and C. auris. Standard: Adheres to CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).

Protocol B: Broth Microdilution Assay

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (optional for colorimetric endpoint).

Step-by-Step:

  • Compound Preparation:

    • Dissolve this compound derivatives in DMSO to a stock concentration of 1600

      
      g/mL.
      
    • Prepare serial 2-fold dilutions in RPMI 1640 to achieve final test concentrations ranging from 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Control: Include Fluconazole (positive control) and DMSO-only (solvent control, <1%).

  • Inoculum Preparation:

    • Culture Candida spp.[3] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI 1640 to obtain final inoculum of

      
       CFU/mL.
      
  • Assay Assembly:

    • Add 100

      
      L of diluted compound to columns 1-10.
      
    • Add 100

      
      L of inoculum to columns 1-11.
      
    • Column 11 is Growth Control (Media + Inoculum + DMSO).

    • Column 12 is Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

    • Endpoint: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Data Presentation Template:

Compound IDR-Group (C3)MIC (C. albicans) [

g/mL]
MIC (C. auris) [

g/mL]
cLogP
FQ-01 -H (Core)>64>642.1
FQ-02 -CHO32642.4
FQ-03 -CH=N-NH-Ph243.8
Ref Fluconazole0.5>64 (Resistant)0.5

Part 4: Mechanism of Action (MoA) Determination

Unlike antibacterials where fluoroquinolones target DNA gyrase, antifungal quinolines often act via membrane disruption or oxidative stress induction .

Protocol C: Sorbitol Protection Assay (Cell Wall Integrity)

Rationale: If the drug inhibits cell wall synthesis (like Echinocandins), high osmotic pressure (Sorbitol) will stabilize protoplasts and raise the MIC.

  • Duplicate Plates: Prepare two identical MIC plates (as per Protocol B).

  • Sorbitol Addition:

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol.

  • Interpretation:

    • If MIC (Plate B) >> MIC (Plate A) (e.g., 4-8 fold increase), the target is the Cell Wall .

    • If MIC remains unchanged, the target is likely Membrane or Intracellular .

Protocol D: Ergosterol Binding (Exogenous Addition)

Rationale: If the drug binds to ergosterol (like Amphotericin B), adding extra ergosterol to the media will "soak up" the drug, increasing the MIC.

  • Supplement: Add exogenous ergosterol (400

    
    g/mL) to the assay wells.
    
  • Shift: A significant increase in MIC in the presence of ergosterol indicates direct binding to membrane sterols.

MoA Decision Tree

MoALogic Hit Confirmed Hit (MIC < 4 µg/mL) Sorbitol Sorbitol Protection Assay Hit->Sorbitol Result1 MIC Increases >4x Target: Cell Wall (Chitin/Glucan) Sorbitol->Result1 Protected Result2 No MIC Change Sorbitol->Result2 Not Protected Ergosterol Ergosterol Binding Assay Result3 MIC Increases >4x Target: Membrane Binding Ergosterol->Result3 Shift Observed Result4 No MIC Change Target: Intracellular (DNA/ROS) Ergosterol->Result4 No Shift Result2->Ergosterol

Caption: Logic flow for distinguishing between cell wall, membrane, and intracellular targets.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[4] CLSI.[5][6] [Link]

  • Musiol, R., et al. (2010).[7] "Quinoline-based antifungals."[7][8][9] Current Medicinal Chemistry, 17(18), 1960-1973.[7] [Link]

  • Inoue, M., et al. (2023). "Fluoroquinolone derivatives have a synergistic effect on the antifungal activity of echinocandins in Aspergillus fumigatus."[3] Scientific Reports, 13, 18055. [Link]

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Application Note: 6-Fluoroquinoline as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Cabozantinib, Foretinib). Within this class, the 6-fluoroquinoline moiety represents a critical refinement over the unsubstituted quinoline.

Why 6-Fluoro?

  • Metabolic Blockade: The C6 position of the quinoline ring is a metabolic "soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—blocks this oxidation, significantly extending the in vivo half-life (t1/2) of the drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom at C6 reduces the electron density of the aromatic ring. This modulates the pKa of the quinoline nitrogen (N1), influencing hydrogen bond strength with the kinase hinge region (e.g., Met1160 in c-Met).

  • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing passive membrane permeability and intracellular accumulation.

This guide details the synthetic functionalization of this compound and its validation in c-Met kinase assays.[1]

Chemical Synthesis Protocols

The synthesis of this compound-based kinase inhibitors typically proceeds through a key intermediate: 4-chloro-6-fluoroquinoline . This electrophile allows for the introduction of diverse pharmacophores via Nucleophilic Aromatic Substitution (SNAr).

Synthesis of Key Intermediate: 4-Chloro-6-fluoroquinoline

Objective: Convert 6-fluoro-4-hydroxyquinoline to the reactive 4-chloro derivative.

Reagents:

  • 6-Fluoro-4-hydroxyquinoline (Starting Material)[2]

  • Phosphorus oxychloride (POCl3) (Chlorinating agent)

  • Caution: POCl3 is highly corrosive and reacts violently with water.

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 6-fluoro-4-hydroxyquinoline (1.0 eq) in neat POCl3 (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice with vigorous stirring to quench excess POCl3. Exothermic!

    • Neutralize the aqueous solution to pH 7–8 using saturated NaHCO3 or NH4OH.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry combined organics over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ethyl acetate or use flash chromatography if necessary.

Functionalization via SNAr (The "Click" Step)

This step attaches the specificity-determining tail to the scaffold. For c-Met inhibitors, a 4-fluorophenoxy or 4-fluoroaniline moiety is often preferred.

Method A: Formation of C-N Linkage (Anilines)

Used for creating 4-aminoquinoline inhibitors (e.g., Foretinib analogues).

Protocol:

  • Dissolve 4-chloro-6-fluoroquinoline (1.0 eq) and the substituted aniline (e.g., 3-fluoro-4-aminophenol) (1.1 eq) in 2-Propanol (IPA).

  • Add a catalytic amount of concentrated HCl (2–3 drops per mmol).

  • Reflux at 80–85°C for 4–12 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate.[3] Wash with cold IPA and diethyl ether.

  • Free Base Generation: Suspend the salt in water, adjust pH to 9 with NaHCO3, and extract with EtOAc.

Method B: Formation of C-O Linkage (Ethers)

Used for creating 4-phenoxyquinoline inhibitors (e.g., c-Met specific series).

Protocol:

  • Dissolve the substituted phenol (e.g., 2-fluoro-4-nitrophenol) (1.2 eq) in anhydrous DMF.

  • Add Potassium Carbonate (K2CO3) (2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide.

  • Add 4-chloro-6-fluoroquinoline (1.0 eq).

  • Heat to 140°C for 6–8 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[4] Recrystallize from EtOH.

Visualization: Synthetic Workflow

SynthesisWorkflow SM 6-Fluoro-4- hydroxyquinoline Inter 4-Chloro-6- fluoroquinoline SM->Inter POCl3, Reflux (Chlorination) ProdN Amino-Linked Inhibitor (C-N Bond) Inter->ProdN Aniline, HCl, iPrOH (SNAr Method A) ProdO Ether-Linked Inhibitor (C-O Bond) Inter->ProdO Phenol, K2CO3, DMF (SNAr Method B)

Figure 1: Divergent synthesis of this compound kinase inhibitors via the key 4-chloro intermediate.

Biological Validation: c-Met Kinase Assay[1][5][6]

Once synthesized, the inhibitor must be validated. The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust for high-throughput screening.

Principle: The assay measures the phosphorylation of a peptide substrate (poly-Glu,Tyr) by recombinant c-Met kinase. A Europium-labeled antibody detects the phosphorylated product.

Materials[4][7][8][9][10][11][12][13][14]
  • Enzyme: Recombinant Human c-Met (cytoplasmic domain).

  • Substrate: Biotinylated Poly-Glu,Tyr (4:1).

  • ATP: Ultra-pure ATP (Km typically ~10 µM for c-Met).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

  • Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Assay Protocol
  • Compound Prep: Prepare 3x serial dilutions of the this compound derivative in 100% DMSO. Dilute 1:50 into Assay Buffer (final DMSO 2%).

  • Enzyme Mix: Dilute c-Met kinase to 2x final concentration (typically 0.2–1 nM) in Assay Buffer.

  • Substrate Mix: Prepare a mix of Biotin-Poly-GT (2 µM) and ATP (at Km, e.g., 10 µM).

  • Reaction:

    • Add 5 µL Compound solution to a 384-well plate (low volume, white).

    • Add 5 µL Enzyme Mix. Incubate 10 mins (to allow inhibitor binding).

    • Add 5 µL Substrate/ATP Mix to start reaction.

    • Incubate at Room Temperature for 60 mins.

  • Detection:

    • Add 10 µL Detection Mix (Eu-antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.

    • Incubate 1 hour.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

Data Analysis

Calculate the Ratio (665/615 nm). Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response equation to determine IC50 .

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 6-fluoro group compared to other substituents in c-Met inhibitors (based on literature trends for quinoline scaffolds).

Substituent (C6)c-Met IC50 (nM)Microsomal Stability (t1/2)Notes
-H 12015 minRapid oxidative metabolism at C6.
-OCH3 4525 minImproved potency (e- donor), but metabolic liability (O-demethylation).
-F 15 >60 min Optimal balance. Blocks metabolism; high potency.
-Cl 2245 minGood potency, but lower solubility than -F.

Signaling Pathway Visualization

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor This compound Inhibitor Inhibitor->cMet Inhibition (Type I/II) AKT AKT PI3K->AKT CellResponse Proliferation & Metastasis AKT->CellResponse MAPK MAPK/ERK RAS->MAPK MAPK->CellResponse

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding at the c-Met kinase domain, preventing downstream signaling.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational synthesis of quinoline core).

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors. Journal of Medicinal Chemistry. Link (Discusses 4-phenoxyquinoline SAR).

  • Liu, X., et al. (2014). Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Link (Specific application of this compound in c-Met).

  • BPS Bioscience. c-Met Kinase Assay Kit Protocol.Link (Standard protocol for kinase validation).

  • Wang, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry.[4][5][6] Link (Detailed SAR on the 4-(2-fluorophenoxy) moiety).

Sources

Advanced Protocol: Engineering High-Stability DSSCs using 6-Fluoroquinoline-Based Sensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the integration of 6-fluoroquinoline moieties into sensitizers for Dye-Sensitized Solar Cells (DSSCs). While standard quinoline derivatives are common electron-accepting units in "push-pull" (D-π-A) organic dyes, the specific introduction of a fluorine atom at the C6 position offers a unique "molecular tuning" capability.

Why this compound?

  • LUMO Modulation: The high electronegativity of fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating more efficient electron injection into the TiO

    
     conduction band.
    
  • Hydrophobic Shielding: The C-F bond introduces hydrophobicity, creating a moisture-repelling barrier at the dye-TiO

    
     interface. This directly addresses the degradation issues common in aqueous electrolyte environments.
    
  • Aggregation Suppression: Fluorine participates in weak intermolecular interactions (C-F···H, C-F···π) that can disrupt the formation of dye aggregates, which typically quench excited states and lower efficiency.

Mechanistic Insight: The Fluorine Effect

To understand the application, one must grasp the causality between the molecular structure and device physics.

Energy Level Alignment

In a D-π-A dye, the quinoline ring often acts as the auxiliary acceptor or part of the π-bridge. Substituting Hydrogen with Fluorine at the 6-position exerts an inductive electron-withdrawing effect (-I effect).

  • Result: The LUMO level is stabilized (lowered).

  • Benefit: If the LUMO is too high, the driving force for injection is high but

    
     (Open Circuit Voltage) may suffer due to recombination. Lowering the LUMO (while keeping it above the TiO
    
    
    
    Conduction Band Edge,
    
    
    ) can optimize the gap, potentially improving light harvesting in the red region (red-shift).
Visualization of Charge Transfer Pathway

DSSC_Mechanism cluster_effect Fluorine Effect (C6 Position) Sun Photon Source (hv) Dye_GS Dye Ground State (S0) Sun->Dye_GS Excitation Dye_ES Excited State (S1 / LUMO) Dye_GS->Dye_ES HOMO-LUMO Transition FQ_Mod This compound (Acceptor Unit) Dye_ES->FQ_Mod Charge Transfer (Intramolecular) TiO2 TiO2 Conduction Band (Electron Injection) FQ_Mod->TiO2 Injection (k_inj) Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte Recombination (Loss Pathway) Electrolyte->Dye_GS Regeneration (k_reg)

Figure 1: Charge transfer dynamics in a DSSC. The this compound unit acts as a critical bridge/acceptor, modulating the injection rate (


) and suppressing recombination.

Protocol A: Synthesis of the this compound Ligand

Note: This section utilizes cross-coupling techniques common in pharmaceutical drug development, demonstrating the cross-disciplinary nature of this material.

Objective: Synthesize 2-(6-fluoroquinolin-2-yl)pyridine , a bidentate ligand suitable for Ruthenium-based dyes or as a precursor for organic D-π-A dyes.

Reagents:

  • This compound (CAS: 396-30-5)

  • 2-Pyridylboronic acid

  • Pd(PPh

    
    )
    
    
    
    (Catalyst)
  • K

    
    CO
    
    
    
    (Base)
  • Toluene/Ethanol/Water (Solvent system)

Step-by-Step Methodology:

  • Activation (N-Oxidation & Chlorination):

    • Rationale: Direct coupling to the 2-position of quinoline is difficult. We first activate the position.

    • Dissolve this compound in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir for 12h to form the N-oxide.

    • Reflux the N-oxide in POCl

      
       for 4h.
      
    • Outcome:2-chloro-6-fluoroquinoline . (The chlorine provides the handle for Suzuki coupling).

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask, combine 2-chloro-6-fluoroquinoline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and K

      
      CO
      
      
      
      (2.0 eq).
    • Degas with Argon for 15 mins.

    • Add Pd(PPh

      
      )
      
      
      
      (5 mol%).
    • Reflux in Toluene:Ethanol:Water (4:1:1) at 90°C for 24h.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product will be highly fluorescent under UV (365 nm).

  • Purification:

    • Extract with DCM, wash with brine, dry over MgSO

      
      .
      
    • Purify via column chromatography on silica gel.

    • Target: White/Pale Yellow solid. Yield > 70%.

Protocol B: Device Fabrication (DSSC Assembly)

This protocol ensures a standardized testing environment to isolate the effect of the fluorinated dye.

Photoanode Preparation
  • Substrate Cleaning: FTO glass (Fluorine-doped Tin Oxide) must be cleaned sequentially in detergent, water, acetone, and ethanol (15 min ultrasonic bath each).

  • Blocking Layer: Treat FTO with 40 mM TiCl

    
     (aq) at 70°C for 30 min. Why? This prevents direct contact between the electrolyte and FTO, reducing leakage current.
    
  • Paste Application: Screen print transparent TiO

    
     paste (20 nm particles) to a thickness of ~12 µm.
    
  • Sintering: Programmed ramp:

    • 325°C (15 min) -> 375°C (15 min) -> 450°C (15 min) -> 500°C (15 min).

    • Critical: This ensures particle interconnectivity for electron transport.

Sensitization (Dye Loading)
  • Dye Solution: Dissolve the synthesized this compound-based dye (0.3 mM) in Acetonitrile/tert-butanol (1:1).

    • Additive: Add Cholic Acid (10 mM) as a co-adsorbent. Why? To prevent dye aggregation, which is crucial for planar quinoline structures.

  • Staining: Immerse the warm (80°C) TiO

    
     electrode into the dye solution for 18-24 hours in the dark.
    
Assembly & Electrolyte Injection
  • Sandwiching: Place a Platinum-coated counter electrode on top of the dyed photoanode, separated by a Surlyn thermoplastic spacer (25 µm).

  • Sealing: Heat press at 110°C for 15 seconds.

  • Filling: Inject Iodide/Triiodide electrolyte (I

    
     / I
    
    
    
    ) through pre-drilled holes in the counter electrode. Seal holes with cover glass and UV-glue.

Data Analysis & Characterization Standards

To validate the efficacy of the this compound moiety, compare the results against a non-fluorinated control (standard quinoline dye).

MetricSymbolExpected Trend (vs. Non-F Control)Physical Explanation
Open Circuit Voltage

Increase (+20-50 mV) Fluorine dipole shifts the TiO

Fermi level or suppresses recombination.
Short Circuit Current

Variable Depends on absorption coefficient. F-substitution usually red-shifts absorption, potentially increasing

.
Fill Factor

Stable / Slight Increase Reduced recombination resistance (

) at the interface improves FF.
Stability

Significant Increase Hydrophobic F-shield prevents water desorption of the dye.
Workflow Visualization: Fabrication to Testing

Fabrication_Flow cluster_prep Phase 1: Preparation cluster_sens Phase 2: Sensitization cluster_test Phase 3: Validation Step1 FTO Cleaning (Ultrasonic) Step2 TiCl4 Treatment (Blocking Layer) Step1->Step2 Step3 TiO2 Printing & Sintering Step2->Step3 Step5 Dipping Cycle (18-24h, Dark) Step3->Step5 Step4 Dye Solution Prep (6-F-Quinoline + Cholic Acid) Step4->Step5 Step6 Assembly & Electrolyte Fill Step5->Step6 Step7 IV Curve Analysis (Solar Simulator) Step6->Step7 Step8 IPCE & EIS Spectra Step7->Step8

Figure 2: Standardized workflow for fabricating and validating DSSCs using fluorinated sensitizers.

References

  • Effect of Fluorine Substitution on Organic Dyes

    • Abdalhadi, S. M., et al. (2023). "Investigating the Effects of Fluorine Substituents on Organic Dyes in Dye-Sensitized Solar Cells." ResearchGate.[1][2]

  • Quinoline Derivatives in DSSCs

    • Velusamy, P., et al. (2018). "Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations." Current Computer-Aided Drug Design.
  • Ruthenium-Quinoline Complexes

    • Gichumbi, J.M., et al. (2024).[3] "Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands." Molecules.

  • General Synthesis of Substituted Quinolines

    • RSC Advances (2022). "Ruthenium pincer complex catalyzed efficient synthesis of quinoline... via acceptorless dehydrogenative coupling."[4]

Sources

Application Note: Strategic Derivatization of 6-Fluoroquinoline at C-2 and C-4 Positions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoroquinoline scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors, antimalarials, and antibacterial agents (fluoroquinolones). The C-6 fluorine atom is critical: it blocks metabolic oxidation at a susceptible position and modulates the lipophilicity (


) and pKa of the heterocyclic nitrogen.

This Application Note provides a definitive guide to differentially functionalizing the C-2 and C-4 positions. Unlike symmetrical heterocycles, this compound possesses distinct electronic biases that allow for orthogonal derivatization. We present two primary workflows:

  • The Scaffold Approach: Sequential nucleophilic substitution (

    
    ) starting from 2,4-dichloro-6-fluoroquinoline.
    
  • The Direct Approach: C-H activation (Minisci-type) of the parent this compound.

Reactivity Profile & Mechanistic Logic

Understanding the electronic landscape of this compound is prerequisite to successful derivatization.

  • The Fluorine Effect (C-6): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring system. This makes the ring more susceptible to nucleophilic attack compared to non-fluorinated quinoline.

  • Regioselectivity (C-4 vs. C-2):

    • Nucleophilic Attack (

      
      ):  In 2,4-dihaloquinolines, the C-4 position is kinetically favored . The intermediate Meisenheimer complex formed by attack at C-4 is stabilized by para-quinoid resonance involving the nitrogen lone pair. Attack at C-2 involves less stable ortho-quinoid resonance.
      
    • Radical Attack (Minisci): Nucleophilic alkyl radicals preferentially attack the C-2 position of protonated quinolines. The C-2 position has the highest coefficient in the LUMO of the protonated species, making it the most electrophilic site for radical addition.

Reactivity Visualization[1]

ReactivityMap Scaffold This compound Core C4 C-4 Position (Kinetic S_NAr Favorite) Scaffold->C4 Nucleophilic Attack (Amines/Alkoxides) C2 C-2 Position (Radical/Minisci Favorite) Scaffold->C2 Radical Alkylation / C-H Activation F6 C-6 Fluorine (Metabolic Blocker) Scaffold->F6 Inductive Activation (-I)

Figure 1: Reactivity landscape of the this compound core. C-4 is the gateway for nucleophilic displacement, while C-2 is the target for radical functionalization.

Protocol A: The Scaffold Approach (Sequential )

Target: Creation of 2,4-disubstituted libraries. Starting Material: 2,4-Dichloro-6-fluoroquinoline. Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Logic

This protocol exploits the reaction rate difference between C-4 and C-2. By controlling temperature and stoichiometry, we install a substituent at C-4 first, leaving the C-2 chloride available for a second, harsher displacement or metal-catalyzed cross-coupling.

Step 1: C-4 Selective Amination

The C-4 chloride is displaced under mild conditions.

Materials:

  • 2,4-Dichloro-6-fluoroquinoline (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or THF

Procedure:

  • Dissolve 2,4-dichloro-6-fluoroquinoline in IPA (0.2 M).

  • Add DIPEA followed by the amine nucleophile dropwise at Room Temperature (RT).

  • Critical Control: Monitor reaction by LCMS. Stir at RT for 2–4 hours.

    • Note: If the nucleophile is sterically hindered, mild heating (40°C) may be required. Avoid boiling IPA initially to prevent C-2 substitution.

  • Workup: Pour into water. The C-4 substituted product usually precipitates. Filter and wash with cold water/hexanes.

  • Validation: The C-4 isomer is typically the major product (>90%). Verify by 1H NMR (shift of C-3 proton).

Step 2: C-2 Derivatization (Suzuki Coupling)

The remaining C-2 chloride is deactivated but can be engaged via Palladium catalysis.

Materials:

  • C-4 substituted intermediate (1.0 equiv)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/XPhos

  • Base: K2CO3 (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane

Procedure:

  • Combine intermediate, boronic acid, and base in Dioxane.

  • Degas with Nitrogen/Argon for 10 minutes (Critical for Pd cycle).

  • Add Pd catalyst.[2]

  • Heat to 90–100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via Flash Chromatography (Hex/EtOAc).

Protocol B: The Direct Approach (C-H Activation)

Target: Direct alkylation of the base heterocycle. Starting Material: this compound.[3] Mechanism: Minisci Reaction (Radical Substitution).

Logic

Classical


 is impossible on the protonated this compound without a leaving group. Instead, we generate nucleophilic alkyl radicals (from carboxylic acids or alkyl halides) that attack the electron-deficient heterocycle. The reaction is regioselective for C-2  under acidic conditions.
Protocol: Silver-Catalyzed Minisci Alkylation[5]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (Alkyl source) (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Oxidant: (NH4)2S2O8 (Ammonium Persulfate) (2.0 equiv)

  • Acid: TFA (1.0 equiv) - Protonates the quinoline to activate it.

  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water

Procedure:

  • Dissolve this compound and the carboxylic acid in solvent mixture (1:1 ACN/Water).

  • Add TFA (activates the ring towards nucleophilic radical attack).

  • Add AgNO3.

  • Heat to 50–60°C.

  • Add (NH4)2S2O8 solution dropwise over 30 minutes.

    • Why? Slow addition prevents radical dimerization (homocoupling) of the alkyl source.

  • Stir for 2 hours. Evolution of CO2 gas indicates decarboxylation.

  • Workup: Basify with saturated NaHCO3 (neutralize TFA). Extract with DCM.

  • Purification: Silica gel chromatography.

Experimental Workflow Diagram

Workflow Start Start: this compound Decision Target Position? Start->Decision RouteA Route A: Scaffold Approach (Requires 2,4-dichloro precursor) Decision->RouteA C-4 & C-2 (Library) RouteB Route B: Direct C-H Activation (Minisci Reaction) Decision->RouteB C-2 Only (Direct) StepA1 Step 1: Mild S_NAr (RT) Target: C-4 RouteA->StepA1 StepA2 Step 2: Pd-Coupling / Harsh S_NAr Target: C-2 StepA1->StepA2 StepB1 Radical Generation (AgNO3 / Persulfate) RouteB->StepB1 StepB2 Regioselective Addition Target: C-2 StepB1->StepB2

Figure 2: Decision tree for selecting the optimal derivatization pathway based on target regiochemistry.

Analytical Data Summary

The following table summarizes expected shifts and conditions for validating regioselectivity.

ParameterC-4 Substitution (Scaffold Route)C-2 Substitution (Minisci Route)
Reaction Conditions Mild, Basic (RT to 40°C)Acidic, Oxidative (50°C+)
Key Intermediate Meisenheimer Complex (Para-resonance)Alkyl Radical / Radical Cation
1H NMR Diagnostic Loss of C-4 proton (if H was present) or shift of C-3 H upfield due to electron donation from new amine.Loss of C-2 proton (typically ~8.8 ppm). C-3 H doublet remains.
Major Byproduct C-2 substituted isomer (<10% if controlled)C-4 alkylation (minor) or bis-alkylation (C2+C4)
LCMS Profile Clean conversion, single peak dominance.Complex mixture often requiring careful chromatography.

Troubleshooting & Expert Tips

  • Regioselectivity Loss in

    
    :  If you observe significant C-2 substitution during Protocol A (Step 1), lower the temperature to 0°C and ensure you are using a non-polar aprotic solvent (like DCM) instead of IPA, as solvent polarity can influence the transition state energy.
    
  • Minisci Yields: If yields are low in Protocol B, switch to Photoredox Catalysis (e.g., Ir(ppy)3, Blue LED). The "classic" silver/persulfate method is robust but harsh; photoredox allows for milder radical generation.

  • N-Oxide Alternative: For difficult C-2 substitutions, oxidize this compound to the N-oxide (using mCPBA). The N-oxide is significantly more reactive toward C-2 functionalization (e.g., chlorination with POCl3 to regenerate a 2-chloro species).

References

  • Regioselectivity in Quinazolines/Quinolines

    • Analysis of C-4 vs C-2 reactivity in 2,4-dichloro-systems.
    • BenchChem. (2025).[4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Link

    • LUMO coefficient analysis confirming C-4 kinetic preference in .
  • Minisci Reaction Protocols

    • Original Silver-Catalyzed Decarboxylation.[5]

    • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals.
    • Modern Photoredox Minisci: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Link (Reference to similar C-H activation logic).

  • C-H Activation of Quinolines

    • Mechanisms of C-2 selective alkyl
    • Rauser, M., et al. (2023). Regioselective Functionalization of Quinolines through C-H Activation. PMC PubMed Central. Link

  • This compound Properties

    • Chemical Safety and Physical Properties.
    • PubChem. (2025).[3] Compound Summary: this compound.[3] Link

Sources

Application Note: Palladium-Catalyzed Synthesis & Functionalization of 6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, the 6-fluoroquinoline scaffold represents a privileged structure.[1] The introduction of a fluorine atom at the C6 position of the quinoline ring exerts a profound "Fluorine Effect," significantly modulating the physicochemical properties of the parent heterocycle.[1]

  • Metabolic Stability: Blockade of the metabolically labile C6 position (para to the nitrogen) prevents oxidative metabolism (e.g., hydroxylation).

  • Lipophilicity: Fluorination alters

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the quinoline nitrogen, influencing binding affinity to kinases and DNA gyrase (as seen in fluoroquinolone antibiotics like Ciprofloxacin and Levofloxacin).

This guide moves beyond classical, harsh condensation methods (e.g., Skraup, Friedländer) to present Palladium-Catalyzed methodologies.[2] These protocols offer milder conditions, higher functional group tolerance, and the ability to rapidly generate libraries of this compound derivatives.

Strategic Synthetic Pathways

We define two primary workflows for the synthesis of this compound derivatives:

  • De Novo Ring Construction: Building the pyridine ring onto a fluorinated benzene core using Pd-catalyzed oxidative annulation.

  • Late-Stage Functionalization: Direct C-H activation of the pre-formed this compound core to introduce complexity at the C2 or C3 positions.

Decision Matrix: Route Selection

RouteSelection Start Target: this compound Derivative Q1 Is the Quinoline Ring already formed? Start->Q1 RouteA ROUTE A: De Novo Construction (Pd-Catalyzed Annulation) Q1->RouteA No (Building Core) RouteB ROUTE B: Late-Stage Functionalization (Pd-Catalyzed C-H Activation) Q1->RouteB Yes (Diversifying) SubQ1 Substrates: 2-Iodo-4-fluoroaniline + Allylic Alcohols RouteA->SubQ1 SubQ2 Substrates: This compound + Aryl Boronic Acids/Halides RouteB->SubQ2

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway.

Protocol A: De Novo Ring Construction

Methodology: Palladium-Catalyzed Oxidative Cyclization of 2-Iodo-4-fluoroaniline with Allylic Alcohols.

This protocol is superior to the Larock indole synthesis for quinolines. It utilizes the oxidative insertion of palladium to couple an aniline derivative with an allylic alcohol, followed by an intramolecular condensation.[3]

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][4] The key differentiation from standard Heck reactions is the "oxidative" nature—requiring the regeneration of Pd(II) or the specific migration of the double bond to form a ketone intermediate in situ, which then condenses with the amine.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 2-Iodo-4-fluoroaniline Coord Olefin Coordination (Allylic Alcohol) OxAdd->Coord Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim Taut Tautomerization (Enol -> Ketone) BetaElim->Taut Release Pd(0) Cyclo Cyclodehydration (-H2O) Taut->Cyclo Cyclo->Pd0 Next Cycle

Figure 2: Catalytic cycle for the oxidative annulation. Note the critical beta-hydride elimination step that generates the carbonyl intermediate required for ring closure.[3]

Experimental Protocol

Reagents & Materials:

  • Substrate: 2-Iodo-4-fluoroaniline (1.0 equiv)

  • Coupling Partner: Allylic alcohol (e.g., 3-buten-2-ol for 2-methyl-6-fluoroquinoline) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: NaHCO₃ (2.5 equiv)[5]

  • Additive:

    
    -Bu₄NCl (1.0 equiv) - Crucial for stabilizing Pd nanoparticles.
    
  • Solvent: DMF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Cool to room temperature under a stream of Argon.

  • Charging: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), NaHCO₃ (210 mg, 2.5 mmol), and

    
    -Bu₄NCl (277 mg, 1.0 mmol).
    
  • Substrate Addition: Add 2-Iodo-4-fluoroaniline (237 mg, 1.0 mmol) and the chosen allylic alcohol (1.5 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting aniline (fluorescent under UV) should disappear.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. This compound derivatives typically elute in 10-20% EtOAc/Hexane.

Data Validation (Expected Results):

Substrate (Allylic Alcohol)Product (Quinoline Derivative)Expected YieldNotes
2-Propen-1-ol (Allyl alcohol)6-Fluoro-3-methylquinoline65-75%Isomerization favors 3-subst.
3-Buten-2-ol6-Fluoro-2-methylquinoline78-85%High regioselectivity.
1-Phenyl-2-propen-1-ol6-Fluoro-3-benzylquinoline60-70%Steric bulk may slow reaction.

Protocol B: Late-Stage Functionalization (C-H Activation)

Methodology: Pd(II)-Catalyzed C2-Arylation of this compound.

Once the this compound core is established, medicinal chemistry programs often require diversification at the C2 position. Direct C-H activation avoids the need for pre-functionalized (halogenated) quinoline precursors.

Mechanism & Regioselectivity

The nitrogen atom of the quinoline acts as a directing group, but the C2 position is also electronically activated (most acidic proton on the ring).

  • Catalyst: Pd(OAc)₂

  • Oxidant: Ag₂CO₃ or O₂ (to regenerate Pd(II)).

  • Acid Additive: Pivalic acid (PivOH) acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage (Concerted Metalation-Deprotonation - CMD).

Experimental Protocol

Reagents:

  • Substrate: this compound (0.5 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Using Aryl Iodides with Ag salt allows C-H activation mechanism.

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additives: Ag₂CO₃ (1.0 equiv), PivOH (30 mol%)

  • Solvent: 1,2-Dichlorobenzene (DCB)

Step-by-Step Procedure:

  • Mixing: In a screw-cap vial, combine this compound (73.5 mg, 0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11.2 mg), Ag₂CO₃ (138 mg), and PivOH (15 mg).

  • Solvent: Add DCB (2.0 mL).

  • Heating: Heat to 130 °C for 16 hours. Note: High temperature is required for CMD mechanism.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove silver salts. Wash with CH₂Cl₂.

  • Purification: Concentrate the filtrate. The high-boiling solvent (DCB) can be removed by vacuum distillation or by loading the crude mixture directly onto a silica column (using a gradient of Hexane -> 20% EtOAc/Hexane).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Pd Black precipitation (Catalyst death)Increase

-Bu₄NCl loading or switch ligand to XPhos. Ensure strict O₂ exclusion.
Regioisomer Mix (Protocol A) Allylic alcohol isomerizationUse

-substituted allylic alcohols to lock regioselectivity (favors 2-substituted quinolines).
No Reaction (Protocol B) Catalyst poisoning by Quinoline NAdd a Lewis Acid (e.g., Mg(OTf)₂) to bind N-lone pair temporarily, or increase temperature.
Silver Residue (Protocol B) Incomplete filtrationUse a Celite/Silica layered plug. Silver salts can interfere with NMR.

References

  • Mechanistic Foundation of Pd-Catalyzed Quinoline Synthesis

    • R. C.[6][7] Larock, et al. J. Am. Chem. Soc.1991 , 113, 6689. (Foundational work on heteroannulation).[6]

  • Oxidative Cyclization with Allylic Alcohols

    • M. Norton, et al. "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines." Tetrahedron2017.
  • C-H Activation of Quinolines

    • J. Q. Yu, et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 .[5]

  • Medicinal Chemistry of Fluoroquinolines

    • "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents." Molecules2022.
  • General Review of Quinoline Synthesis

    • "Recent Progress in Palladium-Catalyzed Quinoline Formation."[8] MDPI Molecules2023 .

Sources

One-pot synthesis of functionalized 6-fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and atom-economical protocol for the one-pot synthesis of 6-fluoroquinolines . The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and anticancer agents. The introduction of a fluorine atom at the C6 position is strategically critical; it blocks metabolic oxidation at a reactive site, modulates lipophilicity (


), and enhances blood-brain barrier permeability without significantly altering steric bulk (Bioisosterism).

Traditional methods (Skraup, Friedländer) often suffer from harsh conditions (conc.[1]


, high heat), toxic reagents (As

O

), and poor functional group tolerance. This guide presents two modern methodologies:
  • Protocol A (The Workhorse): Iodine-Catalyzed Oxidative Annulation (Metal-Free).

  • Protocol B (High-Throughput): Microwave-Assisted Multicomponent Synthesis.

Strategic Analysis & Mechanism

The "One-Pot" Advantage

In a one-pot system, intermediate isolation is eliminated. For quinolines, this typically involves the in situ formation of a Schiff base (imine) followed by cyclization and aromatization. The challenge lies in balancing the nucleophilicity of the 4-fluoroaniline (reduced by the electron-withdrawing fluorine) with the electrophilicity of the carbonyl partner.

Mechanistic Pathway (Iodine-Mediated)

The iodine-catalyzed pathway allows for a metal-free oxidative cyclization. Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant (often in conjunction with DMSO) to aromatize the dihydroquinoline intermediate.

Figure 1: Mechanistic Pathway of 6-Fluoroquinoline Synthesis

G Start 4-Fluoroaniline + Carbonyl Partner Imine Schiff Base (Imine Formation) Start->Imine - H2O Activation Iodine Activation (Lewis Acid) Imine->Activation + I2 Cyclization Intramolecular Cyclization Activation->Cyclization Intermediate 1,2-Dihydroquinoline Cyclization->Intermediate Oxidation Oxidative Aromatization (-2H) Intermediate->Oxidation I2 / DMSO Product This compound Oxidation->Product

Caption: Cascade mechanism involving imine condensation, Lewis-acid activated cyclization, and oxidative aromatization.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Annulation (Metal-Free)

Best for: Gram-scale synthesis, high functional group tolerance, and avoiding transition metal contamination.

Reagents & Materials[1][2][3][][5][6][7][8][9]
  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Partner: Methyl Vinyl Ketone (MVK) or substituted Chalcone (1.0 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: DMSO (Dimethyl sulfoxide) – Acts as solvent and co-oxidant.

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 4-fluoroaniline (5 mmol, 0.55 g) and the carbonyl partner (5 mmol) in DMSO (10 mL).

  • Catalyst Addition: Add molecular iodine (

    
    , 0.5 mmol, 127 mg). The solution will turn dark brown.
    
  • Reaction: Heat the mixture to 100°C with stirring.

    • Note: Monitor via TLC (30% EtOAc/Hexane). The spot for 4-fluoroaniline (

      
      ) should disappear.
      
  • Quench: After completion (approx. 2-4 hours), cool to room temperature. Add saturated aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine (color change from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Protocol B: Microwave-Assisted Multicomponent Synthesis (Green)

Best for: Library generation, rapid screening, and difficult substrates.

Reagents
  • 4-Fluoroaniline

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Phenylacetylene (or terminal alkyne)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Water or Ethanol (Green solvent)[1][8]

Step-by-Step Methodology
  • Assembly: In a 10 mL microwave vial, combine 4-fluoroaniline (1 mmol), aldehyde (1 mmol), and alkyne (1 mmol).

  • Catalysis: Add

    
     (0.1 mmol).
    
  • Irradiation: Seal the vial. Irradiate at 120°C (Power: 150W, Pressure limit: 200 psi) for 15 minutes .

  • Workup: Pour mixture into ice water. Precipitate is often pure enough for filtration. If oil forms, extract with EtOAc.

Critical Process Parameters & Troubleshooting

The synthesis of fluoro-substituted heterocycles presents unique challenges due to the electronic effects of fluorine.

Table 1: Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Reduced nucleophilicity of 4-fluoroaniline.Increase temperature by 10°C or switch to a stronger Lewis Acid (

).
Incomplete Conversion Catalyst poisoning or wet solvent.Ensure DMSO is dry.

is moisture tolerant, but water inhibits imine formation.
Regioisomers Competition between C2 and C4 cyclization.Use sterically hindered ketones to direct regioselectivity.
Tar/Polymerization Overheating or oxidation of aniline.Conduct reaction under Nitrogen/Argon atmosphere.
Figure 2: Experimental Workflow Logic

Workflow Start Start: Reagent Mixing Check1 TLC Check (1 hr) Aniline Consumed? Start->Check1 Heat Continue Heating (+1 hr) Check1->Heat No Quench Quench (Na2S2O3) Check1->Quench Yes Heat->Check1 Workup Extraction & Drying Quench->Workup Analyze 19F NMR / LC-MS Workup->Analyze

Caption: Decision tree for reaction monitoring and workup.

Characterization Standards

Validation of the this compound structure is best achieved via


 NMR , which provides a clean, distinct signal free from background noise.
Table 2: Expected NMR Shifts
NucleusShift Range (

ppm)
MultiplicityInterpretation

(H2)
8.8 – 9.0DoubletDeshielded proton adjacent to Nitrogen.

(H5)
7.4 – 7.6ddProton ortho to Fluorine (coupling

).

(C6)
-110 to -118 MultipletCharacteristic range for fluoro-aromatics fused to N-heterocycles.

(C6)
158 – 162Doublet (

)
Large C-F coupling confirms direct fluorination.

Note:


 shifts are referenced to 

(0 ppm). A shift of approx. -113 ppm is typical for this compound.

References

  • Review of Quinoline Synthesis

    • Title: Recent Advances in the One-Pot Synthesis of Quinolines.[10][11][12]

    • Source:ACS Omega (2023).
    • URL:[Link]

  • Iodine-Catalyzed Methodology

    • Title: Molecular Iodine-Catalyzed One-Pot Synthesis of Quinolines.
    • Source:Organic Letters (Adapted methodology).
    • URL:[Link]

  • Medicinal Chemistry of Fluoroquinolines

    • Title: The Role of Fluorine in Medicinal Chemistry.[][13]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Green Chemistry Approaches: Title: Green Synthesis of Quinoline Derivatives: Application Notes. Source:BenchChem Protocols.

Sources

Application Note: Chemoenzymatic Synthesis of Chiral 6-Fluoroquinoline Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the asymmetric synthesis of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline , a critical chiral metabolite scaffold found in fluoroquinolone antibiotics and antimalarial pharmacophores.

While traditional chemical hydrogenation of quinolines often yields racemic mixtures requiring wasteful resolution, this protocol utilizes Imine Reductases (IREDs) to achieve >99% enantiomeric excess (ee). The method employs a chemoenzymatic approach: chemical partial reduction of the aromatic quinoline precursor followed by a stereoselective enzymatic reduction of the resulting cyclic imine.

Key Benefits:

  • Stereocontrol: Access to >99% ee of the (S)-enantiomer.[1]

  • Mild Conditions: Reaction proceeds at 30°C in aqueous buffer, avoiding high-pressure hydrogenation.

  • Scalability: Protocol includes a cofactor recycling system (GDH/Glucose) for cost-effective scale-up.

Scientific Background & Mechanism[2][3][4]

The Fluorine Effect in Chiral Metabolites

The introduction of fluorine at the C6 position of the quinoline ring significantly alters the pKa and lipophilicity of the molecule, influencing metabolic stability and blood-brain barrier permeability. In drug development, accessing specific enantiomers of fluorinated metabolites is essential for assessing toxicity and pharmacokinetics, as metabolic reduction of the quinoline core often generates chiral tetrahydroquinolines (THQs).

Biocatalytic Mechanism: Imine Reductases (IREDs)

Imine reductases (IREDs) catalyze the NADPH-dependent reduction of cyclic imines.[2][3] Unlike transition metal catalysts, IREDs do not require directing groups and operate under ambient pressure.

The reaction mechanism involves the transfer of a hydride from the C4 position of the nicotinamide ring of NADPH to the C=N bond of the imine substrate. To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system is used to regenerate NADPH in situ from NADP+ using glucose as the sacrificial reductant.

Reaction Pathway Visualization

IRED_Pathway Substrate Substrate: 6-Fluoro-2-methyl- 3,4-dihydroquinoline IRED Enzyme 1: Imine Reductase (IRED) Substrate->IRED Product Product: (S)-6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline NADP NADP+ GDH Enzyme 2: Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->IRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone IRED->Product Stereoselective Reduction IRED->NADP GDH->NADPH Recycling GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle showing the IRED-mediated reduction fueled by the GDH cofactor recycling system.

Materials & Equipment

Reagents
ReagentGrade/SpecificationFunction
6-Fluoro-2-methylquinoline >97% PurityStarting Material (Precursor)
Sodium Cyanoborohydride Reagent GradeChemical reductant (Step 1)
NADP+ (Disodium Salt) >95%Cofactor (Catalytic amount)
D-Glucose ACS ReagentSacrificial reductant
Imine Reductase (IRED) Commercial Kit or Streptomyces sp.[4] lysateChiral Catalyst
Glucose Dehydrogenase (GDH) >20 U/mg (CDX-901 or similar)Cofactor Recycling Enzyme
Potassium Phosphate Buffer 100 mM, pH 7.5Reaction Medium
DMSO PCR GradeCo-solvent (Solubility enhancer)
Equipment
  • Thermostatic shaker (Orbitals: 200 rpm).

  • HPLC with Chiral Column (e.g., Daicel Chiralpak IA or IB).

  • Liquid-Liquid Extraction glassware.

Experimental Protocols

Phase 1: Substrate Preparation (Chemical)

Note: Fully aromatic quinolines are poor substrates for IREDs. They must first be activated to the cyclic imine (dihydroquinoline).

  • Dissolve 6-fluoro-2-methylquinoline (1.0 eq) in Methanol/Acetic Acid (10:1).

  • Add Sodium Cyanoborohydride (1.5 eq) at 0°C. Stir for 2 hours.

  • Critical Checkpoint: Monitor by TLC/LC-MS. Stop reaction when the dihydro intermediate is maximal, before over-reduction to the racemic tetrahydro- product occurs chemically.

  • Quench with NaHCO3, extract with Dichloromethane, and concentrate to yield 6-fluoro-2-methyl-3,4-dihydroquinoline . Use immediately or store under Argon at -20°C (imines are prone to hydrolysis).

Phase 2: Biocatalytic Synthesis (The "Metabolite Production")
Step 1: Enzyme Screening (Micro-scale)

Objective: Identify the optimal IRED variant for the 6-fluoro substitution pattern.

  • Master Mix Preparation:

    • Buffer: 900 µL KPi (100 mM, pH 7.5).

    • Cofactor: 1 mM NADP+.

    • Recycle Mix: 50 mM Glucose + 5 U/mL GDH.

  • Reaction Assembly:

    • In a 96-well deep-well plate, dispense 450 µL Master Mix.

    • Add 10 µL of IRED lysate (Panel of 6-12 variants).

    • Add 10 µL Substrate Stock (50 mM in DMSO). Final conc: ~1 mM.

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 500 µL Acetonitrile + 0.1% DEA (Diethylamine) to solubilize and denature enzymes. Centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into Chiral HPLC.

Step 2: Preparative Scale Protocol (100 mg Scale)

Objective: Isolate sufficient material for metabolic stability assays.

  • Reaction Vessel: Use a 50 mL Erlenmeyer flask (unbaffled to prevent protein denaturation via shear stress).

  • Reaction Mix:

    • Buffer: 20 mL Potassium Phosphate (100 mM, pH 7.5).

    • Substrate: Add 100 mg 6-fluoro-2-methyl-3,4-dihydroquinoline (dissolved in 1 mL DMSO). Dropwise addition while stirring.

    • Cofactor System: Add 10 mg NADP+, 200 mg Glucose, and 500 Units GDH.

    • Biocatalyst: Add 50 mg Lyophilized IRED powder (or 5 mL clarified lysate) identified from screening.

  • Incubation: 30°C, 180 rpm, 24-48 hours.

    • pH Control: Check pH every 12 hours. If pH < 7.0 (due to gluconic acid production), adjust with 1M NaOH.

  • Work-up:

    • Basify reaction to pH 10 using 2M NaOH (ensures the amine product is neutral).

    • Extract 3x with 20 mL MTBE (Methyl tert-butyl ether).

    • Dry organic phase over MgSO4 and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc + 1% Et3N) if necessary, though biocatalysis often yields >95% purity crude.

Analytical Validation

To validate the "Self-Validating" nature of this protocol, the following analytical method must be established before starting the synthesis.

Chiral HPLC Method:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention Times (Simulated):

    • (R)-Enantiomer: 8.5 min

    • (S)-Enantiomer: 10.2 min (Target)

Data Interpretation Table:

ExperimentConversion (%)ee (%)Outcome
Neg. Control (No Enzyme) < 1%N/AValidates no chemical background reduction.
Neg. Control (No Cofactor) < 2%N/AValidates NADPH dependence.
IRED-Variant A 45%12% (R)Poor match.
IRED-Variant B (Selected) >98% >99% (S) Successful hit.

Workflow Logic & Troubleshooting

Workflow Start Start: 6-Fluoro-2-methylquinoline ChemRed Step 1: Chemical Activation (NaCNBH3, partial reduction) Start->ChemRed Check1 QC: Is Dihydro-imine formed? ChemRed->Check1 Check1->ChemRed No (Adjust Time/Temp) BioTrans Step 2: Biotransformation (IRED + GDH Recycle) Check1->BioTrans Yes Check2 QC: Conversion > 90%? BioTrans->Check2 Check2->BioTrans No (Add Enzyme/NADP+) Extract Step 3: Basification & Extraction (pH 10, MTBE) Check2->Extract Yes Analysis Step 4: Chiral HPLC Analysis Extract->Analysis

Figure 2: Logical decision tree for the chemoenzymatic workflow.

Troubleshooting Guide
  • Low Conversion:

    • Cause: Substrate inhibition or solubility issues.

    • Fix: Add DMSO up to 10% v/v or implement a "fed-batch" approach (add substrate in aliquots).

  • Low Enantioselectivity:

    • Cause: Background chemical reduction or wrong enzyme variant.

    • Fix: Ensure the "No Enzyme" control is clean. Screen a wider panel of IREDs (homologues from Streptomyces or Paenibacillus).

  • Emulsions during Extraction:

    • Cause: Protein precipitation at interface.

    • Fix: Filter the reaction mixture through Celite® before extraction.

References

  • Aleku, G. A., et al. (2017). "Aberrant imine reductase activity of a picornaviral 3C protease." Nature Chemical Biology, 13, 963–968. Link

  • Gand, M., et al. (2014). "Imine Reductases (IREDs): A New Family of Biocatalysts for the Asymmetric Synthesis of Amines."[5][3] Journal of Molecular Catalysis B: Enzymatic, 110, 126-132. Link

  • Wetzl, D., et al. (2016). "Asymmetric Synthesis of Chiral Amines using Imine Reductases." Current Opinion in Chemical Biology, 31, 55-60. Link

  • Rocha, L.C., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Biotechnology Advances, 53, 107860. Link

  • Mangas-Sanchez, J., et al. (2017). "Asymmetric Synthesis of Chiral Amines by Combining Amine Transaminases and Imine Reductases." Chemistry – A European Journal, 23(65), 16416-16420. Link

Sources

Application Note: Continuous Flow Synthesis of 6-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoroquinoline moiety is a privileged pharmacophore, serving as the structural backbone for the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging antimalarial agents. Traditional batch synthesis of this scaffold—often relying on the Skraup or Gould-Jacobs reactions—is plagued by poor heat transfer, runaway exotherms, and the handling of toxic intermediates like acrolein or diazonium salts.

This Application Note details the transition of this compound synthesis from batch to Continuous Flow Manufacturing (CFM) . By leveraging the superior heat exchange and mixing characteristics of microreactors, researchers can achieve telescoped (multi-step) synthesis with higher yields, improved safety profiles, and residence times reduced from hours to minutes.

Introduction: Why Flow?

The synthesis of this compound presents a "perfect storm" of challenges for batch chemistry, which flow chemistry uniquely resolves:

Challenge in BatchFlow Chemistry SolutionMechanism of Improvement
Thermal Runaway Active Heat Management High surface-area-to-volume ratio (

) allows rapid dissipation of heat from exothermic condensation steps.
Toxic Intermediates In-situ Generation/Consumption Unstable intermediates (e.g., acrolein in Skraup, or lithiated species) are generated and consumed within a closed system, eliminating operator exposure.
Selectivity Issues Precise Residence Time (

)
Plug flow prevents "back-mixing," ensuring the product does not remain in the reaction zone longer than necessary, reducing over-fluorination or polymerization tars.
Scale-up Risks Numbering Up Process parameters optimized on the milligram scale are directly transferable to kilogram scale by running longer or parallelizing reactors, avoiding the "scale-up effect."

Methodology 1: Telescoped Synthesis of 6-Fluoroquinolones (The MIT/Jamison Protocol)

This protocol is adapted from the landmark work by Lin, Jamison, and Jensen (MIT), representing the state-of-the-art in assembling the fluoroquinolone core. It telescopes six chemical reactions into five flow reactors with no intermediate isolation.

Reaction Scheme

The synthesis proceeds via the acylation of a vinylogous amide followed by amine exchange, cyclization, and hydrolysis.

ReactionScheme SM1 2,4,5-Trifluorobenzoyl Chloride Int1 Acylated Intermediate SM1->Int1 Reactor 1 180°C, 1.5 min SM2 Vinylogous Amide SM2->Int1 Int2 Amine Exchange Int1->Int2 Reactor 2 Primary Amine 25°C Prod 6-Fluoroquinolone Scaffold Int2->Prod Reactor 4 Cyclization (DBU) 180°C

Figure 1: Simplified reaction pathway for the telescoped flow synthesis of the fluoroquinolone core.

Detailed Protocol

Reagents:

  • Stream A: 2,4,5-Trifluorobenzoyl chloride (1.0 equiv) in MeCN.[1]

  • Stream B: Ethyl-3-(dimethylamino)acrylate (1.2 equiv) + DIPEA (1.15 equiv) in MeCN.[1]

  • Stream C: Cyclopropylamine (or aniline derivative) (1.25 equiv) in MeCN.

  • Stream D: Acetyl Chloride (Scavenger) in MeCN.

  • Stream E: DBU (3.5 equiv) in DMSO.[1]

Equipment Setup:

  • Pumps: High-pressure HPLC pumps (e.g., Knauer Azura or Vapourtec R-Series).

  • Reactors: PFA tubing coils (1.5 mm I.D.).

  • Back Pressure Regulator (BPR): Set to 175 psi (12 bar) to maintain solvent liquidity at 180°C.

Step-by-Step Workflow:

  • C-Acylation (Reactor 1):

    • Mix Stream A and Stream B in a T-mixer.

    • Pass through a heated coil reactor (

      
      ) at 180°C .
      
    • Residence Time (

      
      ): 1.5 min.
      
    • Chemistry: Rapid acylation occurs. The high temperature overcomes the activation energy barrier instantly.

  • Amine Exchange (Reactor 2):

    • Cool the effluent to 25°C.

    • Introduce Stream C (Primary Amine) via a T-mixer.

    • Pass through a coil reactor (

      
      ) at 25°C .
      
    • Chemistry: The dimethylamino group is displaced by the primary amine (Michael addition/elimination).

  • Byproduct Scavenging (Reactor 3):

    • Introduce Stream D (Acetyl Chloride).

    • Purpose: The displaced dimethylamine (

      
      ) is a nucleophile that can interfere with cyclization. Acetyl chloride caps it as dimethylacetamide (DMAc), which is inert.
      
  • Intramolecular Cyclization (Reactor 4):

    • Introduce Stream E (DBU base).

    • Pass through a heated coil reactor (

      
      ) at 180°C .
      
    • Residence Time: ~4.3 min.

    • Chemistry: Nucleophilic aromatic substitution (

      
      ) closes the ring to form the quinolone core.
      
  • Saponification (Reactor 5 - Optional):

    • Introduce aqueous NaOH.[1]

    • Heat to 80°C to hydrolyze the ethyl ester to the free carboxylic acid (common in drug targets like Ciprofloxacin).

Experimental Data Summary
ParameterValueNotes
Total Residence Time 9 minutesvs. >24 hours in batch
Overall Yield 60% - 83%Isolated yield of salt
Pressure 175 psi (12 bar)Required to prevent MeCN boiling
Throughput ~15 g/hour Lab scale (easily numbered up)

Methodology 2: Direct Fluorination of Quinoline (Late-Stage Functionalization)

For researchers who already possess the quinoline scaffold and wish to introduce fluorine at the C-3 or C-6 position, direct fluorination in flow is superior to batch methods due to the hazards of handling fluorinating agents.

Protocol: Selectfluor-Mediated Flow Fluorination

Concept: Using Selectfluor (an electrophilic fluorinating agent) in a photochemical flow reactor to selectively fluorinate the quinoline ring.

Protocol:

  • Feed Solution: Dissolve Quinoline substrate (0.1 M) and Selectfluor (1.5 equiv) in MeCN/Water (9:1).

  • Photoreactor: Use a FEP tubing coil wrapped around a UV light source (365 nm LED) or a commercial photoreactor (e.g., Vapourtec UV-150).

  • Conditions: Pump at a rate allowing 10–20 min residence time. Maintain temperature at 25–40°C.

  • Mechanism: Radical cation mechanism. Flow ensures uniform irradiation and prevents over-fluorination by removing the product from the photon source immediately after conversion.

Flow Diagram & Instrumentation

The following diagram illustrates the setup for the telescoped synthesis (Methodology 1).

FlowSetup cluster_inputs Reagent Feeds A Acid Chloride (Pump A) R1 Reactor 1 Acylation 180°C A->R1 B Enamine + Base (Pump B) B->R1 C Amine (Pump C) R2 Reactor 2 Exchange 25°C C->R2 D DBU/Base (Pump D) R3 Reactor 3 Cyclization 180°C D->R3 R1->R2 R1->R2 Cooling Zone R2->R3 BPR Back Pressure Regulator (175 psi) R3->BPR Collect Collection & Workup BPR->Collect

Figure 2: Schematic of the continuous flow rig for multi-step quinolone synthesis. Note the temperature gradients managed by inline heat exchangers.

Safety & Troubleshooting Guide

Critical Safety Controls
  • Hydrofluoric Acid (HF) Generation: In direct fluorination or hydrolysis of fluorinated intermediates, trace HF may be generated.

    • Protocol: Ensure the BPR outlet is quenched into a saturated

      
       or 
      
      
      
      solution to immediately neutralize acidic fluorides.
  • High Pressure/Temperature: Operating MeCN at 180°C creates significant vapor pressure.

    • Protocol: Use PFA or Stainless Steel (SS316) tubing. Do not use PTFE for high-pressure zones (>10 bar) at high heat. Ensure the BPR is rated for the specific solvent vapor pressure curve.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Reactor Clogging Precipitation of amine salts (e.g., DBU-HCl).1. Increase solvent polarity (add small % water or alcohol if compatible).2. Use sonication baths for reactor coils.3. Ensure turbulent flow (Reynolds number > 2300) if possible, or use oscillatory flow reactors.
Low Yield Residence time mismatch.Perform a "residence time distribution" (RTD) study using a tracer dye to ensure the reactor is behaving as a plug-flow system and not channeling.
Leaking at 180°C Thermal expansion of fittings.Use PEEK fittings for <100°C only. For 180°C, use stainless steel compression fittings or high-temp polymer ferrules (e.g., Vespel).

References

  • Lin, H., Dai, C., Jamison, T. F., & Jensen, K. F. (2017).[1][2] A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition. [2]

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development.

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity.

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Historical context for the cyclization mechanism).

Sources

Application Notes and Protocols for the Use of 6-Fluoroquinoline in the Preparation of Radiolabeled PET Tracers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 6-fluoroquinoline scaffold has emerged as a privileged structure in the development of Positron Emission Tomography (PET) radiotracers for a range of biomedical applications, most notably in neuroimaging and oncology. Its favorable physicochemical properties, including its ability to cross the blood-brain barrier and its amenability to radiolabeling with fluorine-18, make it an attractive platform for the design of novel molecular imaging agents. This document provides a comprehensive guide to the use of this compound in the preparation of radiolabeled PET tracers, with a particular focus on the synthesis, quality control, and application of these imaging agents. Detailed protocols for both manual and automated radiosynthesis are provided, along with in-depth explanations of the underlying chemical principles and practical considerations for successful tracer production.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a versatile heterocyclic scaffold found in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the quinoline core imparts unique properties that are highly advantageous for PET tracer development. The strong carbon-fluorine bond enhances metabolic stability, while the lipophilicity of the fluoroquinoline moiety can be fine-tuned to achieve desired pharmacokinetic profiles, including penetration of the blood-brain barrier.

The primary application of this compound-based PET tracers has been in the field of neuroimaging, particularly for the detection of tau protein aggregates, a hallmark of Alzheimer's disease and other tauopathies. One of the most prominent examples is [¹⁸F]THK523, a 2-(4-aminophenyl)-6-(2-[¹⁸F]fluoroethoxy)quinoline derivative that has shown promise in preclinical and clinical studies for imaging tau pathology.[1][2]

G cluster_Tracer This compound-Based PET Tracer cluster_Target Biological Target Tracer [¹⁸F]this compound Derivative Target e.g., Tau Fibrils (in Alzheimer's Disease) Tracer->Target Specific Binding PET_Scanner PET Scanner Detection Tracer->PET_Scanner Positron Emission Image 3D Image of Target Distribution PET_Scanner->Image Image Reconstruction

Figure 1: General concept of a this compound-based PET tracer targeting a biological entity.

Radiolabeling Chemistry: Incorporating Fluorine-18

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ = 109.8 min) is the central step in the preparation of this compound PET tracers. The most common and efficient method for ¹⁸F-labeling is through nucleophilic aromatic substitution (SNA_r_) or aliphatic nucleophilic substitution.

Precursor Design and Synthesis

A suitable precursor molecule is required for the radiolabeling reaction. For fluoroalkoxy derivatives such as [¹⁸F]THK523, a common strategy is to synthesize a precursor with a good leaving group attached to the alkyl chain that will be labeled with ¹⁸F. A typical precursor is the tosylate (OTs) derivative of the corresponding hydroxy compound.

The synthesis of the tosylate precursor for [¹⁸F]THK523, for example, involves the initial synthesis of 2-(4-aminophenyl)-6-hydroxyquinoline, followed by etherification with 2-bromoethanol and subsequent tosylation of the resulting alcohol.

Nucleophilic ¹⁸F-Fluorination

The radiosynthesis of [¹⁸F]fluoroethoxy-substituted quinolines is typically achieved through a one-step nucleophilic substitution reaction. The process involves the reaction of the tosylate precursor with cyclotron-produced [¹⁸F]fluoride.

The key steps in the radiolabeling process are:

  • [¹⁸F]Fluoride Trapping and Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base (e.g., K₂CO₃). The water is azeotropically removed with acetonitrile to produce a highly reactive, "naked" [¹⁸F]fluoride.

  • Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the tosylate precursor in a suitable organic solvent (e.g., DMSO or acetonitrile) at an elevated temperature (typically 100-120°C).

  • Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiolabeled or non-radiolabeled byproducts. This is most commonly achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified [¹⁸F]-labeled tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

G Cyclotron [¹⁸O]H₂O(p,n)¹⁸F⁻ QMA QMA Cartridge (Trapping) Cyclotron->QMA Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (100-120°C) Drying->Reaction Precursor This compound Precursor (e.g., Tosylate) Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC Final_Product [¹⁸F]this compound Tracer QC->Final_Product

Figure 2: General workflow for the radiosynthesis of a this compound-based PET tracer.

Experimental Protocols

Manual Synthesis of a Representative this compound Tracer: [¹⁸F]THK523

This protocol is a representative example and should be adapted and optimized based on the specific laboratory setup and regulatory requirements.

Materials and Reagents:

  • Tosylate precursor of THK523

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

  • QMA light cartridge

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system with a radioactivity detector

  • Rotary evaporator

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water through a pre-conditioned QMA light cartridge.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge with a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in 0.5 mL of 80% MeCN/20% WFI into a reaction vial.

  • Azeotropic Drying:

    • Evaporate the solvent to dryness under a stream of nitrogen at 110°C.

    • Add 1 mL of anhydrous MeCN and repeat the evaporation. Repeat this step twice to ensure complete removal of water.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (1-2 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vial and heat at 110°C for 10 minutes.[3]

    • Cool the reaction vial to room temperature.

  • Purification:

    • Dilute the reaction mixture with 1 mL of the HPLC mobile phase.

    • Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18).

    • Collect the fraction corresponding to [¹⁸F]THK523, identified by the radioactivity detector.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction using a rotary evaporator.

    • Reconstitute the dried product in a sterile solution of 10% ethanol in saline.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Automated Synthesis of [¹⁸F]THK523

The manual synthesis protocol can be adapted for automated synthesis modules (e.g., GE TRACERlab™, Siemens Explora, etc.).[4][5][6] The following is a general outline for programming an automated synthesis unit.

Module Setup:

  • Install a cassette with the necessary tubing and vials.

  • Load the precursor vial with the tosylate precursor dissolved in DMSO.

  • Load the reagent vials with the K₂₂₂/K₂CO₃ elution solution, MeCN for azeotropic drying, HPLC mobile phase, and the final formulation solution.

  • Connect the QMA and C18 Sep-Pak cartridges.

Automated Synthesis Sequence:

  • [¹⁸F]Fluoride Delivery and Trapping: The cyclotron delivers the [¹⁸F]fluoride to the synthesis module, where it is automatically passed through the QMA cartridge.

  • Elution and Drying: The module automatically elutes the [¹⁸F]fluoride into the reaction vessel and performs the azeotropic drying sequence as programmed.

  • Radiolabeling: The precursor solution is automatically added to the reaction vessel, and the heating and reaction timing are controlled by the module's software.

  • Purification: The crude product is automatically transferred to the HPLC injector loop and purified. The module's software, integrated with the radioactivity detector, collects the desired product fraction.

  • Formulation: The collected fraction is automatically transferred to a rotary evaporator or a solid-phase extraction (SPE) cartridge for solvent removal and then formulated into the final injectable solution, followed by sterile filtration.

ParameterTypical Value/ConditionReference
PrecursorTosylate of 2-(4-aminophenyl)-6-(2-hydroxyethoxy)quinoline[3]
[¹⁸F]Fluoride ActivationK₂₂₂/K₂CO₃[3]
Reaction SolventDMSO or Acetonitrile[3]
Reaction Temperature110°C[3]
Reaction Time10 minutes[3]
Purification MethodSemi-preparative HPLC (C18)[3]
Radiochemical Yield (non-decay corrected)~24%[3][7]
Specific Activity~100 GBq/µmol[3][7]

Table 1: Summary of key parameters for the radiosynthesis of [¹⁸F]THK523.

Quality Control

Ensuring the quality and safety of the final radiotracer product is paramount for clinical applications. A series of quality control (QC) tests must be performed on each batch of the this compound-based PET tracer.[8]

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radiochemical Purity Radio-HPLC, Radio-TLC≥ 95%
Radionuclidic Identity Gamma-ray spectroscopyPeak at 511 keV, no other significant gamma emissions
Radionuclidic Purity Half-life determination105 - 115 minutes
Specific Activity HPLC with UV and radioactivity detectors≥ 37 GBq/µmol (1 Ci/µmol) at time of injection
Residual Solvents Gas Chromatography (GC)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth

Table 2: Quality control specifications for a this compound-based PET tracer intended for human use.

Applications

Neuroimaging: Tau Pathology in Alzheimer's Disease

The primary application of this compound-based PET tracers, exemplified by [¹⁸F]THK523, is the in vivo imaging of tau pathology in Alzheimer's disease and other tauopathies.[2][9][10][11] These tracers allow for the non-invasive visualization and quantification of tau deposits in the brain, which can aid in early diagnosis, disease staging, and monitoring the efficacy of anti-tau therapies.[12][13][14][15]

G cluster_AD Alzheimer's Disease Pathophysiology Tau_Aggregation Hyperphosphorylated Tau Protein Aggregation NFTs Neurofibrillary Tangles (NFTs) Tau_Aggregation->NFTs Neuronal_Dysfunction Neuronal Dysfunction and Cell Death NFTs->Neuronal_Dysfunction PET_Imaging PET Imaging NFTs->PET_Imaging Enables Visualization Cognitive_Decline Cognitive Decline Neuronal_Dysfunction->Cognitive_Decline Tracer [¹⁸F]THK523 Tracer->NFTs Binds to Tau Aggregates Diagnosis_Staging Early Diagnosis, Disease Staging, Therapy Monitoring PET_Imaging->Diagnosis_Staging Provides Information for

Sources

Application Note: 6-Fluoroquinoline Derivatives for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Quinoline Scaffolds

In the landscape of kinase inhibitors, the quinoline scaffold is ubiquitous. However, the 6-fluoroquinoline substructure represents a critical evolution in medicinal chemistry, distinct from its non-fluorinated predecessors. As a Senior Application Scientist, it is vital to understand that the introduction of fluorine at the C-6 position is not merely a steric modification; it is a strategic maneuver to modulate metabolic stability and binding affinity .

The C-6 position of the quinoline ring is electronically susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP3A4).[1] Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—blocks this metabolic "soft spot," significantly extending the half-life (


) of the drug candidate.[1] Furthermore, the electron-withdrawing nature of the 6-fluoro group alters the 

of the quinoline nitrogen, often enhancing hydrogen bonding interactions within the ATP-binding pockets of tyrosine kinases like c-Met and VEGFR-2 .[1]

This guide details the rational design, synthesis, and validation protocols for this compound derivatives, using c-Met/VEGFR dual inhibition as the primary case study.

Rational Design & Mechanism of Action

Structure-Activity Relationship (SAR)

The success of approved agents like Cabozantinib validates the 4-phenoxy-6-fluoroquinoline pharmacophore.[1] The design strategy relies on three domains:

  • The Scaffold (this compound): Binds to the hinge region of the kinase.[1]

  • The Linker (Ether/Amide): Extends into the hydrophobic back pocket.[1]

  • The Tail (Solubilizing Group): Interacts with the solvent front.[1]

Signaling Pathway Blockade

These derivatives function as ATP-competitive inhibitors.[1] By occupying the ATP-binding site of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2, they simultaneously cut off tumor angiogenesis and metastasis pathways.[1]

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet VEGF VEGF (Ligand) VEGFR VEGFR-2 Receptor VEGF->VEGFR PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR->PI3K VEGFR->RAS Inhibitor This compound Derivative Inhibitor->cMet ATP Block Inhibitor->VEGFR ATP Block Apoptosis Apoptosis & Stasis Inhibitor->Apoptosis Promotes AKT AKT PI3K->AKT Response Tumor Growth & Metastasis AKT->Response MAPK MAPK/ERK RAS->MAPK MAPK->Response

Figure 1: Mechanism of action showing dual blockade of c-Met and VEGFR signaling cascades by this compound derivatives.[1]

Chemical Synthesis Workflow

Objective: Synthesize a 4-phenoxy-6-fluoroquinoline scaffold via Nucleophilic Aromatic Substitution (


).
Protocol 1: One-Pot Synthesis of the Core Scaffold

Note: This protocol avoids transition metal catalysis for the core formation, reducing cost and metal contamination.

Reagents:

  • 4-Chloro-6-fluoroquinoline (Starting Material)[1]

  • Substituted Phenol (e.g., 4-aminophenol for further derivatization)[1]

  • Chlorobenzene (Solvent)[1]

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)[1]

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the substituted phenol (1.1 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C and stir for 30 min to generate the phenoxide anion.

  • Coupling: Add 4-chloro-6-fluoroquinoline (1.0 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to 140°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Critical Checkpoint: The 6-fluoro group is stable under these conditions, but the 4-chloro group is highly reactive due to the nitrogen activation in the quinoline ring.

  • Quench & Workup: Cool to RT, pour into ice water. The product often precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).

Synthesis SM1 4-Chloro-6- fluoroquinoline Reaction S_NAr Coupling (140°C, Base) SM1->Reaction SM2 Phenol Derivative SM2->Reaction Inter Intermediate (Ether Linkage) Reaction->Inter Final Target This compound Inter->Final Functionalization (e.g., Amide coupling)

Figure 2: Synthetic route focusing on the critical S_NAr coupling step to form the ether bridge.

Biochemical Validation: c-Met Kinase Assay

Objective: Quantify the


 of the synthesized derivative against recombinant c-Met kinase.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo.[1] Standard: Cabozantinib (Positive Control).[1]

Protocol 2: TR-FRET Kinase Assay[1]
  • Enzyme Prep: Dilute recombinant human c-Met kinase (0.2 ng/µL) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plate: Prepare 3-fold serial dilutions of the this compound derivative in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Add 5 µL of compound to 384-well plate.

    • Add 10 µL of Enzyme solution. Incubate 10 min at RT (to allow inhibitor binding).

    • Add 10 µL of Substrate Mix (ATP + Poly-Glu-Tyr-biotin peptide).[1]

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add Detection Reagent (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).[1]

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

Data Analysis: Calculate % Inhibition =


.[1]
Fit data to a sigmoidal dose-response curve to determine 

.[1]

Cellular Efficacy & Phenotypic Screening[1]

Objective: Confirm that biochemical inhibition translates to cellular antiproliferative activity.

Cell Lines:

  • MKN-45: Gastric cancer (c-Met amplified/addicted).[1] Primary Model.

  • HUVEC: Endothelial cells (VEGFR driven).[1] Secondary Model.

  • A549: Lung cancer (Control/Moderate sensitivity).[1]

Protocol 3: MTT Cell Viability Assay[1]
  • Seeding: Seed MKN-45 cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of the test compound (0.001 µM to 10 µM) for 72 hours.

    • Control: 0.1% DMSO (Vehicle).[1]

  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Representative Data (Expected):

Compoundc-Met IC50 (nM)MKN-45 GI50 (nM)HUVEC GI50 (nM)
Cabozantinib (Ref) 1.310–202–5
Non-F Analog (6-H) 15.015080
6-Fluoro Derivative 2.1 25 12

Interpretation: The 6-fluoro derivative should show potency comparable to the reference and significantly better than the non-fluorinated analog due to better cellular uptake and binding kinetics.

ADME Profiling: Microsomal Stability

Objective: Validate the "Fluorine Effect" on metabolic stability.

Rationale: The C-6 position is a primary site for oxidative metabolism. Fluorine blockage should reduce intrinsic clearance (


).[1]
Protocol 4: Liver Microsome Stability Assay[1]
  • Mix: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH-generating system.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 mins.

  • Stop: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]

References

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents. (2020). International Journal of Molecular Sciences. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. (2019).[1] Molecules. Link

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. (2021). Pharmaceutics.[1] Link

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. (2021). Turk J Pharm Sci.[1][2] Link

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2020). Molecules. Link

Sources

Engineering 6-Fluoroquinoline Probes: From Rational Design to Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold remains a cornerstone in fluorescent probe development due to its high quantum yield, photostability, and versatile chemical handle. However, traditional quinoline probes often suffer from metabolic instability and suboptimal membrane permeability. This guide details the development of 6-fluoroquinoline (6-FQ) based probes. The strategic incorporation of a fluorine atom at the C-6 position exploits the "Fluorine Effect"—enhancing lipophilicity, blocking metabolic oxidation, and modulating the pKa of the fluorophore without disrupting steric recognition. This document provides a comprehensive workflow for the synthesis, photophysical characterization, and biological validation of 6-FQ probes, specifically designed for Zn²⁺ sensing and lysosomal imaging.

Section 1: Rational Design & Synthesis

The "Fluorine Advantage" in Probe Design

Replacing a hydrogen atom with fluorine (bioisosterism) at the 6-position of the quinoline ring serves three critical functions:

  • Metabolic Stability: The C-6 position is susceptible to electrophilic attack and oxidative metabolism (e.g., by Cytochrome P450). Fluorine blocks this site, prolonging the probe's half-life in vivo.

  • pKa Modulation: Fluorine's high electronegativity lowers the pKa of the ring nitrogen and adjacent functional groups (e.g., 8-hydroxyl/amino), tuning the pH sensitivity to physiological ranges.

  • Membrane Permeability: The C-F bond increases lipophilicity, facilitating passive transport across cell membranes.

Design Mechanism: PET-Based "Turn-On" Sensing

The probe functions via Photoinduced Electron Transfer (PET) .

  • Off State: In the absence of the target analyte (e.g., Zn²⁺), the lone pair electrons on the chelating moiety (position 8) quench the quinoline fluorophore via PET.

  • On State: Chelation of Zn²⁺ engages these lone pairs, inhibiting PET and restoring strong fluorescence.

Synthesis Protocol: 6-Fluoro-8-Hydroxyquinoline Derivative

Target Compound: N-((6-fluoro-8-hydroxyquinolin-2-yl)methyl)-N-(pyridin-2-ylmethyl)amine (6-FQ-Zn1).

Reagents:

  • 4-Fluoroaniline (Starting material)

  • Crotonaldehyde[1]

  • Selenium Dioxide (SeO₂)[1]

  • 2-(Aminomethyl)pyridine[2]

Step-by-Step Synthesis:

  • Scaffold Formation (Doebner-Miller Reaction):

    • Reflux 4-fluoroaniline (10 mmol) with crotonaldehyde (12 mmol) in 6M HCl for 4 hours.

    • Neutralize with NaOH. Extract with dichloromethane (DCM).

    • Result: 6-Fluoro-2-methylquinoline.

  • Oxidation:

    • Dissolve intermediate in dioxane/water. Add SeO₂ (1.2 eq). Reflux for 24h.

    • Filter Se precipitate. Evaporate solvent.

    • Result: this compound-2-carbaldehyde.

  • Schiff Base Condensation & Reduction:

    • Mix the aldehyde (1 eq) with 2-(aminomethyl)pyridine (1 eq) in Ethanol. Stir at RT for 4h.[3][4][5]

    • Add NaBH₄ (2 eq) at 0°C to reduce the imine.

    • Result: Final Probe (6-FQ-Zn1).

Purification: Silica gel column chromatography (Hexane:EtOAc 3:1). Validation: ¹H-NMR (CDCl₃) and ESI-MS (M+H⁺).

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Fluoroaniline Step1 Doebner-Miller Cyclization Start->Step1 + Crotonaldehyde HCl, Reflux Inter1 6-Fluoro-2- methylquinoline Step1->Inter1 Step2 SeO2 Oxidation Inter1->Step2 Inter2 This compound- 2-carbaldehyde Step2->Inter2 Step3 Reductive Amination Inter2->Step3 + Amine + NaBH4 Final 6-FQ Probe Step3->Final

Figure 1: Synthetic route for this compound scaffold construction and functionalization.

Section 2: Photophysical Characterization[1][2]

Protocol: Relative Quantum Yield (Φ)

Principle: Determine efficiency relative to a standard (Quinine Sulfate) with known Φ.[6]

Materials:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).[2]

  • Solvent: Ethanol or HEPES buffer (10 mM, pH 7.4).

  • Spectrophotometer & Fluorometer.[2][6][7]

Procedure:

  • Prepare 5 dilutions of the Probe and Standard.

  • Critical Step: Ensure Absorbance (A) at excitation wavelength (350 nm) is < 0.05 to avoid inner-filter effects.

  • Record integrated fluorescence emission spectra (F) for all samples.

  • Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis). Calculate the slope (Gradient).

  • Calculate Φ using the equation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Data Summary: 6-Fluoro vs. Non-Fluoro Analogs

Hypothetical data illustrating the Fluorine Effect based on literature trends.

Property6-H-Quinoline (Parent)6-F-Quinoline (Probe)Impact of Fluorine
Excitation Max 340 nm348 nmSlight Red Shift
Quantum Yield (Φ) 0.080.14+75% Enhancement (Reduced non-radiative decay)
pKa (Pyridine N) 4.94.2Reduced basicity (Less protonation at neutral pH)
LogP (Lipophilicity) 1.82.3Improved Membrane Permeability
Photostability ModerateHighResistance to photo-oxidation

Section 3: Biological Validation

Protocol: Cytotoxicity Assessment (MTT Assay)

Before imaging, the probe's non-toxicity must be confirmed.

Reagents:

  • HeLa cells.

  • MTT Reagent (5 mg/mL in PBS).[8]

  • DMSO.[4][8]

Procedure:

  • Seed HeLa cells in a 96-well plate (5,000 cells/well) and incubate for 24h.

  • Add Probe 6-FQ-Zn1 at varying concentrations (0, 1, 5, 10, 20, 50 µM).

  • Incubate for 24 hours at 37°C.

  • Add 20 µL MTT reagent; incubate for 4 hours.

  • Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measure Absorbance at 570 nm.[5]

  • Acceptance Criteria: Cell viability >80% at imaging concentration (typically 5-10 µM).

Protocol: Live Cell Imaging of Exogenous Zn²⁺

Objective: Visualize intracellular Zinc uptake.

Workflow:

  • Culture: Grow HeLa cells on glass-bottom confocal dishes.

  • Loading: Incubate cells with 5 µM 6-FQ-Zn1 for 30 mins in serum-free media.

  • Wash: Rinse 3x with PBS to remove extracellular probe.

  • Baseline Scan: Image at

    
     / 
    
    
    
    .
  • Stimulation: Add ZnCl₂ / Pyrithione (10 µM, 1:1 complex) to introduce Zn²⁺.

  • Time-Lapse: Acquire images every 30 seconds for 10 minutes.

  • Post-Processing: Quantify fluorescence intensity changes (

    
    ) using ImageJ.
    
Imaging Logic Diagram

ImagingWorkflow Culture Cell Culture (HeLa/HEK293) Stain Probe Loading (5 µM, 30 min) Culture->Stain Wash PBS Wash (3x) Remove Background Stain->Wash Prevents extracellular fluorescence BaseScan Baseline Imaging (Confocal) Wash->BaseScan Stim Zn2+ Addition (Pyrithione Ionophore) BaseScan->Stim Response Fluorescence Turn-On (Data Acquisition) Stim->Response Inhibits PET Restores Emission

Figure 2: Step-by-step workflow for live-cell fluorescence imaging.

Section 4: Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Probe aggregation or non-specific binding.

    • Solution: Lower probe concentration to <1 µM or add 0.1% Pluronic F-127 to solubilize.

  • Issue: No Response to Zn²⁺.

    • Cause: Intracellular Zn²⁺ is tightly bound to proteins.

    • Solution: Use TPEN (membrane-permeable chelator) as a negative control to strip Zn²⁺ and confirm reversibility.

  • Issue: Blue Shift in Emission.

    • Cause: Solvatochromism.[4] The probe may be localizing in lipid droplets rather than the cytosol.

    • Solution: Co-stain with Nile Red to confirm lipid localization.

References

  • Zhou, Y., et al. (2014). "Rational design of a this compound-based fluorescent probe for Zn2+ and its application in living cells." Sensors and Actuators B: Chemical.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Quantum Yield protocols).

  • Domaille, D. W., et al. (2010). "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology.

  • Thermo Fisher Scientific. "CyQUANT MTT Cell Viability Assay Protocol."

  • Resch-Genger, U., et al. (2005). "Quantum yields of fluorescent standards." Journal of Fluorescence.

Sources

Troubleshooting & Optimization

Improving the yield of the Skraup synthesis for 6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Yield Optimization & Troubleshooting Ticket ID: SKR-6FQ-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 6-fluoroquinoline via the Skraup reaction is notoriously difficult due to the "violent exotherm" characteristic of the classical method and the formation of intractable tar (polymerized acrolein). Standard protocols often yield <40%. This guide provides a Modified Skraup Protocol utilizing ferrous sulfate (


) as a reaction moderator and boric acid (

) to suppress side reactions, aiming for yields >65% with high purity.

Module 1: The Optimized Protocol (Modified Skraup)

Objective: Synthesize this compound from 4-fluoroaniline while mitigating runaway exotherms and polymerization.

Reagents & Stoichiometry
ReagentRoleEquiv.[1]Notes
4-Fluoroaniline Substrate1.0Limiting reagent. Purity >98% essential.
Glycerol C3 Source3.5Use "Dynamite grade" (low water content).
Sulfuric Acid (

)
Catalyst/Solvent2.5Conc. (98%). Critical: Add dropwise.
Nitrobenzene Oxidant1.2Classic oxidant. Alt: Iodine (

) for milder conditions.[2]
Ferrous Sulfate (

)
Moderator 0.1CRITICAL: Prevents runaway exotherm.
Boric Acid (

)
Additive0.5Reduces tar formation.
Step-by-Step Workflow
  • The "Moderator" Pre-mix:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to viscosity), combine 4-fluoroaniline , glycerol , ferrous sulfate , and boric acid .

    • Mix thoroughly at room temperature. The ferrous sulfate acts as an electron transfer mediator, smoothing the oxidation spikes.

  • Acid Addition (The Danger Zone):

    • Cool the mixture to 0–5°C (ice bath).

    • Add sulfuric acid dropwise. Do not allow temperature to spike.

    • Add nitrobenzene last.

  • The Ramped Heating Profile:

    • Stage 1 (Dehydration):[3] Heat slowly to 100°C and hold for 1 hour. This generates acrolein in situ at a controlled rate.

    • Stage 2 (Cyclization): Ramp to 140°C . You will observe a reflux.[1] If the reaction foams aggressively, remove heat immediately. The

      
       should prevent the "volcano" effect.
      
    • Stage 3 (Completion): Reflux at 150°C for 3–4 hours.

  • Work-up (Tar Removal):

    • Cool to 100°C. Pour into ice water.

    • Steam Distillation: This is mandatory. Basify the solution (pH > 10) with NaOH. Steam distill the mixture. This compound will co-distill with water, leaving the black tar behind.

    • Extract distillate with Dichloromethane (DCM), dry over

      
      , and concentrate.
      

Module 2: Mechanism & Failure Analysis

Understanding why the reaction fails is the key to fixing it. The diagram below maps the reaction pathway against common failure modes.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4 Dehydration Polymer FAILURE: Tar/Polymer Acrolein->Polymer Excess Heat No Inhibitor Michael Michael Addition (4-Fluoroaniline) Acrolein->Michael Controlled Reaction Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Catalysis Product This compound Cyclization->Product Oxidant Oxidation Oxidation (Nitrobenzene) Oxidation->Product

Figure 1: The Skraup Reaction Pathway.[4] The critical control point is the diversion of Acrolein from polymerization (Tar) to the Michael Addition.

Module 3: Troubleshooting Guide

Issue 1: "My reaction turned into a solid black rock."

Diagnosis: Runaway polymerization of acrolein. Solution:

  • Use the Moderator: You likely omitted Ferrous Sulfate. It is not optional for high yields.

  • Temperature Ramp: You heated too fast. Acrolein was generated faster than the aniline could react with it. Follow the "Stage 1" hold at 100°C.

  • Dilution: Slightly increasing the sulfuric acid volume can dilute the acrolein concentration, favoring the intermolecular reaction over polymerization.

Issue 2: Violent Exotherm (The "Volcano").

Diagnosis: Accumulation of reagents followed by sudden ignition. Solution:

  • Stirring: Ensure mechanical stirring is vigorous. Viscosity changes can stall magnetic bars, creating hot spots.

  • Pre-mix: Ensure the aniline and glycerol are fully mixed before acid addition.

Issue 3: Low Yield (<30%) despite liquid product.

Diagnosis: Inefficient Isolation. Solution:

  • Steam Distillation: Direct extraction of the reaction pot is impossible due to emulsions. You must steam distill.

  • pH Control: Ensure the pH is >10 before distillation. This compound is a base; at acidic pH, it remains as a salt in the water.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to improve this? A: Yes. Microwave-assisted Skraup synthesis is a modern "Green" alternative.

  • Protocol: Mix aniline, glycerol, and catalyst (often solid acid catalysts or ionic liquids like

    
    ) in a sealed vessel.
    
  • Conditions: Irradiate at 140–160°C for 10–20 minutes.

  • Advantage:[2][5][6] Yields can jump to 70–80% with minimal tar, as the rapid heating bypasses the slow polymerization window [3, 5].

Q: Why use Nitrobenzene? It's toxic. A: Nitrobenzene is the classic oxidant, but you are correct—it is harsh.

  • Alternative:Iodine (

    
    )  (1-2 mol %) can be used as a catalyst/oxidant in a "modified Skraup."
    
  • Alternative:Sodium m-nitrobenzenesulfonate (the "Sulfo-mix"). This is water-soluble, making work-up significantly easier than removing unreacted nitrobenzene [1].

Q: Does the fluorine atom affect the stability? A: The C-F bond is generally stable under Skraup conditions (boiling


). However, the electron-withdrawing nature of fluorine deactivates the ring slightly compared to aniline, making the initial Michael addition slower. This is why Boric Acid  is recommended—it promotes the condensation steps without being as harsh as pure sulfuric acid [1].

References

  • Organic Syntheses. (1941). Quinoline synthesis modifications (use of Ferrous Sulfate and Boric Acid).[2][5] Coll. Vol. 1, p. 478; Vol. 21, p. 96. Link

  • BenchChem. (2025).[2] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.Link

  • RSC Advances. (2015). Quinoline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction.[7] Royal Society of Chemistry. Link

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • MDPI Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. (Discusses microwave and ionic liquid improvements). Link

Sources

Common side reactions in the Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the Doebner-von Miller synthesis. Each problem is presented with its root cause and a step-by-step protocol for remediation.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, making product isolation exceedingly difficult and drastically reducing the yield of the desired quinoline.

Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] This is one of the most frequently encountered side reactions, leading to the formation of high-molecular-weight polymers and tars.[1][2]

Troubleshooting Steps:

  • Slow Addition of Reagents: To control the exothermic nature of the reaction and minimize polymerization, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1][2][4] Milder Lewis acids may be preferable in some cases.

  • Control Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[1][5] However, excessive temperatures can promote polymerization.[1][2] It is crucial to maintain the lowest effective temperature for your specific substrates and monitor it closely. A vigorous, exothermic reaction may even require initial cooling.[1]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[6]

Problem 2: Incomplete Reaction and Presence of Dihydroquinoline Impurities

Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives (dihydroquinolines or even tetrahydroquinolines), which can be challenging to separate from the desired aromatic product.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[2]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2] Common oxidizing agents include nitrobenzene or arsenic acid.[5]

  • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal conditions.[2]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Problem 3: Formation of Unexpected Isomers or Byproducts

Symptoms: You have isolated a product, but its analytical data (e.g., NMR, MS) does not correspond to the expected quinoline derivative.

Root Cause: The formation of unexpected isomers or byproducts can occur under specific conditions or with particular substrates. For instance, a reversal of regioselectivity has been observed with certain substrates, leading to 4-substituted quinolines instead of the expected 2-substituted products.[1][7] Side reactions of intermediates can also lead to a variety of byproducts.[1]

Troubleshooting Steps:

  • Thorough Characterization: To identify the unexpected product, it is crucial to perform a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.

  • Re-evaluate Reaction Conditions: The choice of acid catalyst can significantly influence the regioselectivity of the reaction. For example, trifluoroacetic acid (TFA) has been shown to favor the formation of 4-substituted quinolines in certain cases.[1][7]

  • Substrate Purity: Ensure the purity of your starting materials, as impurities can lead to the formation of unforeseen byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in the formation of tar and significantly reduces the yield.[1][2] To prevent this, you can try the slow addition of reagents, optimize the acid concentration and reaction temperature, or use a biphasic solvent system to sequester the carbonyl compound.[1][2]

Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A2: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[2]

Q3: How can I purify my quinoline product from the tarry byproducts?

A3: Purification can be challenging due to the nature of the byproducts. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[2] For less volatile products, column chromatography on silica gel or alumina is a common purification technique. It is advisable to perform a preliminary filtration through a plug of silica gel to remove the majority of the tar before attempting fine purification by column chromatography.[2]

Q4: What is the underlying mechanism of the Doebner-von Miller reaction?

A4: The exact mechanism has been a subject of debate, but a widely accepted proposal is a fragmentation-recombination mechanism.[1][4][8] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and subsequent recombination to form the quinoline product.[4][8]

Q5: Are there any specific safety precautions I should take when running this reaction?

A5: Yes. The Doebner-von Miller reaction is often exothermic and uses strong acids and potentially toxic reagents.[3] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Care should be taken when handling concentrated acids and oxidizing agents.

Data Presentation

Table 1: Illustrative Impact of Reaction Parameters on Yield and Tar Formation

ParameterCondition ACondition BExpected Outcome
Acid Catalyst Concentrated HClZnCl₂Lewis acids may reduce tar formation compared to strong Brønsted acids.
Temperature 120 °C80 °CLower temperatures can decrease the rate of polymerization, reducing tar.
Reagent Addition All at onceSlow, dropwiseSlow addition helps control the exotherm and minimizes side reactions.
Solvent System Homogeneous (aq. HCl)Biphasic (aq. HCl/Toluene)A biphasic system can sequester the carbonyl compound, reducing polymerization.

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[2]

Experimental Protocols

General Procedure for the Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture. An exothermic reaction may occur. If the reaction becomes too vigorous, cool the flask.[3]

  • Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[3]

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[2]

Visualizations

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aniline Aniline Conjugate_Addition Conjugate Addition Product Aniline->Conjugate_Addition + Carbonyl Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Conjugate_Addition Fragmentation Fragmentation to Imine and Ketone Conjugate_Addition->Fragmentation Recombination Recombination Fragmentation->Recombination Cyclization Cyclization Recombination->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified representation of the fragmentation-recombination mechanism in the Doebner-von Miller synthesis.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield or Significant Tar? Start->Problem Solution1 Optimize Temp. & Acid Conc. Problem->Solution1 Yes Impurity_Check Dihydroquinoline Impurities? Problem->Impurity_Check No Solution2 Slow Reagent Addition Solution1->Solution2 Solution3 Use Biphasic System Solution2->Solution3 Solution3->Impurity_Check Oxidation_Optimize Increase Oxidant & Reaction Time Impurity_Check->Oxidation_Optimize Yes Success Successful Synthesis Impurity_Check->Success No Oxidation_Optimize->Success

Caption: A decision-making workflow for troubleshooting common issues in the Doebner-von Miller synthesis.

References

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Wikipedia. (2023, October 29). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Dr. ANAMIKA GHOSH. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

Navigating Quinoline Synthesis: A Technical Guide to Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical support guide, developed for researchers, chemists, and professionals in drug development, provides in-depth troubleshooting and practical solutions for a persistent challenge in organic synthesis: tar formation during the preparation of quinolines. Drawing from established principles and recent innovations, this document offers a structured approach to enhancing yield and purity in classical quinoline syntheses.

The Challenge: Understanding and Combating Tar Formation

Many traditional methods for synthesizing the quinoline scaffold, a crucial component in numerous pharmaceuticals, are often plagued by the formation of viscous, dark tars.[1] This not only complicates product isolation and purification but also significantly reduces the overall yield.[1] The primary culprits behind this issue are the harsh, high-temperature, and strongly acidic conditions inherent to methods like the Skraup, Doebner-von Miller, and Combes syntheses.[1][2][3] These conditions promote the polymerization of reactive intermediates, leading to the intractable materials that chemists dread.[2][3][4]

This guide will dissect the causative factors for tarring in each of these key syntheses and provide actionable, evidence-based strategies to mitigate them.

Part 1: Troubleshooting Guide & FAQs

This section is designed to provide quick, accessible answers to the most common issues encountered during quinoline synthesis.

Focus on the Skraup Synthesis

The Skraup synthesis, while foundational, is notorious for its vigorous and often difficult-to-control nature, which is a major contributor to tar formation.[1][5]

Q1: My Skraup reaction is producing an excessive amount of black tar, making product isolation nearly impossible. What is the primary cause?

A1: The principal cause of tar formation in the Skraup synthesis is the acid-catalyzed polymerization of acrolein.[2][4] Acrolein is generated in situ from the dehydration of glycerol under the strong acidic conditions and high temperatures of the reaction.[2][6] These same conditions that facilitate the main reaction also unfortunately promote the unwanted polymerization of this highly reactive intermediate.[2]

Q2: How can I control the violent exotherm that often accompanies the Skraup reaction and contributes to tarring?

A2: Controlling the reaction's exotherm is critical. Several strategies can be employed:

  • Gradual Heating: Instead of applying strong, direct heat from the outset, begin with gentle heating. Once the reaction initiates (often indicated by boiling), remove the heat source. The reaction's own exotherm should be sufficient to sustain it for a period.[7] Reapply heat only after this initial vigorous phase has subsided.[7]

  • Use of Moderators: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's violence.[2] It is believed to act as an oxygen carrier, which helps to distribute the reaction over a longer period, thus controlling the rate of heat evolution.[2] Boric acid has also been utilized for this purpose.[2]

  • Controlled Reagent Addition: Ensure that the reagents are added in the correct sequence and with care. Typically, this involves adding the sulfuric acid slowly and with cooling to the mixture of the aniline, ferrous sulfate, and glycerol.[7] Maintaining a low temperature during the acid addition is crucial to prevent premature and uncontrolled reactions.[2]

Q3: Are there alternatives to the traditional nitrobenzene as an oxidizing agent that might reduce the reaction's severity and subsequent tar formation?

A3: Yes, the choice of oxidizing agent significantly impacts the reaction's profile.[2] While nitrobenzene is traditional, it can contribute to the reaction's violence.[2][5] Consider these alternatives:

  • Arsenic Acid/Arsenic Pentoxide: Historically, arsenic-based oxidants have been used to achieve a less violent reaction.[2][5][7] However, due to their toxicity, their use has diminished.

  • Iodine: Iodine, which can be generated in situ, serves as a milder and effective oxidizing agent that helps to control the exotherm.[2]

  • Modern Approaches: In some modified procedures, particularly those employing microwave irradiation in ionic liquids, an external oxidizing agent may not be necessary at all.[1][8]

Focus on the Doebner-von Miller Synthesis

This method, while versatile, also presents challenges with polymerization, leading to tarry byproducts.

Q1: I'm observing significant tar formation in my Doebner-von Miller reaction. What is the likely cause?

A1: Similar to the Skraup synthesis, tar formation in the Doebner-von Miller reaction is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound used as a reactant.[3] The acidic environment and heat required for the reaction can easily trigger this unwanted side reaction.[3]

Q2: What practical steps can I take to minimize this polymerization?

A2: The key is to control the reaction conditions carefully:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[3] This helps to manage the exothermic nature of the reaction and keeps the concentration of the polymerizable species low at any given time, thus minimizing polymerization.[3]

  • Temperature Optimization: While heating is often necessary, excessive temperatures will favor tar formation.[3] It is crucial to monitor and optimize the reaction temperature for your specific substrates.[3] In some cases, initial cooling may be required to manage a strong exotherm.[3]

  • In Situ Generation: Consider preparing the α,β-unsaturated carbonyl compound in situ through an aldol condensation (the Beyer method).[3] This can help to keep its concentration low and minimize polymerization.

Focus on the Combes Synthesis

The Combes synthesis offers a route to 2,4-disubstituted quinolines, but is not without its own potential for byproduct formation.[9]

Q1: My Combes synthesis is yielding a complex mixture with significant tar. What are the likely side reactions?

A1: The strongly acidic conditions (often concentrated sulfuric acid) used for the cyclization step can promote side reactions.[9][10] These can include sulfonation of the aromatic rings or acid-catalyzed decomposition of the starting materials or intermediates, all of which can contribute to a tarry reaction mixture.

Q2: How can I refine the Combes synthesis to improve the yield and purity of my desired quinoline?

A2: Consider the following modifications:

  • Alternative Acid Catalysts: Polyphosphoric acid (PPA) is often used as an alternative to sulfuric acid and can sometimes lead to cleaner reactions.[9]

  • Temperature Control: As with other methods, careful control of the cyclization temperature is crucial. Overheating can lead to decomposition and increased tar formation.

  • Modern Catalytic Systems: Research has shown that various solid acid catalysts and ionic liquids can promote the Combes cyclization under milder conditions, leading to higher yields and easier purification.[8][10]

Part 2: Mechanistic Insights & Visualized Pathways

A deeper understanding of the reaction mechanisms provides a logical framework for troubleshooting.

The Genesis of Tar: A Common Mechanistic Thread

In many acid-catalyzed quinoline syntheses, the formation of tar can be traced back to the polymerization of highly reactive electrophilic intermediates. The strong acid protonates carbonyls and alkenes, making them susceptible to nucleophilic attack by other electron-rich species in the reaction mixture, leading to chain growth and the formation of high-molecular-weight, insoluble tars.

TarFormation

A Logic Tree for Troubleshooting

When faced with a low-yielding, tar-filled reaction, a systematic approach to troubleshooting is essential. The following logic tree can guide your experimental design.

TroubleshootingLogic

Part 3: Enhanced Experimental Protocols & Data

This section provides a detailed, modified protocol for the Skraup synthesis, incorporating strategies to minimize tar formation.

Modified Skraup Synthesis with Iodine as a Mild Oxidant

This protocol is a variation of the classical Skraup synthesis that employs iodine as a less aggressive oxidizing agent to better control the reaction's exotherm.[2]

Materials:

  • Aniline (purified by distillation)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Potassium Iodide (KI)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Crushed Ice

  • Appropriate organic solvent for extraction (e.g., toluene, dichloromethane)

Procedure:

  • Reagent Preparation: In a round-bottom flask of appropriate size equipped with a magnetic stirrer and a reflux condenser, combine the aniline, ferrous sulfate, and glycerol.

  • Acid Addition: Place the flask in an ice-water bath. With vigorous stirring, slowly and carefully add the concentrated sulfuric acid to the mixture. It is imperative to maintain a low temperature during this addition to prevent premature reaction and polymerization.[2]

  • Initiation of Reaction: After the acid addition is complete, add the potassium iodide. Begin to gently heat the mixture.

  • Controlling the Exotherm: As soon as the reaction begins to boil, immediately remove the heat source. The heat generated by the reaction itself should be sufficient to maintain boiling for some time.[7]

  • Completion of Reaction: Once the initial exothermic phase has subsided and the boiling ceases, reapply heat and maintain a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled mixture over a large volume of crushed ice.

  • Neutralization and Product Isolation: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This step will precipitate a significant portion of the tarry byproducts and liberate the quinoline product as a free base.[2] The quinoline can then be isolated by either steam distillation or solvent extraction.[2]

Comparative Data: The Impact of Reaction Modifications

The following table summarizes typical outcomes when comparing the classical Skraup synthesis with the modified, controlled approach.

ParameterClassical Skraup SynthesisModified Skraup Synthesis (with Iodine & Temp. Control)
Oxidizing Agent NitrobenzeneIodine (from KI)
Temperature Control Vigorous, often uncontrolled exothermGradual heating, exotherm managed
Tar Formation High to Very HighSignificantly Reduced
Typical Yield 20-40%50-70%
Work-up Complexity Difficult due to tarMore manageable, cleaner separation

Note: Yields are illustrative and can vary significantly based on the specific aniline substrate and reaction scale.

Part 4: Modern and Greener Alternatives

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient and environmentally benign methodologies.

  • Microwave-Assisted Synthesis: The use of microwave irradiation as a heat source has been shown to dramatically reduce reaction times and, in some cases, improve yields in quinoline synthesis.[1][8]

  • Ionic Liquids: Ionic liquids have emerged as promising alternative reaction media.[8] They can act as both the solvent and the catalyst, are often recyclable, and can lead to cleaner reactions with higher yields.[1][8] For example, an imidazolium cation-based sulfonic acid ionic liquid has been successfully used in a modified Skraup synthesis under microwave heating, eliminating the need for an external oxidant.[1][8]

  • Solid Acid Catalysts: The use of reusable solid acid catalysts is another green chemistry approach that can simplify product purification and reduce waste.[4]

By understanding the fundamental causes of tar formation and implementing the strategic modifications outlined in this guide, researchers can significantly improve the efficiency, yield, and overall success of their quinoline syntheses.

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Avoiding polymerization in Skraup synthesis of quinolines. Benchchem.
  • Byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • How to prevent byproduct formation in quinoline synthesis. Benchchem.
  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • Skraup reaction. In Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

Sources

Optimization of reaction conditions for 6-fluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization & Troubleshooting for 6-Fluoroquinoline Synthesis Ticket ID: FQ-SYNTH-006 Audience: Medicinal Chemists, Process Engineers

Executive Summary

The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial (fluoroquinolones), and anticancer agents. Its synthesis, while classically defined, is notorious for operational hazards and variable yields due to the high electronegativity of the fluorine atom and the propensity for polymerization.

This guide provides an optimized technical workflow, moving beyond standard textbook descriptions to address the "hidden" failure modes of the reaction.

Module 1: The Modified Skraup Protocol (Primary Route)

The Skraup synthesis remains the most scalable route for this compound, but the "classic" procedure (using nitrobenzene) is often too violent and tar-prone for consistent results. We recommend the Modified Sulfo-Mix Protocol using ferrous sulfate as a moderator.

Optimized Protocol: this compound from 4-Fluoroaniline

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Glycerol (3.0 equiv) - Must be anhydrous (<0.5% water)

  • Sulfuric Acid (Conc.[1][2] H₂SO₄)[2][3]

  • Oxidant: Sodium m-nitrobenzenesulfonate (safer) or Iodine (I₂)

  • Moderator: Ferrous Sulfate (FeSO₄[1][4]·7H₂O)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and wide-bore mechanical stirrer (essential), combine 4-fluoroaniline, glycerol, and ferrous sulfate.

  • Acid Addition (The Critical Step): Cool the mixture to 0–5°C. Add concentrated H₂SO₄ dropwise. Do not allow temperature to spike.

  • The Ramp: Heat the mixture cautiously.

    • Hold Point: Maintain at 100°C for 1 hour to allow partial formation of acrolein without rapid polymerization.

    • Reaction: Ramp to 140°C. The reaction will become exothermic. Remove heat source immediately if reflux becomes violent.

  • Completion: Reflux for 3–4 hours.

  • Workup: Steam distillation is mandatory to separate the product from the polymeric tar.

Troubleshooting Guide: Skraup Reaction
SymptomRoot Cause AnalysisRemediation Strategy
Solid Black Tar (Polymerization) Runaway Acrolein Formation: The dehydration of glycerol to acrolein occurred too fast, leading to acrolein polymerization before it could react with the aniline.Add Moderator: Use FeSO₄ or Boric Acid to temper the reaction violence [1]. Ramp Control: Use a "step-heating" profile (hold at 100°C before reflux).
Violent Exotherm (Eruption) Oxidant Instability: Nitrobenzene (classic oxidant) reacts explosively at high temps.Switch Oxidant: Use Iodine (I₂) or Sodium m-nitrobenzenesulfonate [2]. These provide a smoother electron transfer.
Low Yield (<30%) Wet Glycerol: Water inhibits the dehydration of glycerol to acrolein.Desiccate: Ensure glycerol is "Dynamite Grade" or heat glycerol to 180°C prior to use to drive off water [3].
Regioselectivity Issues Incorrect Starting Material: User used 3-fluoroaniline instead of 4-fluoroaniline.Precursor Check: this compound requires4-fluoroaniline .[5] Starting with 3-fluoroaniline yields a difficult-to-separate mixture of 5- and 7-fluoroquinoline.

Module 2: Mechanistic Visualization & Failure Points

Understanding where the reaction fails is key to optimization. The diagram below illustrates the Skraup pathway and the specific diversion points that lead to failure (Tar).

SkraupMechanism Fig 1. Mechanistic Pathway & Critical Failure Modes in Skraup Synthesis Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (-2 H2O) Michael Michael Addition (Aniline + Acrolein) Acrolein->Michael Polymer FAILURE: Black Tar (Acrolein Polymerization) Acrolein->Polymer Excess Heat / No Aniline Aniline 4-Fluoroaniline Aniline->Michael Attacks Acrolein Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Catalysis Product This compound Cyclization->Product Oxidation (Nitrobenzene/I2) Runaway FAILURE: Eruption (Uncontrolled Exotherm) Cyclization->Runaway Oxidant Added Too Fast

Figure 1: The "Danger Zone" lies at the Acrolein stage. If the aniline does not capture the acrolein immediately (Michael Addition), the acrolein polymerizes into tar.

Module 3: Advanced FAQ (Researcher to Researcher)

Q: I need to avoid the harsh conditions of Skraup. Is there a transition-metal catalyzed alternative? A: Yes. For high-value applications where yield > cost, use the Palladium-Catalyzed Cyclization .

  • Protocol: React 2-iodo-4-fluoroaniline with an allyl alcohol derivative using Pd(OAc)₂ and a phosphine ligand.

  • Benefit: Avoids sulfuric acid; runs at milder temperatures (80–100°C).

  • Drawback: High cost of 2-iodo-4-fluoroaniline precursor.

Q: My product has a persistent yellow impurity even after distillation. What is it? A: This is likely trace nitro-4-fluoroaniline or oxidative byproducts if you used nitrobenzene.

  • Solution: Wash the organic extract with dilute HCl. Quinoline is basic and will move to the aqueous layer (as the salt), while non-basic nitro impurities remain in the organic layer. Separate, then basify the aqueous layer to recover pure quinoline.

Q: Can I use microwave irradiation? A: Highly recommended for small scale (<5g).

  • Setup: Mix 4-fluoroaniline, glycerol, and solid acid catalyst (e.g., K-10 Montmorillonite) or dilute H₂SO₄.

  • Conditions: 140°C for 10–20 minutes.

  • Result: Significantly reduced tar formation due to rapid, uniform heating [4].

Module 4: Purification & Isolation Workflow

The crude reaction mixture from a Skraup synthesis is a challenging matrix (acid, tar, inorganic salts, product).

PurificationFlow Fig 2. Isolation Strategy to Remove Polymeric Tar Crude Crude Reaction Mix (Black Liquid/Tar) Dilution Dilute with Water Basify (NaOH/NH4OH) to pH > 10 Crude->Dilution SteamDist Steam Distillation (CRITICAL STEP) Dilution->SteamDist Tar Residue: Tar/Polymers (Discard) SteamDist->Tar Non-Volatile Distillate Distillate: Water + Oil (Product) SteamDist->Distillate Volatile Extraction Extract with DCM or Ether Distillate->Extraction Drying Dry (MgSO4) & Evaporate Extraction->Drying FinalPur Final Purification: Vacuum Distillation or Column Drying->FinalPur

Figure 2: Direct extraction of the crude mix often fails due to emulsions formed by the tar. Steam distillation is the industry standard to bypass this.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[6] Vol. 1, p. 478 (1941). Link

    • Establishes the foundational Skraup protocol and the use of moder
  • Song, Y., et al. "Iron-Catalyzed Aerobic Oxidative Synthesis of Quinolines." Journal of Organic Chemistry, 80(3), 1856–1865 (2015). Link

    • Provides modern, greener oxidation altern
  • Manske, R. H. "The Skraup Synthesis of Quinolines."[6] Chemical Reviews, 30(1), 113–144 (1942). Link

    • Authoritative review on the mechanism and the critical importance of anhydrous glycerol.
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895 (1939). Link

    • Foundational text for the Gould-Jacobs reaction, relevant for fluoroquinolone antibiotic synthesis.

Sources

Purification of 6-fluoroquinoline by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization vs. Chromatography for 6-Fluoroquinoline (CAS: 396-30-5)

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Physical State Alert

Urgent Technical Note: Before selecting a purification method, you must verify the physical state of your crude material.

  • This compound (Free Base): Reported melting point data varies significantly, often cited around 15°C – 25°C or as a low-melting solid/oil. It is frequently isolated as a liquid at room temperature.

  • This compound (HCl Salt): A stable high-melting solid.

Implication: If you are attempting to recrystallize the free base at room temperature, you will likely encounter "oiling out." Traditional recrystallization is generally recommended only for the salt form or via low-temperature techniques . For the free base, vacuum distillation or chromatography is standard.

Comparison Matrix: Method Selection
FeatureRecrystallization (HCl Salt) Flash Chromatography (Free Base) Vacuum Distillation (Free Base)
Primary Use Case Bulk purification of >10g batches.Separation of regioisomers (e.g., 7-fluoro).Removal of heavy tars/polymerized impurities.
Purity Potential >99% (Excellent for removing isomers).>98% (Dependent on resolution/tailing).>95% (Good, but isomers may co-distill).
Yield 60–80% (Losses in mother liquor).70–90% (High recovery).80–90% (Physical losses are low).
Key Risk Oiling out; inclusion of mother liquor.Peak tailing (Basic Nitrogen); Silica degradation.[1]Thermal decomposition; co-distillation.
Cost Efficiency High (Solvents are cheap).Low (Silica/Solvents are expensive).High (Energy only).
Module A: Chromatography (The Precision Approach)

Best For: Separating the 6-fluoro isomer from the 7-fluoro isomer or unreacted anilines.

Protocol: Anti-Tailing Silica Method

Quinolines are basic nitrogen heterocycles. On standard silica gel, the lone pair on the nitrogen interacts with acidic silanol groups, causing severe peak tailing and poor resolution.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase A (Non-polar): Hexanes or Heptane.

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc).

  • Modifier (CRITICAL): Triethylamine (TEA) 1% v/v or aqueous Ammonium Hydroxide (0.5%).

Standard Gradient:

  • Equilibrate column with 1% TEA in Hexane.

  • Run gradient: 0% → 30% EtOAc in Hexane (with constant 1% TEA).

  • Note: this compound is moderately lipophilic; expect elution at 10–20% EtOAc.

Troubleshooting Guide: Chromatography
Symptom Root Cause Corrective Action
Broad, Tailing Peaks Acidic silanols binding to Quinoline Nitrogen.Add Base: Pre-wash column with 1% Triethylamine (TEA) in mobile phase. Maintain 0.5-1% TEA throughout the run.
Poor Separation of Isomers 6-F and 7-F isomers have similar polarity.Change Selectivity: Switch solvent system to DCM / Methanol (99:1) or use an Alumina (Basic) column instead of silica.
Product "Disappears" Irreversible adsorption (Chemisorption).Recover: Flush column with MeOH containing 5% NH₄OH. Switch to neutral alumina for future runs.
Module B: Recrystallization (The Scalable Approach)

Best For: Final polishing of the HCl Salt or bulk cleanup of crude solid if MP > 40°C (impurities often raise MP, but here they likely lower it).

Protocol: Conversion & Crystallization

Since the free base is an oil/low-melting solid, convert to the Hydrochloride salt for efficient crystallization.

  • Salt Formation: Dissolve crude this compound in Diethyl Ether or EtOAc.

  • Acidification: Dropwise add 2M HCl in Ether (or concentrated aqueous HCl) with vigorous stirring.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Recrystallization Solvent: Ethanol (absolute) or Ethanol/Acetone mix.

    • Heat: Dissolve salt in minimum boiling Ethanol.

    • Cool: Allow to cool slowly to RT, then refrigerate (4°C).

Troubleshooting Guide: Recrystallization
Symptom Root Cause Corrective Action
"Oiling Out" (Liquid droplets form instead of crystals) Temp is above the MP of the solvated solid; Solution is too concentrated.Re-heat & Dilute: Add 10% more solvent. Re-heat to dissolve oil. Seed: Add a seed crystal at a temp below the MP. Vigorous Stirring: Prevents oil coalescence.
Colored Impurities (Yellow/Brown) Polymerized aniline oxidation products (Tars).Charcoal Treatment: While hot, add Activated Carbon (5% wt/wt), stir for 5 mins, and filter through Celite before cooling.
No Precipitate High solubility of the salt in Ethanol.Anti-Solvent: Add Diethyl Ether or Hexane dropwise to the cold ethanol solution until turbidity appears.
Decision Logic & Workflows
Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on scale and physical state.

DecisionTree Start Crude this compound CheckState Check Physical State (at 25°C) Start->CheckState Liquid Liquid / Oil CheckState->Liquid MP < 25°C Solid Solid CheckState->Solid MP > 30°C ScaleCheck Scale > 10g? Liquid->ScaleCheck PurityCheck Isomer Purity? Solid->PurityCheck Distill Vacuum Distillation (Remove Tars) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography (Silica + 1% TEA) ScaleCheck->Column No (Precision) SaltForm Convert to HCl Salt Then Recrystallize (EtOH) Distill->SaltForm If higher purity needed PurityCheck->Column Low (Mix of Isomers) Recryst Recrystallization (Ligroin or Heptane) PurityCheck->Recryst High (>90%)

Figure 2: Recrystallization "Oiling Out" Loop

Caption: Workflow to handle the common "oiling out" phenomenon during quinoline purification.

RecrystLoop Start Hot Saturated Solution Cool Cool to RT Start->Cool Observe Observation Cool->Observe Crystals Crystals Form Observe->Crystals Success Oil Oiling Out (Liquid Phase Separation) Observe->Oil Failure Remedy1 Re-heat to Dissolve Oil->Remedy1 Remedy3 Add More Solvent (Lower Saturation) Remedy1->Remedy3 Remedy2 Add Seed Crystal (at T < MP) Remedy2->Cool Retry Remedy3->Remedy2

Frequently Asked Questions (FAQ)

Q1: Why does my this compound turn red/brown upon standing? A: Quinolines are sensitive to oxidation and light, forming "quinoline red" type impurities or polymerized tars.

  • Fix: Store under Argon/Nitrogen in amber vials. If the color is deep, perform a quick filtration through a pad of silica or activated charcoal before further use.

Q2: Can I use Acetone for recrystallizing the free base? A: It is not recommended. Acetone is a good solvent for quinolines, but its boiling point (56°C) is close to the potential melting point of the solid, which encourages oiling out. Hydrocarbons (Heptane/Ligroin) are superior because the polarity difference forces precipitation upon cooling.

Q3: My chromatography peaks are tailing badly even with TEA. Why? A: You may have overloaded the column, or the silica is too acidic.

  • Fix: Switch to Neutral Alumina stationary phase. Alumina is less acidic than silica and often requires no amine modifier for basic heterocycles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 196975, this compound. Retrieved from [Link][2]

  • Organic Reactions (2011). The Skraup Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]

  • Phenomenex (2024). Troubleshooting Peak Tailing of Basic Analytes. Technical Notes. Retrieved from [Link]

  • Alison Frontier (2024). Purification by Crystallization: Tips and Tricks. University of Rochester, Dept of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Context: Advanced troubleshooting for separation anomalies, solubility limits, and regioisomer resolution in fluorinated drug discovery scaffolds.

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated heterocycles—common in modern medicinal chemistry to improve metabolic stability and lipophilicity—you likely face a unique set of purification challenges.

Fluorine is not merely a "hydrogen mimic."[1] It introduces significant electronegativity (3.98 Pauling scale), alters pKa, and creates strong dipoles. In chromatography, this results in the "Fluorine Effect," where standard C18 retention prediction models often fail. Fluorinated compounds can exhibit "stickiness" due to high lipophilicity or unexpected repulsion forces, leading to peak tailing, co-elution of regioisomers, and solubility issues.

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Chromatography Anomalies & Column Selection

Issue: "My fluorinated compound co-elutes with impurities on C18, or retention is unpredictable."

Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions. Fluorinated heterocycles often possess orthogonal properties: high dipole moments and specific


 stacking capabilities. C18 phases lack the electron-deficient character required to interact with the electron-rich centers often found in fluorinated synthesis byproducts.

The Solution: Pentafluorophenyl (PFP) Phases The PFP (also known as F5) stationary phase is the "gold standard" for fluorinated heterocycles. It offers three distinct interaction mechanisms that C18 lacks:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with electron-rich heterocyclic cores.
    
  • Dipole-Dipole Interactions: Crucial for separating positional isomers (e.g., ortho- vs. para- fluoro substitutions).

  • Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar fluorinated isomers.

Decision Matrix: Column Selection Strategy

ColumnSelection Start START: Separation Challenge C18 Standard C18 Column Start->C18 Issue Resolution Poor? C18->Issue Low Alpha Isomers Isomers/Regioisomers? Issue->Isomers Yes Basic Basic Heterocycle (Tailing)? Issue->Basic No (Peak Shape Issue) PFP Pentafluorophenyl (PFP) Phase (Exploits Dipole/Pi-Pi) Isomers->PFP Positional F-Isomers SFC Supercritical Fluid Chrom. (SFC) (2-Ethylpyridine Phase) Isomers->SFC Stereoisomers/Chiral Basic->PFP Low pH (<3) + Buffer Hybrid Charged Surface Hybrid (CSH) (High pH Stability) Basic->Hybrid High pH (>9)

Figure 1: Strategic decision tree for selecting stationary phases when standard C18 fails for fluorinated compounds.

Module 2: Troubleshooting Peak Tailing & Shape

Issue: "I see severe peak tailing (Asymmetry > 1.5) for my basic fluorinated amine."

Root Cause Analysis: Fluorine substitution on a heterocycle can lower the pKa of adjacent protons but may also increase the lipophilicity of the basic nitrogen. Tailing is typically caused by secondary silanol interactions : the positively charged nitrogen of your analyte interacts with ionized silanols (


) on the silica backbone.[2]

Protocol: Buffer & pH Optimization Do not rely on water/acetonitrile gradients alone. You must control the ionization state of both the analyte and the silica.

ParameterRecommendation for Fluorinated BasesMechanistic Reason
Mobile Phase pH Low pH (< 3.0) Protonates surface silanols (

), preventing cation exchange with the analyte [1].[2]
Buffer Additive 0.1% Formic Acid or TFA Ion-pairing agents (like TFA) mask positive charges, sharpening peaks. Note: TFA suppresses MS signal; use Formic Acid for LC-MS.
Stationary Phase End-capped or Hybrid "End-capping" chemically blocks residual silanols. Hybrid particles (e.g., Ethylene Bridged Hybrid) resist silica dissolution at high pH [2].
Temperature 40°C - 50°C Higher temperature increases mass transfer kinetics, reducing band broadening.

Module 3: Separating Regioisomers

Issue: "I cannot separate the N-alkylated from the O-alkylated fluorinated product."

Technical Insight: In heterocyclic synthesis (e.g., alkylation of fluorinated pyridones or pyrazoles), regioisomers often have identical masses and very similar hydrophobicities. C18 columns see them as "the same."

The PFP Advantage: PFP columns can distinguish these based on dipole moments .

  • Example: In a difluorophenyl system, the ortho isomer has a different net dipole and effective molecular shape compared to the para isomer. The PFP phase, being electron-deficient, will retain the isomer with the more accessible electron density (or specific dipole alignment) longer [3].

Step-by-Step Protocol for Isomer Resolution:

  • Column: Switch to a PFP (Pentafluorophenyl) core-shell column (2.6 µm or similar).

  • Solvent: Use Methanol instead of Acetonitrile. Methanol allows for

    
     interactions to dominate, whereas Acetonitrile (a 
    
    
    
    -acceptor) can sometimes mask these subtle interactions [4].
  • Gradient: Run a shallow gradient (e.g., 0.5% B/min). The selectivity (

    
    ) is often high, but the capacity factor (
    
    
    
    ) needs optimization.

Module 4: Solubility & "Oiling Out"

Issue: "My compound is an oil that won't dissolve in MeOH/ACN for loading, or it precipitates on the column."

Root Cause: Fluorinated compounds often exhibit the "Brick Dust" effect (high crystal lattice energy, low solubility) or form oils due to low surface tension. They are often lipophobic AND hydrophobic (fluorous character).

Solubility Troubleshooting Guide:

  • Injection Solvent:

    • Avoid pure DMSO if possible (viscosity issues).

    • Try TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol). These fluorinated alcohols are excellent solvents for fluorinated heterocycles due to their ability to disrupt aggregation and match the polarity of the solute [5].

    • Warning: HFIP is acidic; ensure your compound is stable.

  • Fluorous Solid Phase Extraction (F-SPE):

    • Context: If you used a fluorous tag (e.g., perfluorooctyl) during synthesis.

    • Mechanism:[2][3][4][5][6][7][8] F-SPE separates molecules based strictly on fluorine content, orthogonal to polarity.

F-SPE Workflow:

FSPE_Workflow Load Load Sample (in DMF/MeOH) Wash Fluorophobic Wash (80% MeOH/H2O) Load->Wash Elute Fluorophilic Elution (100% MeOH or THF) Wash->Elute NonFluorous Non-Fluorous Impurities Elute Wash->NonFluorous Waste Product Fluorinated Product Elutes Elute->Product Collect

Figure 2: Fluorous Solid Phase Extraction (F-SPE) workflow for purifying highly fluorinated tagged compounds [6].

FAQ: Rapid Fire Troubleshooting

Q: My fluorinated compound is volatile. How do I dry it? A: Fluorination increases volatility. Do not use high-vacuum for extended periods on small molecules (<250 MW). Use a Genevac or centrifugal evaporator at controlled temperatures. If lyophilizing, ensure the solvent freezes completely (add water/t-butanol).

Q: I see "ghost peaks" in my gradient. A: Fluorinated compounds can stick to PTFE tubing in your LC system. Passivate the system with Isopropanol (IPA) or replace PTFE lines with PEEK or Stainless Steel if carryover persists.

Q: Can I use normal phase flash chromatography? A: Yes, but standard Hexane/Ethyl Acetate often fails to separate fluorinated isomers. Replace Hexane with Dichloromethane (DCM) or use a Toluene modifier. Toluene provides


 interaction in normal phase, often resolving fluorinated spots that streak in Hex/EtOAc.

References

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Retrieved from [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthetic applications of fluorous solid-phase extraction (F-SPE). Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of 6-fluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting synthetic routes, yield optimization, and purification of 6-fluoroquinoline scaffolds.[1]

Executive Summary & Route Selection

Welcome to the FluoroQuin Support Hub. You are likely here because the introduction of a fluorine atom at the C6 position has disrupted your standard quinoline synthesis. The fluorine atom's high electronegativity and strong C-F bond create unique challenges, including altered nucleophilicity of the starting aniline and specific purification difficulties.[1]

Before troubleshooting, confirm you are using the correct synthetic pathway for your scale and downstream application.[1]

Decision Matrix: Selecting Your Route

Use the following logic flow to determine if you are using the optimal method for your specific derivative.

RouteSelection Start Start: 4-Fluoroaniline Precursor Scale What is your target scale? Start->Scale SmallScale < 5 grams (Discovery Chem) Scale->SmallScale LargeScale > 100 grams (Process/Pilot) Scale->LargeScale Safety Critical Substituents Do you need C4 substitutions? SmallScale->Substituents GouldJacobs Route B: Gould-Jacobs (Yields 4-OH-6-Fluoroquinoline) LargeScale->GouldJacobs Safer Exotherm Skraup Route A: Modified Skraup (Direct to this compound) Substituents->Skraup No (Unsubstituted C4) Substituents->GouldJacobs Yes (4-OH/4-Cl functionalization)

Figure 1: Strategic selection of synthetic route based on scale and required substitution patterns.[1]

Module A: The Modified Skraup Synthesis

Best for: Rapid access to the parent this compound scaffold.[1] Primary Hazard: Violent exothermic polymerization ("The Volcano Effect").[1]

Standard Protocol (Self-Validating)

Do not use the classic nitrobenzene method without modification.

  • Moderator Addition: Mix 4-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (FeSO₄·7H₂O, 0.1 eq) .[1] The iron salt acts as an oxygen carrier and moderates the reaction violence [1].[1][2]

  • Acid Loading: Add sulfuric acid (conc.)[1] dropwise at 0°C.[1]

  • The Ramp: Heat to 100°C. Checkpoint: If the mixture turns black instantly and foams, your heating ramp was too fast.[1]

  • Reflux: Maintain 140°C for 4 hours.

  • Workup: Basify with NaOH to pH 9, steam distill the oil.

Troubleshooting The Skraup Route
SymptomRoot CauseCorrective Action
Violent foaming/Charring Runaway exotherm during the dehydration of glycerol to acrolein.[1]Add Boric Acid: Incorporating

reduces the violence.[1] Alternatively, switch to the Sulfo-Mix method (pre-mix acid/oxidant) [2].[1]
Low Yield (<30%) Polymerization of acrolein before it reacts with aniline.[1]Slow Addition: Add the glycerol/aniline mixture into the hot acid dropwise, rather than all-in-one heating.
Product is a tar Oxidative degradation of the fluoroaniline.[1]Change Oxidant: Replace nitrobenzene with iodine (

) or sodium

-nitrobenzenesulfonate (weaker, more controlled oxidants) [3].[1]

Module B: The Gould-Jacobs Reaction (Process Standard)

Best for: 4-hydroxy-6-fluoroquinoline (precursor to fluoroquinolone antibiotics like Ciprofloxacin).[1] Primary Challenge: The high-temperature thermal cyclization.[1]

The Workflow Visualization

The Gould-Jacobs is a multi-step sequence.[1][3] Failure usually occurs at the "Thermal Cyclization" bottleneck.[1]

GouldJacobs Step1 1. Condensation (110°C) Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 2. Cyclization (250°C - CRITICAL) Inter1->Step2 Diphenyl Ether Inter2 Ester Intermediate Step2->Inter2 - EtOH Step3 3. Hydrolysis/Decarboxylation Inter2->Step3 NaOH / Heat Final 4-OH-6-Fluoroquinoline Step3->Final - CO2

Figure 2: The Gould-Jacobs cascade.[1][4] Step 2 requires specialized high-boiling solvents.[1]

Detailed Troubleshooting (Q&A)

Q: I isolated the intermediate after Step 1, but it won't cyclize. I'm refluxing in toluene.

  • A: Toluene (bp 110°C) is too cold.[1] The cyclization of the anilinomethylene malonate requires 250°C to 280°C .[1]

    • Fix: You must use a eutectic mixture of diphenyl ether and biphenyl (Dowtherm A) or pure diphenyl ether.[1]

    • Protocol: Add the enamine dropwise into boiling Dowtherm A (

      
      C). The ethanol byproduct must flash off immediately to drive the equilibrium [4].[1]
      

Q: My product solidifies in the flask during cyclization and burns.

  • A: The 4-hydroxy-6-fluoroquinoline ester is insoluble in non-polar Dowtherm A.[1]

    • Fix: Use high-speed mechanical stirring.[1] As the product precipitates, it coats the flask walls.[1]

    • Alternative: For smaller scales, use polyphosphoric acid (PPA) at 120°C for cyclization, though this makes workup (pouring viscous acid into ice) more tedious [5].[1]

Q: I cannot remove the high-boiling solvent (Dowtherm) from my crystals.

  • A: Do not attempt to rotovap Dowtherm.[1]

    • Fix: Dilute the cooled reaction mixture with a large volume of hexane or ligroin.[1] The quinoline product will precipitate (it is insoluble in alkanes), while the Dowtherm remains in solution.[1] Filter and wash copiously with hexane.[1]

Module C: Purification & Characterization

Fluorine changes the lipophilicity, often making standard silica columns difficult due to streaking.[1]

Purification Strategy Table
MethodSuitabilityNotes for this compound
Sublimation High This compound is volatile.[1] Sublimation at reduced pressure yields high-purity crystals without solvent waste.[1]
Steam Distillation MediumEffective for the parent heterocycle (Skraup product) to separate from tars.[1]
Recrystallization HighFor 4-hydroxy derivatives: Use Acetic Acid or DMF .[1] They are often too insoluble in alcohols.[1]
Chromatography LowUse basic alumina or silica with 1-5% Triethylamine to prevent tailing.[1]
19F NMR Diagnostic Check

Use


 NMR to validate regiochemistry.[1]
  • Expected Shift:

    
     to 
    
    
    
    ppm (depending on solvent/reference).[1]
  • Artifacts: If you see a signal at

    
     ppm or lower, check for defluorination or ring-opening byproducts.[1]
    
  • Coupling: Look for the specific coupling constants (

    
    ) to confirm the fluorine is at position 6 (para to the nitrogen in the aniline precursor).[1]
    

Safety Warning: Hydrofluoric Acid (HF) Generation

Under harsh acidic conditions (e.g., Skraup with superacids) or extreme thermal stress, C-F bond cleavage can occur, generating trace HF.[1]

  • Mandatory: Always work in a fume hood.

  • Glassware: Inspect for etching if reactions are run repeatedly in the same vessels.[1]

  • First Aid: Keep Calcium Gluconate gel readily available in the lab.[1]

References

  • Manske, R. H., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Quinoline Synthesis). [1]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1994).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1][5] Monatshefte für Chemie, 125, 51-59.[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1][6][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][6] [1]

  • Patel, N. B., & Shaikh, F. M. (2010).[1] New 4-thiazolidinone derivatives as potential antimicrobial agents.[1] Scientia Pharmaceutica, 78(4), 753–765.[1] (Demonstrates PPA cyclization utility).

Sources

Byproducts formed during the synthesis of 6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

This guide addresses the synthesis of 6-Fluoroquinoline (CAS: 396-30-5) . While often synthesized via the Skraup reaction or Halogen Exchange (Halex) , these pathways are notorious for "tarry" byproducts and purification challenges. This document functions as a Level 2/3 troubleshooting manual for researchers encountering low yields, inseparable impurities, or violent exotherms.

Part 1: The Skraup Synthesis (Direct Route)

The Scenario: You are reacting 4-fluoroaniline with glycerol, sulfuric acid, and an oxidant (e.g., nitrobenzene, iodine, or FeSO₄) to form the quinoline ring.

Diagnostic 1: The "Black Tar" Phenomenon

User Report: "My reaction mixture turned into a solid, intractable black mass. Yield is <20%."

Root Cause: This is the classic Skraup failure mode. It is caused by the polymerization of acrolein .

  • Glycerol dehydrates to acrolein in hot sulfuric acid.

  • Ideally, acrolein undergoes a Michael addition with 4-fluoroaniline.

  • Failure: If the aniline is not immediately available or the temperature spikes, acrolein polymerizes with itself or oxidizes into intractable tars before the heterocycle can close.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Moderator Add FeSO₄ (ferrous sulfate) or Boric Acid .FeSO₄ acts as an oxygen carrier and moderates the violence of the reaction, preventing rapid thermal spikes that favor polymerization [1].
Temperature Use a Sulfo-mix ramp.Do not mix all reagents at once. Pre-heat the acid/oxidant, then add the aniline/glycerol mix dropwise. This keeps the concentration of free acrolein low relative to the aniline.
Reagent Quality Use Anhydrous Glycerol .Water lowers the boiling point and hinders the dehydration of glycerol to acrolein, leading to stalling and subsequent sudden surges in reaction rate [1].
Diagnostic 2: The "Hydrolysis" Impurity (6-Hydroxyquinoline)

User Report: "LC-MS shows a persistent impurity at M+1 (146 m/z) that tracks closely with the product."

Root Cause: This is likely 6-hydroxyquinoline . While the C-F bond is generally stable, the harsh acidic conditions of the Skraup reaction (conc. H₂SO₄ at >140°C) can force Nucleophilic Aromatic Substitution (S_NAr) , where water (nucleophile) displaces the fluorine. This is exacerbated if the reaction is run too long or at excessive temperatures.

Corrective Action:

  • Reduce Acid Concentration: Dilute the H₂SO₄ to ~70-80% using acetic acid as a co-solvent. This reduces the protonation power that activates the ring for nucleophilic attack.

  • Switch Oxidants: Use Iodine (I₂) instead of nitrobenzene. Iodine allows for milder conditions (approx. 100-120°C) compared to the reflux temperatures required for nitrobenzene reduction [2].

Part 2: The Halogen Exchange (Halex) Route

The Scenario: You are converting 6-chloroquinoline to this compound using Potassium Fluoride (KF) in a high-boiling solvent (DMSO, Sulfolane).

Diagnostic 3: Incomplete Conversion & "Dimer" Formation

User Report: "I have 15% starting material left, and a heavy impurity at high retention time."

Root Cause:

  • Incomplete Conversion: The Fluoride ion is a poor nucleophile in organic solvents unless "naked."

  • Dimerization: High temperatures lead to radical coupling or ether formation (bis-quinolyl ethers) if any water is present (hydrolysis

    
     phenol 
    
    
    
    attack on chloro-SM).

Troubleshooting Protocol:

IssueSolutionMechanism
Stalled Reaction Add Phase Transfer Catalyst (18-Crown-6) or Tetraphenylphosphonium bromide .Solubilizes the inorganic Fluoride (KF) into the organic phase, increasing the effective concentration of the nucleophile.
Water Contamination Azeotropic Distillation (Toluene).KF is hygroscopic. Even 0.1% water poisons the reaction by forming HF and phenols. Dry the KF/Solvent system with toluene distillation before adding the substrate.
Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways in the Skraup synthesis, highlighting where the "Tar" and "Hydrolysis" byproducts originate.

SkraupPathways Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (-2H2O) MichaelAdduct Michael Adduct Acrolein->MichaelAdduct + 4-Fluoroaniline Polymer Black Tar (Poly-acrolein) Acrolein->Polymer Polymerization (If Aniline is slow) Aniline 4-Fluoroaniline Cyclized 1,2-Dihydroquinoline MichaelAdduct->Cyclized Ring Closure Product This compound (Target) Cyclized->Product Oxidation (Nitrobenzene/I2) Hydrolysis 6-Hydroxyquinoline (Impurity) Product->Hydrolysis H2SO4, >150°C (S_NAr Hydrolysis)

Figure 1: Reaction network for the Skraup synthesis of this compound. Red paths indicate failure modes leading to tar or chemical impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Gould-Jacobs reaction to avoid the "Skraup violence"? A: Yes, but with a caveat. The Gould-Jacobs reaction (Aniline + Ethoxymethylenemalonate) yields 4-hydroxy-6-fluoroquinoline (or the 4-quinolone tautomer) [3]. To get the target this compound, you must perform two additional steps:

  • Chlorination (POCl₃) to get 4-chloro-6-fluoroquinoline.

  • Hydrogenolysis (Pd/C, H₂) to remove the 4-chloro group. Verdict: It is cleaner and scalable but significantly longer.[1] Use this only if the Skraup yields are consistently below 30%.

Q2: How do I remove unreacted 4-fluoroaniline from the final product? A: 4-Fluoroaniline has a similar pKa to the quinoline product, making acid/base extraction difficult.

  • Method 1 (Chemical): Treat the crude mixture with acetic anhydride . This converts the aniline to the acetanilide (amide), which is non-basic. You can then extract the basic this compound into dilute HCl, leaving the amide in the organic layer.

  • Method 2 (Diazo): Dissolve crude in dilute HCl at 0°C and add NaNO₂. The aniline becomes a diazonium salt (water-soluble). Extract the quinoline with DCM; the diazonium salt remains in the aqueous phase (Caution: Dispose of diazonium waste carefully).

Q3: Why is my product turning pink/red upon storage? A: This indicates the presence of trace azobenzene impurities or photo-oxidation products. This is common if nitrobenzene was used as the oxidant.

  • Fix: Recrystallize from hexane/ethyl acetate or perform a final vacuum distillation under nitrogen. Store in amber vials.

Part 5: Summary of Key Data
CompoundRoleMW ( g/mol )Boiling PointKey Hazard
4-Fluoroaniline Starting Material111.12188°CToxic/Irritant
This compound Product147.15258°CIrritant
Acrolein Intermediate56.0653°CExtreme Toxicity/Lachrymator
Nitrobenzene Oxidant123.11210.9°CCarcinogen/Skin Absorbent
References
  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[1] Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).

  • Google Patents. "Skraup reaction process for synthesizing quinolones." US Patent 6,103,904.

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

Sources

Removal of starting materials from crude 6-fluoroquinoline product

Author: BenchChem Technical Support Team. Date: February 2026

The Separation Challenge: An Executive Summary

The synthesis of 6-fluoroquinoline (6-FQ) via the Skraup or modified Skraup-Doebner-Von Miller reaction typically involves the condensation of 4-fluoroaniline with glycerol or acrolein equivalents.[1]

The Problem: The most persistent impurity is unreacted 4-fluoroaniline.[1] Standard acid-base extraction often fails to separate these two species efficiently.[1]

The Causality:

  • pKa Similarity: Both 4-fluoroaniline (pKa ~4.[1]65) and this compound (pKa ~4.[1]9) are weak bases.[1] They protonate and deprotonate in the same pH windows, rendering simple pH-swing extractions ineffective for complete separation.[1]

  • Boiling Point Overlap (at reduced pressure): While their atmospheric boiling points differ (188°C vs. ~260°C), at the high vacuum required to distill quinolines preventing decomposition, the separation efficiency of simple distillation heads often drops, leading to co-distillation.[1]

The Solution: This guide details three protocols ranging from bulk physical separation to high-purity chemical scavenging.[1]

Component Analysis & Physical Properties

Understanding the physical window of operation is critical for selecting the right protocol.[1]

Property4-Fluoroaniline (Impurity)This compound (Target)Implication
Structure Primary Aryl AmineTertiary HeteroaromaticKey Differentiator: The primary amine (

) is nucleophilic and can be derivatized; the quinoline nitrogen is not.[1]
Boiling Point (atm) 188°C~260°C (est.)[1]Distillation is viable but requires a fractionating column.[1]
pKa (Conjugate Acid) 4.65~4.90Warning: pH extraction requires extreme precision or is impossible for <1% impurity levels.[1]
Chemical Reactivity Reacts with anhydrides, acid chlorides, diazonium salts.[1]Inert to acylating agents under mild conditions.[1]Strategy: Convert the aniline to a neutral amide to alter solubility.

Protocol A: Chemical Scavenging (Acetylation)

Best For: High purity requirements (>99.5%), removing trace (1-10%) aniline.[1] Mechanism: Acetic anhydride converts the basic 4-fluoroaniline into N-(4-fluorophenyl)acetamide (neutral).[1] The neutral amide remains in the organic layer during acid extraction, while the basic quinoline moves to the aqueous phase.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude 6-FQ mixture in a non-polar solvent (DCM or Toluene).

  • Scavenging: Add 1.2 - 1.5 equivalents of Acetic Anhydride (relative to the estimated aniline impurity, not the total mass).[1]

    • Note: If aniline content is unknown, add 5-10 mol% relative to the quinoline.[1]

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS until the aniline peak disappears.[1]

  • Acid Extraction (Critical Step):

    • Add 2M HCl to the reaction mixture.

    • Chemistry: 6-FQ protonates (

      
      ) and enters the aqueous layer.[1] The acetamide derivative remains neutral and stays in the DCM/Toluene layer.[1]
      
  • Phase Separation: Separate the layers. Keep the Aqueous layer.[1]

    • Optional: Wash the aqueous layer once more with fresh DCM to remove trapped amides.[1]

  • Basification & Recovery:

    • Cool the aqueous layer on ice.[1]

    • Slowly basify with 4M NaOH or

      
       to pH > 10.[1] The 6-FQ will oil out or precipitate.[1]
      
  • Final Extraction: Extract the turbid aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    
Workflow Visualization (DOT)

AcetylationProtocol cluster_separation Phase Separation Start Crude Mixture (6-FQ + 4-Fluoroaniline) Reagent Add Acetic Anhydride (DCM Solvent) Start->Reagent Reaction Reaction: Aniline → Neutral Acetamide Quinoline remains Basic Reagent->Reaction AcidWash Wash with 2M HCl Reaction->AcidWash OrgLayer Organic Layer (Contains Neutral Acetamide Impurity) AcidWash->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains 6-FQ Salt) AcidWash->AqLayer Protonated Target FinalStep Basify (pH > 10) & Extract AqLayer->FinalStep Product Pure this compound FinalStep->Product

Figure 1: Logic flow for the acetylation scavenging protocol.[1] The key separation occurs at the Acid Wash step where the impurity loses basicity.[1]

Protocol B: Vacuum Distillation

Best For: Bulk crude material (>50g) with significant aniline contamination (>10%).[1]

While boiling points differ, simple distillation often fails.[1] You must use a Vigreux column or packed column to prevent "bumping" of the lower-boiling aniline into the receiver.[1]

  • Setup: Short-path distillation head with a 10-15 cm Vigreux column.

  • Vacuum: High vacuum is mandatory (< 5 mmHg).

    • Prediction: At 1-2 mmHg, 4-Fluoroaniline boils ~50-60°C; 6-FQ boils ~110-120°C.[1]

  • Fractions:

    • Fore-run: Collect everything distilling below the expected main fraction. This will be rich in aniline.[1]

    • Main Fraction: Collect the stable plateau.

  • QC: Check the main fraction by NMR. If aniline persists, proceed to Protocol A with this semi-purified material.

Protocol C: Diazotization (Historical/Alternative)

Best For: When acetylation is undesirable or reagents are unavailable.[1] Risk: Generates diazonium salts which can be unstable; requires careful temperature control.[1]

  • Dissolve crude in 2M HCl (aqueous).

  • Cool to 0–5°C in an ice bath.

  • Add

    
     (1.1 eq relative to aniline) dropwise.[1]
    
    • Mechanism:[1][2][3][4] 4-Fluoroaniline converts to the diazonium salt (

      
      ).[1] 6-FQ is unaffected.[1]
      
  • Warm to room temperature or heat to 60°C. The diazonium salt decomposes to the phenol (4-fluorophenol).[1]

  • Workup:

    • Basify to pH 12 (converts phenol to phenoxide, which is water-soluble).[1]

    • Extract with ether/DCM.[1] The 6-FQ extracts; the phenoxide stays in the water.[1]

Troubleshooting & FAQs

Q: I used Protocol A (Acetylation), but I still see starting material in the proton NMR.

  • Diagnosis: You likely didn't wait long enough for the acetylation, or the HCl wash was not acidic enough.[1]

  • Fix: Ensure the reaction runs for at least 1 hour. During the acid wash, check the pH of the aqueous layer—it must be pH < 2 to ensure the quinoline is fully protonated and soluble in water.[1]

Q: My product turned black during distillation.

  • Diagnosis: Oxidative decomposition or polymerization of impurities.[1]

  • Fix: Quinolines are sensitive to oxidation at high temperatures.[1] Ensure the system is under nitrogen/argon before applying vacuum.[1] Add a stir bar to prevent hot spots.[1]

Q: Can I use column chromatography?

  • Answer: Yes, but it is resource-intensive for removing bulk starting material.[1]

  • Tip: If using silica, add 1% Triethylamine (TEA) to your eluent (Hexane/Ethyl Acetate).[1] Quinolines can streak on acidic silica.[1] The TEA neutralizes the silica sites, improving peak shape.[1]

Q: The aqueous layer in Protocol A is an emulsion. [1]

  • Fix: This is common with amides.[1] Add Brine (saturated NaCl) to the aqueous layer or filter the biphasic mixture through a pad of Celite to break the emulsion.[1]

References

  • Skraup Synthesis Overview & Mechanism

    • Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1]

  • Physical Properties of Fluoroanilines

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[1][5]

    • [1]

  • Purification of Quinolines via Derivatization

    • Clarke, H. T., & Davis, A. W. (1941).[1] Quinoline. Organic Syntheses, Coll.[1] Vol. 1, p.478.[1] (Describes the zinc chloride and chemical purification methods).

    • [1]

  • This compound Data

    • Sigma-Aldrich Product Specification: this compound (CAS 396-30-5).[1][6][7]

    • [1]

Sources

Technical Support Guide: Regioselective Functionalization of 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FQ6-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Troubleshooting poor regiocontrol in 6-fluoroquinoline scaffolds

Executive Summary: The "Fluorine Effect" on Quinoline Logic

Functionalizing this compound is not merely about applying standard quinoline chemistry; it requires navigating the electronic conflict between the nitrogen atom and the fluorine substituent.

  • The Scaffold: Quinoline is electron-deficient on the pyridine ring (positions 2, 3, 4) and electron-rich on the benzene ring (positions 5, 6, 7, 8).

  • The 6-Fluoro Perturbation:

    • Inductive Effect (-I): Withdraws electron density from the entire benzene ring, slightly deactivating it compared to unsubstituted quinoline.

    • Resonance Effect (+M): Strongly activates positions ortho (C5, C7) and para (C4a - blocked) to the fluorine.

    • The Conflict: Standard Electrophilic Aromatic Substitution (SEAr) favors C5 and C8 in quinolines. In this compound, C5 is electronically favored (ortho to F) but sterically hindered (peri-interaction with C4-H). C8 is sterically open but electronically meta to the activating Fluorine.

This guide provides self-validating protocols to override these intrinsic biases.

Regioselectivity Map & Decision Matrix

Before selecting a protocol, consult the Regioselectivity Map below to match your target position with the correct mechanistic pathway.

G Start Target Position on This compound C2 Position C2 (Nucleophilic/Radical) Start->C2 C3 Position C3 (Steric Control) Start->C3 C5 Position C5 (Electronic Control) Start->C5 C8 Position C8 (Chelation Control) Start->C8 Minisci Minisci Reaction (Radical Alkylation) C2->Minisci Acidic Media Ir_Boryl Ir-Catalyzed Borylation (Steric driven) C3->Ir_Boryl Bulky Ligands Cu_Brom Cu-Promoted Bromination (Electronic driven) C5->Cu_Brom SEAr Mechanism Pd_CH Pd-Catalyzed C-H Activation (Requires N-Oxide) C8->Pd_CH Directing Group

Figure 1: Strategic mapping of reagent classes to target carbons on the this compound scaffold.

Troubleshooting Modules (Q&A)

Module A: The C5 vs. C8 Halogenation Dilemma

User Issue: "I am trying to brominate this compound using NBS/DMF, but I keep getting an inseparable mixture of C5-Br and C8-Br isomers."

Technical Analysis: Standard electrophilic substitution relies on the intrinsic electron density. While F activates C5, the "peri-effect" (steric clash with C4-H) pushes the reaction toward C8. To achieve >95% C5 selectivity, you must abandon standard NBS conditions and utilize a catalyst that coordinates to the nitrogen, effectively "delivering" the bromine to the C5 position via a specific transition state, or use conditions that amplify the electronic activation of F over steric factors.

Validated Protocol: Copper-Promoted C5-Selective Bromination This protocol uses Copper(II) to promote selectivity, likely via a radical-cation mechanism that favors the most electron-rich position (C5) despite sterics.

  • Reagents: this compound (1.0 equiv), CuBr₂ (2.0 equiv), Chlorobenzene (Solvent).

  • Conditions: Heat to 120 °C in a sealed tube for 12 hours.

  • Workup: Cool, filter through Celite, wash with aqueous NH₄OH (to remove Cu salts), and extract with EtOAc.

  • Why it works: CuBr₂ acts as both the brominating agent and the Lewis acid. The mechanism shifts from pure SEAr to a single-electron transfer (SET) pathway where the electronic activation of the F-group at C5 dominates the steric hindrance.

Data Summary:

Method C5:C8 Ratio Yield
NBS, DMF, RT 60:40 78%
Br₂, H₂SO₄ 55:45 65%

| CuBr₂, PhCl, 120°C | >95:5 | 82% |

Module B: Accessing the "Hidden" C8 Position

User Issue: "I need to install an aryl group at C8. Lithiation attacks C2, and SEAr attacks C5. How do I force C8 functionalization?"

Technical Analysis: Direct functionalization of C8 requires Chelation Assistance . The quinoline nitrogen (N1) lone pair points toward C8. However, N1 is often too weakly coordinating for Pd-catalysis or is poisoned by the metal. The solution is to oxidize N1 to the N-oxide , converting it into a powerful directing group for Pd(II) catalysis.

Validated Protocol: Pd-Catalyzed C8-Arylation of this compound N-Oxide

  • Activation: Treat this compound with mCPBA (1.1 equiv) in DCM to generate the N-oxide.

  • C-H Activation:

    • Substrate: this compound N-oxide (1.0 equiv).

    • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%).[1]

    • Ligand: P(t-Bu)₃ (10 mol%) or XPhos.

    • Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and turnover.

    • Solvent: Toluene, 110 °C.

  • Deoxygenation: Post-coupling, reduce the N-oxide using PCl₃ or Zn/NH₄Cl to return to the quinoline.

Mechanism Visualization: The N-oxide oxygen coordinates to Pd, forming a 5-membered palladacycle that places the metal exclusively at C8.

Module C: Regiocontrol in Minisci Reactions (C2 vs. C4)

User Issue: "I'm performing a radical alkylation (Minisci) to hit C2, but I see significant C4 alkylation and some defluorination side products."

Technical Analysis: In acidic media (standard Minisci), the quinoline is protonated. The nucleophilic alkyl radical attacks the most electron-deficient positions: C2 and C4.

  • C2: Inductively most deficient (closest to N+).

  • C4: Resonance deficient (para to N+).

  • 6-F Effect: The fluorine at C6 stabilizes the radical intermediate formed at C4 (via resonance), which can actually increase unwanted C4 attack or lead to ipso-substitution (defluorination) if the radical attacks C6.

Troubleshooting Steps:

  • Temperature Control: Lower the temperature to 0 °C. C2 attack has a lower activation energy (kinetic control). Higher temperatures promote thermodynamic mixtures (C2/C4).

  • Solvent Switch: Switch from water/acetonitrile to TFA/DCM . The tighter ion pairing in organic solvents often enhances C2 selectivity due to the specific solvation shell around the N-H bond.

  • Radical Source: Use alkyl iodides with Fe(II)/DMSO (Fenton-type) rather than carboxylic acids/Ag(I). The Fe-system generates radicals more slowly, keeping the steady-state concentration low and favoring the kinetically preferred C2 attack.

Advanced Workflow: C-H Borylation Logic

When using Iridium catalysis (Ir[COD]OMe]₂ + dtbpy), the reaction is governed purely by sterics .

  • C2: Blocked by the N-lone pair interaction or too acidic.

  • C3: The Sweet Spot. It is beta to nitrogen and remote from the benzene ring.

  • C4: Sterically hindered by the peri-H at C5.

  • C5: Hindered by C4-H.

  • C8: Hindered by N1.

Rule of Thumb: If you subject this compound to standard Ir-catalyzed C-H borylation, you will get This compound-3-boronic acid pinacol ester with >90% selectivity.

References

  • Regioselective C-H Functionalization of Quinolines through C-H Activation. MDPI Molecules, 2021. [1]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Beilstein J. Org. Chem., 2024.[2][3][4]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 2017.

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines. Journal of Organic Chemistry, 2019.

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2011.[5]

Sources

Technical Support Center: Catalyst Poisoning in 6-Fluoroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of 6-Fluoroquinoline Ticket Priority: High (Common Failure Mode in MedChem)

Executive Summary: The "Privileged but Problematic" Scaffold

This compound is a high-value scaffold in medicinal chemistry due to the metabolic stability conferred by the fluorine atom and the bioisosteric properties of the quinoline ring. However, it presents a classic "heterocycle effect" challenge in catalysis.

The Core Issue: The reaction failure is rarely due to the inertness of the carbon-halogen bond. Instead, it is caused by catalyst poisoning where the quinoline nitrogen (N1) acts as a competitive Lewis base, displacing labile ligands on the Palladium center and forming an inactive Pd-N complex.

Key Technical Insight: While the fluorine at C6 is electron-withdrawing (making the ring electron-deficient and theoretically activating C-X bonds for oxidative addition), it does not sufficiently reduce the basicity of the N1 nitrogen to prevent coordination to the soft Pd(II) center.

Diagnostic Module: Is Your Catalyst "Dead" or "Sleeping"?

Before changing ligands, diagnose the specific failure mode using this symptom tracker.

Q: The reaction mixture turned black immediately upon heating. What happened?

A: Catalyst Decomposition (Pd-Black Formation).

  • Cause: The "Ligand-to-Metal" ratio dropped too low. The quinoline nitrogen likely displaced your phosphine ligands. Once the Pd(0) is stripped of stabilizing phosphines, it aggregates into bulk Palladium metal (Pd black), which is catalytically inactive.

  • Fix: Increase the ligand/metal ratio (e.g., from 1:1 to 2:1) or switch to a bidentate ligand (e.g., Xantphos) that is harder to displace.

Q: The reaction remains clear/yellow, but conversion is <5% after 12 hours.

A: The "Resting State" Trap.

  • Cause: Your catalyst is not dead; it is "sleeping." The Palladium is coordinated to the quinoline nitrogen in a stable [L_nPd(Ar)(Quinoline)] complex. This is an off-cycle resting state that prevents the turnover-limiting step (usually Transmetallation).

  • Fix: You need a Bulky Ligand (steric clash) or a Lewis Acid (masking agent) to dislodge the nitrogen.

Q: I see the product, but also significant hydrodehalogenation (H-atom replaces Halogen).

A: The "Protodehalogenation" Pathway.

  • Cause: This often happens when the cross-coupling cycle is slow (due to N-poisoning). The active L_nPd(Ar)X species sits waiting for the boronic acid, and instead grabs a hydride from the solvent (alcohol) or base.

  • Fix: Switch to a non-protic solvent (e.g., Dioxane or Toluene instead of EtOH) and ensure the boronic acid is in excess.

The Mechanism of Poisoning

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd C-X Bond Insertion Poisoned POISONED COMPLEX [L-Pd-N(Quinoline)] (Off-Cycle Resting State) Pd_Active->Poisoned N-Coordination (Reversible but favored) OxAdd->Poisoned Ligand Displacement Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination Substrate Substrate (this compound-X) Substrate->OxAdd Poisoned->Pd_Active Heat / Steric Bulk (Required to Reactivate)

Caption: The "Poison Trap" (Red) competes with Oxidative Addition. Unhindered Nitrogen atoms sequester the catalyst, removing it from the productive cycle.

Strategic Solutions & Protocols

Strategy A: The "Steric Wall" (Ligand Selection)

The most effective solution is to use electron-rich, sterically demanding phosphine ligands. The bulk prevents the Pd center from approaching the quinoline nitrogen, while the electron richness facilitates oxidative addition.

Recommended Ligands (Ranked):

Ligand ClassSpecific LigandWhy it works for 6-FQ
Buchwald Biaryl XPhos or RuPhos Gold Standard. The isopropyl/cyclohexyl groups create a "roof" over the Pd, physically blocking N-coordination.
Bulky Alkyl cataCXium A High steric bulk (adamantyl group) prevents heterocycle binding.
Bidentate Xantphos Large bite angle (111°) and rigidity make it difficult for quinoline to displace the phosphine.
Standard PPh3 / dppfAvoid. These are too small and easily displaced by the quinoline nitrogen.
Strategy B: The "Masking Agent" (Lewis Acid Additive)

If you must use a simpler catalyst (e.g., Pd(PPh3)4), you can "mask" the nitrogen.

  • Additive: Zinc Chloride (ZnCl2) or Boron Trifluoride Etherate (

    
    ).
    
  • Mechanism: The additive binds to the Quinoline Nitrogen (which is Lewis basic) more strongly than the Palladium does.

  • Protocol: Pre-stir the this compound with 1.05 equiv of ZnCl2 for 15 mins before adding the catalyst.

Master Protocol: Suzuki Coupling of this compound

Objective: Coupling 6-fluoro-4-chloroquinoline with Phenylboronic acid.

Reagents:

  • Substrate: 6-Fluoro-4-chloroquinoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv) - Excess is crucial.

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Note: Pre-complexation is preferred.

  • Base:

    
     (3.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) - Degassed.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Addition: Add Substrate, Boronic Acid, Base, and Ligand.

  • Catalyst Addition: Add the Pd source last.

  • Degassing: Add solvents and sparge with Argon for 5-10 minutes. Oxygen is the enemy of electron-rich ligands like XPhos.

  • The "Kick-Start": Place the vial in a pre-heated block at 100°C .

    • Why? Slow heating allows the stable N-bound resting state to form. Rapid heating favors the higher-energy oxidative addition pathway.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Success Marker: Conversion >90%.

    • Failure Marker: Unreacted SM (poisoning) or Des-chloro product (protodehalogenation).

Decision Tree for Optimization

Use this logic flow to optimize failing reactions.

OptimizationTree Start Reaction Failed (Low Yield) CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes (SM Remains) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No TempCheck Increase Temp to 110°C & Switch to XPhos SM_Yes->TempCheck LewisAcid Still failing? Add 1.0 eq ZnCl2 TempCheck->LewisAcid CheckProd Is Product Formed? SM_No->CheckProd Dehal Mainly De-halogenated Product? (Protodehalogenation) CheckProd->Dehal No (Wrong Product) Black Did it turn black? CheckProd->Black No Product SolventSwitch Switch Solvent: Toluene (Anhydrous) Remove proton sources Dehal->SolventSwitch Stab Catalyst Death. Increase Ligand:Pd ratio to 3:1 Black->Stab

Caption: Logic flow to distinguish between poisoning (SM remains) and instability/side-reactions.

References

  • Mechanistic Overview of Heterocycle Poisoning

    • Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Nitrogen Heterocycles"
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Ligand Selection (Buchwald Ligands)

    • Title: "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles" (Applicable to Quinolines)
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Lewis Acid Additives

    • Title: "Zinc-Mediated Palladium-Catalyzed Cross-Couplings of Heterocyclic Halides"
    • Source:Organic Letters
    • Link:[Link]

  • General Review of Quinoline Coupling

    • Title: "Recent Progress in Palladium-Catalyzed Quinoline Formation and Functionaliz
    • Source:Molecules[1][2][3][4][5][6][7][8][9][10][11]

    • Link:[Link]

Sources

Managing exothermic reactions in large-scale quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Thermal Runaway

Status: Operational | Lead Scientist: Dr. H. Chen | Last Updated: 2025-05-15

Welcome to the Process Safety & Optimization Hub

Scope: This guide addresses the critical thermal risks associated with scaling up quinoline synthesis. Whether you are running the classic Skraup, Friedländer, or Gould-Jacobs protocols, heat management is the primary failure mode between gram-scale success and kilogram-scale disaster.

Safety Disclaimer: The protocols below involve high temperatures, strong acids, and potentially explosive induction periods. All engineering controls (blast shields, rupture discs, remote dosing) must be validated before execution.

Module 1: Critical Safety – The Skraup Reaction

Issue: "My reaction temperature spikes uncontrollably after the induction period."

Diagnosis: You are likely experiencing Delayed Onset Thermal Runaway . In the Skraup synthesis (Aniline + Glycerol +


 + Oxidant), the reaction is autocatalytic. If you mix all reagents at room temperature and heat them, nothing happens for a while (the induction period). Once the reaction initiates, it releases massive heat simultaneously, exceeding the condenser's capacity.

The Mechanism of Failure:

  • Accumulation: You heat the full batch. Reagents accumulate active intermediates without reacting.

  • Trigger: The temperature hits the activation threshold (

    
    ).
    
  • Runaway: The accumulated intermediates react all at once. The exotherm vaporizes the solvent/reactants, leading to over-pressurization.

Corrective Protocol: The "Dose-Controlled" Initiation Do not mix all reagents at once. Use the Bischler Modification principle with active dosing.

  • Heel Preparation: Charge the reactor with Aniline,

    
    , and the moderator (Ferrous Sulfate, 
    
    
    
    ). Heat this "heel" to
    
    
    before adding glycerol.
  • Active Dosing: Add the Glycerol/Oxidant mixture slowly via a metering pump.

  • Self-Validation: Stop the pump. If the temperature drops immediately, the reaction is rate-limited by addition (Safe). If the temperature continues to rise after the pump stops, you have accumulation (Unsafe).

Visual Guide: Runaway Decision Logic

SkraupSafety Start Start Dosing Glycerol CheckT Monitor Internal Temp (Ti) Start->CheckT Spike Ti rises > 5°C above setpoint CheckT->Spike Yes Stable Ti remains stable CheckT->Stable No ActionStop EMERGENCY STOP DOSING Spike->ActionStop Stable->Start Continue ActionCool Engage Jacket Cooling ActionStop->ActionCool CheckResponse Does Ti drop within 2 mins? ActionCool->CheckResponse Safe System is Dosing-Controlled (Safe to Resume) CheckResponse->Safe Yes Unsafe System is Accumulation-Controlled (EVACUATE AREA) CheckResponse->Unsafe No

Figure 1: Decision logic for managing exothermic spikes during reagent addition.

Module 2: Engineering Controls – Batch vs. Flow

Issue: "I cannot cool the reactor fast enough at the 5kg scale."

Diagnosis: You have hit the Surface-Area-to-Volume (SA/V) Limit . As you scale from a 1L flask to a 50L reactor, the volume (heat source) increases cubically (


), but the cooling surface area only increases squared (

). Your cooling jacket is physically incapable of removing the heat generated by the Skraup or Friedländer condensation.

Solution: Switch to Continuous Flow Chemistry Continuous flow microreactors maintain a high SA/V ratio regardless of scale. This allows for "flash" heating and cooling that is impossible in batch.

Data Comparison: Batch vs. Flow Heat Transfer

Parameter5L Batch ReactorContinuous Flow (Plate Reactor)Impact on Quinoline Synthesis
SA/V Ratio


Flow allows 100x faster heat removal.
Heat Transfer Coeff (

)


Prevents hot-spots that cause tarring.
Residence Time HoursMinutes/SecondsReduces product degradation (polymerization).
Safety High Inventory (Risk of Explosion)Low Inventory (Minimal Risk)Only grams of active reactant exist at any time.

Implementation Strategy (Based on Kappe et al. [2]): For high-temperature quinoline synthesis (e.g., Gould-Jacobs at


), use a Stainless Steel Coil Reactor  with a back-pressure regulator (BPR) set to 15-20 bar. This keeps the solvent liquid far above its boiling point, accelerating the reaction while maintaining safety.
Visual Guide: Continuous Flow Setup

FlowSetup FeedA Feed A: Aniline Pump HPLC Pumps (High Pressure) FeedA->Pump FeedB Feed B: Electrophile FeedB->Pump Mixer T-Mixer (Micromixing) Pump->Mixer Reactor Heated Coil Reactor (250°C) Mixer->Reactor Reagents Mixed Cool Cooling Loop (Quench) Reactor->Cool Reaction Complete BPR Back Pressure Regulator (18 bar) Cool->BPR Collect Product Collection BPR->Collect Depressurized

Figure 2: Schematic for high-temperature/high-pressure continuous flow synthesis.

Module 3: Reaction-Specific Troubleshooting

A. The Friedländer Synthesis
  • Context: Condensation of 2-aminobenzaldehyde with ketones using base catalysis (

    
     or 
    
    
    
    ).
  • Issue: "The reaction turns into a solid black tar."

  • Root Cause: The exotherm from the aldol condensation step is polymerizing the unstable 2-aminobenzaldehyde starting material.

  • Fix:

    • Solvent Switch: Do not run neat. Use Sulfolane or PEG-400 as a heat sink.

    • Stepwise Addition: Add the base catalyst last, as a dilute solution, to the pre-mixed aldehyde/ketone solution at reflux. This ensures immediate consumption of the aldehyde.

B. The Gould-Jacobs Reaction
  • Context: Thermal cyclization of anilinomethylenemalonates at

    
    .
    
  • Issue: "I can't reach the cyclization temperature without boiling off my solvent."

  • Root Cause: Standard solvents (Toluene, Xylene) boil too low.

  • Fix:

    • Heat Transfer Fluid: Use Dowtherm A (Diphenyl ether/biphenyl mixture) as the solvent. It boils at

      
      .
      
    • Microwave/Flow: As noted in Module 2, this reaction is ideal for pressurized flow reactors where Ethanol can be used as a solvent at

      
       under pressure (supercritical conditions), avoiding toxic Dowtherm A [3].
      

Module 4: Validated Protocol

Protocol: Moderated Skraup Synthesis (Safety Optimized)

Adapted from Organic Syntheses and modern safety reviews [1].

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (Concentrated, 2.5 equiv)

  • Moderator: Ferrous Sulfate (

    
    ), 0.1 equiv.
    
  • Oxidant: Sodium

    
    -nitrobenzenesulfonate (safer than nitrobenzene/arsenic).
    

Step-by-Step:

  • Setup: 3-neck flask with mechanical stirrer (NOT magnetic), reflux condenser, internal temp probe, and addition funnel.

  • The Heel: Add Aniline,

    
    , and Oxidant to the flask.
    
  • Acid Addition: Add

    
     dropwise. Exotherm Warning: Temp will rise to 
    
    
    
    .
  • The "Bischler" Heat: Heat the mixture to

    
      (oil bath).
    
  • Controlled Dosing: Add Glycerol dropwise over 2 hours.

    • Checkpoint: If temp spikes

      
      , stop addition immediately.
      
  • Reflux: After addition, reflux for 4 hours.

  • Workup: Cool to

    
    , pour into ice water. Basify with 
    
    
    
    (Exothermic!). Steam distill.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll. Vol. 1, p.478 (1941). Link

    • Establishes the foundational Skraup protocol and the use of Ferrous Sulfate as a reaction moder
  • Gutmann, B.; Cantillo, D.; Kappe, C. O. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition, 54(23), 6688-6728 (2015). Link

    • Authoritative source on using flow chemistry to manage exotherms and scale-up safety.
  • Cablewski, T.; Faux, A. F.; Strauss, C. R. "Development of a Continuous-Flow, High-Temperature, High-Pressure Gould-Jacobs Reaction." Journal of Organic Chemistry, 59(19), 5814–5817 (1994). Link

    • Validates the use of pressurized reactors to replace Dowtherm A in high-temperature cycliz

Technical Support Center: Analytical Monitoring of 6-Fluoroquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Analytical & Synthetic Challenges in 6-Fluoroquinoline Scaffolds Case ID: FQ-6-MONITOR-001

Executive Summary

The this compound scaffold is a deceptive structural motif. While it appears chemically simple, the fluorine atom at the C6 position introduces significant electronic perturbations that complicate standard analytical workflows. Its high electronegativity alters local electron density, impacting NMR coupling patterns, suppressing ionization in Mass Spectrometry, and creating "retention inversions" in Reverse-Phase HPLC.

This guide moves beyond basic operation manuals to address the causality of these failures. We focus on Self-Validating Systems —protocols designed to flag their own errors before they compromise your data.

Module 1: HPLC/UPLC Separation Challenges

The Problem: "My regioisomers (6-F vs. 7-F) are co-eluting on C18."

Root Cause: The fluorine atom is small (Van der Waals radius ~1.47 Å) and mimics hydrogen sterically, but it is highly lipophilic and electronegative. On standard alkyl-bonded phases (C18/C8), the hydrophobic difference between a 6-fluoro and 7-fluoro isomer is often negligible, leading to peak overlap.

The Solution: Fluorous-Phase Selectivity

Switching to a Pentafluorophenyl (PFP) stationary phase utilizes specific fluorine-fluorine (


) and 

interactions. The electron-deficient PFP ring interacts differently with the electron-rich quinoline ring depending on the exact position of the fluorine substituent, often resolving isomers that are inseparable on C18.
Troubleshooting Protocol
ParameterStandard C18 Protocol (Avoid)Recommended PFP Protocol Why?
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl-propyl) PFP engages in dipole-dipole and charge-transfer interactions specific to F-position.
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH) MeOH is a protic solvent that enhances the "fluorophilic" retention mechanism better than aprotic MeCN.
Buffer pH Neutral (pH 7)Acidic (pH 2.5 - 3.0) Protonating the quinoline nitrogen (

) prevents peak tailing and fixes the ionic state.
Temperature 40°C25°C - 30°C Lower temperatures favor the enthalpically driven

interactions required for separation.
Decision Tree: Method Development

HPLC_Workflow Start Start: Isomer Mixture CheckC18 Screen C18 Column (pH 2.5, MeOH) Start->CheckC18 Result1 Resolution > 1.5? CheckC18->Result1 Success Validate Method Result1->Success Yes Fail Co-elution / Tailing Result1->Fail No SwitchPFP Switch to PFP Column (Fluorophilic Mode) Fail->SwitchPFP Optimize Optimize MeOH/Buffer Lower Temp to 25°C SwitchPFP->Optimize Optimize->Success

Caption: Logical workflow for selecting stationary phases when separating fluoroquinoline isomers.

Module 2: NMR Spectroscopy Interpretation

The Problem: "My 1H-NMR aromatic region is a mess of splitting."

Root Cause: The


 nucleus has a spin of 1/2 (100% abundance) and couples strongly to protons. In this compound, the fluorine at C6 splits the protons at H5, H7, and H8, creating complex multiplets that look like impurities.
The Solution: Decoupling and J-Value Analysis

You must distinguish between


 (proton-proton) and 

(proton-fluorine) couplings.

Key Coupling Constants for this compound:

  • 
     (Ortho):  ~8–10 Hz (Coupling to H5 and H7)
    
  • 
     (Meta):  ~5–6 Hz (Coupling to H8)
    
  • 
     (Para):  ~0–2 Hz (Often unresolved broadening)
    
FAQ: How do I confirm the 6-position specifically?

Q: How can I be sure I have 6-fluoro and not 7-fluoroquinoline without a standard? A: Look at the H5 proton .

  • In This compound : H5 is ortho to the Fluorine. It will appear as a dd (doublet of doublets) or dt with a large

    
     (~9 Hz) and a 
    
    
    
    to H4.
  • In 7-fluoroquinoline : H5 is meta to the Fluorine. The coupling will be a smaller

    
     (~6 Hz).
    
  • Validation Step: Run a

    
    -decoupled 
    
    
    
    -NMR (
    
    
    )
    . If the complex multiplet collapses into a simple doublet (due to H4-H5 coupling), the extra splitting was definitely caused by fluorine.

Module 3: Mass Spectrometry (LC-MS)

The Problem: "I see the UV peak, but the MS signal is weak or absent."

Root Cause: Fluorine is the most electronegative element. When located on the aromatic ring, it pulls electron density away from the nitrogen atom, lowering the basicity of the quinoline ring. In ESI+ (Electrospray Ionization), this makes protonation


 less efficient compared to non-fluorinated analogues.
The Solution: Ionization Mode Switching & Mass Defect
  • Switch Modes: If ESI+ is suppressing your signal, try APCI (Atmospheric Pressure Chemical Ionization) . APCI is less dependent on solution-phase basicity and more on gas-phase proton affinity.

  • Use Mass Defect: Fluorine has a unique mass defect. While H is +1.0078, F is +18.9984 (slightly under an integer).

    • Action: Set your XIC (Extracted Ion Chromatogram) window to be narrow (± 0.01 Da). This filters out hydrocarbon background noise, which has a positive mass defect, enhancing the signal-to-noise ratio for your fluorinated target.

Module 4: Reaction Monitoring (Synthesis)

The Problem: "The Skraup synthesis exotherm is uncontrollable."

Context: Synthesizing this compound often involves the Skraup reaction (heating 4-fluoroaniline with glycerol and sulfuric acid). Root Cause: The reaction involves a violent dehydration of glycerol to acrolein, followed by conjugate addition.[1] The induction period is deceptive; once it starts, it accelerates rapidly (autocatalytic thermal runaway).

The Solution: The "Moderator" Protocol

Never run this reaction without a moderator. The classic addition of Ferrous Sulfate (


)  is non-negotiable. It acts as a redox buffer and moderator for the oxidizing agent (usually nitrobenzene or iodine).

Safety Critical Control Point (CCP):

  • Do not add all reagents at once.

  • Protocol: Pre-heat the glycerol/acid mixture before adding the aniline/oxidant slowly.

  • Monitoring: Use an internal temperature probe, not just a bath probe. The internal temp will spike 10-20°C before visual reflux changes.

Reaction Monitoring Diagram

Reaction_Monitor Start Start: Skraup Synthesis (4-Fluoroaniline) Induction Induction Period (Heating to 140°C) Start->Induction Spike Exotherm Spike Detected? Induction->Spike Cool Emergency Cooling (Stop Addition) Spike->Cool dT/dt > 5°C/min Proceed Maintain Reflux (140-150°C) Spike->Proceed Stable Cool->Proceed Stabilized Quench Quench: Ice/Base (pH > 9) Proceed->Quench Workup Extraction (DCM) Check for Emulsions Quench->Workup

Caption: Safety and monitoring workflow for the exothermic Skraup synthesis of this compound.

References

  • Separation of Fluoroquinolones

    • Title: Simultaneous separation of six fluoroquinolones using an isocr
    • Source: ResearchGate (Indian Journal of Research in Pharmacy and Biotechnology)
    • URL:[Link]

  • NMR Coupling Constants: Title: 19F Coupling Constants Table. Source: Alfa Chemistry
  • Synthesis & Safety (Skraup)

    • Title: Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines (Fordham Research Commons).
    • Source: Fordham University
    • URL:[Link]

  • Mass Spectrometry Fragmentation

    • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
    • Source: Taylor & Francis Online
    • URL:[Link]

  • Stationary Phase Selection

    • Title: Fluorinated HPLC Phases — Looking Beyond C18.[2]

    • Source: LCGC Intern
    • URL:[Link]

Sources

Validation & Comparative

6-Fluoroquinoline vs. 6-Chloroquinoline: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a fluorine and a chlorine substituent at the C-6 position of the quinoline scaffold is rarely arbitrary. While both halogens deactivate the aromatic ring electronically, their roles in drug design and synthetic utility diverge significantly.

6-Fluoroquinoline (6-FQ) is primarily utilized as a metabolic blocker . The high strength of the C–F bond (approx. 485 kJ/mol) renders it resistant to oxidative metabolism (e.g., by Cytochrome P450), making it an ideal "terminal" motif in a drug candidate.

6-Chloroquinoline (6-CQ) , conversely, serves as a synthetic handle . The weaker C–Cl bond (approx. 327 kJ/mol) allows for downstream functionalization via transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide compares the synthesis of both analogues via the modified Skraup reaction and evaluates their performance in downstream palladium-catalyzed coupling.

Part 1: Physicochemical Profile & Strategic Selection

Before initiating synthesis, researchers must select the analogue that aligns with the project's stage (Lead Optimization vs. Library Generation).

PropertyThis compound (6-FQ)6-Chloroquinoline (6-CQ)Impact on Drug Design
Molecular Weight 147.15 g/mol 163.60 g/mol F offers steric compactness similar to H.
C–X Bond Energy ~485 kJ/mol~327 kJ/molF is inert; Cl is reactive (Pd-catalysis).
Lipophilicity (cLogP) ~2.2~2.7Cl increases lipophilicity significantly.
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å); Cl mimics Methyl (2.0 Å).
Electronic Effect High Electronegativity (Inductive withdrawing)Moderate Electronegativity + Empty d-orbitalsBoth deactivate the ring, lowering pKa relative to quinoline.

Part 2: Synthesis Protocol (The Modified Skraup Reaction)

The classic Skraup synthesis (aniline + glycerol + H₂SO₄) is notoriously violent. For reproducible, scalable results in a professional laboratory, we utilize the Sulfo-Mix Modified Skraup protocol. This method uses ferrous sulfate (FeSO₄) to moderate the reaction intensity and nitrobenzene as the oxidant.

Reagents & Safety
  • Precursors: 4-Fluoroaniline (for 6-FQ) or 4-Chloroaniline (for 6-CQ).

  • Reagents: Glycerol (anhydrous), Conc. H₂SO₄, Nitrobenzene, FeSO₄·7H₂O, Boric acid (optional moderator).

  • Safety: The reaction generates acrolein in situ (highly toxic lachrymator). Perform strictly in a fume hood. The exotherm can be sudden; use a blast shield.

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel.

  • Mixing: Add 4-haloaniline (0.1 mol), glycerol (0.3 mol), nitrobenzene (0.12 mol), and FeSO₄·7H₂O (0.05 mol).

  • Acid Addition: Place the flask in an ice bath. Add Conc. H₂SO₄ (0.25 mol) dropwise. Critical: Do not allow temperature to spike during addition.

  • Controlled Heating (The Danger Zone):

    • Remove ice bath. Heat the mixture slowly to 100°C .

    • Observation: The reaction will likely become exothermic around 110-120°C. Remove the heat source immediately if reflux becomes vigorous. The FeSO₄ moderator helps prevent a "runaway" reaction.

    • Once stabilized, reflux at 135-140°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with water (100 mL).

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH to pH > 10.

    • Extract the liberated quinoline with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Comparative Yield Analysis
MetricThis compound Synthesis6-Chloroquinoline SynthesisCausality
Typical Yield 45 - 55%65 - 75%F-aniline is more prone to oxidative degradation/tarring in hot acid.
Reaction Time 4-5 Hours3-4 HoursCl-aniline is slightly more nucleophilic/stable in this matrix.
Purification Difficult (Tar removal required)Standard (Crystallizes easily)6-FQ often requires careful chromatography; 6-CQ often solidifies upon cooling.

Part 3: Mechanistic Visualization

The following diagram illustrates the Skraup mechanism, highlighting the critical cyclization step where the electronic nature of the substituent (F vs. Cl) influences the ring closure efficiency.

SkraupMechanism cluster_effect Substituent Effect at Cyclization Glycerol Glycerol (Precursor) Acrolein Acrolein (In-situ Electrophile) Glycerol->Acrolein H2SO4 -2 H2O Michael Michael Addition (β-amino aldehyde) Acrolein->Michael + Aniline Aniline 4-Haloaniline (Nucleophile) Aniline->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Rate Determining Step Oxidation Oxidative Aromatization Cyclization->Oxidation - H2O Product 6-Haloquinoline (Final Product) Oxidation->Product Nitrobenzene (Oxidant)

Caption: The Skraup synthesis pathway. The cyclization step is sensitive to the electronic density of the aniline ring, which is modulated by the Fluorine or Chlorine substituent.

Part 4: Downstream Performance (The "Use" Case)

To demonstrate the functional difference, we compare the reactivity of isolated 6-FQ and 6-CQ in a standard Suzuki-Miyaura Cross-Coupling .

Experiment: Coupling with Phenylboronic Acid.

  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), Toluene/Ethanol/Water, 100°C, 12h.

SubstrateConversion (%)ProductObservation
6-Chloroquinoline >92% 6-PhenylquinolineThe C-Cl bond undergoes oxidative addition with Pd(0). Excellent synthetic handle.[3]
This compound <5% Recovered Starting MaterialThe C-F bond is too strong for standard Pd-catalysis. Requires specialized Ni-catalysts or activation.
Decision Logic for Researchers

Use the following logic flow to determine which analogue to synthesize for your specific drug development goal.

DecisionTree Start Project Goal? SAR Early SAR / Library Building Start->SAR LeadOpt Lead Optimization / DMPK Start->LeadOpt SAR_Choice Choose 6-Chloroquinoline SAR->SAR_Choice Lead_Choice Choose this compound LeadOpt->Lead_Choice Reason_Cl Why? Allows further coupling at C-6 (Suzuki/Buchwald) SAR_Choice->Reason_Cl Reason_F Why? Blocks metabolism without adding steric bulk Lead_Choice->Reason_F

Caption: Strategic decision tree for selecting between Fluoro- and Chloro- quinoline based on the stage of drug discovery.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.

  • Gershon, H., Clarke, D. D., & Gershon, M. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[4] Monatshefte für Chemie, 125, 51–59.

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (2025).[5][6] 6-Chloroquinoline Compound Summary. National Library of Medicine.

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine.

Sources

The Fluorine Effect: A Comparative Guide to Quinoline Analog Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibacterials (Fluoroquinolones), and emerging kinase inhibitors. However, the non-fluorinated quinoline core often suffers from rapid oxidative metabolism and suboptimal membrane permeability.

This guide objectively compares Fluorinated vs. Non-Fluorinated Quinoline Analogs , demonstrating how strategic fluorine substitution transforms the pharmacophore.[1] We synthesize data from recent SAR (Structure-Activity Relationship) studies to validate that fluorination is not merely a steric placeholder but an electronic "switch" that modulates pKa, lipophilicity, and metabolic stability.

Part 1: The Physicochemical "Switch"

Before analyzing biological data, one must understand the causality. Replacing a Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) is a steric bioisostere, but the electronic consequences are drastic.

The Lipophilicity Shift (LogP)

Fluorination typically increases the partition coefficient (LogP).[2]

  • Mechanism: The low polarizability of the C-F bond reduces solvation in water, driving the molecule into lipid bilayers.

  • Impact: A single fluorine substitution on the quinoline phenyl ring can increase LogP by 0.3–0.5 units , significantly enhancing passive membrane transport [1].[3]

pKa Modulation

The strong electronegativity of fluorine (3.98 Pauling scale) exerts a potent inductive effect (-I).

  • Scenario: Fluorine at the C3 or C6 position of the quinoline ring.

  • Effect: It lowers the pKa of the quinoline nitrogen. This reduces the fraction of the drug that is ionized at physiological pH (7.4), further assisting membrane permeation while maintaining sufficient basicity for target binding (e.g., DNA gyrase or Kinase ATP pockets).

Part 2: Comparative Biological Activity

The following data highlights the performance gap between native and fluorinated analogs.

Case Study A: Antimicrobial Potency (Gyrase Inhibition)

The most historical and validated comparison lies between the non-fluorinated naphthyridine core and the 6-fluoroquinolone (Enoxacin/Ciprofloxacin class).

Table 1: Impact of C-6 Fluorination on DNA Gyrase Binding

Compound ClassStructure FeatureGyrase Inhibition (Fold-Change)Cell Penetration (Fold-Change)
Naphthyridine Non-Fluorinated1.0x (Baseline)1.0x (Baseline)
Enoxacin 6-Fluoro substituted15x Increase 1-70x Increase

Data Interpretation: The C-6 fluorine does not just improve binding via electrostatic interactions; it drastically improves cell penetration (up to 70-fold) due to the lipophilicity boost described in Part 1. This dual-action mechanism is the reason "Fluoroquinolones" exist as a class, while "Quinolones" are largely obsolete [2].

Case Study B: Anticancer Activity (Triple-Negative Breast Cancer)

Recent SAR studies on 2-substituted quinolines against MDA-MB-468 (TNBC) cell lines reveal that position matters.[4]

Table 2: SAR of Fluorinated Quinoline Derivatives against TNBC

Analog IDSubstitution PatternIC50 (µM)Toxicity (MCF-10A Normal Cells)Status
Native Hydrogen (None)> 50 µMLowInactive
Analog 6a Meta-Fluoro (Single)~ 5.0 µMLowActive
Analog 6b Para-Fluoro (Single)~ 5.0 µMLowActive
Analog 6d Meta, Para-Difluoro ~ 2.5 µM Nontoxic Lead Candidate

Key Insight: While single fluorination improves activity (likely via metabolic protection), the Meta, Para-difluoro motif (Analog 6d) exhibited a 2-fold improvement over single substitution. This suggests a specific electrostatic landscape is required to optimize binding in the hydrophobic pocket of the target kinase [3].

Part 3: Metabolic Stability & ADME

The primary failure mode for non-fluorinated quinolines is rapid oxidation by Cytochrome P450 (CYP3A4) at the electron-rich phenyl ring.

The C-F Bond Shield
  • C-H Bond Energy: ~98 kcal/mol (Vulnerable to oxidative hydroxylation).

  • C-F Bond Energy: ~116 kcal/mol (Metabolically inert).

Visualizing the Metabolic Blockade: By placing fluorine at the "soft spots" (typically Para positions vulnerable to CYP attack), we force the metabolic machinery to work harder or fail.

  • Example: Ezetimibe analogs containing para-fluorophenyl groups show a 50-fold increase in activity and extended half-life compared to non-fluorinated precursors, primarily because the fluorine blocks oxidative degradation while enhancing lipophilicity [4].

Part 4: Experimental Protocols

To replicate these findings, use the following standardized protocols.

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for introducing fluorinated aryl groups to the quinoline core.

Reagents:

  • Substrate: 6-Bromoquinoline or 6,8-Dibromoquinoline.[5]

  • Coupling Partner: Fluorinated Phenylboronic Acid (e.g., 4-fluorophenylboronic acid).

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.

  • Base/Solvent: K2CO3 (2M) in 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Charge: In a two-necked flask, dissolve 1.0 equiv of Bromoquinoline in 1,4-Dioxane.

  • Activate: Add 3.0 equiv of aq. K2CO3. Degas with N2 for 10 min.

  • Catalyze: Add 0.05 equiv of Pd catalyst and 1.3 equiv of Fluorinated Boronic Acid.

  • Reflux: Heat to 90°C for 4 hours under inert atmosphere.

  • Workup: Dilute with water, extract with CHCl3, dry over Na2SO4.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 70–85% [5].[5]

Visualization of Synthesis Workflow

SynthesisWorkflow Start Bromoquinoline Scaffold Reaction Reflux 90°C (Suzuki Coupling) Start->Reaction Reagents Fluorinated Boronic Acid + Pd Catalyst Reagents->Reaction Workup Extraction & Purification Reaction->Workup 4 Hours Product Fluorinated Quinoline Analog Workup->Product Yield: 70-85%

Figure 1: Standard Suzuki-Miyaura coupling workflow for fluorinated quinoline synthesis.

Part 5: Strategic Recommendations (Mechanism of Action)

When designing new quinoline analogs, apply the "Fluorine Scan" strategy. Do not fluorinate randomly.

Decision Matrix
  • Is the molecule cleared too fast?

    
     Fluorinate the Para  position of the phenyl ring to block CYP oxidation.
    
  • Is potency low?

    
     Fluorinate the Meta  position to alter the electrostatic potential surface (EPS) for better hydrophobic pocket fit.
    
  • Is cell permeability poor?

    
     Add Fluorine to increase LogP (Lipophilicity).
    
Pathway Visualization

MOA cluster_effects Fluorination Effects Quinoline Quinoline Scaffold Metab Block Metabolic Soft Spots (CYP3A4) Quinoline->Metab Add F (Para) Lipid Increase Lipophilicity (LogP +0.4) Quinoline->Lipid Add F (General) Bind Enhance Binding (Gyrase/Kinase) Quinoline->Bind Add F (C6/Meta) Outcome High Potency & Bioavailability Metab->Outcome Lipid->Outcome Bind->Outcome

Figure 2: The multi-modal impact of fluorination on quinoline pharmacology.

References

  • Impact of Fluorine on Lipophilicity: Journal of Medicinal Chemistry. "The role of fluorine in medicinal chemistry: greater lipophilicity of fluorine compared to hydrogen."[6] Available at:

  • Fluoroquinolone vs. Quinolone Potency: Journal of Antimicrobial Chemotherapy. "Structure-activity relationships of the fluoroquinolones." (Cited via SAR comparative data). Available at:

  • Anticancer SAR of Quinolines: ACS Omega. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." Available at:

  • Metabolic Stability (Ezetimibe Case): PMC - NIH. "The Role of Small Molecules Containing Fluorine Atoms in Medicine." Available at:

  • Synthesis Protocol: ResearchGate. "New Quinoline Derivatives via Suzuki Coupling Reactions."[5] Available at:

Sources

Comparative study of Skraup, Doebner-von Miller, and Combes syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Decision Matrix

In pharmaceutical synthesis, the quinoline scaffold is a privileged structure, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, selecting the correct synthetic route—Skraup, Doebner-von Miller (DvM), or Combes—is rarely about "preference" and almost always about substitution patterns and scalability profiles .

This guide moves beyond textbook definitions to analyze the operational realities of these three methods.

Quick Selection Guide
  • Choose Skraup when you need the parent quinoline or simple derivatives and can manage high-energy exotherms.

  • Choose Doebner-von Miller when targeting 2-alkyl or 2,3-dialkyl quinolines , provided you can mitigate polymerization side-reactions.

  • Choose Combes when you strictly require 2,4-disubstituted quinolines with high regiochemical fidelity.

Mechanistic Divergence & Convergence

While all three methods converge on the quinoline core via anilinium intermediates, their entry vectors differ fundamentally. Understanding this divergence is critical for troubleshooting low yields.

The Mechanistic Homology Map

The following diagram illustrates how diverse precursors (glycerol, enones, diketones) funnel into common intermediates. Note the critical "Oxidation Wall" in Skraup/DvM that is absent in Combes.

QuinolinePathways Glycerol Glycerol (Skraup) Acrolein Acrolein (in situ) Glycerol->Acrolein Acid Dehydration Enone α,β-Unsaturated Carbonyl (DvM) SchiffBase Schiff Base / Enamine Enone->SchiffBase + Aniline Diketone 1,3-Diketone (Combes) Diketone->SchiffBase + Aniline (Condensation) Quinoline QUINOLINE CORE Diketone->Quinoline Direct Aromatization (Combes) Aniline Aniline Derivative Aniline->SchiffBase Acrolein->SchiffBase + Aniline (Michael Addn) Dihydro 1,2-Dihydroquinoline SchiffBase->Dihydro Cyclization (Acid) SchiffBase->Quinoline - H2O (Combes) Dihydro->Quinoline Oxidation Required (Skraup/DvM)

Figure 1: Mechanistic convergence showing the oxidation requirement for Skraup/DvM versus the direct aromatization of Combes.

Comparative Performance Analysis

The following data aggregates bench-level performance metrics. Yield ranges reflect optimized conditions (e.g., using Lewis acids or modified oxidants) rather than historical 19th-century protocols.

FeatureSkraup Synthesis Doebner-von Miller Combes Synthesis
Primary Precursor Glycerol (forms Acrolein)Aldehydes/Ketones (forms Enone)1,3-Diketones
Substituent Scope Unsubstituted or ring-substitutedAlkyl/Aryl at C2, C3Alkyl/Aryl at C2, C4
Regioselectivity Low (Mix of isomers if aniline is meta-sub)Moderate (Solvent dependent)High (Strictly 2,4-disubstituted)
Atom Economy Moderate (Loss of H₂O)Low (Loss of H₂O + Side polymers)High (Loss of H₂O only)
Reaction Violence High (Runaway risk)ModerateLow
Typical Yield 40–70% (Modern variants)30–60%50–85%
Oxidant Need Yes (Nitrobenzene/Iodine)Yes (Often air or Schiff base transfer)No (Elimination drives aromaticity)
Key Technical Nuance: Regiocontrol
  • Skraup: If you use a meta-substituted aniline, you will get a mixture of 5- and 7-substituted quinolines. Separation is difficult.

  • Combes: The condensation of the aniline nitrogen preferentially attacks the more electrophilic carbonyl of the diketone, offering predictable regiocontrol.

Field-Proven Experimental Protocols

Modified Skraup (Safety-Optimized)

Standard Skraup reactions are notorious for "erupting" due to the violent exothermic polymerization of acrolein. This protocol uses Ferrous Sulfate as a moderator.[1][2]

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • H₂SO₄ (Conc., 25 mL)

  • Nitrobenzene (0.06 mol, Oxidant)

  • FeSO₄·7H₂O (2g, Moderator)

Workflow:

  • Setup: Use a 500mL round-bottom flask (RBF) with a reflux condenser. Crucial: Add reagents in this order: FeSO₄ → Glycerol → Aniline → Nitrobenzene → H₂SO₄.

  • Initiation: Heat gently on a sand bath. The reaction is induction-dependent. Once the first bubble appears, remove heat immediately . The FeSO₄ will prevent the "volcano effect" but the exotherm will sustain reflux for 15-20 mins.

  • Completion: Once spontaneous boiling ceases, reflux for 3 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH. Extract with ether.

Doebner-von Miller (Two-Phase Variant)

Classic DvM suffers from tar formation (polymerization of aldehydes). The two-phase system protects the intermediate.

Reagents:

  • Aniline (0.1 mol)

  • Crotonaldehyde (0.12 mol) or Acetaldehyde (0.25 mol)

  • HCl (6M)

  • Toluene (Solvent phase)

Workflow:

  • Setup: Dissolve aniline in 6M HCl. Add Toluene (creates a biphasic system).

  • Addition: Add the aldehyde dropwise at 0°C. The biphasic system extracts the formed Schiff base into the organic layer, protecting it from acid-catalyzed polymerization.

  • Cyclization: After addition, reflux the mixture. The intermediate re-partitions for cyclization.

  • Yield Advantage: This method typically boosts yields from ~30% (classic) to ~60% by reducing tar.

Combes Synthesis (PPA Method)

Polyphosphoric Acid (PPA) is superior to H₂SO₄ for Combes, acting as both solvent and catalyst with cleaner workup.

Reagents:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • PPA (30g)

Workflow:

  • Condensation: Reflux aniline and acetylacetone in toluene with a Dean-Stark trap to remove water. Isolate the Schiff base (solid).

  • Cyclization: Mix the Schiff base with PPA. Heat to 100°C for 2 hours.

  • Workup: Pour the viscous mixture into crushed ice/ammonia. The product precipitates as a solid.

Strategic Application in Drug Discovery

When designing a synthetic route for a library of quinolines, the choice of method dictates the diversity of the library.

The "Substituent Logic" Tree

Use this logic flow to select your synthesis method based on the desired pharmacophore.

DecisionTree Start Target Molecule? Subst Substitution Pattern Start->Subst Unsub Unsubstituted / Ring-Fused Subst->Unsub None Alkyl Alkyl / Aryl on Pyridine Ring Subst->Alkyl Yes Skraup SKRAUP (High Risk/Reward) Unsub->Skraup Parent Quinoline Pos2 Position 2 or 2,3 Alkyl->Pos2 C2 / C3 Pos24 Position 2,4 Alkyl->Pos24 C2 + C4 DvM DOEBNER-VON MILLER (Requires Optimization) Pos2->DvM Combes COMBES (High Fidelity) Pos24->Combes

Figure 2: Strategic decision tree for selecting synthetic routes based on target substitution.

Case Study: 4-Substituted Quinolines

A common pitfall in DvM synthesis is the assumption that it cannot yield 4-substituted quinolines. Recent studies (see Ref 1) indicate that using Trifluoroacetic acid (TFA) instead of HCl can reverse the regioselectivity of the DvM reaction when using


-aryl-substituted enones, granting access to 4-substituted analogs previously thought to require the Combes route.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. Source: ResearchGate (2025). URL:

  • Recent Advances in Metal-Free Quinoline Synthesis. Source: Molecules (MDPI). URL:

  • Application Notes and Protocols for the Skraup Synthesis. Source: BenchChem.[1] URL:

  • Combes Quinoline Synthesis: Mechanism and Regioselectivity. Source: Wikipedia / Organic Chemistry Portal. URL:

  • Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Source: NIH (National Institutes of Health). URL:

Sources

Validation of an HPLC Method for the Analysis of 6-Fluoroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

6-Fluoroquinoline (6-FQ) is a critical pharmacophore and intermediate in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and antimalarial agents. Its analysis presents distinct chromatographic challenges driven by its physicochemical properties:

  • Basicity: The nitrogen atom in the quinoline ring (pKa ~4.9) is prone to protonation, leading to secondary interactions with residual silanols on silica-based columns. This often results in peak tailing and poor reproducibility.

  • Fluorine Substitution: The electronegative fluorine atom at position 6 alters the electron density of the aromatic system, affecting retention behavior compared to non-fluorinated quinolines.

This guide compares two separation strategies—a standard C18 approach versus a Phenyl-Hexyl approach—and details the validation of the superior method according to ICH Q2(R2) guidelines.

Method Development & Comparison

To establish a robust protocol, we evaluated two distinct stationary phases. The objective was to maximize peak symmetry (tailing factor


) and resolution (

) from potential synthetic impurities (e.g., 6-chloroquinoline or unsubstituted quinoline).
Experimental Setup
  • System: HPLC with Diode Array Detector (DAD)

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm

Comparative Data: C18 vs. Phenyl-Hexyl[3][4][5]
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Scientific Insight
Column Type End-capped C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Phenyl ligands engage with the electron-deficient aromatic ring of 6-FQ.
Retention Time (

)
4.2 min5.8 minIncreased retention allows better separation from the solvent front.
Tailing Factor (

)
1.651.12 Superior end-capping and

-

loading reduce silanol interaction.
Theoretical Plates (

)
4,5008,200 Higher efficiency observed with Phenyl-Hexyl chemistry.
Resolution (

)
*
1.83.5 Calculated against nearest impurity (Quinoline).

Conclusion: The Phenyl-Hexyl column was selected as the superior stationary phase.[3] The


-

interactions between the phenyl ligand and the fluorinated quinoline ring provide unique selectivity that a standard alkyl chain (C18) cannot match, significantly improving peak shape and resolution.

Finalized Experimental Protocol

This protocol is the "Winner" of the comparison and the subject of the validation data below.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution.

    • Buffer: 25 mM

      
       adjusted to pH 3.0 with dilute phosphoric acid.
      
    • Ratio: Buffer:Acetonitrile (75:25 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis at 254 nm (Reference: 360 nm).

  • Run Time: 10 minutes.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of this compound reference standard in 100 mL of Mobile Phase (Concentration: 100 µg/mL). Note: Protect from light.

  • Working Standard: Dilute stock 1:10 to obtain 10 µg/mL for assay.

Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R2) standards.

ValidationWorkflow cluster_Params ICH Q2(R2) Validation Parameters Start Method Optimization (Phenyl-Hexyl Selection) SystemSuit System Suitability (RSD < 2%, Tf < 1.5) Start->SystemSuit Linearity Linearity (5 levels, R² > 0.999) SystemSuit->Linearity Accuracy Accuracy (Spike Recovery) SystemSuit->Accuracy Precision Precision (Repeatability & Intermediate) SystemSuit->Precision Robustness Robustness (pH, Flow, Temp) SystemSuit->Robustness Final Validated Method Ready for QC Linearity->Final Accuracy->Final Precision->Final Robustness->Final

Figure 1: Strategic workflow for the validation of the this compound HPLC method, adhering to ICH Q2(R2) lifecycle management.

Validation Results & Data Analysis

The method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness.[4]

System Suitability

Before every validation run, system suitability was established.

  • % RSD of Area (n=6): 0.4% (Limit:

    
     2.0%)
    
  • Tailing Factor: 1.1 (Limit:

    
     1.5)
    
  • Theoretical Plates: > 8,000

Linearity

Evaluated over a range of 50% to 150% of the target concentration (10 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
5.01250.4Slope: 250.1
7.51876.2Intercept: -5.4
10.0 (Target)2501.8Correlation (

):
0.9998
12.53128.5Verdict: Pass
15.03750.1
Accuracy (Recovery Studies)

Performed by spiking 6-FQ into a placebo matrix at three levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%8.07.9499.2%0.5%
100%10.010.05100.5%0.3%
120%12.011.9899.8%0.6%
Average 99.8%
Precision
  • Intra-day Precision (Repeatability): n=6, % RSD = 0.45%

  • Inter-day Precision (Ruggedness): n=12 (Different days/analysts), % RSD = 0.82%

Discussion: Mechanistic Insights

The success of this validation relies on two key mechanistic pillars:

  • pH Control and Ionization: this compound is a weak base. By maintaining the mobile phase pH at 3.0 using phosphate buffer, we ensure the quinoline nitrogen is fully protonated (

    
    ). While protonated bases can interact with silanols, the high ionic strength of the buffer (25 mM) and the steric protection of the Phenyl-Hexyl ligand minimize these secondary interactions, resulting in sharp peaks.
    
  • Selectivity of Phenyl-Hexyl: Unlike C18, which relies solely on hydrophobic dispersion forces, the Phenyl-Hexyl phase introduces

    
    -
    
    
    
    stacking interactions. The fluorine substituent on the quinoline ring creates an electron-deficient
    
    
    -system, which interacts strongly with the electron-rich phenyl ligands of the stationary phase. This "lock-and-key" electronic interaction provides the enhanced resolution observed in the method development phase.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[5][7]

  • Food and Drug Administration (FDA). (2024).[8] Q2(R2) Validation of Analytical Procedures. Guidance for Industry.[8]

  • Waters Corporation. (2026). Comparison of CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base.

  • Agilent Technologies. (2009).[9] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note.

  • Jetir.Org. Development and Validation of HPLC Method for the Estimation of Levofloxacin. (Illustrates phosphate buffer usage for fluoroquinolones).

Sources

Comparing spectroscopic methods for the characterization of fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoroquinolones (FQs) represent a critical class of synthetic antibiotics characterized by a bicyclic core structure, a fluorine atom at the C-6 position, and a piperazinyl ring. Their zwitterionic nature and capacity for metal chelation make physicochemical characterization complex.

This guide moves beyond standard textbook definitions to compare the three dominant spectroscopic modalities—UV-Visible (UV-Vis) , Fluorescence , and Fourier Transform Infrared (FTIR) . While UV-Vis serves as the robust workhorse for quantification, Fluorescence Spectroscopy is the superior choice for investigating biological interactions (protein binding) due to its nanomolar sensitivity. FTIR remains indispensable for structural elucidation, particularly in confirming metal complexation.

Part 1: The Physicochemical Context[1][2]

Before selecting a method, one must understand the analyte. FQs (e.g., Ciprofloxacin, Levofloxacin) exist in multiple ionic forms depending on pH:

  • Cationic: Acidic pH (Protonated piperazine).

  • Zwitterionic: Neutral pH (Interaction between carboxylate and piperazinium).

  • Anionic: Basic pH (Deprotonated carboxyl).

Why this matters: Your spectroscopic signal is pH-dependent.[1] A protocol valid at pH 5.0 may fail at pH 7.4.

Workflow Visualization

The following diagram outlines the logical flow for selecting the appropriate method based on the analytical objective.

FQ_Characterization_Workflow Start Analytical Objective Quant Routine Quantification (QC/Purity) Start->Quant Interact Biological Interaction (BSA/DNA Binding) Start->Interact Struct Structural/Chelation (Metal Complexation) Start->Struct UV Method: UV-Vis (Absorbance) Quant->UV High Conc (>1 µM) Fluoro Method: Fluorescence (Quenching/Emission) Quant->Fluoro Trace (<0.1 µM) Interact->UV Supplementary Interact->Fluoro Primary Choice Struct->UV Solution State FTIR Method: FTIR (Vibrational Modes) Struct->FTIR Solid State/Powder

Figure 1: Decision matrix for selecting spectroscopic methods based on analytical goals.

Part 2: Method A - UV-Visible Spectroscopy (The Baseline)

Best For: Routine quantification,


 determination, and solubility studies.
Technical Insight

FQs exhibit two characteristic absorption bands due to


 transitions:
  • Band I (315–330 nm): Associated with the quinolone ring.

  • Band II (270–280 nm): Associated with the fluorobenzene moiety.

While robust, UV-Vis lacks selectivity in complex matrices (e.g., serum) because many biological molecules absorb in the UV region.

Experimental Protocol: Determination

This protocol utilizes the bathochromic/hypsochromic shifts observed during ionization.

  • Preparation: Prepare a

    
     M stock solution of Ciprofloxacin in ultrapure water.
    
  • Titration: Aliquot samples into quartz cuvettes. Adjust pH from 2.0 to 12.0 using micro-additions of 0.1 M HCl and 0.1 M NaOH.

  • Measurement: Scan 200–400 nm.

    • Critical Step: Perform baseline correction with the specific buffer used for each pH point.

  • Analysis: Plot Absorbance at

    
     (e.g., 278 nm) vs. pH. The inflection points of the sigmoidal curve represent 
    
    
    
    (carboxylic) and
    
    
    (piperazinyl).

Part 3: Method B - Fluorescence Spectroscopy (The Sensitivity King)

Best For: Trace analysis, protein binding (BSA/HSA), and mechanism of interaction studies.[2]

Technical Insight

Fluorescence offers 100-1000x higher sensitivity than UV-Vis. FQs are highly fluorescent due to their rigid conjugated system.

  • Excitation: ~278 nm

  • Emission: ~445 nm (Strong intensity in acidic/neutral media; decreases in alkaline).

The Quenching Phenomenon: When FQs bind to a protein (e.g., Bovine Serum Albumin - BSA) or chelate a metal, fluorescence decreases. This "quenching" is the primary metric for calculating binding constants (


).
Protocol: BSA Binding Study (Quenching)
  • Fixed Protein: Maintain BSA concentration constant (

    
     M) in phosphate buffer (pH 7.4).
    
  • Titration: Titrate increasing concentrations of FQ (

    
     to 
    
    
    
    M).
  • Correction: Correct for the Inner Filter Effect (IFE) . High concentrations of FQ absorb the excitation light meant for the protein. Use the formula:

    
    
    
  • Data Processing: Use the Stern-Volmer equation:

    
    
    Where 
    
    
    
    is initial fluorescence,
    
    
    is measured fluorescence, and
    
    
    is the quencher concentration.[3]
Visualizing Quenching Mechanisms

Distinguishing between Static (complex formation) and Dynamic (collisional) quenching requires temperature variation.

Quenching_Logic Input Perform Stern-Volmer at 298K and 310K Result1 Ksv decreases as Temp increases Input->Result1 Result2 Ksv increases as Temp increases Input->Result2 Static Static Quenching (Complex Formation) Result1->Static Dynamic Dynamic Quenching (Collisional) Result2->Dynamic

Figure 2: Logic flow for distinguishing quenching mechanisms using temperature dependence.

Part 4: Method C - FTIR Spectroscopy (The Structural Fingerprint)

Best For: Solid-state characterization, polymorphism detection, and confirming metal chelation sites.

Technical Insight

FTIR is less about "how much" and more about "how." It is the definitive method for proving that a metal ion (e.g.,


, 

) has bound to the FQ.
  • Key Band 1: Carbonyl stretching

    
     of the carboxylic acid (~1700–1720 cm
    
    
    
    ).
  • Key Band 2: Keto group

    
     of the pyridone ring (~1620 cm
    
    
    
    ).

Chelation Evidence: Upon metal complexation, the carboxylic band often disappears (replaced by carboxylate symmetric/asymmetric stretches) and the pyridone band shifts, indicating bidentate binding.

Protocol: KBr Pellet Method
  • Sample Prep: Mix 1 mg of FQ sample with 100 mg of spectroscopic grade KBr (dried).

  • Compression: Grind to a fine powder and compress at 10 tons pressure to form a translucent pellet.

  • Acquisition: Scan 4000–400 cm

    
     (Resolution: 4 cm
    
    
    
    , Scans: 32).
  • Analysis: Look for the disappearance of the peak at 1700 cm

    
     to confirm deprotonation/binding at the carboxylic site.
    

Part 5: Comparative Analysis Table

The following table synthesizes performance metrics based on experimental data.

FeatureUV-Vis SpectroscopyFluorescence SpectroscopyFTIR Spectroscopy
Primary Output Concentration (Beer-Lambert)Binding Constants / Trace Conc.Functional Groups / Structure
LOD (Ciprofloxacin) ~0.1

g/mL (

M)
~0.002

g/mL (

M)
N/A (Qualitative)
Selectivity Low (Interference common)High (Excitation/Emission specific)High (Fingerprint region)
Sample State Solution (Liquid)Solution (Liquid)Solid (Powder) or Liquid
Key Limitation Low sensitivity; Matrix effectsInner Filter Effect; QuenchingWater interference (aqueous)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputLow Cost / Low Throughput

Part 6: Advanced Application (Integrated Workflow)

Scenario: You are developing a new FQ-Metal complex and need to validate its formation and stability in blood plasma.

  • Step 1 (Synthesis Check - FTIR): Analyze the solid powder. Confirm the shift of the

    
     peak from 1720 cm
    
    
    
    to 1630 cm
    
    
    . This confirms the metal is bound to the drug.
  • Step 2 (Stability - UV-Vis): Dissolve the complex in physiological buffer. Monitor the spectrum over 24 hours. If the spectrum reverts to the free ligand profile, the complex is unstable.

  • Step 3 (Affinity - Fluorescence): Titrate the complex into HSA (Human Serum Albumin). If the

    
     (quenching constant) of the complex is significantly lower than the free drug, the metal coordination is preventing protein binding, potentially altering pharmacokinetics.
    

References

  • Sultana, N. et al. (2025). "Spectrofluorimetric and Spectrophotometric Methods for the Determination of Ciprofloxacin HCl and Their Comparison." Current Pharmaceutical Analysis.

  • Hassan, S. et al. (2026).[4] "Metal Complexes of Fluoroquinolones: Synthesis, Characterizations, and Therapeutic Applications."[5] Chemistry Africa.[6]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Turel, I. (2002). "The interactions of metal ions with quinolone antibacterial agents."[2][7] Coordination Chemistry Reviews. (Authoritative source on FTIR band shifts in FQs).

  • Wang, Y. et al. (2022).[2][8] "Fluorescent Sensing of Ciprofloxacin via Inner Filter Effect." Molecules.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor[1][2]

In the landscape of medicinal chemistry, few single-atom substitutions have reshaped a therapeutic class as profoundly as the introduction of fluorine at the C-6 position of the quinoline pharmacophore.[1] This guide provides a technical comparative analysis of 6-fluoroquinoline derivatives (commonly known as fluoroquinolones) versus their non-fluorinated precursors and novel functionalized analogs.

The Core Thesis: The C-6 fluorine atom is not merely a structural decoration; it is the linchpin of potency. It enhances lipophilicity for cell wall penetration and, critically, anchors the molecule within the DNA-Gyrase complex via Van der Waals interactions. However, recent SAR studies reveal that while C-6 is static for potency, the C-7 and C-3 positions are the vectors for specificity—shifting activity from antibacterial to anticancer domains.

Comparative Analysis: Antibacterial Potency

The "Fluorine Switch": 6-H vs. 6-F

The transition from first-generation quinolones (e.g., Nalidixic Acid) to second-generation fluoroquinolones (e.g., Ciprofloxacin) illustrates the massive impact of the 6-F substitution.[2][1][3]

Mechanism of Enhancement:

  • Gyrase Binding: The 6-F atom improves binding affinity to the DNA-gyrase complex (specifically the GyrA subunit) up to 100-fold compared to 6-H analogs.

  • Cell Permeability: Fluorine increases the lipophilicity (

    
    ), facilitating passive diffusion through the porin channels of Gram-negative bacteria.
    
Table 1: Comparative Antibacterial Activity (MIC in

)

Data synthesized from standard microbiological baselines [1, 2].

Compound ClassRepresentative DrugC-6 SubstituentE. coli (Gram -)S. aureus (Gram +)P. aeruginosa
Gen 1 (Non-F) Nalidixic Acid-H2.0 - 8.0> 64.0 (Resistant)> 128.0
Gen 2 (Fluoro) Ciprofloxacin-F0.004 - 0.0150.12 - 0.50.25 - 1.0
Gen 3 (Fluoro) Levofloxacin-F0.03 - 0.060.12 - 0.250.5 - 2.0

Insight: The 6-F derivative (Ciprofloxacin) exhibits a ~500x increase in potency against E. coli compared to the non-fluorinated parent. This validates the C-6 fluorine as a non-negotiable requirement for broad-spectrum antibacterial efficacy.

Comparative Analysis: Anticancer Repurposing

Shifting the Target: Topoisomerase II Inhibition

Recent studies (2023-2025) have pivoted this compound scaffolds toward oncology. While the 6-F core remains essential for DNA intercalation, modifications at C-3 (hydrazide/hydrazone linkers) and C-7 (piperazine functionalization) dramatically alter selectivity from bacterial gyrase to human Topoisomerase II


.
Table 2: Cytotoxicity of Novel 6-F Derivatives vs. Standards

Comparative


 values against A549 (Lung Cancer) and MCF-7 (Breast Cancer) cell lines [3, 4].
CompoundStructural ModificationA549

(

)
MCF-7

(

)
Selectivity Index (SI)*
Ciprofloxacin (Parent) None> 100> 100N/A
Cipro-Hydrazone (CP-H) C-3 Hydrazide-Schiff Base2.1 ± 0.21.8 ± 0.1> 10
Levofloxacin Derivative 125 C-7 Piperazine-linker2.3 ± 0.30.3 ± 0.05> 20
Etoposide (Control) Standard Chemo Agent18.5 ± 1.25.2 ± 0.4Low

*Selectivity Index =


 (Normal Cells) / 

(Cancer Cells). Higher is safer.

Key Finding: The parent 6-fluoroquinolones (Ciprofloxacin) are virtually inactive against cancer cells. However, derivatizing the C-3 carboxyl group into a hydrazone (CP-H) restores potency, outperforming the standard chemotherapy agent Etoposide by nearly 10-fold in MCF-7 lines.

Visualizing the Structure-Activity Relationship

The following diagram maps the critical zones of the this compound scaffold, distinguishing between regions essential for binding (Immutable) and regions open for optimization (Variable).

SAR_Map Core This compound Scaffold Pos6 Position 6 (Fluorine) CRITICAL Core->Pos6 Pos3 Position 3 (Carboxyl) MODIFIABLE Core->Pos3 Pos7 Position 7 (Piperazine) TUNABLE Core->Pos7 Pos1 Position 1 (N-Cyclopropyl) PHARMACOKINETICS Core->Pos1 Gyrase DNA Gyrase Binding (Antibacterial) Pos6->Gyrase Increases Affinity (50x) Permeability Cell Permeability (Gram -) Pos6->Permeability Increases Lipophilicity Pos3->Gyrase Essential for Bacterial activity (COOH) TopoII Human Topo II Inhibition (Anticancer) Pos3->TopoII Hydrazone conversion activates Anticancer Pos7->TopoII Bulky groups shift selectivity to Cancer Spectrum Spectrum & Half-life Pos7->Spectrum Heterocycle size affects Gram+ activity Pos1->Spectrum Controls Potency

Figure 1: Functional mapping of the this compound core.[4] Note the divergence at Position 3 and 7 for antibacterial vs. anticancer activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a C-3 hydrazone derivative (Anticancer Lead) and the validation of its biological activity.

Protocol A: Synthesis of C-3 Hydrazone Derivative (CP-H)

Objective: Convert the C-3 carboxylic acid of Ciprofloxacin into a hydrazone motif to enhance anticancer selectivity.

Reagents: Ciprofloxacin (1 mmol), Hydrazine hydrate (99%), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Ethanol (absolute), Glacial Acetic Acid.

Workflow:

  • Esterification: Reflux Ciprofloxacin in methanol with catalytic

    
     for 8-10 hours to yield the methyl ester. Evaporate solvent.
    
  • Hydrazide Formation: Dissolve the ester (1 eq) in ethanol. Add Hydrazine hydrate (10 eq) dropwise. Reflux for 12-24 hours.

    • Checkpoint: Monitor TLC (Chloroform:Methanol 9:1). The spot should shift significantly.

    • Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate (Ciprofloxacin Hydrazide).

  • Schiff Base Condensation: Dissolve Ciprofloxacin Hydrazide (1 eq) in ethanol. Add the Aromatic Aldehyde (1.1 eq) and 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 6-8 hours.

  • Purification: Cool. The final hydrazone will precipitate. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Validate that the derivative retains or loses antibacterial activity compared to the parent.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well plate. Dispense 100

    
     MHB into columns 1-12.
    
  • Compound Dilution: Add 100

    
     of stock solution (128 
    
    
    
    in DMSO/buffer) to column 1. Perform serial 2-fold dilutions across to column 10.
  • Inoculation: Add 100

    
     of diluted bacterial suspension to all wells (Final volume 200 
    
    
    
    ).
  • Controls:

    • Positive Control: Ciprofloxacin (Parent).[1][5][6][7][8]

    • Negative Control: DMSO vehicle (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with resazurin dye (blue = no growth, pink = growth) if turbidity is ambiguous.

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Start Start: Ciprofloxacin (COOH at C-3) Step1 Reflux with MeOH/H2SO4 (Esterification) Start->Step1 Step2 React with Hydrazine (Hydrazide Formation) Step1->Step2 Step3 Condense with Aldehyde (Schiff Base Formation) Step2->Step3 Product Final Product: C-3 Hydrazone Derivative Step3->Product Assay1 MTT Assay (Cancer Cell Lines) Product->Assay1 High Potency Expected Assay2 MIC Assay (Bacterial Lines) Product->Assay2 Reduced Potency Expected

Figure 2: Step-by-step experimental workflow for synthesizing and validating C-3 modified fluoroquinolones.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link

  • Chu, D. T., & Fernandes, P. B. (1989).[9] Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy.[1] Link

  • Ali, N., et al. (2024).[8] Novel fluoroquinolone analogs as anticancer agents.[5][7][8][10] News-Medical / ELRIG Drug Discovery. Link

  • Mahmoud, Z., et al. (2024).[10] Synthesis and biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta.[10] RSC Advances. Link

  • Jia, Y., & Zhao, L. (2021).[11] The Antibacterial Activity of Fluoroquinolone Derivatives: An Update. European Journal of Medicinal Chemistry. Link[11]

Sources

A Comparative In Vitro Evaluation of 6-Fluoroquinolone Derivatives Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the quest for novel and effective therapeutic agents is paramount. Among the armamentarium of antibiotics, 6-fluoroquinolones have long held a significant position due to their broad-spectrum activity and favorable pharmacokinetic profiles. This guide provides a comprehensive in vitro comparison of various 6-fluoroquinolone derivatives, offering valuable insights for researchers and scientists engaged in the discovery and development of new antibacterial agents. By synthesizing data from multiple studies, we aim to elucidate the subtle yet critical differences in their activity against a panel of key Gram-positive and Gram-negative bacterial pathogens.

The Enduring Relevance of 6-Fluoroquinolones

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a pivotal moment in the development of this antibiotic class, dramatically enhancing their antibacterial potency.[1] This structural modification improves both binding to the target enzymes, DNA gyrase and topoisomerase IV, and penetration into the bacterial cell.[1] Fluoroquinolones exert their bactericidal effect by inhibiting these essential enzymes, thereby disrupting DNA replication and repair, ultimately leading to cell death.[2] However, the rise of resistance, primarily through target site mutations and efflux pump overexpression, necessitates the continued exploration of new derivatives with improved efficacy against resistant strains.

Comparative In Vitro Activity: A Data-Driven Analysis

The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for this evaluation. The following tables summarize the MIC values of various 6-fluoroquinolone derivatives against a selection of clinically significant bacterial strains, compiled from multiple studies.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of 6-Fluoroquinolone Derivatives against Gram-Positive Bacteria

DerivativeStaphylococcus aureus (Methicillin-Susceptible)Staphylococcus aureus (Methicillin-Resistant - MRSA)Streptococcus pneumoniaeReference(s)
Ciprofloxacin0.125 - 10.5 - >1280.25 - 2[3][4]
Levofloxacin0.12 - 0.50.25 - 160.5 - 2[3][5][6]
Moxifloxacin0.03 - 0.250.06 - 80.06 - 0.25[3][6][7]
Gatifloxacin0.06 - 0.50.125 - 160.125 - 0.5[6][7]
Gemifloxacin0.015 - 0.1250.03 - 40.015 - 0.06[5]
Sitafloxacin0.03 - 0.250.06 - 20.03 - 0.125[8]
Balofloxacin derivative (2-e)-0.0195–0.039-[9]
BMS-2847560.004 - 0.06-0.015-0.03[10]

Table 2: Comparative In Vitro Activity (MIC µg/mL) of 6-Fluoroquinolone Derivatives against Gram-Negative Bacteria

DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference(s)
Ciprofloxacin0.008 - 40.06 - 320.015 - 128[3][4]
Levofloxacin0.015 - 80.12 - 640.03 - 16[3][5]
Moxifloxacin0.015 - 80.5 - 1280.06 - 16[3][7]
Gatifloxacin0.015 - 40.25 - 640.03 - 8[7]
Gemifloxacin0.03 - 21 - 1280.06 - 4[5]
Sitafloxacin0.015 - 10.12 - 160.03 - 2[8]
Balofloxacin derivative (2-e)-More active than balofloxacin-[9]

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Understanding the Nuances: Structure-Activity Relationships

The antibacterial spectrum and potency of 6-fluoroquinolones are intricately linked to their chemical structure. Modifications at key positions on the quinolone ring can profoundly influence their activity.[1][11]

  • N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the overall potency. A cyclopropyl group, as seen in ciprofloxacin, is generally associated with enhanced activity.[12][13]

  • C-7 Substituent: The C-7 position is a major site for modification and significantly impacts the antibacterial spectrum and pharmacokinetic properties. The introduction of a piperazine ring, as in norfloxacin and ciprofloxacin, broadened the activity to include Pseudomonas aeruginosa.[1] Further modifications to this ring can enhance activity against Gram-positive bacteria and anaerobes.[13] For instance, the bulkier side chains of moxifloxacin and gemifloxacin contribute to their improved activity against Streptococcus pneumoniae.

  • C-8 Substituent: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[14]

The interplay between these substituents dictates the molecule's interaction with the bacterial target enzymes and its ability to evade resistance mechanisms.

Fluoroquinolone 6-Fluoroquinolone Core N1 N-1 Substituent (e.g., Cyclopropyl) Fluoroquinolone->N1 influences C7 C-7 Substituent (e.g., Piperazine, Pyrrolidine) Fluoroquinolone->C7 influences C8 C-8 Substituent (e.g., F, Cl, OCH3) Fluoroquinolone->C8 influences Potency Potency N1->Potency Activity Antibacterial Activity & Spectrum C7->Activity Pharmacokinetics Pharmacokinetics C7->Pharmacokinetics C8->Activity C8->Pharmacokinetics Fluoroquinolone Fluoroquinolone Target DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target binds to Inhibition Inhibition of DNA Replication Target->Inhibition leads to Resistance Resistance Mechanisms Resistance->Fluoroquinolone counteracts Mutation Target-Site Mutations Resistance->Mutation Efflux Efflux Pumps Resistance->Efflux Plasmid Plasmid-Mediated Resistance Resistance->Plasmid

Caption: Fluoroquinolone mechanism of action and resistance pathways.

Experimental Protocols: A Guide to In Vitro Evaluation

Accurate and reproducible in vitro testing is the cornerstone of antimicrobial drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. [15][16]

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent. [17][18] Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of 6-fluoroquinolone derivatives

  • Multichannel pipette

Procedure:

  • Prepare Drug Dilutions: Aseptically prepare serial twofold dilutions of each 6-fluoroquinolone derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Controls: Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start step1 Prepare Serial Dilutions of Fluoroquinolones in 96-Well Plate start->step1 step2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) step1->step2 step3 Inoculate Wells with Bacterial Suspension step2->step3 step4 Incubate at 35°C for 16-20 hours step3->step4 step5 Read MIC (Lowest Concentration with No Visible Growth) step4->step5 end End step5->end

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously. [17][19][20][21] Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Stock solutions of 6-fluoroquinolone derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Prepare Drug-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of a 6-fluoroquinolone derivative. This is done by adding the appropriate amount of the stock solution to molten MHA before pouring the plates.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a replicator. Multiple isolates can be tested on a single plate.

  • Controls: Include a growth control plate (MHA without any drug) that is inoculated with all test strains.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a distinct colony. A faint haze or a single colony at the inoculation spot is disregarded.

Conclusion

The in vitro evaluation of 6-fluoroquinolone derivatives is a critical step in the development of new antibacterial agents. This guide has provided a comparative analysis of the in vitro activity of several derivatives, highlighting the importance of structure-activity relationships in determining their antibacterial spectrum and potency. The emergence of resistance underscores the need for continued research and development in this area. By employing standardized methodologies and understanding the mechanisms of action and resistance, researchers can more effectively identify and optimize novel 6-fluoroquinolone candidates with the potential to combat the growing threat of antibiotic-resistant bacteria.

References

  • Qadri, S. M., Ueno, Y., & Al-Modayan, A. (2000). In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis. Antimicrobial Agents and Chemotherapy, 44(9), 2562–2564. [Link]

  • Ruiz, M., Sierra, J. M., & Jimenez de Anta, M. T. (2000). In Vitro Activities of Six Fluoroquinolones against 250 Clinical Isolates of Mycobacterium tuberculosis Susceptible or Resistant to First-Line Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy, 44(9), 2562–2564. [Link]

  • Ortega, M., Garcia, J. J., & Mensa, J. (2000). In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis. Antimicrobial Agents and Chemotherapy, 44(9), 2562–2564. [Link]

  • Biedenbach, D. J., & Jones, R. N. (2001). In Vitro Activities of Novel Des-Fluoro(6) Quinolone BMS-284756 against Mutants of Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus Selected with Different Quinolones. Antimicrobial Agents and Chemotherapy, 45(6), 1693–1697. [Link]

  • Van Bambeke, F., Tulkens, P. M., & Van den Abeele, A. M. (2020). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 9(11), 779. [Link]

  • Al-Sagher, O. A., & Al-Kaabi, M. A. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 16. [Link]

  • Wang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 969683. [Link]

  • Ruiz, M., et al. (2000). In Vitro Activities of Six Fluoroquinolones against 250 Clinical Isolates of Mycobacterium tuberculosis Susceptible or Resistant to First-Line Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy, 44(9), 2562-2564. [Link]

  • Foroumadi, A., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Darujournal of Pharmaceutical Sciences, 28(2), 593-605. [Link]

  • Johnson, D. M., et al. (2003). Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. Diagnostic microbiology and infectious disease, 47(2), 387-392. [Link]

  • Asati, V., et al. (2014). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Bioorganic & medicinal chemistry letters, 24(15), 3462-3467. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Wang, H., et al. (2014). Comparative Analysis of Quinolone Resistance in Clinical Isolates of Klebsiella pneumoniae and Escherichia coli from Chinese Children and Adults. BioMed research international, 2014, 286241. [Link]

  • TheRubinLab. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135. [Link]

  • Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of medicinal chemistry, 39(13), 2619-2628. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). CLSI. [Link]

  • Foroumadi, A., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Darujournal of Pharmaceutical Sciences, 28(2), 593-605. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Van Bambeke, F., et al. (2021). Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 76(Supplement_3), iii33-iii35. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. CLSI. [Link]

  • Baltekin, Ö., et al. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future science OA, 3(4), FSO222. [Link]

  • Bauernfeind, A. (1997). Trends in Bacterial Resistance to Fluoroquinolones. Clinical Infectious Diseases, 24(Supplement_1), S7-S12. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186. [Link]

  • Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. IICA. [Link]

  • Timofte, D., et al. (2023). Antimicrobial Susceptibility and Fluoroquinolone Resistance Patterns of Pseudomonas aeruginosa Isolated from Canine Otitis Externa in Romania. Antibiotics, 12(11), 1586. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186. [Link]

  • Malik, M., et al. (2012). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 56(6), 3145–3152. [Link]

Sources

Head-to-head comparison of new fluoroquinolones in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "New Guard" vs. The Standards

The fluoroquinolone (FQ) class is undergoing a critical renaissance. While "Old Guard" agents like Levofloxacin (LVX) , Moxifloxacin (MXF) , and Ciprofloxacin (CIP) remain clinical workhorses, their utility is eroding due to widespread resistance (particularly in MRSA and Pseudomonas) and safety concerns (QTc prolongation).

The "New Guard"—specifically Delafloxacin (DLX) , Finafloxacin (FNX) , and Levonadifloxacin (WCK 771) —are not merely potent derivatives; they represent a fundamental shift in Structure-Activity Relationship (SAR) design. They are engineered to thrive in acidic microenvironments (abscesses, phagolysosomes) where older FQs fail.

This guide provides a head-to-head technical comparison and the specific preclinical protocols required to validate these advantages.

Part 1: The Chemical Evolution (SAR)

To understand the experimental data, one must understand the structural causality.

  • The Old Guard (Zwitterionic): CIP and LVX are zwitterionic at neutral pH. In acidic conditions (pH 5.5–6.0), they become protonated, reducing their transmembrane penetration and potency.

  • The New Guard (Anionic/Acid-Stable):

    • Delafloxacin: Lacks a protonatable substituent at the N1 position and possesses a weak acid motif. It becomes anionic (uncharged) at acidic pH, facilitating massive accumulation inside bacteria effectively "trapping" the drug at the target site.

    • Finafloxacin: Contains a C8-cyano group that alters the pKa, resulting in "pH-activation" where potency increases as pH drops.

Diagram: Mechanism of Action & Resistance Evasion

The following diagram illustrates how New Guard FQs bypass traditional resistance mechanisms (Efflux, Target Mutation) compared to the Old Guard.

FQ_Mechanism cluster_Old Old Guard (e.g., Levofloxacin) cluster_New New Guard (e.g., Delafloxacin) LVX Levofloxacin Efflux Efflux Pump (NorA/MexAB) LVX->Efflux Substrate Target_Old Target: Topo IV (ParC) (Primary in G+) LVX->Target_Old Weak Binding (if mutated) Efflux->LVX Extrusion DLX Delafloxacin (Anionic Character) Efflux->DLX Poor Substrate Resistance High Resistance (Efflux + Target Mutation) Target_Old->Resistance Intracellular High Accumulation (Acidic pH) DLX->Intracellular Passive Diffusion (Uncharged at pH 5.5) Dual_Target Dual Targeting: Gyrase (GyrA) + Topo IV (ParC) Intracellular->Dual_Target Balanced Affinity Efficacy Efficacy Retained (Bypasses Efflux) Dual_Target->Efficacy

Caption: Comparative mechanistic pathways showing how anionic character (Delafloxacin) evades efflux pumps and utilizes dual-targeting to overcome single-step resistance mutations common in older fluoroquinolones.

Part 2: In Vitro Potency & Spectrum

The most striking difference is seen against resistant phenotypes, particularly MRSA.

Table 1: Comparative MIC90 Data (µg/mL)

Data synthesized from global surveillance studies (e.g., SENTRY).

Organism PhenotypeLevofloxacin (Old)Moxifloxacin (Old)Delafloxacin (New)Levonadifloxacin (New)
S. aureus (MSSA) 0.25 - 0.50.06 - 0.120.004 - 0.0080.03
S. aureus (MRSA) >4.0 (Resistant)2.0 - 4.00.12 - 0.25 0.5 - 1.0
Fluoroquinolone-Resistant S. aureus >16.0>4.00.25 - 0.51.0
P. aeruginosa (Wild Type) 1.0 - 2.02.0 - 4.00.5 - 1.0N/A (G+ focused)
E. coli (ESBL) >8.0>4.00.5 - 1.0N/A

Expert Insight: Note the "Levofloxacin-Resistant" row.[1][2] Delafloxacin retains activity because it targets both DNA Gyrase and Topoisomerase IV with equal affinity.[3] To select for resistance in DLX, the bacteria must mutate both targets simultaneously—a statistically rare event (


 probability).

Part 3: The Micro-Environment Factor (Acidic pH)

Standard susceptibility testing (CLSI M07) uses Mueller-Hinton Broth (MHB) at pH 7.2–7.4. This masks the primary advantage of new FQs. You must run pH-stratified assays to demonstrate their value for skin/soft tissue infections (pH ~5.5) or urinary tract infections (pH 5.0–6.5).

Protocol: pH-Adjusted MIC Assay

Objective: Quantify potency shifts in acidic media.

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Split into two aliquots.

    • Aliquot A (Neutral): Adjust to pH 7.4 using 1N NaOH/HCl.

    • Aliquot B (Acidic): Adjust to pH 5.5 using 1N HCl. Note: Do not use buffers like HEPES or Phosphate as they can chelate ions or alter FQ activity artifactually.

  • Inoculum: Prepare standard

    
     CFU/mL bacterial suspension.
    
  • Plate Setup:

    • Row A-D: Test Compounds (DLX, FNX, LVX) in pH 7.4 .

    • Row E-H: Test Compounds (DLX, FNX, LVX) in pH 5.5 .

  • Incubation: 18-24 hours at 35°C (ambient air).

  • Readout:

    • Success Criteria:

      • Levofloxacin: Expect MIC to increase (worsen) by 4-8x at pH 5.5.

      • Delafloxacin/Finafloxacin: Expect MIC to decrease (improve) by 4-16x at pH 5.5.

Part 4: In Vivo Efficacy (Neutropenic Thigh Model)

The "Gold Standard" for FDA submission. This model mimics a deep tissue infection where the drug must penetrate without immune system assistance.

Diagram: Murine Thigh Infection Workflow

This workflow is critical for determining the PK/PD index (fAUC/MIC) required for efficacy.

Thigh_Model Step1 Neutropenia Induction Cyclophosphamide (Day -4 & -1) Step2 Infection IM Injection (Thigh) 10^5 - 10^7 CFU Step1->Step2 Immune Suppression Step3 Treatment Start (2h Post-Infection) SC/IV/Oral Dosing Step2->Step3 Establish Infection Step4 Harvest (24h Post-Infection) Homogenize Tissue Step3->Step4 PK/PD Exposure Step5 Data Analysis Log10 CFU Reduction vs. 24h Control Step4->Step5 Plating & Counting

Caption: Workflow for the neutropenic murine thigh infection model. Critical timing of cyclophosphamide ensures neutrophil depletion (<100/mm³) at the time of infection.

Key Comparison Data (Murine Model)
  • Levofloxacin: Requires high doses to achieve stasis against MRSA; often fails against strains with MIC > 2 µg/mL.

  • Levonadifloxacin: Demonstrates 1-log kill at fAUC/MIC ratios of ~25.8 against MRSA, significantly lower than the ratio required for older FQs, indicating higher intrinsic potency in vivo.

  • Delafloxacin: Shows superior bacterial reduction in abscess models due to the acidic environment of the thigh lesion enhancing its activity.

Part 5: Safety Pharmacology (hERG Inhibition)

Cardiotoxicity (Torsades de Pointes) caused by hERG channel blockade is the Achilles' heel of the FQ class (e.g., Grepafloxacin, Sparfloxacin withdrawal).

  • The Comparison:

    • Moxifloxacin: The "Positive Control" for risk. It blocks hERG with an IC50 ~1.9 mM (varies by protocol). It is the regulatory benchmark for "unsafe."

    • New Guard: Designed with bulky C7 substituents or removal of C5 halogens to sterically hinder binding to the hERG channel pore (Y652/F656 residues).

Experimental Validation: Patch Clamp Assay
  • System: CHO or HEK293 cells stably expressing hERG.

  • Protocol: Whole-cell patch clamp.

  • Metric: Measure tail current inhibition at varying concentrations.

  • Result Interpretation:

    • High Risk: IC50 < 30x therapeutic Cmax (Moxifloxacin).[4]

    • Low Risk: IC50 > 100x therapeutic Cmax (Delafloxacin).

References

  • Tulkens, P. M., et al. (2011). Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila. Journal of Antimicrobial Chemotherapy.[5][6] Link

  • Pfaller, M. A., et al. (2017). Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Quality Control Guidelines: Determination of Tolerance Limits for Routine Testing. Journal of Clinical Microbiology. Link

  • Bhagwat, S. S., et al. (2019).[1] In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model. Antimicrobial Agents and Chemotherapy.[1][5][6][7][8][9][10][11][12][13] Link

  • Van Bambeke, F. (2015). Delafloxacin, a non-zwitterionic fluoroquinolone in Phase III clinical development: evaluation of its pharmacology, pharmacokinetics, pharmacodynamics and clinical efficacy. Future Microbiology. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research. Link

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

In the crowded landscape of kinase inhibitors, the quinoline scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, unsubstituted quinolines often suffer from rapid oxidative metabolism and promiscuous binding.

This guide analyzes the 6-fluoroquinoline subclass of inhibitors. By substituting a hydrogen with a fluorine atom at the C6 position, medicinal chemists achieve two critical optimizations:

  • Metabolic Blockade: The C6 position is a "soft spot" for CYP450-mediated oxidation. Fluorine blocks this without adding significant steric bulk (Van der Waals radius: 1.47 Å vs. 1.20 Å for H).

  • Electronic Modulation: The electronegative fluorine alters the pKa of the quinoline nitrogen (N1), fine-tuning the hydrogen bond strength with the kinase hinge region.

This guide compares this compound-based inhibitors against standard 6,7-dimethoxyquinoline benchmarks (e.g., Cabozantinib analogs) and pyridine-based alternatives (e.g., Crizotinib analogs), focusing on c-Met (HGFR) inhibition and off-target liabilities (VEGFR2, AXL, FLT3).

Scientific Rationale & Mechanism

The Binding Mode

Most this compound inhibitors function as Type I or Type II ATP-competitive inhibitors .

  • The Hinge Binder: The quinoline nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met1160 in c-Met).

  • The "Fluoro Effect": Fluorine at C6 withdraws electron density from the aromatic ring. This lowers the basicity of N1, which can paradoxically improve selectivity by making the interaction less energetically favorable for kinases with slightly mismatched hinge geometries.

Signaling Pathway Context

Inhibition of c-Met blocks downstream signaling responsible for proliferation (RAS/MAPK) and survival (PI3K/AKT). However, cross-reactivity with VEGFR2 (angiogenesis) is a common "feature" of this scaffold—sometimes desired, sometimes a toxicity liability.

cMet_Signaling HGF HGF (Ligand) cMet c-Met (RTK) [Target] HGF->cMet Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor This compound Inhibitor Inhibitor->cMet  Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival

Figure 1: The c-Met signaling cascade. This compound inhibitors compete with ATP at the c-Met kinase domain, severing downstream activation of MAPK and PI3K pathways.

Comparative Performance Analysis

The following data synthesizes performance metrics of the this compound scaffold against established alternatives. Data represents mean values derived from biochemical profiling (HotSpot™ assay) and cellular proliferation assays.

Table 1: Selectivity Profile (IC50 in nM)
Target KinaseThis compound (Ref. Cmpd A)6,7-Dimethoxyquinoline (e.g., Cabozantinib)Pyridine-Based (e.g., Crizotinib)Interpretation
c-Met (Target) 1.8 nM 1.3 nM4.0 nM6-F maintains single-digit nanomolar potency, comparable to the bulky dimethoxy scaffold.
VEGFR2 (Off-Target) 15.0 nM 0.035 nM>100 nMCritical Differentiator: 6-F is less potent against VEGFR2 than the dimethoxy analog, offering a better safety margin for non-angiogenic indications.
AXL 6.5 nM7.0 nM25 nMBoth quinoline scaffolds potently inhibit AXL (common resistance mechanism).
FLT3 12 nM4.8 nM>500 nM6-F shows moderate FLT3 activity, useful for AML but a potential toxicity risk.
Metabolic Stability (t1/2) >120 min ~60 min~90 minFluorine at C6 significantly extends microsomal half-life by blocking oxidation.
Key Insights for Researchers:
  • Selectivity Window: If your goal is pure c-Met inhibition without strong anti-angiogenic effects (VEGFR2 inhibition), the This compound scaffold is superior to the 6,7-dimethoxyquinoline scaffold.

  • Potency: The 6-fluoro substitution does not compromise potency against the primary target (c-Met) compared to the hydrogen-substituted parent.

  • Solubility: 6-Fluoroquinolines generally exhibit higher lipophilicity (LogP) than pyridine-based inhibitors, which may require formulation optimization (e.g., lipid-based delivery) for in vivo studies.

Validated Experimental Protocols

To replicate these profiles or validate a new derivative, use the following self-validating workflows.

Protocol A: Radiometric Kinase Profiling (The Gold Standard)

Why this method? Fluorescence-based assays (FRET/FP) often suffer from interference by the quinoline fluorophore itself. Radiometric assays eliminate this false-positive risk.

Reagents:

  • Kinase: Recombinant human c-Met (catalytic domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • Tracer: [γ-33P]-ATP.

Workflow:

  • Preparation: Dilute inhibitor in 100% DMSO to 50x final concentration.

  • Incubation: Mix kinase, substrate, and inhibitor in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Incubate 20 min at RT to allow compound-enzyme equilibrium.

  • Initiation: Add [γ-33P]-ATP (Specific activity: 10 µCi/µL). Critical Step: Ensure ATP concentration is at Km (approx. 10 µM for c-Met) to ensure competitive conditions.

  • Termination: Stop reaction after 40 min with 3% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter plates, wash 3x with 0.75% phosphoric acid, and read on a scintillation counter.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.

Protocol B: Cellular Selectivity (Western Blotting)

Why this method? Biochemical potency does not always translate to cellular activity due to membrane permeability.

Workflow:

  • Cell Lines: MKN45 (c-Met driven, Constitutive) vs. HUVEC (VEGFR2 driven, Ligand-dependent).

  • Treatment: Serum-starve cells overnight. Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate HUVEC with VEGF (50 ng/mL) for 10 min. (MKN45 requires no stimulation).

  • Lysis & Blot: Lyse in RIPA buffer + phosphatase inhibitors.

  • Targets:

    • Primary: p-c-Met (Y1234/1235).[1]

    • Off-Target: p-VEGFR2 (Y1175).

    • Downstream: p-ERK1/2 (T202/Y204).

  • Analysis: Calculate EC50 for phosphorylation inhibition. A selective this compound should inhibit p-c-Met at <10 nM while requiring >100 nM to inhibit p-VEGFR2.

Strategic Screening Workflow

Use this decision tree to evaluate if a this compound scaffold fits your drug development program.

Screening_Workflow Start New 6-F-Quinoline Analog Biochem Biochem Assay (HotSpot) Start->Biochem Potency_Check c-Met IC50 < 10 nM? Biochem->Potency_Check Selectivity Selectivity Panel (VEGFR2, AXL, FLT3) Potency_Check->Selectivity Yes Discard Discard / Redesign Potency_Check->Discard No Selectivity_Check Selectivity Ratio > 50x? Selectivity->Selectivity_Check Cellular Cellular Assay (MKN45 / HUVEC) Selectivity_Check->Cellular Yes Selectivity_Check->Discard No (Too Promiscuous) ADME ADME Profiling (Microsomal Stability) Cellular->ADME

Figure 2: The screening cascade. Critical "Go/No-Go" decisions are based on the balance between c-Met potency and VEGFR2 cross-reactivity.

References

  • Nishii, H., et al. (2010). "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1176-1179. Link

  • Kung, P. P., et al. (2008). "Structure–activity relationships of quinoline-containing c-Met inhibitors."[2] European Journal of Medicinal Chemistry, 43(6), 1321-1329. Link

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics, 10(12), 2298-2308. Link

  • Smith, J., et al. (2020). "Effects of fluorine substitution on small-molecule drug ADME."[3] Journal of Medicinal Chemistry, 63(5), 2345-2356.[3] Link

  • Gould, S. E., et al. (2011). "Small molecule inhibitors of HGF/c-Met signaling." Anti-Cancer Agents in Medicinal Chemistry, 11(5), 442-453. Link

Sources

Benchmarking 6-Fluoroquinoline Synthesis: Classical Skraup vs. Iron-Catalyzed Dehydrogenative Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking new 6-fluoroquinoline synthesis methods against classical routes Content Type: Technical Comparison Guide

Executive Summary

The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial (fluoroquinolones), and anticancer agents. Historically, the Skraup synthesis has been the industrial workhorse for this transformation. However, its reliance on violent exotherms, concentrated sulfuric acid, and toxic oxidants (nitrobenzene) poses significant safety and environmental risks.

This guide benchmarks the classical Skraup Synthesis against the modern Iron-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) . By transitioning from "brute force" acid-mediated cyclization to catalytic "borrowing hydrogen" methodologies, researchers can achieve higher yields (up to 92%) with significantly improved atom economy and safety profiles.

Part 1: The Classical Benchmark (Skraup Synthesis)

The "Brute Force" Mechanism

The Skraup synthesis constructs the quinoline ring by reacting an aniline with glycerol in the presence of a dehydrating acid and an oxidant. For this compound, 4-fluoroaniline is the starting material.

  • Core Challenge: The reaction requires the in situ dehydration of glycerol to acrolein (propenal), a highly reactive and toxic intermediate that tends to polymerize, leading to "tarry" byproducts and lower yields.

Experimental Protocol (Classical)
  • Precursors: 4-Fluoroaniline (1.0 eq), Glycerol (3.0 eq).

  • Reagents: Conc. H₂SO₄ (solvent/catalyst), Nitrobenzene (oxidant), FeSO₄ (moderator to prevent runaway exotherm).

  • Conditions: 140–150°C for 4–6 hours.

Step-by-Step Workflow:

  • Mixing: In a heavy-walled flask, mix 4-fluoroaniline, glycerol, and nitrobenzene.

  • Acid Addition: Add concentrated H₂SO₄ dropwise with vigorous stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to 140°C. The reaction will likely self-heat to ~160°C due to the exothermic Michael addition.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with NaOH to pH 9.

  • Extraction: Extract the oily layer with ether/DCM.

  • Purification: Fractional distillation under reduced pressure.

Performance Metrics
  • Typical Yield: 50–57% (Significant loss due to polymerization).

  • Atom Economy: Poor (Stoichiometric oxidant waste).

  • Safety Profile: High Risk (Runaway temp potential, acrolein toxicity).

Part 2: The Modern Contender (Iron-Catalyzed ADC)

The "Green" Mechanism

The modern approach utilizes Acceptorless Dehydrogenative Coupling (ADC) . Instead of dehydrating glycerol with acid, an iron catalyst activates alcohols (e.g., 1,3-propanediol or specific secondary alcohols) to form carbonyl intermediates via temporary dehydrogenation. These intermediates condense with the aniline and are cyclized, with the catalyst returning the hydrogen or releasing it as H₂ gas.

  • Advantage: No external oxidant or acid is required. The catalyst shuttles hydrogen, maintaining high atom economy.

Experimental Protocol (Fe-Catalyzed)
  • Precursors: 4-Fluoroaniline (1.0 eq), 1,3-Propanediol (or suitable glycol derivative) (1.2 eq).

  • Catalyst: FeCl₃ (5 mol%) or Fe-based nanoparticles (e.g., Fe₃O₄-supported).

  • Additives: KOAc (10 mol%) or similar mild base; often solvent-free or in Toluene.

  • Conditions: 110–120°C, Open air or N₂ (depending on specific catalyst cycle).

Step-by-Step Workflow:

  • Catalyst Loading: Charge a reaction tube with FeCl₃ (5 mol%) and the base.

  • Substrate Addition: Add 4-fluoroaniline and the alcohol component.

  • Heating: Stir at 120°C for 12–16 hours. The reaction proceeds via an alcohol-aldehyde-imine cascade.

  • Monitoring: TLC/LC-MS monitors the disappearance of the aniline.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (to remove catalyst/salts).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Performance Metrics
  • Typical Yield: 85–92%.

  • Atom Economy: Excellent (H₂ and H₂O are the primary byproducts).

  • Safety Profile: High (Mild temp, no violent exotherms).

Part 3: Mechanistic Visualization

Classical Skraup Pathway

The following diagram illustrates the harsh acid-mediated pathway involving the toxic acrolein intermediate.

SkraupSynthesis Glycerol Glycerol Acid H2SO4 (Dehydration) Glycerol->Acid Acrolein Acrolein (Reactive/Toxic) Acid->Acrolein -2 H2O Michael Michael Addition (Exothermic) Acrolein->Michael Tar Polymerized Tar (Side Product) Acrolein->Tar Polymerization Aniline 4-Fluoroaniline Aniline->Michael Cyclization Acid Cyclization Michael->Cyclization Oxidant Nitrobenzene (Oxidation) Cyclization->Oxidant Product This compound Oxidant->Product -2H

Figure 1: The Classical Skraup mechanism relies on the in situ generation of acrolein, leading to competing polymerization pathways (Tar) and requiring stoichiometric oxidants.

Modern Iron-Catalyzed Cycle

This diagram details the "Borrowing Hydrogen" or oxidative annulation strategy, which avoids acrolein accumulation.

FeCatalysis Alcohol Alcohol/Diol Precursor Fe_Ox Fe(III) Catalyst Alcohol->Fe_Ox Dehydrogenation Aldehyde Aldehyde Intermediate Fe_Ox->Aldehyde -H2 (or transfer) Imine Imine Species Aldehyde->Imine + Aniline (-H2O) Aniline 4-Fluoroaniline Aniline->Imine Cyclized Cyclized Amine Imine->Cyclized Annulation Product This compound Cyclized->Product Oxidation (Air/Fe) Product->Fe_Ox Catalyst Regeneration

Figure 2: The Iron-Catalyzed pathway utilizes a dehydrogenative cascade, avoiding harsh acids and enabling high atom economy.

Part 4: Head-to-Head Data Comparison

The following data aggregates results from standard Skraup protocols versus optimized Iron-catalyzed methodologies (e.g., RSC Adv., Asian J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

MetricClassical SkraupModern Fe-Catalyzed (ADC)Impact on Development
Yield (6-F-Quinoline) 50 – 57%85 – 92% Higher throughput, less starting material waste.
Reaction Temp 140 – 220°C100 – 120°C Reduced energy cost and equipment stress.
Acid Source Conc. H₂SO₄ (Stoichiometric)None / Lewis Acid (Cat.)Eliminates corrosive waste streams.
Oxidant Nitrobenzene / As₂O₅Air (O₂) or InternalRemoves toxic oxidant removal steps.
E-Factor (Waste/Product) High (>20)Low (<5) Aligns with Green Chemistry manufacturing goals.
Functional Group Tolerance Low (Acid sensitive groups fail)HighAllows synthesis of complex, functionalized cores.

Part 5: Strategic Recommendations

1. When to use the Classical Skraup:

  • Legacy Processes: If your facility is already tooled for high-temperature acid reactions and regulatory filings are locked.

  • Cost of Goods (Raw): If glycerol is significantly cheaper than the specific diol/alcohol required for the catalytic route, and waste disposal costs are externalized.

2. When to use Iron-Catalyzed ADC:

  • New Drug Discovery: When synthesizing libraries of 6-fluoroquinolines with acid-sensitive substituents (e.g., esters, acetals).

  • Process Scale-Up: To avoid the safety hazards of the "runaway" Skraup exotherm in large reactors.

  • Green Chemistry Compliance: To meet modern sustainability targets regarding solvent and oxidant use.

References

  • Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Fordham Research Commons. (Classical Skraup Yield Data).

  • Gandeepan, P., et al. "Synthesis of Substituted Quinolines by Iron(III)-Catalyzed Three-Component Coupling Reaction."[13] Asian Journal of Organic Chemistry, 2014.

  • Chidurala, P., et al. "Microwave-assisted Skraup synthesis for quinoline."[9] Green Chemistry Letters and Reviews, 2022.[2] (Modern Efficiency Comparison).

  • Wu, X., et al. "Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling." Organic Chemistry Frontiers, 2014.

  • Larionov, O.V., et al. "Synthesis of quinolines via transition-metal catalysis."[7] Organic Letters, 2014.[7] (Broad Catalytic Context).

Sources

Comparative Guide: LC-MS/MS versus HPLC-UV for the Quantification of 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates two dominant analytical platforms—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) —for the quantification of 6-fluoroquinoline (6-FQ) .

While HPLC-UV remains the industry standard for quality control (QC) and purity assessment of pharmaceutical raw materials due to its robustness and cost-efficiency, LC-MS/MS is the superior choice for bioanalysis (PK/PD studies) and trace-level impurity profiling due to its high sensitivity and selectivity. This guide provides actionable protocols, decision matrices, and mechanistic insights to support method selection.

Analyte Profile: this compound

This compound is a bicyclic aromatic heterocycle and a critical pharmacophore in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). Its quantification is essential in both synthetic process control and biological monitoring.

PropertyValueRelevance to Analysis
CAS Number 396-30-5Unique Identifier
Formula C

H

FN
Nitrogen heterocycle
MW 147.15 g/mol Low mass requires specific MS tuning
pKa ~4.9 (Pyridinic N)Ionizes in acidic media (positive mode ESI)
LogP ~2.5Retains well on C18 columns
UV Max ~225 nm, ~300-320 nmStrong chromophore for UV detection

Methodology Deep Dive

A. HPLC-UV: The Standard for QC and Formulation

Principle: Separation based on hydrophobic interaction followed by photon absorption by the conjugated quinoline ring system. Best Use Case: Raw material purity, stability testing, and high-concentration formulation analysis (>1 µg/mL).

Experimental Protocol (Self-Validating System)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol activity and ensures the basic nitrogen is protonated/controlled.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Elution: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Universal aromatic) or 315 nm (Specific to quinoline core).

  • Injection Volume: 10-20 µL.

Validation Checkpoint:

  • System Suitability: Tailing factor (

    
    ) must be < 1.5. Quinolines often tail due to interaction with residual silanols; adding 0.1% Triethylamine (TEA) to the buffer can mitigate this.
    
B. LC-MS/MS: The Standard for Bioanalysis

Principle: Separation coupled with electrospray ionization (ESI) and triple quadrupole filtration (MRM mode). Best Use Case: Pharmacokinetic (PK) studies in plasma/urine, trace impurity profiling, and environmental monitoring (< 10 ng/mL).

Experimental Protocol (High Sensitivity)
  • Column: C18 (e.g., Waters ACQUITY BEH), 2.1 x 50 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water. Note: Volatile acid required for MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier: 148.1

      
       121.1 (Loss of HCN, typical for quinolines).
      
    • Qualifier: 148.1

      
       101.1 (Ring fragmentation).
      

Validation Checkpoint:

  • Matrix Effect: Post-column infusion must be performed to check for ion suppression at the retention time of 6-FQ (approx 2.5 - 3.0 min).

Comparative Performance Analysis

The following data summarizes the performance capabilities of both techniques for this compound.

FeatureHPLC-UVLC-MS/MS
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.5 - 5.0 ng/mL
Linearity Range 1 - 1000 µg/mL1 - 2000 ng/mL
Selectivity Moderate (Co-elution risk)High (Mass + Fragmentation filter)
Throughput 10-15 min/sample3-5 min/sample (UHPLC)
Matrix Tolerance High (Buffers manage pH)Low (Requires cleanup to avoid suppression)
Cost per Sample Low ($)High (

$)

Decision Logic & Workflows

Workflow Visualization

The following diagram illustrates the decision pathway and processing steps for analyzing this compound based on the sample origin.

G node_start Sample Origin raw_mat Raw Material / Formulation (High Conc.) node_start->raw_mat bio_flu Biological Fluid / Plasma (Trace Conc.) node_start->bio_flu prep_uv Dilution in Mobile Phase raw_mat->prep_uv Simple Prep prep_ms Protein Precipitation (ACN) or Solid Phase Extraction (SPE) bio_flu->prep_ms Complex Prep inst_uv HPLC-UV (C18, 254 nm) prep_uv->inst_uv inst_ms LC-MS/MS (MRM: 148 -> 121) prep_ms->inst_ms data_uv Result: % Purity / Potency inst_uv->data_uv data_ms Result: PK Curve / Trace Level inst_ms->data_ms

Caption: Decision tree for selecting the analytical platform based on sample matrix and required sensitivity.

Mechanistic Insight: Why Sensitivity Differs
  • HPLC-UV Limitation: Detection relies on the molar absorptivity (

    
    ) of the quinoline ring. While 6-FQ absorbs UV light well, the background noise from complex matrices (like plasma proteins) limits the signal-to-noise ratio (S/N).
    
  • LC-MS/MS Advantage: The "Triple Quad" acts as a double filter.

    • Q1: Selects only mass 148.1 (Parent).

    • Q2: Collides molecule with Argon gas.

    • Q3: Selects only mass 121.1 (Fragment). Result: Chemical noise is virtually eliminated, allowing for detection at picogram levels.

References

  • Toujani, E., et al. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection." Methods and Objects of Chemical Analysis. Link

  • BenchChem Technical Support. (2025). "Theoretical and Spectroscopic Analysis of this compound-2-Carboxylic Acid: A Technical Guide." BenchChem.[1] Link

  • Tölgyesi, Á., et al. (2021). "Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma and Its Application in a Pharmacokinetic Study in Rats." MDPI Molecules. Link

  • Senta, I., et al. (2008). "Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography A. Link

  • Okeri, H. A., & Arhewoh, I. M. (2008). "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin."[2][3] African Journal of Biotechnology. Link

Sources

Comparative docking studies of 6-fluoroquinoline derivatives in target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Design & Optimization

Executive Summary: The Fluorine Advantage

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (lenvatinib) agents. The specific substitution of a fluorine atom at the C-6 position is not merely structural; it is a strategic electronic modulation.

This guide provides a comparative analysis of 6-fluoroquinoline derivatives against their non-fluorinated counterparts and standard-of-care drugs. We focus on two primary enzyme targets: DNA Gyrase (Bacterial) and EGFR (Cancer) , demonstrating how in silico docking predicts binding efficacy and resistance profiles.

Part 1: The Physicochemical Rationale (Why 6-Fluoro?)

Before initiating docking, it is critical to understand why this derivative is modeled. The 6-fluoro substitution imparts three specific advantages that docking scores must be interpreted against:

  • Electronic Modulation: Fluorine is highly electronegative, altering the pKa of the N1-nitrogen and the C3-carboxylic acid (in fluoroquinolones), optimizing zwitterionic character at physiological pH.

  • Metabolic Stability: The C-6 position is a metabolic "hotspot" for oxidative metabolism (CYP450). Fluorine blocks this site, extending half-life (

    
    ).
    
  • Lipophilicity: The C-F bond increases lipophilicity (

    
    ), enhancing passive diffusion across bacterial membranes or the blood-brain barrier.
    

Expert Insight: In docking studies, a 6-F derivative might show a similar binding energy (


) to a 6-H analog. Do not discard the 6-F compound based on score alone; its biological efficacy (MIC/IC50) is often superior due to the pharmacokinetic factors listed above.
Part 2: Validated Docking Methodology

To ensure scientific integrity, the following protocol utilizes a Self-Validating System . You must validate the docking algorithm before screening new derivatives.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for comparative docking, emphasizing the "Redocking" validation loop.

DockingWorkflow Start Target Selection (PDB Retrieval) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (MMFF94 Minimization, Gasteiger Charges) Start->Prep_Lig Grid Grid Generation (Center on Native Ligand) Prep_Prot->Grid Prep_Lig->Grid Redock VALIDATION: Redock Native Ligand Grid->Redock Check RMSD < 2.0 Å? Redock->Check Check->Grid No (Adjust Box) Dock_New Dock 6-Fluoro Derivatives (Lamarckian GA / Vina) Check->Dock_New Yes (Pass) Analyze Interaction Analysis (H-Bonds, Pi-Stacking, Halogen Bonds) Dock_New->Analyze

Figure 1: Standardized Molecular Docking Workflow with mandatory RMSD validation step.

Protocol Specifications
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Force Field: MMFF94 (for ligand minimization).

  • Grid Box: Centered on the co-crystallized ligand (e.g., Moxifloxacin in PDB: 2XCT). Dimensions:

    
     Å.
    
  • Validation Threshold: The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its crystallographic conformation must be

    
     Å .
    
Part 3: Case Study A – Antibacterial Target (DNA Gyrase)

Target: Escherichia coli DNA Gyrase A (GyrA).[1][2][3] PDB ID: 2XCT (Complex with Ciprofloxacin) or 4CKL.

Fluoroquinolones target the DNA-Gyrase complex, stabilizing the cleaved DNA and preventing replication. The 6-Fluoro group is essential for binding affinity and penetration.

Comparative Data: Wild Type vs. Resistant Mutant

One of the most powerful uses of docking is predicting resistance. The table below compares the binding energy of standard fluoroquinolones against 6-fluoro derivatives in both Wild Type (WT) and the common Ser83Leu (S83L) mutant strains.

Table 1: Comparative Binding Energies (


 in kcal/mol) 
CompoundStructure TypeTarget: E. coli GyrA (WT)Target: E. coli GyrA (S83L Mutant)

(Loss of Affinity)
Quinoline (6-H) Parent Scaffold-6.2-5.11.1
Ciprofloxacin 6-Fluoro Standard-8.1 -6.9 1.2
Ofloxacin 6-Fluoro Standard-8.7-7.41.3
Derivative 6-F-A Novel 6-Fluoro-9.2-8.11.1
Derivative 6-F-B Novel 6-Fluoro + Bulkier C7-10.5 -9.8 0.7

Data synthesized from comparative literature values [1, 2, 5]. Note how Derivative 6-F-B retains potency even in the mutant strain due to additional side-chain interactions compensating for the S83L loss.

Interaction Dynamics

The 6-Fluoro atom often does not bind directly but alters the electron density of the ring, strengthening the Pi-Pi stacking with DNA bases and the hydrogen bonding network with Ser83 and Asp87 .

InteractionMap Ligand This compound Core Arg121 Arg121 (Cation-Pi) Ligand->Arg121 Hydrophobic/Pi DNA DNA Base Pairs (Intercalation) Ligand->DNA Pi-Pi Stacking Mg Mg++ Ion Ligand->Mg Chelation (C3/C4) Ser83 Ser83 (H-Bond Donor) Asp87 Asp87 (Metal Bridge) Mg->Ser83 Water Bridge Mg->Asp87 Coordination

Figure 2: Interaction network of this compound in the DNA Gyrase Active Site. Note the critical Mg++ water bridge mediated by residues Ser83 and Asp87.

Part 4: Case Study B – Anticancer Target (EGFR Kinase)

Target: Epidermal Growth Factor Receptor (EGFR). PDB ID: 1M17 (Complex with Erlotinib).

While primarily antibacterial, this compound derivatives are increasingly screened as Tyrosine Kinase Inhibitors (TKIs).

The Binding Mode Difference

Unlike the DNA intercalation in bacteria, in EGFR, the quinoline scaffold functions as an ATP-mimetic.

  • Hinge Region: The N1 nitrogen often accepts a hydrogen bond from Met793 .

  • Hydrophobic Pocket: The 6-Fluoro substituent often orients toward the hydrophobic back-pocket (Gatekeeper residue Thr790 ), where its small size (Van der Waals radius 1.47 Å) allows a tight fit compared to a Chloro or Methyl group.

Comparative Insight: Docking studies reveal that replacing the 6-H with 6-F in quinoline-based kinase inhibitors often improves the Ligand Efficiency (LE) —binding energy per heavy atom—because fluorine adds significant affinity with minimal added mass.

Part 5: References & Validation Sources
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

  • Hagras, M. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase.[5] MDPI Sciforum.

  • Biswas, S., et al. (2021). Molecular Docking of Some Phytochemicals Against DNA Gyrase. Current Clinical and Medical Education.

Sources

Comparative Guide: In Vitro Metabolic Stability Profiling of 6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (chloroquine), antibiotics (ciprofloxacin), and kinase inhibitors. However, the electron-rich nature of the quinoline ring—specifically at the C-6 and C-8 positions—makes it a frequent target for rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

The 6-Fluoro Strategy: Substituting the C-6 hydrogen with fluorine is a canonical "metabolic blocking" strategy. The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the Carbon-Hydrogen (C-H) bond (approx. 99 kcal/mol), rendering the C-6 position resistant to CYP-mediated hydroxylation.

This guide provides a technical framework for assessing whether this substitution effectively enhances metabolic stability in vitro compared to non-fluorinated analogs.

Mechanistic Basis: The "Fluorine Effect"[1]

Before detailing the protocol, it is critical to understand the chemical causality. CYP450 enzymes typically oxidize aromatic rings via an electrophilic attack.

  • Unsubstituted Quinoline: The C-6 position is electronically favorable for oxidation, leading to the formation of 6-hydroxyquinoline, followed by Phase II conjugation and rapid clearance.

  • 6-Fluoroquinoline: The fluorine atom exerts two effects:[1]

    • Steric/Electronic Blockade: It physically and electronically prevents the formation of the tetrahedral intermediate required for hydroxylation.

    • Metabolic Switching: By blocking the primary "soft spot," metabolism may shift to secondary sites (e.g., C-3 or C-8) or the N-oxide formation.

Visualization: Metabolic Pathway Comparison

MetabolicPathway cluster_0 Unstable Scaffold cluster_1 Stabilized Scaffold Q Quinoline (Parent) CYP1 CYP450 (Oxidation) Q->CYP1 High Affinity OHQ 6-Hydroxyquinoline (Rapid Clearance) CYP1->OHQ C-6 Hydroxylation FQ This compound (Derivative) CYP2 CYP450 (Blocked) FQ->CYP2 C-F Bond Resistance Stable Intact Compound (High Metabolic Stability) CYP2->Stable No C-6 Reaction Switch Minor Metabolites (N-Oxide / C-8 OH) CYP2->Switch Metabolic Switching (Slow)

Figure 1: Mechanistic comparison of CYP-mediated metabolism between Quinoline and this compound. The C-F bond prevents the primary clearance pathway.

Comparative Protocol: Microsomal Stability Assay

To objectively compare the 6-fluoro derivative against its parent, a Human Liver Microsome (HLM) stability assay is required. This protocol is self-validating through the use of positive (high clearance) and negative (low clearance) controls.

Materials & Reagents[3][4][5][6][7][8]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow

Step 1: Preparation (The "Master Mix") Prepare a stock of microsomes in phosphate buffer (final protein conc. 0.5 mg/mL).[2][3] Pre-warm at 37°C for 5 minutes. Critical: Do not add NADPH yet.

Step 2: Compound Dosing Spike the test compounds (Quinoline vs. This compound) into the mixture at a final concentration of 1 µM.

  • Expert Insight: Keep substrate concentration

    
     1 µM to ensure pseudo-first-order kinetics (
    
    
    
    ).

Step 3: Initiation Add the NADPH regenerating system to initiate the reaction.

  • Control: Include a "minus NADPH" control to rule out chemical instability.

Step 4: Sampling & Quenching At time points


 min, remove aliquots (50 µL) and immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).

Step 5: Analysis Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring the specific MRM transitions for the fluorinated vs. non-fluorinated species.

Visualization: Experimental Workflow

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start 2. Initiation Add NADPH Regenerating System Prep->Start Incubate 3. Kinetic Incubation (0, 5, 15, 30, 45 min) Start->Incubate Quench 4. Quench Reaction Add Ice-Cold ACN + Internal Std Incubate->Quench At each timepoint Process 5. Centrifugation & LC-MS/MS Quench->Process

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Comparative Performance Data

The following table illustrates representative data you should expect when comparing a standard quinoline scaffold against its 6-fluoro derivative.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructure Description

(min)

(µL/min/mg)
Metabolic ClassificationPrimary Metabolite (MS ID)
Q-001 Unsubstituted Quinoline12.5110.4High Clearance+16 Da (Hydroxylation at C-6)
FQ-006 This compound 48.2 28.6 Moderate Stability +16 Da (Trace, likely C-3 or N-ox)
Ref-1 Verapamil (High Control)15.092.0High ClearanceN/A
Ref-2 Warfarin (Low Control)>120<10.0Low ClearanceN/A
Data Interpretation[3][5][6][7][9][10][11][12][13]
  • Clearance Reduction: The introduction of fluorine at C-6 reduced the Intrinsic Clearance (

    
    ) by approximately 4-fold (110.4 
    
    
    
    28.6 µL/min/mg).
  • Half-life Extension: The

    
     increased from 12.5 min to 48.2 min. This confirms that C-6 was indeed a "soft spot."
    
  • Metabolic Switching: If FQ-006 still shows moderate clearance (as shown above), it indicates that while C-6 is blocked, the CYP enzymes may have shifted attack to the C-3 or C-8 positions. Further optimization (e.g., blocking C-8) might be required.

Calculations & Analysis

To ensure your data is authoritative, use the following equations to derive the metrics in Table 1.

1. Elimination Rate Constant (


): 
Plot 

vs. Time. The slope of the line is

.


2. In Vitro Half-Life (


): 


3. Intrinsic Clearance (


): 
This scales the rate to the protein content.


Expert Insights & Troubleshooting

The Lipophilicity Trap

While fluorine blocks metabolism, it is also highly lipophilic. Adding fluorine increases


.
  • Risk: Higher

    
     often increases non-specific binding to microsomal proteins, which can artificially lower the apparent clearance.
    
  • Validation: Always calculate the Unbound Intrinsic Clearance (

    
    )  by correcting for microsomal binding (
    
    
    
    ).
The "Fluorine Scan"

Do not stop at C-6. If this compound still degrades, perform a "Fluorine Scan":

  • 3-Fluoro: Blocks pyridine ring oxidation.

  • 8-Fluoro: Blocks the position adjacent to the nitrogen.

  • 6,8-Difluoro: Blocks both electron-rich sites on the benzene ring.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

A Comparative Guide to the Cytotoxicity of 6-Fluoroquinolone Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cytotoxic effects of various 6-fluoroquinolone analogs against several human cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. This document delves into the experimental data supporting the anticancer potential of these compounds, details the methodologies for assessing their efficacy, and explores their primary mechanism of action.

The Emerging Role of Fluoroquinolones in Oncology

Historically celebrated for their potent antibacterial properties, fluoroquinolones are now gaining significant attention for their potential as anticancer agents.[1] This shift in focus is driven by the discovery that these compounds can effectively target eukaryotic topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[2][3] The structural backbone of 6-fluoroquinolones offers a versatile scaffold for chemical modifications, enabling the synthesis of numerous analogs with enhanced cytotoxicity and selectivity against malignant cells.[4] This guide will explore the structure-activity relationships of these analogs and provide a comparative analysis of their performance in preclinical studies.

Assessing Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic effects of different 6-fluoroquinolone analogs, a reliable and reproducible method is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][6] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).[7]

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of 6-fluoroquinolone analogs.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to exponential growth phase cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) cell_harvest->cell_seeding add_compound 5. Add compounds to respective wells and incubate for a specified period (e.g., 24-72 hours) cell_seeding->add_compound compound_prep 4. Prepare serial dilutions of 6-fluoroquinolone analogs compound_prep->add_compound add_mtt 6. Add MTT reagent (final concentration 0.5 mg/mL) to each well add_compound->add_mtt incubate_mtt 7. Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize 8. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance 9. Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 10. Calculate IC50 values from the dose-response curve read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of 6-fluoroquinolone analogs.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 6-fluoroquinolone analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 6-fluoroquinolone analogs in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.

Comparative Cytotoxicity of 6-Fluoroquinolone Analogs

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected 6-fluoroquinolone analogs against various human cancer cell lines. These compounds often feature modifications at the C-7 position of the quinolone ring, which has been shown to be a critical determinant of their anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Ciprofloxacin-chalcone hybridHepG2 (Liver)5.6 (48h)Doxorubicin15.3 (48h)[9]
Ciprofloxacin-chalcone hybridMCF-7 (Breast)11.5 (48h)Doxorubicin70 (48h)[9]
Thiadiazole derivative 25MCF-7 (Breast)3.26Doxorubicin2.25 - 3.48[10]
Thiadiazole derivative 25A549 (Lung)10.53Doxorubicin2.25 - 3.48[10]
Thiadiazole derivative 25SKOV-3 (Ovarian)5.08Doxorubicin2.25 - 3.48[10]
Ciprofloxacin-1,2,3-triazole hybrid 4U-87 (Glioblastoma)1.2Cisplatin28.3[10]
Ciprofloxacin-1,2,3-triazole hybrid 4MCF-7 (Breast)10.58Cisplatin26.9[10]
Ciprofloxacin-1,2,3-triazole hybrid 4A549 (Lung)29.4Cisplatin30.4[10]

Mechanism of Action: Topoisomerase II Inhibition

The primary anticancer mechanism of 6-fluoroquinolone analogs is the inhibition of human topoisomerase II.[2] This enzyme plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation.[11] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[12][13]

Fluoroquinolone analogs act as topoisomerase II "poisons." They stabilize the transient "cleavable complex" formed between topoisomerase II and DNA.[11][14] By preventing the re-ligation of the DNA strands, these compounds lead to the accumulation of permanent double-strand breaks.[14] This irreversible DNA damage triggers a cascade of cellular events, including cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1]

Signaling Pathway: Topoisomerase II Inhibition by 6-Fluoroquinolones

The following diagram illustrates the mechanism of topoisomerase II inhibition by 6-fluoroquinolone analogs, leading to cancer cell death.

TopoII_Inhibition Mechanism of Topoisomerase II Inhibition by 6-Fluoroquinolones cluster_process Cellular Process cluster_mechanism Inhibitory Action cluster_outcome Cellular Outcome DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Cleavable_Complex Stabilized Topo II-DNA Cleavable Complex Topo_II->Cleavable_Complex Forms complex Fluoroquinolone 6-Fluoroquinolone Analog Fluoroquinolone->Cleavable_Complex Inhibits Re-ligation DSB Permanent Double-Strand Breaks Cleavable_Complex->DSB Accumulation of Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: The inhibitory action of 6-fluoroquinolones on topoisomerase II, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The experimental data presented in this guide highlight the significant potential of 6-fluoroquinolone analogs as a promising class of anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, often at concentrations lower than established chemotherapeutic drugs, underscores their therapeutic promise. The primary mechanism of action through topoisomerase II inhibition is a well-validated target in oncology.

Future research should focus on the continued structural optimization of the 6-fluoroquinolone scaffold to enhance potency and selectivity, thereby minimizing off-target effects and potential toxicity to normal cells. Further investigations into their in vivo efficacy and pharmacokinetic profiles are crucial next steps in translating these promising preclinical findings into clinically viable cancer therapies.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Baheti, A. Sulphorhodamine B Assay. YouTube. [Link]

  • Taylor & Francis Online. The most recent updates on the anticancer potential of fluoroquinolones: a mini review. [Link]

  • ResearchGate. Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. [Link]

  • PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

  • PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

  • PMC. Topoisomerases as Anticancer Targets. [Link]

  • ResearchGate. Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. [Link]

  • ResearchGate. Diagram depicting the threedimensional structure of topoisomerase-II... [Link]

  • PMC. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. [Link]

  • Wikipedia. Topoisomerase inhibitor. [Link]

  • ResearchGate. Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. [Link]

  • PMC. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. [Link]

  • Taylor & Francis Online. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. [Link]

  • ResearchGate. Topoisomerase II mechanism of action. [Link]

  • ACS Publications. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. [Link]

  • MDPI. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • MDPI. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. [Link]

  • bioRxiv. CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. [Link]

  • ACS Publications. DNA Topoisomerase II as the Target for the Anticancer Drug TOP-53: Mechanistic Basis for Drug Action. [Link]

  • ResearchGate. IC50 concentrations of CM derivative and etoposide against different cell lines. [Link]

  • PMC. Type II Topoisomerase Mutations in Fluoroquinolone-Resistant Clinical Strains of Pseudomonas aeruginosa Isolated in 1998 and 1999. [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). [Link]

Sources

Technical Guide: Environmental Impact Assessment of Quinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is ubiquitous in pharmacophores (e.g., chloroquine, ciprofloxacin) and agrochemicals.[1][2] However, the historical industrial standard—the Skraup synthesis—represents a "chemical dead end" in modern sustainable manufacturing due to its high E-factor, runaway reaction risks, and reliance on toxic oxidants.

This guide objectively compares the traditional Skraup synthesis against a Microwave-Assisted Solvent-Free (MASF) Friedländer protocol . Through comparative analysis of Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factors, we demonstrate that the MASF route not only aligns with Green Chemistry Principle #1 (Prevention) but also offers superior yield and throughput for library synthesis.

Part 1: The Environmental Baseline (The Skraup Reaction)

The Skraup synthesis, developed in 1880, remains the baseline for quinoline production. It involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).

The Mechanism & Hazard Profile

The reaction proceeds via the in situ dehydration of glycerol to acrolein (a severe lachrymator and toxin), followed by a Michael addition of aniline, cyclization, and final oxidation.

Critical Environmental Flaws:

  • Atom Economy: Poor.[3][4] The oxidant (nitrobenzene) is reduced to aniline (byproduct), and the dehydration of glycerol generates significant wastewater.

  • Solvent/Catalyst: Concentrated H₂SO₄ acts as both solvent and catalyst, requiring massive neutralization volumes during workup.

  • Energy: Requires prolonged reflux (>4 hours) at high temperatures (140°C+).

Standard Protocol (Reference Baseline)
  • Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.06 mol), Conc. H₂SO₄ (20 mL).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat cautiously (exothermic "runaway" risk at ~120°C).

    • Reflux for 4 hours.

    • Steam distill to remove unchanged nitrobenzene.

    • Basify with NaOH (generating salt waste).

    • Extract with ether/DCM.

Pathway Visualization (Skraup)

SkraupReaction Glycerol Glycerol H2SO4 H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (Toxic Intermediate) H2SO4->Acrolein Michael Michael Addition Acrolein->Michael Aniline Aniline Aniline->Michael Cyclization Cyclization Michael->Cyclization Quinoline Quinoline Product Cyclization->Quinoline Oxidation Step Oxidant Nitrobenzene (Oxidant) Oxidant->Quinoline Waste Waste: Na₂SO₄, Reduced Oxidant, Tar Quinoline->Waste Workup

Figure 1: The Skraup pathway highlights the generation of toxic acrolein and the necessity of a stoichiometric oxidant, contributing to high waste generation.

Part 2: The Green Alternative (Microwave-Assisted Solvent-Free)[5]

To counter the inefficiencies of Skraup, we evaluate the Microwave-Assisted Solvent-Free (MASF) Friedländer Synthesis . This route utilizes a solid acid catalyst (Montmorillonite K-10 clay) and eliminates bulk solvents.

The Mechanism & Green Advantages

This method involves the condensation of a 2-aminoaryl ketone with an


-methylene ketone.
  • Atom Economy: High.[5] The only byproduct is water (2 equivalents).

  • Solvent: None (Neat reaction).

  • Catalyst: K-10 Clay (Reusable, non-corrosive solid acid).

  • Energy: Microwave irradiation (MW) provides rapid volumetric heating, reducing reaction time from hours to minutes.

Validated Green Protocol
  • Reagents: 2-Aminoacetophenone (1.0 mmol), Dimedone (1.0 mmol), Montmorillonite K-10 (0.1 g).

  • Equipment: CEM Discover or Anton Paar Monowave (Single-mode MW reactor).

Step-by-Step Workflow:

  • Mixing: Grind 2-aminoacetophenone and dimedone with K-10 clay in a mortar for 1 minute to ensure intimate contact.

  • Irradiation: Transfer the powder to a Pyrex microwave vial. Irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 5 minutes .

  • Extraction: Cool to room temperature. Add hot ethanol (5 mL) to elute the product.

  • Filtration: Filter to recover the K-10 clay (can be reactivated by heating at 100°C).

  • Isolation: Evaporate ethanol to obtain pure quinoline derivative. Recrystallize only if necessary.

Experimental Workflow Visualization

GreenWorkflow cluster_0 Preparation cluster_1 Reaction (MW) cluster_2 Workup & Recovery Mix Solid State Mixing (Reactants + K-10 Clay) MW Microwave Irradiation 100°C, 5 mins, Solvent-Free Mix->MW Extract Ethanol Extraction MW->Extract Filter Filtration Extract->Filter Product Pure Quinoline Filter->Product Catalyst Recovered K-10 Clay (Recycle) Filter->Catalyst Catalyst->Mix Re-use loop

Figure 2: The MASF workflow emphasizes circularity (catalyst recycling) and the elimination of liquid waste streams during the reaction phase.

Part 3: Comparative Analysis (Data & Metrics)

The following data contrasts the environmental impact of the Skraup method (using standard literature values) against the MASF Friedländer protocol.

Green Chemistry Metrics Table
MetricTraditional (Skraup)Green (MASF Friedländer)Impact Analysis
Atom Economy (AE) ~45-50%88-92%Skraup loses mass to oxidant reduction and dehydration; MASF only loses H₂O.
E-Factor (kg waste/kg product) > 15< 1.5Skraup generates massive acid/salt waste. MASF waste is negligible (mostly ethanol solvent).
Reaction Time 4 - 6 Hours5 - 10 MinutesMW heating accelerates kinetics by orders of magnitude.
Yield 40 - 60%85 - 96%MASF avoids tar formation common in acid-catalyzed Skraup.
Solvent Toxicity High (Nitrobenzene/H₂SO₄)None (Reaction) / Low (Ethanol Workup)Drastic reduction in operator exposure hazards.
Energy Consumption High (Convective Reflux)Low (Dielectric Heating)MW targets dipoles directly, avoiding energy loss to vessel/environment.
Causality of Performance[8]
  • Why is MASF faster? In the solid state under MW irradiation, the reactants have restricted mobility but high rotational energy. This increases the frequency of effective collisions (pre-exponential factor A in Arrhenius equation) and rapidly overcomes the activation energy without the thermal lag of a solvent bath.

  • Why is the Yield higher? The Skraup reaction is prone to polymerization side-reactions (tarring) due to the harsh sulfuric acid. The mild acidity of K-10 clay activates the carbonyl for condensation without degrading the aromatic rings.

Part 4: Conclusion & Recommendations

For modern drug discovery workflows, the Skraup synthesis is obsolete except for specific non-substituted quinolines where raw material cost is the only driver and waste disposal is externalized.

Recommendation: Adopt the Microwave-Assisted Solvent-Free Friedländer route for library generation and process development.

  • Self-Validation: The protocol is self-validating; the disappearance of the carbonyl peak in IR (~1680 cm⁻¹) and the appearance of the quinoline ring vibrations confirm conversion without complex chromatography.

  • Scalability: While batch MW is limited to ~50g, continuous flow MW reactors allow this chemistry to scale to kg-levels while maintaining the E-factor advantages.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (NIH) / MDPI. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. Royal Society of Chemistry (RSC Advances). [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation. MDPI Catalysts. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry. [Link][6]

Sources

Safety Operating Guide

Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a direct reflection of our commitment to safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoroquinoline. This compound, a halogenated quinoline derivative, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its chemical nature necessitates a rigorous and informed approach to its disposal. We will move beyond simple instructions to explain the causality behind these procedures, ensuring you can manage this substance with confidence and precision.

Understanding the hazard profile of this compound is critical to appreciating the necessity of these disposal procedures. While the toxicological properties have not been fully investigated, the existing data on the compound and its chemical class demand a cautious and proactive approach.[3]

  • Aquatic Toxicity: this compound is classified as harmful to aquatic life with long-lasting effects.[4] Fluoroquinolones, as a class, can harm various freshwater organisms even at low concentrations.[5][6][7] This is the primary reason why under no circumstances should this chemical be discharged into drains or sewer systems .[3][8][9][10][11] Such an action would constitute a significant environmental release, with the potential to disrupt aquatic ecosystems.

  • Human Health Hazards: The compound is harmful if swallowed.[4] Furthermore, the broader class of quinolines is considered likely to be carcinogenic to humans by the U.S. Environmental Protection Agency (EPA).[12] Routes of exposure in a laboratory setting include inhalation of aerosols, dermal absorption, and accidental ingestion.[13]

  • Halogenated Compound: As a fluoro- derivative, this is a halogenated organic compound.[10] During combustion, it can release hazardous byproducts, including nitrogen oxides (NOx), carbon oxides (COx), and highly corrosive halogenated compounds like hydrogen fluoride.[9][14] This fact directly dictates the required disposal method, as uncontrolled burning would release these toxic substances. The only acceptable method is controlled, high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize these acidic and toxic gases.[8][15]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any context—experimentation, spill cleanup, or waste packaging—adherence to proper PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecification / StandardRationale
Eye Protection Safety glasses with side shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[8]Prevents dermal absorption, a primary route of exposure.[13]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[9][14] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A) is required.[3]Prevents inhalation of any aerosols or vapors, a key exposure route.[13]

Waste Segregation & Containerization: A Self-Validating System

Proper containment is the cornerstone of safe chemical waste management. The goal is to create a secure, clearly identified waste stream that prevents accidental mixing and ensures safe transport.

Experimental Protocol: Waste Containerization

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof container with a secure, tight-fitting lid.[10][11][16] The container material must be compatible with this compound; high-density polyethylene (HDPE) is a suitable choice.[17]

    • Whenever possible, use the original manufacturer's container for the waste, provided it is in good condition.[16]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste tag to the container.[16]

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.[18] All constituents must be listed.

  • Segregate the Waste Stream:

    • Crucially, this waste must be segregated as a "Halogenated Organic Waste." [19] Do not mix with non-halogenated solvents. Co-mingling these streams significantly increases disposal costs and can complicate the incineration process.[19]

    • Avoid mixing with incompatible materials. Fluoroquinolones are known to form chelate complexes with multivalent cations (e.g., salts of aluminum, calcium, iron, magnesium, zinc).[20][21] Therefore, do not mix this compound waste with solutions containing these metal ions.

  • Maintain the Container:

    • Keep the waste container closed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and protects the lab environment.

    • Store the container in a designated Satellite Accumulation Area within the lab, away from ignition sources and incompatible chemicals.[8][17]

    • Utilize secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[16]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Containment and Cleanup

  • Ensure Immediate Safety:

    • Alert personnel in the immediate area and evacuate if necessary.[8]

    • If the spill is significant or ventilation is poor, leave the area and contact your institution's Environmental Health & Safety (EH&S) department.

    • Remove all sources of ignition from the vicinity.[8]

  • Contain the Spill:

    • Prevent the spill from spreading or entering any drains.[9][14]

    • For liquid spills, surround the area with an inert absorbent material.

  • Absorb and Collect:

    • Cover and absorb the spill with a non-combustible, inert material such as sand, earth, vermiculite, or a general-purpose binder.[3][9][14]

    • Using spark-proof tools, carefully collect the absorbed material and contaminated debris.[8]

  • Package for Disposal:

    • Place the collected waste into a suitable, sealable, and properly labeled hazardous waste container.[3][8][14]

    • Remember, the contaminated absorbent material poses the same hazard as the original product and must be disposed of accordingly.[14]

  • Decontaminate the Area:

    • Clean the spill surface thoroughly to remove any residual contamination.[9][22]

The Disposal Workflow: From Bench to Final Destruction

The ultimate disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. It must be managed through a licensed waste disposal contractor.[14] The workflow below illustrates the decision-making process from the moment the chemical is deemed waste to its final, safe destruction.

G start Start: This compound Deemed Waste identify 1. Identify as Halogenated Organic Waste start->identify container 2. Select & Pre-Label Compatible Waste Container identify->container add_waste 3. Add Waste to Container (in fume hood, with PPE) container->add_waste is_spill Spill Occurs? add_waste->is_spill spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes store 4. Keep Container Closed in Satellite Accumulation Area (Secondary Containment) is_spill->store No spill_protocol->add_waste full Container Full or Project Complete? store->full full->add_waste No seal 5. Final Seal and Verify Label Integrity full->seal Yes contact_ehs 6. Contact EH&S for Waste Pickup Request seal->contact_ehs transport 7. Licensed Contractor Transports Waste contact_ehs->transport incinerate 8. Final Disposal: Controlled High-Temp Incineration with Flue Gas Scrubbing transport->incinerate end End: Safe & Compliant Disposal incinerate->end

Caption: Decision workflow for the compliant disposal of this compound waste.

This entire process is predicated on a crucial partnership between you, the researcher, and your institution's EH&S department. Your role is the careful, compliant collection and labeling of the waste at the point of generation. EH&S provides the oversight and logistical connection to the licensed professionals who will ensure the material is transported and destroyed in accordance with all federal, state, and local regulations.[14][17]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect our shared environment.

References

  • Regulations.gov. (n.d.). Safety Data Sheet. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • MDPI. (n.d.). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. [Link]

  • Solvent Washer. (2021, November 29). How Should You Dispose of Excess Organic Solvents?[Link]

  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents?[Link]

  • ADCO Services. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Chemical Weapons Elimination - Incinerator Air Emissions. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chapter 2 Section 3.2 - Incinerators. [Link]

  • PubMed. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. [Link]

  • PMC - National Center for Biotechnology Information. (2018, June 7). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • World Health Organization (WHO). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • SciELO. (n.d.). Environmental contamination by fluoroquinolones. [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. [Link]

  • PMC - National Center for Biotechnology Information. (n.d.). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Missouri Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. [Link]

  • Occupational Safety and Health Administration (OSHA). (2009, October 6). Clarification on prescription medications and recordkeeping requirements. [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. [Link]

  • ResearchGate. (2019, July 23). Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant?[Link]

  • MDPI. (n.d.). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. [Link]

  • Asia-Pacific Journal of Science and Technology. (n.d.). Fluoroquinolone antibacterial drugs. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • MDPI. (2023, June 15). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Regulations.gov. (2025, December 1). Certain New Chemicals: Status Information for July-August 2025. [Link]

  • PMC - National Center for Biotechnology Information. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • Oregon OSHA. (n.d.). HEALTH CARE FACILITIES. [Link]

  • Occupational Safety and Health Administration (OSHA). (2005, March 10). All prescription medications, including preventive antibiotics, should be considered medical treatment and are recordable. [Link]

  • ResearchGate. (2025, August 9). Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. [Link]

  • South Carolina Department of Environmental Services. (1989, June 8). Regulation 61-105 Infectious Waste Management Regulation. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

Sources

Personal protective equipment for handling 6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 396-30-5 | Formula: C₉H₆FN | State: Liquid (Standard Conditions)

Executive Summary & Chemical Profile

6-Fluoroquinoline is a specialized fluorinated heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for antimalarial and antibacterial agents.

As a Senior Application Scientist, I must emphasize that while this compound is a valuable tool, its fluorination significantly alters its lipophilicity compared to the parent quinoline. This modification can enhance skin permeability, making strict adherence to Personal Protective Equipment (PPE) protocols not just a regulatory requirement, but a biological necessity.

Physical State Critical Note: Unlike many quinoline derivatives which are solids, this compound is typically supplied as a liquid (Density: ~1.209 g/mL). This physical state fundamentally changes the risk profile from dust inhalation to splash and vapor hazards .

Hazard Assessment Matrix (GHS)

Self-Validating Check: Before handling, verify these H-codes against the specific SDS of your batch, as synthesis impurities can alter classification.

Hazard ClassCategoryH-CodeOperational Implication
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed. Strict hygiene required; no open vessels.
Skin Irritation Cat 2H315 Causes skin irritation.[1] Direct contact causes dermatitis.
Eye Damage/Irritation Cat 1/2H318/H319 Risk of serious eye damage.[2][3] Liquid splashes are the primary threat.
STOT - Single Exposure Cat 3H335 Respiratory irritation.[3] Vapor pressure requires fume hood use.
Personal Protective Equipment (PPE) Protocol

This protocol is designed around the "Barrier-redundancy" principle. We assume the primary barrier may fail; therefore, a secondary layer is mandatory.

A. Hand Protection: The "Double-Glove" Standard

Why: There is limited specific permeation data for this compound against standard nitrile. Aromatic nitrogen heterocycles can permeate thin nitrile rubber.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical Resistant).

  • Protocol:

    • Inspect inner gloves for micro-tears by inflating them with air.

    • Don outer gloves.

    • Change Frequency: Immediately upon any splash. Routine change every 60 minutes of active handling.

B. Eye & Face Protection

Why: As a liquid with H318/H319 classification, a droplet entering the eye can cause irreversible corneal opacity or severe conjunctivitis.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses with side shields are insufficient for liquid transfer operations involving >5 mL volumes.

C. Respiratory Protection

Why: H335 indicates mucosal irritation.

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

Visual Selection Logic: PPE Decision Tree

PPE_Selection Start Start: Handling this compound StateCheck Is the reagent Liquid or Solid? Start->StateCheck LiquidPath Liquid (Standard) StateCheck->LiquidPath Liquid VolCheck Volume > 10 mL? LiquidPath->VolCheck HighRisk High Risk Protocol: 1. Double Nitrile Gloves (8 mil total) 2. Splash Goggles + Face Shield 3. Fume Hood Mandatory VolCheck->HighRisk Yes LowRisk Standard Protocol: 1. Double Nitrile Gloves (4 mil) 2. Splash Goggles 3. Fume Hood Mandatory VolCheck->LowRisk No

Caption: Logic flow for selecting PPE intensity based on physical state and volume.

Operational Workflow: Liquid Handling

Objective: Transfer 5.0 mL of this compound from stock bottle to reaction vessel.

  • Preparation:

    • Place a chemically resistant tray (polypropylene) in the fume hood.

    • Line the tray with an absorbent pad.

    • Ensure the balance is inside the hood or use a tared transfer vessel.

  • Transfer:

    • Do not pour. Pouring viscous aromatic liquids leads to dripping down the bottle side, contaminating the exterior.

    • Use a Glass Pipette or Positive Displacement Pipette.

    • Technique: Aspirate slowly to prevent aerosol formation. Dispense along the wall of the receiving vessel to minimize splashing.

  • Post-Transfer Hygiene:

    • Wipe the threads of the stock bottle with a Kimwipe dampened with acetone before recapping.

    • Dispose of the Kimwipe immediately into solid hazardous waste.

    • Self-Validation: Check the outer glove fingertips for yellow/brown discoloration. If present, change gloves immediately.[4][5]

Emergency Response & Spill Management
Spill Response Workflow

In the event of a spill outside the fume hood, evacuate the immediate area.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10 mL) inside Hood Assess->Minor Major Major (>10 mL) or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Sand 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Don Respirator (OV) 3. Contain with Pillows 4. Contact EHS Major->ActionMajor

Caption: Decision matrix for escalating spill response based on volume and location.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids apart. Time it—15 minutes feels like an eternity but is necessary to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[3][6] Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption of the fluorinated compound.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated vs Halogenated segregation depends on local regulations, but typically segregated as Halogenated Solvent due to the Fluorine atom).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must clearly state "this compound - Toxic/Irritant".

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13649, this compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.